molecular formula C15H22N2O4 B1674823 Leucyltyrosine CAS No. 968-21-8

Leucyltyrosine

Cat. No.: B1674823
CAS No.: 968-21-8
M. Wt: 294.35 g/mol
InChI Key: LHSGPCFBGJHPCY-STQMWFEESA-N
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Description

Leucyltyrosine, also known as H-Leu-Tyr-OH, is a synthetic dipeptide composed of the amino acids L-Leucine and L-Tyrosine, with the CAS Registry Number 968-21-8 . This compound is provided as a white to almost white powder with a high purity of over 98.0% and is recommended for storage at room temperature, ideally in a cool and dark place . As a dipeptide, this compound serves as a valuable tool for researchers studying amino acid transport and peptide metabolism. Its structure incorporates Leucine, an essential branched-chain amino acid (BCAA) that is a critical nutrient and a potent signaling molecule known to stimulate muscle protein synthesis by activating the mTORC1 signaling pathway . The Tyrosine moiety is a non-essential amino acid that acts as a precursor for the neurotransmitters dopamine and norepinephrine, which are associated with cognitive functions, and is also a precursor for melanin and thyroid hormones . The specific combination of these two amino acids in this compound makes it a compound of interest in various biochemical and physiological research areas. Potential research applications include, but are not limited to, investigations into peptide-based material science, given Tyrosine's role in self-assembly and biomimetic material design , studies on nutrient signaling and protein synthesis, and as a model substrate for enzymatic cleavage or chemical conjugation studies targeting tyrosine residues . This product is intended for laboratory research purposes only. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other clinical applications. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H22N2O4/c1-9(2)7-12(16)14(19)17-13(15(20)21)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSGPCFBGJHPCY-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H22N2O4
Source PubChem
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DSSTOX Substance ID

DTXSID301317217
Record name Leucyltyrosine
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Molecular Weight

294.35 g/mol
Source PubChem
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CAS No.

968-21-8
Record name Leucyltyrosine
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Record name Leucyltyrosine
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Record name Leucyltyrosine
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Record name N-L-leucyl-L-tyrosine
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Foundational & Exploratory

Leucyltyrosine chemical formula and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Leucyltyrosine: From Chemical Structure to Therapeutic Potential

Authored by: A Senior Application Scientist

Abstract

This compound (Leu-Tyr), a dipeptide composed of the essential amino acids L-leucine and L-tyrosine, represents a molecule of significant interest to researchers, scientists, and drug development professionals. Beyond its fundamental role as a metabolic intermediate in protein turnover, this compound exhibits a unique combination of biological activities stemming from its constituent amino acids. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, stereoisomeric forms, synthesis and purification methodologies, and advanced analytical characterization techniques. Furthermore, it explores the dipeptide's multifaceted biological significance, including its influence on muscle protein synthesis via the mTORC1 pathway, its function as a neurotransmitter precursor, and its inhibitory effects on the angiotensin-converting enzyme (ACE). The guide concludes with practical experimental protocols and a discussion of its current and potential applications in the pharmaceutical and nutraceutical industries.

Core Chemical Identity and Physicochemical Properties

This compound is formed through the creation of a peptide bond between the carboxyl group of L-leucine and the amino group of L-tyrosine.[1] This linkage results in a molecule with distinct chemical characteristics that are foundational to its biological function and analytical behavior.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₂N₂O₄[1][2]
Molecular Weight 294.35 g/mol [1][2]
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid[1][2]
CAS Number 968-21-8[1][2]
Canonical SMILES CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N[1]
InChI Key LHSGPCFBGJHPCY-STQMWFEESA-N[1]
Appearance White to almost white powder[3]
Solubility Soluble in DMSO[1]
Purity Typically available at >98%[1][3]
XLogP3 -1.9[1]
Topological Polar Surface Area 113 Ų[2]
Stereoisomers of this compound

The chirality of the constituent amino acids, Leucine and Tyrosine, gives rise to four distinct stereoisomers of this compound. The biological activity and chemical properties of these diastereomers can vary significantly. The L-Leucyl-L-Tyrosine (L-L) isomer is the most common and biologically relevant form.

  • L-Leucyl-L-Tyrosine (Leu-Tyr): The naturally occurring and most studied isomer (CAS: 968-21-8).[2]

  • D-Leucyl-L-Tyrosine (d-Leu-Tyr): A diastereomer with D-Leucine and L-Tyrosine (CAS: 3303-29-5).[4]

  • L-Leucyl-D-Tyrosine: The enantiomer of d-Leu-Tyr.

  • D-Leucyl-D-Tyrosine (d-Leu-d-Tyr): The enantiomer of the natural L-L form (CAS: 123464-97-1).[5]

Synthesis and Purification

The synthesis of this compound with high purity is crucial for research and development. Chemical peptide synthesis is the predominant method, which can be performed either in solution or on a solid support.

Chemical Synthesis Methodologies

Solution-Phase Synthesis: This classical approach involves coupling protected L-leucine and L-tyrosine derivatives in a suitable organic solvent. Activating agents, such as carbodiimides (e.g., DCC, EDC), are used to facilitate the formation of the peptide bond. This method is scalable but can be labor-intensive due to the need for purification after each step.[1]

Solid-Phase Peptide Synthesis (SPPS): SPPS is a more common and efficient method for synthesizing peptides.[1] The C-terminal amino acid (Tyrosine) is first anchored to an insoluble polymer resin. The peptide chain is then elongated by sequentially adding protected amino acids (Leucine). The key advantage of SPPS is that excess reagents and by-products are removed by simple washing and filtration, streamlining the process.

Experimental Protocol: Conceptual Solid-Phase Peptide Synthesis of this compound
  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin functionalized with Fmoc-protected L-Tyrosine.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of Tyrosine using a 20% piperidine solution in dimethylformamide (DMF).

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and cleaved protecting groups.

  • Amino Acid Coupling: Activate the carboxyl group of Fmoc-protected L-Leucine using a coupling reagent like HBTU/HOBt in the presence of a base (DIPEA). Add this activated amino acid to the resin to form the peptide bond.

  • Washing: Wash the resin again with DMF to remove unreacted amino acids and coupling reagents.

  • Final Deprotection: Repeat the Fmoc deprotection step to expose the N-terminus of Leucine.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane) to cleave the dipeptide from the resin and remove any remaining side-chain protecting groups.

  • Precipitation and Isolation: Precipitate the crude this compound from the cleavage solution using cold diethyl ether, followed by centrifugation and lyophilization.

SPPS_Workflow Resin 1. Start: Fmoc-Tyr-Resin Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 3. Wash (DMF) Deprotection1->Wash1 Coupling 4. Couple Fmoc-Leu-OH (HBTU/DIPEA) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Cleavage 6. Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification FinalProduct Pure this compound Purification->FinalProduct

Figure 1: A simplified workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.
Purification Techniques

Regardless of the synthetic route, the crude peptide requires purification. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying peptides like this compound.[6][7] This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is typically used with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like TFA.[8]

Analytical Characterization

To ensure the identity, purity, and stability of this compound, a suite of analytical techniques is employed.[9][10][11]

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for determining the purity of a this compound sample.[12][13] By comparing the peak area of the main compound to the total peak area, a quantitative purity value can be established. Chiral HPLC methods can also be used to confirm the stereochemical integrity of the dipeptide.[7]

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and sequence of the dipeptide.[10] Techniques like Electrospray Ionization (ESI-MS) provide a precise mass measurement. Tandem MS (MS/MS) can be used to fragment the peptide, confirming the sequence (Leu-Tyr) and identifying any modifications, such as oxidation products.[14][15] Studies have shown that this compound can be oxidized, leading to products with additional oxygen atoms, which are detectable by MS.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the connectivity of atoms and the overall structure of the molecule.[9][10]

Experimental Protocol: General RP-HPLC Analysis of this compound
  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • Instrumentation Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm (for the tyrosine chromophore).

  • Gradient Elution: Run a linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the percentage purity by dividing the area of the main this compound peak by the total area of all peaks.

Biological Significance and Mechanisms of Action

This compound is not merely a structural component; it is a bioactive molecule with diverse physiological roles.

Metabolic and Anabolic Roles

As a dipeptide, this compound is a product of protein degradation and can be utilized in metabolic pathways for protein synthesis.[1] The L-leucine component is particularly significant as it is a branched-chain amino acid (BCAA) that acts as a potent signaling molecule to stimulate muscle protein synthesis.[3] It achieves this primarily through the activation of the Mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[3] Activation of mTORC1 leads to the phosphorylation of downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn promotes mRNA translation and protein synthesis.

mTOR_Pathway cluster_input Signal cluster_pathway Cellular Signaling cluster_output Biological Outcome This compound This compound Leucine Leucine (from hydrolysis) This compound->Leucine Hydrolysis mTORC1 mTORC1 Leucine->mTORC1 Activates S6K S6K1 mTORC1->S6K Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates (Inhibits) ProteinSynthesis Muscle Protein Synthesis S6K->ProteinSynthesis Promotes EBP1->ProteinSynthesis Promotes (by de-repression)

Figure 2: Role of Leucine from this compound in activating the mTORC1 pathway to promote muscle protein synthesis.
Neurotransmitter Precursor

The tyrosine moiety of this compound is a direct precursor for the synthesis of key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] This links the dipeptide to critical neurochemical processes that regulate mood, cognition, and motor control. While the intact dipeptide's direct neurological effects are still under investigation, its ability to deliver tyrosine to relevant tissues makes it a compound of interest for neurodegenerative disease research.[1][3]

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound has been identified as an inhibitor of the angiotensin-converting enzyme (ACE).[16][17] ACE plays a critical role in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, this compound can block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. It exhibits IC₅₀ values of 44 µM and 534 µM depending on the substrate used in the assay.[16] This inhibitory activity suggests potential applications in cardiovascular health.

Antioxidant and Other Activities

The tyrosine residue, with its phenolic side chain, can act as an antioxidant, protecting cells from damage caused by reactive oxygen species.[3] Dipeptides containing tyrosine are recognized for their protective effects against oxidative stress.[3] Furthermore, some studies have investigated the antidepressant-like activity of the isomeric dipeptide Tyrosyl-leucine (Tyr-Leu), suggesting that dipeptides containing these residues may have broader effects on the central nervous system.[18]

Applications in Research and Drug Development

The unique combination of properties makes this compound a valuable molecule for various applications.

  • Nutraceuticals: Due to the anabolic effects of leucine, this compound is used in dietary and sports supplements aimed at enhancing muscle protein synthesis, improving recovery, and supporting muscle growth.[1]

  • Pharmaceutical Research: Its role as an ACE inhibitor and a precursor to neurotransmitters makes it a lead compound for research into cardiovascular and neurological disorders.[1][16] It can also be incorporated into larger peptide-based drug candidates to modify their solubility, stability, or receptor-binding properties.

  • Cell Culture and Metabolism Studies: this compound serves as a model dipeptide for studying peptide transport, metabolism, and the signaling pathways of its constituent amino acids.[3]

Conclusion

This compound is a dipeptide with a significance that extends far beyond its simple structure. Its chemical properties are well-defined, and its synthesis and purification are achievable through established methodologies like SPPS and RP-HPLC. From a biological perspective, it is a multifaceted molecule that influences key physiological processes, including muscle anabolism, neurotransmitter synthesis, and blood pressure regulation. For researchers and drug developers, this compound offers a versatile tool for investigating fundamental cellular processes and a promising scaffold for the development of novel therapeutics and nutraceuticals. Continued research into its mechanisms of action and potential applications will undoubtedly solidify its importance in the scientific and medical fields.

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Sources

An In-depth Technical Guide to the Biological Functions of Leucyl-tyrosine in Cells

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Leucyl-tyrosine (Leu-Tyr), a dipeptide composed of the essential amino acid L-leucine and the non-essential amino acid L-tyrosine, serves as more than a simple intermediate in protein metabolism. While readily hydrolyzed into its constituent amino acids within the cell, its role as a delivery vehicle and its direct and indirect influence on critical signaling pathways position it as a molecule of significant interest for researchers and drug development professionals. This guide provides a comprehensive overview of the cellular uptake, metabolic fate, and core biological functions of Leucyl-tyrosine, with a particular focus on its synergistic modulation of the mTORC1 signaling pathway. We further explore its applications in biopharmaceutical production and neuroscience and provide detailed experimental protocols for its study.

Introduction: Beyond a Simple Dipeptide

Leucyl-tyrosine is a dipeptide formed from the covalent linkage of L-leucine and L-tyrosine via a peptide bond.[1][2] In cellular biology and biotechnology, it is frequently utilized as a highly soluble source of L-tyrosine in cell culture media to overcome the latter's poor solubility at neutral pH.[3] However, its biological significance extends beyond this practical application. Once transported into the cell, the dipeptide is cleaved, releasing two amino acids with potent and distinct biological activities. Leucine is a primary activator of the mTORC1 pathway, a central regulator of cell growth and protein synthesis, while Tyrosine is a crucial precursor for neurotransmitters, hormones, and melanin, and a key substrate for tyrosine kinases in signal transduction.[4][5][6][7] This guide elucidates the journey of Leucyl-tyrosine from extracellular space to its ultimate functional impact within the cell.

Cellular Uptake and Metabolic Fate

The journey of Leucyl-tyrosine begins at the plasma membrane. Like many di- and tripeptides, it is actively transported into the cell primarily by proton-coupled oligopeptide transporters, such as PepT1 (SLC15A1).[8][9] This transport mechanism is distinct from that of free amino acids.

Once inside the cytoplasm, Leucyl-tyrosine is rapidly hydrolyzed by ubiquitous intracellular peptidases, releasing free L-leucine and L-tyrosine.[3][8] This intracellular cleavage is a critical step, as the biological activities are predominantly mediated by the constituent amino acids. The efficiency of this uptake and cleavage process makes Leucyl-tyrosine an effective vehicle for delivering its amino acid components.

extracellular Extracellular Space (Leucyl-tyrosine) pept1 Peptide Transporter (e.g., PepT1) extracellular->pept1 Uptake membrane Plasma Membrane cytoplasm Intracellular Space (Leucyl-tyrosine) pept1->cytoplasm peptidases Cytoplasmic Peptidases cytoplasm->peptidases Hydrolysis leucine Free L-Leucine peptidases->leucine tyrosine Free L-Tyrosine peptidases->tyrosine mTORC1 mTORC1 Pathway Activation leucine->mTORC1 protein_syn Protein Synthesis & Phosphorylation leucine->protein_syn tyrosine->mTORC1 biosynthesis Biosynthesis (Neurotransmitters, Hormones) tyrosine->biosynthesis tyrosine->protein_syn

Caption: Cellular uptake and fate of Leucyl-tyrosine.

Core Biological Functions

The functional impact of Leucyl-tyrosine is a composite of the powerful roles of its constituent amino acids, which are liberated simultaneously within the cell.

Synergistic Modulation of mTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a master regulator of cell growth, proliferation, and metabolism. Leucine is widely recognized as the most potent amino acid activator of mTORC1 signaling.[10] Inside the cell, Leucine is sensed by leucyl-tRNA synthetase (LARS1) and Sestrin2, which ultimately leads to the activation of the Rag GTPases and the recruitment of mTORC1 to the lysosomal surface, where it is activated.[7][10]

Recent research has revealed a significant and previously underappreciated role for Tyrosine in this process. While Tyrosine alone does not activate mTORC1, it acts as a potent enhancer of Leucine-induced activation.[7][11] Studies in C2C12 myoblasts have demonstrated that the presence of Tyrosine significantly enhances the Leucine-induced phosphorylation of S6 kinase (S6K) and 4E-binding protein (4E-BP1), key downstream effectors of mTORC1.[7][12][13] This suggests that the co-delivery of Leucine and Tyrosine via the dipeptide can elicit a more robust anabolic response than Leucine alone.

cluster_sensing Amino Acid Sensing Leu L-Leucine Sestrin2 Sestrin2 Leu->Sestrin2 Binds Tyr L-Tyrosine Rag_act Rag GTPases (Active) Tyr->Rag_act Enhances Activation GATOR2 GATOR2 Sestrin2->GATOR2 Relieves inhibition of GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag Rag GTPases (Inactive) GATOR1->Rag Inhibits Rag->Rag_act Activates mTORC1 mTORC1 Rag_act->mTORC1 Recruits to Lysosome Lysosome Lysosome S6K S6K mTORC1->S6K Phosphorylates S6K_p p-S6K ProteinSynth Protein Synthesis Cell Growth S6K_p->ProteinSynth

Caption: Synergistic activation of mTORC1 by Leucine and Tyrosine.

Precursor for Critical Biomolecules

The Tyrosine moiety of Leucyl-tyrosine serves as a vital substrate for the synthesis of several classes of biologically essential molecules.

  • Catecholamine Neurotransmitters: In dopaminergic and noradrenergic neurons, Tyrosine is the rate-limiting precursor for the synthesis of dopamine, norepinephrine, and epinephrine.[5][14] This pathway is fundamental for mood regulation, cognitive functions like working memory, and the physiological stress response.[15][16]

  • Thyroid Hormones: In the thyroid gland, Tyrosine residues are iodinated to form triiodothyronine (T3) and thyroxine (T4), hormones that regulate metabolism throughout the body.[5][14]

  • Melanin: Tyrosine is the initial substrate for melanogenesis, the process that produces the pigment melanin, which is responsible for skin and hair color and provides protection from UV radiation.[4][6]

Role in Protein Structure and Signaling

Beyond their metabolic roles, both Leucine and Tyrosine are integral components of proteins.

  • Leucine is a hydrophobic amino acid often found in the core of proteins, contributing to their stability. Specific leucine motifs are also critical for helix-helix interactions that regulate the kinase activity of receptors like VEGFR-2.[17]

  • Tyrosine residues on protein surfaces are frequent targets for phosphorylation by protein tyrosine kinases (PTKs) .[4][18][19] This post-translational modification is a cornerstone of signal transduction, controlling processes like cell division, migration, and differentiation. Dysregulation of tyrosine kinase signaling is a hallmark of many cancers.[18][19][20]

Research and Therapeutic Applications

The unique properties of Leucyl-tyrosine lend it to several applications in research and drug development.

  • Cell Culture and Bioprocessing: As previously mentioned, dipeptides containing tyrosine, including Leucyl-tyrosine, are used to enhance the delivery of this poorly soluble amino acid in chemically defined media for large-scale cell culture, such as in the production of monoclonal antibodies by Chinese Hamster Ovary (CHO) cells.[3] Studies have shown that the choice of dipeptide can significantly impact cellular metabolism and ATP production.[3]

DipeptideTyrosine Uptake Rate (Relative)Intracellular ATP Formation (Relative)
Glycyl-l-tyrosine (GY)ModerateModerate
L-tyrosyl-l-valine (YV)ModerateModerate
L-prolyl-l-tyrosine (PY)HighHigh[3]
Free L-tyrosine (REF)LowLow
A summary of findings from studies on CHO cells, demonstrating differential metabolic impact of various Tyrosine-containing dipeptides.[3]
  • Drug Development and Pharmacology:

    • ACE Inhibition: Leucyl-tyrosine has been identified as an inhibitor of Angiotensin-Converting Enzyme (ACE), with IC50 values reported in the micromolar range, suggesting a potential, albeit modest, role in cardiovascular research.[21][22]

    • Neuropharmacology: Given Tyrosine's role as a neurotransmitter precursor, Leucyl-tyrosine is being investigated for its potential therapeutic effects. For instance, the related dipeptide Tyrosyl-leucine has demonstrated antidepressant-like activity in animal models.[23]

Methodologies for Studying Leucyl-tyrosine

To facilitate research in this area, we provide validated, step-by-step protocols for key experimental questions.

Protocol 1: Quantifying mTORC1 Pathway Activation via Western Blotting

This protocol details the measurement of mTORC1 activation by assessing the phosphorylation status of its downstream target, S6 Kinase (S6K).

Causality: We measure the ratio of phosphorylated S6K (p-S6K) to total S6K. This normalization is critical to ensure that any observed increase in p-S6K is due to mTORC1 kinase activity and not an overall increase in S6K protein expression.

  • Cell Culture & Treatment:

    • Plate cells (e.g., C2C12 myoblasts) and grow to 80-90% confluency.

    • Starve cells of amino acids and serum for 2-4 hours to establish a baseline low level of mTORC1 activity.

    • Treat cells with control media, Leucine (e.g., 1 mM), or Leucyl-tyrosine (1 mM) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-S6K (Thr389).

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection & Analysis:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

    • Strip the membrane and re-probe with a primary antibody for total S6K as a loading control.

    • Quantify band intensity using software like ImageJ. Calculate the p-S6K/total S6K ratio for each sample.

start Plate & Grow Cells starve Amino Acid Starvation (Establish Baseline) start->starve treat Treat with Leu-Tyr (or Controls) starve->treat lyse Cell Lysis (with Inhibitors) treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds SDS-PAGE & Transfer quantify->sds probe_pS6K Probe with anti-pS6K sds->probe_pS6K detect1 Detect & Quantify probe_pS6K->detect1 strip Strip Membrane detect1->strip probe_tS6K Re-probe with anti-total S6K strip->probe_tS6K detect2 Detect & Quantify probe_tS6K->detect2 analyze Calculate p-S6K/total S6K Ratio detect2->analyze

Caption: Experimental workflow for Western blot analysis of mTORC1 signaling.

Protocol 2: Analytical Detection of Leucyl-tyrosine by HPLC

This protocol provides a framework for the separation and quantification of Leucyl-tyrosine from biological samples.

Self-Validation: The inclusion of a standard curve with known concentrations of pure Leucyl-tyrosine is essential for accurate quantification and validates the linearity of the detector response.

  • Sample Preparation:

    • For cell culture media, centrifuge to remove cells/debris and use the supernatant.

    • For cell lysates, perform a protein precipitation step (e.g., with ice-cold methanol or acetonitrile), centrifuge, and collect the supernatant.

    • Filter all samples through a 0.22 µm syringe filter before injection.

  • Standard Curve Preparation:

    • Prepare a stock solution of pure Leucyl-tyrosine of known concentration.

    • Perform serial dilutions to create a series of standards (e.g., from 1 µM to 1 mM).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% B to 40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 214 nm (for the peptide bond) and 274 nm (for the tyrosine aromatic ring).

  • Data Analysis:

    • Run the standards to generate a standard curve (Peak Area vs. Concentration).

    • Run the prepared biological samples.

    • Identify the Leucyl-tyrosine peak based on its retention time compared to the standard.

    • Quantify the amount of Leucyl-tyrosine in the samples by interpolating their peak areas from the standard curve.

Conclusion and Future Directions

Leucyl-tyrosine is a dipeptide with multifaceted biological roles driven by the potent functions of its constituent amino acids. Its ability to be efficiently transported into cells and subsequently hydrolyzed makes it a key molecule in cellular metabolism and signaling. The synergistic enhancement of Leucine-induced mTORC1 activation by Tyrosine is a particularly compelling area of research, with implications for muscle physiology, aging, and metabolic diseases. Future investigations should focus on elucidating the precise molecular mechanism behind this synergy and exploring the therapeutic potential of using Leucyl-tyrosine and other custom dipeptides to modulate specific cellular pathways for applications in regenerative medicine, oncology, and neuropharmacology.

References

A comprehensive, numbered list of all cited sources will be generated here, including title, source, and a valid, clickable URL for verification.

Sources

An In-depth Technical Guide to the Metabolic Degradation of Leucyltyrosine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the metabolic degradation pathway of the dipeptide Leucyltyrosine. Moving beyond a simple recitation of steps, this document elucidates the enzymatic machinery, regulatory checkpoints, and the intricate biochemical logic that governs the catabolism of this molecule. The content herein is structured to provide actionable insights for professionals engaged in metabolic research and therapeutic development.

I. Introduction: The Biological Significance of Dipeptide Metabolism

Dipeptides, such as this compound, are not merely intermediates in protein turnover but are increasingly recognized as bioactive molecules with signaling roles.[1] Their metabolism is a critical aspect of cellular nutrient sensing, protein homeostasis, and overall metabolic regulation. The degradation of this compound provides the cell with its constituent amino acids, L-leucine and L-tyrosine, which can then enter their respective catabolic pathways to fuel energy production or serve as precursors for the synthesis of other vital biomolecules. Understanding the flux through this pathway is paramount for researchers investigating metabolic disorders and developing novel therapeutic interventions.

II. The Initial Cleavage: Hydrolysis of the Peptide Bond

The metabolic journey of this compound begins with the hydrolytic cleavage of the peptide bond linking the leucine and tyrosine residues. This crucial first step is catalyzed by a class of enzymes known as peptidases. Based on their substrate specificities, several peptidases are implicated in this process.

A. Key Peptidases in this compound Hydrolysis
  • Leucyl Aminopeptidases (LAPs): These enzymes exhibit a strong preference for cleaving N-terminal leucine residues from peptides and proteins.[2] As this compound possesses an N-terminal leucine, LAPs are prime candidates for its hydrolysis. LAPs are metallopeptidases, typically containing zinc ions in their active site, and are found in various cellular compartments, including the cytosol.[2]

  • Carboxypeptidase A (CPA): This pancreatic exopeptidase demonstrates a high affinity for C-terminal amino acids with aromatic or bulky aliphatic side chains, such as tyrosine.[3] Therefore, CPA could efficiently hydrolyze the peptide bond from the C-terminal end of this compound. The catalytic mechanism of CPA involves a zinc ion that activates a water molecule for nucleophilic attack on the peptide carbonyl.[4]

  • Cytosolic Nonspecific Dipeptidases: The cytoplasm contains a variety of dipeptidases with broad substrate specificities that can hydrolyze a wide range of dipeptides.[5] These enzymes likely contribute to the overall intracellular degradation of this compound.

The relative contribution of these peptidases to this compound degradation in vivo is likely tissue-specific and dependent on the subcellular localization of the dipeptide and the expression levels of the respective enzymes.

B. Visualizing the Hydrolytic Cleavage

G This compound This compound Leucine L-Leucine This compound->Leucine Hydrolysis Tyrosine L-Tyrosine This compound->Tyrosine Hydrolysis Peptidases Leucyl Aminopeptidases Carboxypeptidase A Cytosolic Dipeptidases Peptidases->this compound H2O H₂O H2O->this compound

Caption: Initial hydrolysis of this compound into its constituent amino acids.

III. The Fate of L-Leucine: A Ketogenic Journey

Once liberated, L-leucine enters its dedicated catabolic pathway, a process that is particularly active in the mitochondria of muscle, adipose tissue, kidney, and brain. This pathway is strictly ketogenic, yielding acetyl-CoA and acetoacetate.

A. Step-by-Step Degradation of L-Leucine
  • Transamination: The first and reversible step is the transfer of the amino group from leucine to α-ketoglutarate, catalyzed by the branched-chain amino acid aminotransferase (BCAT) . This reaction produces α-ketoisocaproate (KIC) and glutamate.

  • Oxidative Decarboxylation: KIC undergoes irreversible oxidative decarboxylation to isovaleryl-CoA, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . This is the rate-limiting step in leucine catabolism.[6]

  • Dehydrogenation: Isovaleryl-CoA is then oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD) .

  • Carboxylation: 3-methylcrotonyl-CoA is carboxylated to form 3-methylglutaconyl-CoA by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) .

  • Hydration: 3-methylglutaconyl-CoA is hydrated to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by 3-methylglutaconyl-CoA hydratase (AUH) .

  • Cleavage: Finally, HMG-CoA is cleaved by HMG-CoA lyase (HMGCL) to yield acetyl-CoA and acetoacetate .

B. Pathway Visualization: Leucine Degradation

G Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH Complex MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA IVD MethylglutaconylCoA 3-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA MCC HMGCoA HMG-CoA MethylglutaconylCoA->HMGCoA AUH AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA Acetoacetate Acetoacetate HMGCoA->Acetoacetate HMGCL G Tyrosine L-Tyrosine pHPP p-Hydroxyphenylpyruvate Tyrosine->pHPP TAT Homogentisate Homogentisate pHPP->Homogentisate HPPD Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate HGD Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate GSTZ1 Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate FAH

Caption: The hepatic degradation pathway of L-Tyrosine.

V. Experimental Protocols for Studying this compound Degradation

Investigating the kinetics and regulation of this compound metabolism requires robust experimental methodologies. Below are foundational protocols for assessing the key enzymatic activities.

A. Leucyl Aminopeptidase (LAP) Activity Assay

This protocol utilizes a fluorogenic substrate to measure LAP activity.

Principle: Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a non-fluorescent substrate. Upon cleavage of the leucine residue by LAP, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the LAP activity.

Protocol:

  • Prepare Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Prepare Substrate Stock Solution: Dissolve Leu-AMC in DMSO to a concentration of 10 mM.

  • Prepare Enzyme Extract: Homogenize tissue or lyse cells in assay buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant.

  • Set up the Reaction: In a 96-well black plate, add:

    • X µL of enzyme extract

    • (90 - X) µL of Assay Buffer

  • Initiate the Reaction: Add 10 µL of 1 mM Leu-AMC substrate solution to each well.

  • Measure Fluorescence: Immediately begin kinetic measurement of fluorescence at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm for at least 30 minutes at 37°C. [7][8]7. Calculate Activity: Determine the rate of fluorescence increase (RFU/min) and calculate the specific activity using a standard curve of free AMC.

B. Carboxypeptidase A (CPA) Activity Assay

This protocol employs a chromogenic substrate to determine CPA activity.

Principle: Hippuryl-L-phenylalanine is hydrolyzed by CPA to hippuric acid and L-phenylalanine. The increase in absorbance at 254 nm due to the formation of the peptide bond cleavage product is monitored. [9] Protocol:

  • Prepare Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5. [10]2. Prepare Substrate Solution: Dissolve Hippuryl-L-phenylalanine in the assay buffer to a final concentration of 1 mM. [10]3. Prepare Enzyme Solution: Dilute purified CPA or biological sample in cold 1 M NaCl. [10]4. Set up the Reaction: In a UV-transparent cuvette, add 2.9 mL of the substrate solution.

  • Equilibrate: Incubate the cuvette at 25°C for 5 minutes.

  • Initiate the Reaction: Add 0.1 mL of the enzyme solution and mix immediately.

  • Measure Absorbance: Monitor the increase in absorbance at 254 nm for 5 minutes. [9]8. Calculate Activity: Determine the rate of absorbance change (ΔA254/min) and calculate the enzyme activity using the molar extinction coefficient of the product. [10]

C. Workflow Visualization: Enzyme Activity Assays

G cluster_0 LAP Assay cluster_1 CPA Assay LAP_Sample Sample Prep (Lysate/Extract) LAP_Reaction Reaction Setup (Leu-AMC Substrate) LAP_Sample->LAP_Reaction LAP_Measure Fluorescence Measurement (Ex/Em) LAP_Reaction->LAP_Measure LAP_Analysis Data Analysis (Activity Calculation) LAP_Measure->LAP_Analysis CPA_Sample Sample Prep (Purified Enzyme/Extract) CPA_Reaction Reaction Setup (Hippuryl-L-Phe Substrate) CPA_Sample->CPA_Reaction CPA_Measure Absorbance Measurement (A254) CPA_Reaction->CPA_Measure CPA_Analysis Data Analysis (Activity Calculation) CPA_Measure->CPA_Analysis

Caption: General workflows for LAP and CPA activity assays.

VI. Clinical Significance: Inborn Errors of Metabolism

Defects in the enzymes of the leucine and tyrosine degradation pathways lead to serious inherited metabolic disorders, underscoring the critical importance of these pathways.

A. Disorders of Leucine Degradation
  • Maple Syrup Urine Disease (MSUD): A deficiency in the BCKDH complex leads to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding α-keto acids in the blood and urine, giving the urine a characteristic sweet odor. [11]If untreated, MSUD can lead to severe neurological damage, developmental delay, and death. [12]

  • Isovaleric Acidemia (IVA): A defect in isovaleryl-CoA dehydrogenase results in the accumulation of isovaleric acid, causing a distinctive "sweaty feet" odor. [13]Clinical manifestations include metabolic acidosis, vomiting, and lethargy. [13]

B. Disorders of Tyrosine Degradation
  • Tyrosinemia Type I: Caused by a deficiency in fumarylacetoacetate hydrolase (FAH), leading to the accumulation of fumarylacetoacetate and its derivatives, which are toxic to the liver and kidneys. [14]This is the most severe form of tyrosinemia and can result in liver failure and hepatocellular carcinoma. [14]

  • Tyrosinemia Type II: A deficiency in tyrosine aminotransferase (TAT) results in elevated levels of tyrosine, leading to painful skin and eye lesions. [15]Neurological complications can also occur. [1]

  • Tyrosinemia Type III: A rare disorder caused by a deficiency in p-hydroxyphenylpyruvate dioxygenase (HPPD), leading to elevated tyrosine levels and potential neurological symptoms. [15]

  • Alkaptonuria: A deficiency in homogentisate 1,2-dioxygenase (HGD) leads to the accumulation of homogentisic acid. This acid polymerizes to form a dark pigment that deposits in connective tissues, causing a condition known as ochronosis and leading to arthritis. [15]

C. Quantitative Data Summary
DisorderDeficient EnzymeAccumulated Metabolite(s)Key Clinical Features
Maple Syrup Urine DiseaseBranched-chain α-keto acid dehydrogenaseLeucine, Isoleucine, Valine, α-keto acidsSweet-smelling urine, neurological damage [11]
Isovaleric AcidemiaIsovaleryl-CoA dehydrogenaseIsovaleric acid"Sweaty feet" odor, metabolic acidosis [13]
Tyrosinemia Type IFumarylacetoacetate hydrolaseFumarylacetoacetate, SuccinylacetoneLiver failure, kidney dysfunction [14]
Tyrosinemia Type IITyrosine aminotransferaseTyrosineSkin and eye lesions [15]
Tyrosinemia Type IIIp-Hydroxyphenylpyruvate dioxygenaseTyrosineNeurological symptoms [15]
AlkaptonuriaHomogentisate 1,2-dioxygenaseHomogentisic acidOchronosis, arthritis [15]

VII. Conclusion

The metabolic degradation of this compound is a multi-step process involving initial enzymatic cleavage followed by the entry of the constituent amino acids into their specific catabolic pathways. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms governing this process is essential for researchers in the fields of biochemistry, metabolism, and drug development. The clinical manifestations of inborn errors of metabolism affecting these pathways highlight their critical role in human health and provide a strong rationale for continued investigation into their intricate workings.

VIII. References

  • Inborn Errors of Amino Acid Metabolism Revisited: Clinical Implications and Insights into Current Therapies. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Regulation of leucine metabolism in man: a stable isotope study. (1981). Science, 214(4525), 1129-1131.

  • Inborn Errors of metabolism. (n.d.). SlideShare. Retrieved January 6, 2026, from [Link]

  • Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes. (2016). Bio-protocol, 6(23).

  • Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric). (n.d.). BioVision. Retrieved January 6, 2026, from [Link]

  • Inborn errors of metabolism. (2012). Journal of inherited metabolic disease, 35(6), 935–943.

  • Inborn Errors of metabolism. (n.d.). SlideShare. Retrieved January 6, 2026, from [Link]

  • Disorders of Tyrosine Metabolism. (n.d.). AccessPediatrics. Retrieved January 6, 2026, from [Link]

  • Inborn errors of amino acid metabolism – from underlying pathophysiology to therapeutic advances. (2023). Disease Models & Mechanisms, 16(11).

  • Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase. (2023). Biochemistry, 62(12), 1835–1849.

  • Leucine Aminopeptidase (LAP) Activity Assay Kit (E-BC-K568-M). (n.d.). Elabscience. Retrieved January 6, 2026, from [Link]

  • Carboxypeptidase A. (n.d.). Proteopedia. Retrieved January 6, 2026, from [Link]

  • pH-dependent Reactivity for Glycyl-L-Tyrosine in Carboxypeptidase A Catalyzed Hydrolysis. (2011). The Journal of Physical Chemistry B, 115(33), 10360-10367.

  • Disorders of Leucine, Isoleucine, and Valine Metabolism. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Inborn Errors of Amino Acid Metabolism Revisited: Clinical Implications and Insights into Current Therapies. (2025). Preprints.org.

  • Inborn Errors of Metabolism (Metabolic Disorders). (2016). Pediatrics In Review, 37(1), 3-16.

  • Carboxypeptidase A. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • A Tour of Carboxypeptidase A. (n.d.). University of Oxford. Retrieved January 6, 2026, from [Link]

  • Leucyl-aminopeptidase. (n.d.). Wikipedia (French). Retrieved January 6, 2026, from [Link]

  • Disorders of Leucine Metabolism. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Mechanistic studies on carboxypeptidase A from goat pancreas Part I: Role of tyrosine residue at the active site. (1985). Journal of Biosciences, 7(1), 1-8.

  • Leucyl aminopeptidase. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Disorders of branched chain amino acid metabolism. (2016). Journal of inherited metabolic disease, 39(6), 795–806.

  • Identification of proteolytic activities in the cytosolic compartment of mature human erythrocytes. (1981). European Journal of Biochemistry, 117(1), 193-200.

  • Amino acid disorders. (2018). Translational pediatrics, 7(Suppl 1), S73–S83.

  • Disorders of Amino Acid Metabolism. (2025). Lecturio. Retrieved January 6, 2026, from [Link]

  • KEGG PATHWAY Database. (n.d.). Kanehisa Laboratories. Retrieved January 6, 2026, from [Link]

  • Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase. (2023). Biochemistry, 62(12), 1835-1849.

  • Dipeptidyl peptidase I is required for the processing and activation of granzymes A and B in vivo. (1998). Proceedings of the National Academy of Sciences, 95(18), 10864-10869.

  • Leucine aminopeptidases: diversity in structure and function. (2006). Biological chemistry, 387(12), 1535–1544.

  • Altered Activity and Expression of Cytosolic Peptidases in Colorectal Cancer. (2015). International journal of medical sciences, 12(6), 496–505.

  • Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells. (2020). Biotechnology and Bioengineering, 117(11), 3344-3356.

  • Serum tyrosine increases all-cause mortality in an older population. (2025). Frontiers in Nutrition, 12.

  • Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response. (2023). Nutrients, 16(1), 93.

  • Proline-Specific Fungal Peptidases: Genomic Analysis and Identification of Secreted DPP4 in Alkaliphilic and Alkalitolerant Fungi. (2022). Journal of Fungi, 8(5), 494.

  • Elevated Serum Levels of Cysteine and Tyrosine: Early Biomarkers in Asymptomatic Adults at Increased Risk of Developing Metabolic Syndrome. (2025). ResearchGate.

  • Tyrosine 547 Constitutes an Essential Part of the Catalytic Mechanism of Dipeptidyl Peptidase IV. (2005). Journal of Biological Chemistry, 280(12), 11623-11631.

  • Activity-based Tools for Interrogating Host Biology During Infection. (2020). Annual review of biochemistry, 89, 431–458.

  • Elevated Tyrosine with Normal Succinylacetone, Family Fact Sheet Blood Spot Screen Result Notification. (n.d.). Michigan.gov. Retrieved January 6, 2026, from [Link]

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An In-depth Technical Guide on the Role of Leucyl-tyrosine as a Neurotransmitter Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of catecholaminergic neurotransmitters—dopamine, norepinephrine, and epinephrine—is fundamentally dependent on the availability of L-tyrosine in the brain. While L-tyrosine supplementation has been explored for its potential to modulate neurotransmitter levels, particularly under conditions of stress, the exploration of alternative precursors that may offer advantages in transport and bioavailability is a burgeoning area of research. This technical guide provides a comprehensive examination of the dipeptide Leucyl-tyrosine (Leu-Tyr) as a potential precursor for neurotransmitter synthesis. We will delve into the critical biological hurdles, including transport across the blood-brain barrier and subsequent enzymatic processing, and present the current state of evidence. This guide is intended to be a foundational resource for researchers and drug development professionals interested in the innovative strategies for modulating catecholamine neurotransmission.

Introduction: The Catecholamine Synthesis Pathway and Its Precursor Dependence

The catecholamines are a class of monoamine neurotransmitters that play crucial roles in a myriad of physiological and cognitive processes, including motor control, motivation, mood, and the stress response. The biosynthetic pathway for these neurotransmitters begins with the amino acid L-tyrosine.[1][2] In the brain, L-tyrosine is converted to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH).[2][3] This is the rate-limiting step in the synthesis of all catecholamines.[2] L-DOPA is then rapidly decarboxylated to dopamine by aromatic L-amino acid decarboxylase.[4] Dopamine can then be further converted to norepinephrine and subsequently to epinephrine in specific neuronal populations.

Given that tyrosine hydroxylase is the rate-limiting enzyme, the availability of its substrate, L-tyrosine, within the brain can significantly influence the rate of catecholamine synthesis, particularly under conditions of high neuronal activity and stress.[1][5] Stress has been shown to increase the release of catecholamines, which can lead to their depletion.[1] Supplementation with L-tyrosine has been demonstrated to ameliorate some of the cognitive deficits associated with stress by potentially restoring depleted catecholamine levels.[1][5][6][7]

However, the transport of L-tyrosine across the blood-brain barrier (BBB) is mediated by the large neutral amino acid (LNAA) transporter, which it shares with other large neutral amino acids like phenylalanine, leucine, and tryptophan.[8] This competition can limit the uptake of L-tyrosine into the brain, especially with dietary variations in amino acid composition. This has led to the investigation of alternative strategies to increase brain tyrosine levels, including the exploration of dipeptide precursors like Leucyl-tyrosine.

The Leucyl-tyrosine Hypothesis: A Dipeptide Approach to Neurotransmitter Precursor Delivery

The central hypothesis underpinning the investigation of Leucyl-tyrosine as a neurotransmitter precursor is that this dipeptide may utilize distinct transport mechanisms to cross the blood-brain barrier, potentially bypassing the competitive LNAA transporter. Once in the brain, it is proposed that Leucyl-tyrosine would be hydrolyzed by endogenous peptidases to release its constituent amino acids, L-leucine and L-tyrosine. The liberated L-tyrosine would then be available to enter the catecholamine synthesis pathway.

This approach presents several theoretical advantages:

  • Enhanced Blood-Brain Barrier Permeability: Dipeptides are known to be transported by specific peptide transporters (PEPT) in various tissues. The presence and activity of such transporters at the BBB could offer a more efficient route for tyrosine delivery.

  • Reduced Competition: By utilizing a different transport system, Leucyl-tyrosine may avoid the competition for uptake with other large neutral amino acids.

  • Sustained Release: The enzymatic hydrolysis of the dipeptide within the brain could provide a more sustained release of L-tyrosine compared to the direct administration of the free amino acid.

The following sections will critically evaluate the scientific evidence supporting each step of this proposed mechanism.

Blood-Brain Barrier Transport of Dipeptides: The Gateway to the CNS

The blood-brain barrier is a formidable obstacle for most molecules, including many potential therapeutic agents.[9][10] It is composed of specialized endothelial cells connected by continuous tight junctions, which severely restrict paracellular diffusion.[8][11] Therefore, the entry of molecules like Leucyl-tyrosine into the brain is contingent on the presence of specific transport systems.

While the transport of free L-tyrosine via the LNAA carrier is well-established, the transport of dipeptides across the BBB is a more complex and less understood area.[8][12] Research has identified the presence of peptide transporters, such as PepT2, in the brain.[13] These transporters are known to mediate the uptake of di- and tripeptides. Competition studies have shown that the accumulation of a fluorescent dipeptide derivative in astrocytes is strongly inhibited by other dipeptides, suggesting a carrier-mediated process.[13] Furthermore, in situ hybridization has revealed a widespread, non-neuronal distribution of PepT2 transcripts throughout the rat brain.[13]

Recent studies utilizing advanced techniques like MALDI-MS imaging have provided evidence that some dipeptides may indeed cross the BBB and accumulate in the brain parenchyma in their intact form. This suggests a potential physiological role for dipeptides in the brain. However, a significant challenge in this area is the role of peptide transporters in the efflux of peptidic metabolites from the cerebrospinal fluid, which could counteract their accumulation. While the potential for dipeptide transport into the brain exists, the specific affinity and transport kinetics of Leucyl-tyrosine by these transporters have not been extensively characterized.

Intracerebral Metabolism: The Release of Free L-tyrosine

Assuming Leucyl-tyrosine can successfully traverse the blood-brain barrier, the next critical step is its hydrolysis into L-leucine and L-tyrosine. The brain possesses a variety of peptidases capable of cleaving dipeptides. This enzymatic activity is essential for the breakdown of endogenous neuropeptides and the processing of other peptidic molecules.

The efficiency of this hydrolysis is a key determinant of the potential efficacy of Leucyl-tyrosine as a precursor. If the rate of hydrolysis is slow, the availability of free L-tyrosine for neurotransmitter synthesis will be limited. Conversely, rapid and efficient hydrolysis would be necessary to significantly augment the intracerebral tyrosine pool.

While there is a strong theoretical basis for the presence of enzymes that can hydrolyze Leucyl-tyrosine, specific studies quantifying the rate and extent of this dipeptide's breakdown in different brain regions are lacking. This represents a critical knowledge gap in validating the Leucyl-tyrosine hypothesis.

From Precursor to Neurotransmitter: Impact on Catecholamine Synthesis

The ultimate test of Leucyl-tyrosine's role as a neurotransmitter precursor is its ability to increase the synthesis of catecholamines. An increase in brain L-tyrosine levels has been shown to enhance the synthesis and release of dopamine and norepinephrine, particularly when neuronal firing rates are elevated.[1][14] Studies have demonstrated that L-tyrosine administration can increase the levels of dopamine metabolites such as DOPAC and HVA in the brain.[14]

To date, direct in vivo studies investigating the effect of Leucyl-tyrosine administration on brain catecholamine levels are scarce. Most of the available research has focused on the administration of L-tyrosine itself. For instance, oral administration of L-tyrosine has been shown to effectively increase plasma and brain tyrosine concentrations.[15] In contrast, some modified forms of tyrosine, such as N-Acetyl-L-tyrosine (NALT), which were theorized to have enhanced BBB permeability, have shown to be less effective at increasing brain tyrosine levels due to inefficient conversion back to L-tyrosine.[4][15] This highlights the importance of efficient metabolic conversion of any precursor to free L-tyrosine within the brain.

Future research should focus on direct comparisons of the effects of equimolar doses of L-tyrosine and Leucyl-tyrosine on brain tyrosine concentrations and, subsequently, on the levels of dopamine, norepinephrine, and their metabolites. Such studies are crucial to determine if the dipeptide offers any tangible advantage over the free amino acid.

Experimental Protocols for Investigating Leucyl-tyrosine as a Neurotransmitter Precursor

To rigorously evaluate the potential of Leucyl-tyrosine, a multi-faceted experimental approach is required. Below are detailed protocols for key experiments.

In Vitro Blood-Brain Barrier Transport Assay

This protocol outlines a method to assess the transport of Leucyl-tyrosine across a cell-based model of the blood-brain barrier.

Objective: To determine the permeability of Leucyl-tyrosine across an in vitro BBB model and to identify the transport mechanisms involved.

Methodology:

  • Cell Culture: Co-culture of brain capillary endothelial cells with astrocytes on a semi-permeable membrane insert to form a tight barrier.

  • Transport Assay:

    • Add radiolabeled or fluorescently tagged Leucyl-tyrosine to the apical (blood side) chamber.

    • At various time points, collect samples from the basolateral (brain side) chamber.

    • Quantify the amount of transported Leucyl-tyrosine using liquid scintillation counting or fluorescence spectroscopy.

  • Inhibition Studies:

    • Co-incubate Leucyl-tyrosine with known inhibitors of peptide transporters (e.g., other dipeptides) to assess the involvement of specific transport systems.

    • Compare the transport rate of Leucyl-tyrosine with that of L-tyrosine.

In Vivo Microdialysis for Measuring Brain Amino Acid and Neurotransmitter Levels

This protocol describes an in vivo technique to measure the real-time concentrations of Leucyl-tyrosine, L-tyrosine, and catecholamines in the brain of a living animal.

Objective: To determine if systemic administration of Leucyl-tyrosine increases brain levels of L-tyrosine and subsequently enhances catecholamine synthesis and release.

Methodology:

  • Surgical Implantation: Stereotaxically implant a microdialysis probe into a specific brain region of interest (e.g., striatum or prefrontal cortex) of an anesthetized rodent.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration (e.g., intraperitoneal injection) of Leucyl-tyrosine or a vehicle control.

  • Neurochemical Analysis: Analyze the dialysate samples for concentrations of Leucyl-tyrosine, L-tyrosine, dopamine, norepinephrine, and their metabolites (DOPAC, HVA, MHPG) using high-performance liquid chromatography with electrochemical or fluorescence detection (HPLC-ED/FD).[16][17]

Brain Homogenate Peptidase Activity Assay

This protocol details a method to measure the rate of Leucyl-tyrosine hydrolysis by brain enzymes.

Objective: To quantify the peptidase activity responsible for cleaving Leucyl-tyrosine into its constituent amino acids in brain tissue.

Methodology:

  • Tissue Preparation: Homogenize specific brain regions in a suitable buffer.

  • Enzyme Assay:

    • Incubate the brain homogenate with a known concentration of Leucyl-tyrosine at 37°C.

    • At various time points, stop the reaction (e.g., by adding acid).

  • Product Quantification: Measure the amount of L-tyrosine and/or L-leucine produced over time using HPLC or a colorimetric assay.

  • Kinetic Analysis: Determine the kinetic parameters (Vmax and Km) of the peptidase activity.

Visualization of Key Pathways and Workflows

Proposed Metabolic Pathway of Leucyl-tyrosine

Leucyl_Tyrosine_Metabolism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Leucyl-tyrosine_blood Leucyl-tyrosine Peptide_Transporter Peptide Transporter (e.g., PEPT2) Leucyl-tyrosine_blood->Peptide_Transporter Transport Leucyl-tyrosine_brain Leucyl-tyrosine Peptide_Transporter->Leucyl-tyrosine_brain Peptidases Peptidases Leucyl-tyrosine_brain->Peptidases Hydrolysis L-Leucine L-Leucine Peptidases->L-Leucine L-Tyrosine L-Tyrosine Peptidases->L-Tyrosine Tyrosine_Hydroxylase Tyrosine Hydroxylase (TH) L-Tyrosine->Tyrosine_Hydroxylase Rate-limiting step L-DOPA L-DOPA Tyrosine_Hydroxylase->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Decarboxylation

Caption: Proposed metabolic pathway of Leucyl-tyrosine as a neurotransmitter precursor.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_procedure Experimental Procedure cluster_analysis Data Analysis Implantation 1. Microdialysis Probe Implantation Baseline 2. Baseline Sample Collection Implantation->Baseline Administration 3. Systemic Administration (Leu-Tyr or Vehicle) Baseline->Administration Post_Admin 4. Post-Administration Sample Collection Administration->Post_Admin HPLC 5. HPLC-ED/FD Analysis of Dialysates Post_Admin->HPLC Quantification 6. Quantification of Analytes HPLC->Quantification Comparison 7. Statistical Comparison (Leu-Tyr vs. Vehicle) Quantification->Comparison

Sources

Leucyltyrosine: A Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyltyrosine (Leu-Tyr) is a dipeptide composed of the essential amino acid L-leucine and the non-essential amino acid L-tyrosine, linked by a peptide bond. While the individual roles of leucine and tyrosine in metabolism, neurotransmission, and protein synthesis are well-documented, the natural occurrence and specific biological functions of the dipeptide this compound are less comprehensively understood. This guide provides a detailed exploration of the known and inferred natural sources of this compound, its potential biosynthetic and metabolic pathways, and robust methodologies for its extraction, identification, and quantification in complex biological matrices. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development, providing a foundation for further investigation into the physiological significance of this intriguing dipeptide.

Section 1: Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount for designing effective extraction and analytical strategies.

PropertyValueSource
Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
CAS Number 968-21-8
Appearance White to off-white powder[Vendor Data]
Solubility Soluble in 1 M HCl (25 mg/ml)[1]

Section 2: Natural Occurrence and Inferred Sources

Direct evidence for the widespread natural occurrence of free this compound is limited. However, its presence can be inferred in various biological contexts based on the abundance of its constituent amino acids in proteins and the enzymatic processes that can lead to its formation.

Protein Hydrolysates

The most probable natural source of this compound is from the enzymatic or chemical hydrolysis of proteins. Leucine and tyrosine are common constituents of a vast array of proteins across all domains of life. During protein turnover or digestion, proteases can cleave larger proteins into smaller peptides, including dipeptides like this compound.

Key Protein-Rich Sources:

  • Dairy Products: Casein, the primary protein in milk, is a rich source of both leucine and tyrosine. Fermentation processes involved in the production of cheese and yogurt can lead to the generation of various peptides, including dipeptides.[2][3]

  • Meat and Fish: Muscle proteins from beef, pork, poultry, and fish are abundant in leucine and tyrosine.[4][5][6] Protein hydrolysates derived from fish muscle have been shown to contain a variety of small peptides.[5]

  • Plant-Based Proteins: Soybeans and other legumes are excellent sources of these amino acids.[6][7] Fermented soy products like miso and tempeh may also contain this compound as a result of microbial enzymatic activity.

  • Fermented Foods: The fermentation of protein-rich raw materials by microorganisms is a significant source of bioactive peptides. Lactic acid bacteria, commonly used in food fermentation, possess proteolytic systems capable of generating a diverse range of peptides.[8] For instance, the lees in salmon fish sauce have been found to be composed of tyrosine and phenylalanine, indicating the liberation of these amino acids during fermentation.[9]

Specific Biological Occurrences

While systematic screening for this compound in various organisms is not extensively reported, some specific instances have been noted:

  • Trypanosoma brucei: The presence of this compound has been reported in this parasitic protozoan, suggesting a potential role in its metabolism.

  • Amphibian Skin: A peptide designated PYLa, which contains a tyrosine-leucine sequence, has been identified in the skin of the African clawed frog (Xenopus laevis).[10] While this is a larger peptide, it highlights the natural occurrence of this dipeptide sequence.

Section 3: Biosynthesis and Metabolism

The direct enzymatic synthesis of this compound as a primary metabolic event is not well-established. Its formation is more likely a result of protein degradation.

Inferred Biosynthesis via Proteolysis

The primary pathway for the generation of this compound in natural systems is through the breakdown of proteins. This process is mediated by a variety of proteases and peptidases.

Proteolysis_Pathway Protein Dietary or Endogenous Proteins (Leucine and Tyrosine-rich) Proteases Proteases (e.g., Pepsin, Trypsin, Chymotrypsin) Protein->Proteases Polypeptides Polypeptides Proteases->Polypeptides Peptidases Peptidases (e.g., Aminopeptidases, Carboxypeptidases) Polypeptides->Peptidases This compound This compound Peptidases->this compound AminoAcids Free Leucine and Tyrosine This compound->AminoAcids

Caption: Inferred biosynthetic pathway of this compound via proteolysis.

Metabolism and Physiological Roles

Once formed, this compound can be further metabolized. Dipeptidases can hydrolyze it into its constituent amino acids, L-leucine and L-tyrosine, which can then enter their respective metabolic pathways.

The potential physiological roles of this compound itself are an active area of research. Given that its constituent amino acids are precursors for neurotransmitters (tyrosine for dopamine and norepinephrine) and modulators of muscle protein synthesis (leucine), it is plausible that this compound may have unique signaling or transport properties.

Section 4: Methodologies for the Study of this compound

The accurate and sensitive detection of this compound in complex biological samples requires robust analytical techniques.

Extraction and Sample Preparation

The choice of extraction method is critical and depends on the sample matrix.

Protocol 1: General Extraction from Biological Tissues

  • Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Protein Precipitation: Add a protein precipitating agent such as trichloroacetic acid (TCA) or acetonitrile to the homogenate to a final concentration of 5-10% and 50-80% respectively.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing small molecules, including dipeptides.

  • pH Adjustment and Filtration: Neutralize the supernatant if necessary and filter through a 0.22 µm filter to remove any remaining particulate matter before analysis.

Analytical Techniques

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the identification and quantification of dipeptides.[11][12]

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically suitable for separating dipeptides.[13]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high concentration of Mobile Phase B is used to elute the dipeptides. The specific gradient profile will need to be optimized.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for peptides.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis. This involves selecting the precursor ion (the molecular ion of this compound) and specific fragment ions.

    • MRM Transitions for this compound (C15H22N2O4, MW: 294.35):

      • Precursor Ion (Q1): m/z 295.16

      • Fragment Ions (Q3): The exact fragment ions would need to be determined experimentally, but would likely correspond to the loss of the tyrosine or leucine side chain. For example, a prominent fragment for tyrosine is often observed at m/z 136.[14]

  • Quantification: A standard curve is generated using a pure this compound standard of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the standard curve.

LCMS_Workflow Sample Extracted Sample HPLC HPLC System (Reversed-Phase C18) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS Tandem Mass Spectrometer (MS/MS) ESI->MS Data Data Analysis (Quantification) MS->Data

Caption: A typical workflow for the analysis of this compound by LC-MS/MS.

Section 5: Future Directions and Applications

The study of this compound is a burgeoning field with significant potential. Future research should focus on:

  • Systematic Screening: Comprehensive analysis of various natural sources, particularly fermented foods and protein hydrolysates, to identify and quantify this compound.

  • Biological Activity: Investigating the specific physiological roles of this compound, including its potential as a signaling molecule, a nutrient transporter, or a precursor for bioactive compounds.

  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of orally administered this compound.

  • Drug Development: Exploring the potential of this compound and its derivatives as therapeutic agents, for example, in the context of muscle metabolism or neurological disorders.

Conclusion

This compound, a dipeptide of significant interest, is likely more prevalent in natural systems than currently documented, primarily arising from the breakdown of proteins in food and within organisms. While direct evidence of its widespread occurrence is still emerging, the methodologies for its detection and quantification are well-established. This guide provides a comprehensive overview of the current knowledge and a practical framework for researchers to further explore the natural sources, biosynthesis, and physiological relevance of this compound. The insights gained from such research will undoubtedly contribute to a deeper understanding of peptide biology and may pave the way for novel applications in nutrition and medicine.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Mikronaehrstoffcoach. L-Tyrosine. [Link]

  • Wikipedia. Tyrosine. [Link]

  • Everyday Health. 12 Foods High in Tyrosine, and Why You Need This Amino Acid. [Link]

  • MDPI. Muscle Protein Hydrolysates and Amino Acid Composition in Fish. [Link]

  • WebMD. 6 Foods High in Tyrosine and Why You Need It. [Link]

  • Medical News Today. Tyrosine foods: Health benefits, what to eat, and more. [Link]

  • ResearchGate. Amino acid components of lees in salmon fish sauce are tyrosine and phenylalanine. [Link]

  • ResearchGate. Amino acid composition and nutritional implications of milk fermented by various lactic cultures. [Link]

  • Lifespan.io. Peptide tyrosine-leucine a. [Link]

  • Mtoz Biolabs. Comparison of Peptide Content Determination Methods. [Link]

  • New Home Pages of Dr. Rainer Glaser. Mass spectrometry for the quantification of bioactive peptides in biological fluids. [Link]

  • ResearchGate. The structures of tyrosine-containing dipeptides in vacuum: Leu-Tyr... [Link]

Sources

An In-depth Technical Guide to the Involvement of Leucyltyrosine in Protein Synthesis Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the multifaceted roles of the dipeptide Leucyl-L-Tyrosine (Leu-Tyr) in the context of cellular protein synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond canonical descriptions to explore the metabolic fate, signaling functions, and non-canonical incorporation of this dipeptide. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: Beyond a Simple Dipeptide

Protein synthesis is fundamentally the ribosomal polymerization of twenty canonical amino acids, delivered by their cognate aminoacyl-tRNAs. Dipeptides such as Leucyltyrosine are not direct substrates for ribosomal translation in the canonical pathway. However, to dismiss their involvement would be to overlook a nuanced and integral relationship with the protein synthesis machinery. This guide will elucidate the primary and secondary roles of this compound, from its function as a source of constituent amino acids to its indirect but critical involvement in the regulation of protein synthesis through the mTORC1 signaling pathway. We will also explore the frontiers of non-canonical translation, where the direct incorporation of dipeptides is being investigated.

Part 1: Cellular Uptake and Metabolic Fate of this compound

The journey of this compound's involvement in protein synthesis begins with its transport into the cell and subsequent hydrolysis.

Transport Across the Cellular Membrane

Dipeptides and tripeptides are actively transported into cells by proton-coupled peptide transporters (POTs), with PEPT1 (SLC15A1) being a key player in the intestine.[1] PEPT1 is a high-capacity, low-affinity transporter that facilitates the uptake of a wide range of di- and tripeptides.[1][2] The affinity of PEPT1 for dipeptides is influenced by the properties of the constituent amino acids.[3] While specific kinetic data for this compound is not extensively documented, studies on similar dipeptides in Caco-2 cell models, a common line for studying intestinal absorption, provide a framework for understanding its transport kinetics.[4][5]

Intracellular Hydrolysis: The Primary Pathway

Once inside the cell, the predominant fate of this compound is rapid hydrolysis into its constituent amino acids, L-leucine and L-tyrosine, by cytosolic peptidases.[6][7] This enzymatic cleavage is a critical step, as it liberates the individual amino acids to join the intracellular pool available for protein synthesis. A variety of cytosolic peptidases exhibit broad specificity and are capable of cleaving dipeptides.[7][8] For instance, pepsin has been shown to hydrolyze peptides containing Leucyl-Tyrosine fragments.[9]

The workflow for this compound's contribution to the amino acid pool is illustrated below:

cluster_extracellular Extracellular Space cluster_cell Cellular Environment Leu-Tyr_ext This compound PEPT1 PEPT1 Transporter Leu-Tyr_ext->PEPT1 Uptake Leu-Tyr_int Intracellular This compound PEPT1->Leu-Tyr_int Peptidases Cytosolic Peptidases Leu-Tyr_int->Peptidases Hydrolysis Leucine L-Leucine Peptidases->Leucine Tyrosine L-Tyrosine Peptidases->Tyrosine AA_Pool Amino Acid Pool Leucine->AA_Pool Tyrosine->AA_Pool

Caption: Cellular uptake and hydrolysis of this compound.

Part 2: Canonical Involvement in Protein Synthesis

Following hydrolysis, the liberated L-leucine and L-tyrosine participate in the canonical protein synthesis pathway.

Aminoacylation of tRNA

The fidelity of protein synthesis is critically dependent on the precise attachment of amino acids to their corresponding tRNAs, a reaction catalyzed by aminoacyl-tRNA synthetases (aaRSs).[10]

  • Leucyl-tRNA synthetase (LRS) specifically recognizes L-leucine and catalyzes its attachment to tRNALeu.

  • Tyrosyl-tRNA synthetase (TyrRS) performs the equivalent function for L-tyrosine and tRNATyr.[11][12]

These enzymes possess sophisticated proofreading and editing mechanisms to prevent the misincorporation of incorrect amino acids, ensuring the high fidelity of the genetic code.

The process of charging tRNA with leucine and tyrosine is depicted below:

Leucine L-Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS Tyrosine L-Tyrosine TyrRS Tyrosyl-tRNA Synthetase (TyrRS) Tyrosine->TyrRS Leu_tRNA_Leu Leucyl-tRNALeu LRS->Leu_tRNA_Leu ATP -> AMP + PPi Tyr_tRNA_Tyr Tyrosyl-tRNATyr TyrRS->Tyr_tRNA_Tyr ATP -> AMP + PPi tRNA_Leu tRNALeu tRNA_Leu->LRS tRNA_Tyr tRNATyr tRNA_Tyr->TyrRS Ribosome Ribosome Leu_tRNA_Leu->Ribosome Tyr_tRNA_Tyr->Ribosome Protein Protein Ribosome->Protein Translation

Caption: Canonical pathway of aminoacyl-tRNA synthesis.

Part 3: this compound's Role in Cellular Signaling

Beyond its role as a source of building blocks, the leucine component of this compound is a critical signaling molecule, directly influencing the rate of protein synthesis.

Leucyl-tRNA Synthetase as a Leucine Sensor for mTORC1 Activation

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis, integrating signals from growth factors, energy status, and amino acids.[13][14] Leucine is a potent activator of mTORC1.[15] Groundbreaking research has identified Leucyl-tRNA synthetase (LRS) as a key intracellular sensor of leucine levels.[16]

Upon binding leucine, LRS undergoes a conformational change that allows it to interact with Rag GTPases, specifically acting as a GTPase-activating protein (GAP) for RagD.[17][18][19] This interaction is a critical "ON" switch for the mTORC1 signaling cascade, promoting protein synthesis.[19] Therefore, the hydrolysis of this compound contributes to the intracellular leucine pool that is sensed by LRS to modulate mTORC1 activity. It is important to note that some studies suggest that leucine's metabolite, acetyl-coenzyme A, may also play a role in mTORC1 activation.[20]

The LRS-mediated mTORC1 activation pathway is outlined below:

Leucine Leucine (from Leu-Tyr hydrolysis) LRS LRS Leucine->LRS Binding RagD RagD LRS->RagD GAP activity mTORC1 mTORC1 RagD->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation (inhibition) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Activation 4EBP1->Protein_Synthesis De-repression

Caption: LRS as a leucine sensor for mTORC1 activation.

Part 4: Investigating Non-Canonical Roles of this compound

While the canonical pathway involves hydrolysis, the possibility of direct incorporation of dipeptides into proteins represents an exciting area of research, pushing the boundaries of the central dogma.

Non-Ribosomal Peptide Synthesis (NRPS)

NRPS is a mechanism used by some microorganisms to synthesize peptides with diverse structures, including non-proteinogenic amino acids. This pathway is independent of mRNA and ribosomes. While there is no direct evidence for this compound incorporation via a specific NRPS, this pathway demonstrates the biological capacity for dipeptide units to be incorporated into larger peptide chains.

Misacylation of tRNA and Ribosomal Incorporation

The direct ribosomal incorporation of a dipeptide would require the formation of a dipeptidyl-tRNA, in this case, Leucyltyrosinyl-tRNA. While aaRSs have high fidelity, misacylation can occur.[2][21] Studies have shown that it is possible to chemically or enzymatically misacylate tRNA with dipeptides for use in in vitro translation systems.[9] This allows for the site-specific incorporation of dipeptides into proteins, opening avenues for protein engineering and the study of protein structure and function.

Part 5: Experimental Methodologies

Investigating the precise role of this compound requires robust experimental protocols. This section provides detailed methodologies for key experiments.

Protocol for In Vitro Hydrolysis of this compound by Cytosolic Extract

Objective: To determine the rate of this compound hydrolysis by cytosolic peptidases.

Methodology:

  • Preparation of Cytosolic Extract:

    • Culture cells of interest (e.g., Caco-2) to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cell pellet in hypotonic lysis buffer and incubate on ice.

    • Homogenize cells using a Dounce homogenizer.

    • Centrifuge at high speed to pellet organelles and membranes. The supernatant is the cytosolic extract.

    • Determine protein concentration of the extract using a Bradford or BCA assay.

  • Hydrolysis Assay:

    • Prepare a reaction mixture containing a known concentration of this compound in a suitable buffer.

    • Initiate the reaction by adding a specific amount of cytosolic extract.

    • Incubate at 37°C.

    • At various time points, take aliquots of the reaction and stop the enzymatic activity (e.g., by adding a strong acid).

    • Analyze the samples by HPLC or LC-MS to quantify the disappearance of this compound and the appearance of L-leucine and L-tyrosine.

  • Data Analysis:

    • Plot the concentration of this compound, L-leucine, and L-tyrosine over time.

    • Calculate the initial rate of hydrolysis.

Parameter Typical Value Range
This compound Conc.1-10 mM
Cytosolic Extract Conc.0.1-1 mg/mL protein
Incubation Time0-60 minutes
Temperature37°C
Protocol for Mass Spectrometry-Based Detection of this compound Incorporation

Objective: To determine if this compound is directly incorporated into a target protein.

Methodology:

  • Sample Preparation:

    • Express a target protein in an in vitro translation system supplemented with this compound and a custom-synthesized Leucyltyrosinyl-tRNA.

    • Purify the target protein.

    • Perform in-solution or in-gel tryptic digestion of the purified protein.[22]

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[23]

  • Database Searching and Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

    • Crucially, include a variable modification in the search parameters corresponding to the mass of a this compound residue (minus water) on all amino acids.[24]

    • Manually inspect spectra of putative dipeptide-containing peptides to validate the fragmentation pattern. The fragmentation should be consistent with the presence of the dipeptide unit.[23][25]

Experimental Workflow for Detecting Dipeptide Incorporation:

In_Vitro_Translation In Vitro Translation with Leu-Tyr-tRNA Protein_Purification Target Protein Purification In_Vitro_Translation->Protein_Purification Tryptic_Digest Tryptic Digestion Protein_Purification->Tryptic_Digest LC_MSMS LC-MS/MS Analysis Tryptic_Digest->LC_MSMS Database_Search Database Search (with variable modification) LC_MSMS->Database_Search Spectral_Validation Manual Spectral Validation Database_Search->Spectral_Validation Result Incorporation Confirmed/Refuted Spectral_Validation->Result

Sources

An In-depth Technical Guide to Investigating the Antioxidant Properties of Leucyltyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oxidative stress, a consequence of the imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The scientific community is increasingly exploring the therapeutic potential of natural bioactive compounds, such as peptides, to mitigate this cellular damage. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antioxidant properties of the dipeptide Leucyltyrosine (Leu-Tyr). We delve into the core mechanistic principles underpinning its potential antioxidant activity, provide detailed, field-proven protocols for its evaluation, and discuss the causal logic behind experimental design. This document is structured to serve as a practical and authoritative resource, bridging theoretical knowledge with actionable experimental strategies.

Introduction: The Scientific Rationale for Investigating this compound

This compound is a dipeptide composed of the amino acids Leucine and Tyrosine. The interest in its antioxidant potential stems primarily from the presence of the tyrosine residue. The phenolic hydroxyl group of tyrosine is a known scavenger of free radicals, capable of donating a hydrogen atom to neutralize reactive oxygen species, thereby forming a stable phenoxyl radical.[1][2][3] This intrinsic chemical property makes tyrosine-containing peptides prime candidates for antioxidant research.[1][4][5] Furthermore, the peptide structure itself can influence bioavailability and activity compared to individual amino acids. The hydrophobic nature of the leucine residue may enhance the peptide's ability to interact with and protect lipid membranes from peroxidation.[6]

This guide will systematically explore the multifaceted antioxidant mechanisms of this compound, which can be broadly categorized as:

  • Direct Radical Scavenging: Neutralization of free radicals through hydrogen or electron donation.

  • Metal Ion Chelation: Sequestration of pro-oxidant transition metals like iron (Fe²⁺) and copper (Cu²⁺) that catalyze the formation of highly reactive hydroxyl radicals.

  • Modulation of Endogenous Antioxidant Systems: Upregulation of cellular antioxidant enzymes and pathways, such as the Nrf2-Keap1 signaling pathway.

Mechanistic Pathways of Antioxidant Action

A thorough investigation of this compound's antioxidant properties necessitates a multi-pronged approach that considers both direct chemical interactions and indirect cellular effects.

Direct Antioxidant Mechanisms

These mechanisms involve the direct interaction of this compound with reactive oxygen species and pro-oxidant metals.

  • Radical Scavenging: The phenolic group of the tyrosine residue is the primary site for radical scavenging.[1][2] Upon encountering a free radical, it can donate a hydrogen atom, effectively neutralizing the radical and preventing it from damaging cellular components. The resulting tyrosyl radical is relatively stable and less reactive.[3] The specific activity can be influenced by the position of the tyrosine residue within the peptide.[5][7]

  • Metal Ion Chelation: Transition metals like Fe²⁺ and Cu²⁺ can participate in the Fenton and Haber-Weiss reactions, generating the highly damaging hydroxyl radical. Peptides containing acidic amino acid residues are known to be effective metal chelators.[6] While this compound lacks acidic residues, the potential for its carboxyl and amino groups to participate in metal chelation should be investigated.[8][9]

Indirect Antioxidant Mechanisms: Cellular Pathways

This compound may also exert its antioxidant effects by modulating the cell's own defense systems. A key pathway to investigate is the Keap1-Nrf2 signaling cascade.

  • The Keap1-Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response.[10][11] Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[12][13] In response to oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, and initiates the transcription of a battery of cytoprotective proteins.[10][11] These include enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling.[13][14] Investigating whether this compound can induce Nrf2 activation is crucial to understanding its potential for long-lasting cellular protection.[15]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Targets for Degradation Cul3 Cul3-E3 Ligase Nrf2->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Proteasome Ubiquitination This compound This compound (Oxidative Stress) This compound->Keap1 Inhibits ROS ROS ROS->Keap1 Induces Conformational Change ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Neutralizes G cluster_invitro In Vitro Chemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models (Future Scope) DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay Metal Metal Chelation CAA CAA Assay MDA Lipid Peroxidation CAA->MDA WB Western Blot (Nrf2) MDA->WB Mechanism of Action Animal Animal Models (e.g., C. elegans, Mice) WB->Animal Preclinical Validation Start This compound Investigation Start->DPPH Direct Scavenging Start->Metal Direct Chelation Start->CAA Cellular Efficacy

Caption: A logical workflow for the comprehensive investigation of this compound's antioxidant properties.

Data Interpretation and Structure-Activity Relationship

Interpreting the data requires a holistic view. Strong activity in DPPH and ABTS assays suggests potent radical scavenging, likely due to the tyrosine residue. [5][16]A high FRAP value indicates strong reducing power. Activity in the metal chelation assay would point to an additional protective mechanism.

Positive results in the CAA assay confirm that this compound is bioavailable to cells and active in an intracellular environment. [17]A reduction in MDA levels would provide direct evidence of protection against lipid peroxidation. Finally, upregulation of Nrf2 and its target genes would indicate that this compound can bolster the cell's own long-term antioxidant defenses, a highly desirable therapeutic property. [15]

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for the in-depth investigation of the antioxidant properties of this compound. By systematically progressing from fundamental chemical assays to biologically relevant cellular models, researchers can build a comprehensive profile of this dipeptide's potential. The evidence-based protocols and mechanistic insights provided herein are designed to ensure scientific rigor and trustworthiness.

Future research should focus on in vivo models to assess the bioavailability, efficacy, and safety of this compound in a whole-organism context. Furthermore, exploring structure-activity relationships by synthesizing and testing analogues of this compound could lead to the development of novel, highly potent antioxidant therapeutics.

References

  • Böttler, U., et al. (2000). Cytoprotective antioxidant function of tyrosine and tryptophan residues in transmembrane proteins. FEBS Letters. Available at: [Link]

  • Zhu, L., et al. (2022). Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides. International Journal of Molecular Sciences. Available at: [Link]

  • Munteanu, I.G., & Apetrei, C. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants. Available at: [Link]

  • Torkova, A.A., et al. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. Molecules. Available at: [Link]

  • Zou, Y., et al. (2022). Advances on the Antioxidant Peptides from Nuts: A Narrow Review. Foods. Available at: [Link]

  • Yang, S., et al. (2020). Structure of properties of antioxidative peptides derived from royal jelly protein. ResearchGate. Available at: [Link]

  • Fillería, S.D., et al. (2022). Intracellular antioxidant activity of peptides solutions (1 mg/mL). ResearchGate. Available at: [Link]

  • Liu, W., et al. (2022). Research Progress on the Preparation and Function of Antioxidant Peptides from Walnuts. Foods. Available at: [Link]

  • He, R., et al. (2022). A Novel Insight into Screening for Antioxidant Peptides from Hazelnut Protein: Based on the Properties of Amino Acid Residues. Foods. Available at: [Link]

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physical and chemical properties of Leucyltyrosine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Leucyltyrosine

Abstract

This compound (Leu-Tyr), a dipeptide composed of L-leucine and L-tyrosine, serves as a significant molecule in biochemical and pharmaceutical research. Its unique amphiphilic character, combining a hydrophobic aliphatic side chain with an aromatic and ionizable phenolic group, dictates its structural, chemical, and biological behavior. This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, intended for researchers, scientists, and drug development professionals. We delve into its structural attributes, solubility, stability under various conditions, and spectroscopic characteristics. Furthermore, this document furnishes detailed, field-proven experimental protocols for its characterization and discusses the implications of its properties for applications ranging from drug delivery systems to cell culture media. Every claim is substantiated with authoritative references to ensure scientific integrity and trustworthiness.

Core Physicochemical & Structural Properties

A foundational understanding of this compound's intrinsic properties is essential for any experimental design or application development. These characteristics govern its behavior in solution, its interaction with biological systems, and its stability during storage and handling.

Molecular Structure and Identity

This compound is formed by a peptide linkage between the α-carboxyl group of L-leucine and the α-amino group of L-tyrosine. The resulting molecule possesses two chiral centers, with the L-Leucyl-L-tyrosine isomer being the most common and biologically relevant form.

  • IUPAC Name: (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid[1]

  • Molecular Formula: C₁₅H₂₂N₂O₄[1][2]

  • CAS Number: 968-21-8 (L-L isomer)[1][2]

  • Synonyms: Leu-Tyr, H-Leu-Tyr-OH, L-Leucyl-L-tyrosine[1][3]

Tabulated Physical and Chemical Data

The quantitative properties of this compound are summarized below. These values are critical for preparing solutions, predicting behavior in different environments, and designing analytical methods.

PropertyValue / DescriptionAuthoritative Source(s)
Molecular Weight 294.35 g/mol [1][2][4]
Physical Appearance Solid powder[5]
Water Solubility Limited; requires optimization for aqueous solutions.[6][7]
Organic Solvent Solubility Soluble in DMSO.[2][5]
pKa (α-carboxyl) ~2.3 (Estimated from constituent amino acids)[8]
pKa (α-amino) ~9.7 (Estimated from constituent amino acids)[8]
pKa (Tyrosine phenol) ~10.46 (Side chain)[8]
Isoelectric Point (pI) ~5.6 (Calculated)[8]
Storage Conditions Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[2][5]

Experimental Analysis & Characterization

The precise characterization of this compound is fundamental for quality control, stability assessment, and quantitative studies. This section details robust, self-validating protocols for its analysis.

Purity and Stability Assessment via High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the definitive method for assessing the purity of this compound and monitoring its degradation over time. The methodology leverages the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices:

  • C18 Column: The octadecylsilane stationary phase provides strong hydrophobic interactions with the leucine and tyrosine side chains, ensuring good retention and separation from polar impurities.

  • Acetonitrile/Water Gradient: A gradient elution is employed to effectively resolve the main compound from any potential byproducts or degradation products, which may have different polarities. The run starts with a high aqueous content and gradually increases the organic solvent (acetonitrile) to elute the more hydrophobic this compound.

  • Trifluoroacetic Acid (TFA): A low concentration (0.1%) of TFA is used as an ion-pairing agent. It protonates the free amine and carboxyl groups, reducing peak tailing and sharpening the chromatographic peak for improved resolution and quantification.

  • UV Detection at 280 nm: The tyrosine residue contains a phenol chromophore that exhibits a characteristic UV absorbance maximum near 280 nm.[9][10] This provides a sensitive and selective means of detection.

Detailed Protocol: RP-HPLC Analysis

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Standard/Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in Mobile Phase A.

    • Dilute to a working concentration of 0.1 mg/mL with Mobile Phase A.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 280 nm.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 90% B

      • 25-30 min: 90% B

      • 30-31 min: Linear gradient from 90% to 10% B

      • 31-40 min: 10% B (column re-equilibration)

  • System Validation & Analysis:

    • Inject a blank (Mobile Phase A) to establish a baseline.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution. Purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry is an essential tool for unequivocally confirming the identity and molecular weight of this compound. Electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which keeps the dipeptide intact.

Experimental Workflow for Mass Spectrometry

degradation_factors cluster_factors Degradation Factors cluster_products Degradation Products LeuTyr This compound (Stable State) pH Extreme pH (Acidic or Basic) LeuTyr->pH Oxidants Oxidizing Agents (Air, Light, Metal Ions) LeuTyr->Oxidants Enzymes Proteases/ Peptidases LeuTyr->Enzymes Hydrolysis Hydrolysis Products (Leucine + Tyrosine) pH->Hydrolysis Oxidation Oxidized Products (Modified Tyrosine) Oxidants->Oxidation Enzymes->Hydrolysis

Caption: Major factors leading to the chemical and enzymatic degradation of this compound.

Enzymatic Degradation

In biological systems, the primary route of degradation is enzymatic cleavage by proteases and peptidases. [11]The unprotected N- and C-termini and the internal peptide bond of this compound are all potential sites for enzymatic attack by exopeptidases (aminopeptidases, carboxypeptidases) and endopeptidases, respectively. This susceptibility is a critical factor in its pharmacokinetic profile and must be considered in drug development.

Applications in Research and Development

The distinct properties of this compound make it a valuable tool in several scientific domains.

  • Drug Development & Delivery: this compound has been investigated as an angiotensin-converting enzyme (ACE) inhibitor. [3]Its amphiphilic nature also makes it a candidate for forming self-assembling nanostructures, such as hydrogels, for controlled drug release applications.

  • Neuroscience Research: As a dipeptide containing tyrosine, a precursor to key neurotransmitters like dopamine, this compound is used in neuroscience to study peptide transport and metabolism in the brain. [2][12]Some research has shown that related dipeptides exhibit antidepressant-like activity. [13]* Biotechnology and Cell Culture: Due to its higher solubility and stability compared to free tyrosine, this compound is often used as a tyrosine source in chemically defined cell culture media to support the growth of mammalian cells in biopharmaceutical production.

Conclusion

This compound is a dipeptide of significant scientific interest, characterized by a unique combination of hydrophobic and aromatic functionalities. Its properties, from molecular weight and solubility to its spectroscopic signature and degradation pathways, have been thoroughly outlined in this guide. The provided experimental protocols offer a robust framework for its reliable analysis, ensuring data integrity for researchers. A comprehensive understanding of these physicochemical characteristics is paramount for leveraging the full potential of this compound in advanced applications, including the development of novel therapeutics, sophisticated drug delivery systems, and optimized biomanufacturing processes.

References

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An In-depth Technical Guide on the Mechanism of Leucyl-tyrosine in Cell Signaling

Author: BenchChem Technical Support Team. Date: January 2026

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Aimed at Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Leucyl-tyrosine (Leu-Tyr) is emerging as a significant modulator of cellular signaling, extending beyond its basic role as a building block of proteins. This guide provides a comprehensive technical overview of the molecular mechanisms through which Leu-Tyr exerts its effects. We will delve into its primary interaction with the Calcium-Sensing Receptor (CaSR), dissect the subsequent downstream signaling cascades, provide detailed experimental protocols for studying these pathways, and discuss the physiological and therapeutic implications. This document is structured to provide not just a descriptive account, but a causal and logical framework for understanding and investigating the role of Leucyl-tyrosine in cellular communication.

Introduction: The Expanding Role of Dipeptides in Cellular Regulation

Cellular signaling is a complex network of communication that governs fundamental biological processes. While much focus has been on traditional signaling molecules, there is a growing appreciation for the regulatory functions of small peptides. Leucyl-tyrosine, a dipeptide composed of L-leucine and L-tyrosine, is a key example of such a molecule with diverse signaling capabilities.[1][2] Its influence on cellular function is primarily mediated through its interaction with specific cell surface receptors, initiating a cascade of intracellular events. Understanding this mechanism is crucial for harnessing its potential in therapeutic applications.

The Primary Receptor: The Calcium-Sensing Receptor (CaSR)

The cornerstone of Leucyl-tyrosine's signaling activity lies in its interaction with the Calcium-Sensing Receptor (CaSR).[3][4] The CaSR is a pleiotropic Class C G-protein coupled receptor (GPCR) that plays a vital role in maintaining calcium homeostasis and is involved in a variety of cellular processes including proliferation, differentiation, and apoptosis.[4][5]

Leucyl-tyrosine, along with other L-amino acids, acts as a positive allosteric modulator of the CaSR.[4] This means that it enhances the sensitivity of the receptor to its main ligand, extracellular calcium (Ca²⁺). This potentiation is a critical aspect of its mechanism, allowing for a more nuanced and sensitive cellular response to fluctuations in the extracellular calcium concentration.

Deconstructing the Downstream Signaling Cascades

The binding of Leucyl-tyrosine and Ca²⁺ to the CaSR triggers a conformational change that activates several intracellular signaling pathways through the coupling of different G-proteins.[3][4]

Gq/11-Mediated Pathway

The most prominent pathway activated by the CaSR is mediated by the Gq/11 family of G-proteins.[3][4]

  • Activation of Phospholipase C (PLC): Gq/11 activation leads to the stimulation of PLC.[3][4]

  • Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4]

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium.[3][4]

  • Activation of Protein Kinase C (PKC): The combination of increased intracellular calcium and DAG activates PKC, which then phosphorylates a multitude of downstream targets.[3]

Other G-Protein Coupled Pathways

The CaSR can also couple to other G-proteins, leading to diverse cellular responses:[4]

  • Gi/o Pathway: Activation of Gi/o inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3]

  • G12/13 Pathway: This pathway can lead to the activation of Rho GTPases, influencing the actin cytoskeleton and cell motility.[4]

Mitogen-Activated Protein Kinase (MAPK) Pathway

A crucial downstream consequence of CaSR activation is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[3] This can occur through both PKC-dependent and independent mechanisms and plays a significant role in regulating gene expression and cell fate.

The following diagram illustrates the signaling pathways initiated by Leucyl-tyrosine via the CaSR.

LeucylTyrosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LeuTyr Leucyl-tyrosine CaSR CaSR LeuTyr->CaSR Allosteric Modulator Ca2_ext Ca²⁺ Ca2_ext->CaSR Agonist Gq11 Gαq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC PKC DAG->PKC Activates Ca2_int ↑ [Ca²⁺]i ER->Ca2_int Releases Ca²⁺ Ca2_int->PKC Co-activates CellularResponse Cellular Responses (Gene Expression, Proliferation, etc.) Ca2_int->CellularResponse MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates MAPK->CellularResponse

Caption: Leucyl-tyrosine mediated signaling through the CaSR.

Experimental Protocols for Investigating Leucyl-tyrosine Signaling

To rigorously study the mechanism of Leucyl-tyrosine, a combination of in vitro and cell-based assays is essential.

Intracellular Calcium Mobilization Assay

This is a primary assay to confirm the functional activity of Leucyl-tyrosine at the CaSR.

Objective: To measure the increase in intracellular calcium concentration in response to Leucyl-tyrosine in CaSR-expressing cells.

Methodology:

  • Cell Culture: Utilize a cell line stably expressing the human CaSR, such as HEK293-CaSR cells. Culture the cells in appropriate media and conditions.

  • Dye Loading: Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM).

  • Stimulation: Add varying concentrations of Leucyl-tyrosine, followed by a fixed concentration of extracellular Ca²⁺.

  • Detection: Measure the fluorescence intensity using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the concentration of Leucyl-tyrosine to determine the EC50 (half-maximal effective concentration).

Causality and Trustworthiness: The use of a CaSR-expressing cell line ensures that the observed effect is specific to the receptor. Running parallel experiments with a parental cell line lacking the CaSR serves as a crucial negative control, validating the specificity of the Leucyl-tyrosine effect.

Western Blot Analysis of Downstream Kinase Activation

Objective: To assess the activation of downstream signaling proteins, such as ERK (a member of the MAPK family), upon Leucyl-tyrosine stimulation.

Methodology:

  • Cell Treatment: Treat CaSR-expressing cells with Leucyl-tyrosine and Ca²⁺ for various time points.

  • Protein Extraction: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) form of the kinase of interest (e.g., phospho-ERK) and a primary antibody for the total form of the kinase as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the fold-change in phosphorylation.

The following diagram outlines the general workflow for a Western Blot experiment.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Treatment Cell Treatment with Leucyl-tyrosine Lysis Cell Lysis and Protein Extraction Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Quantify Band Quantification and Analysis Detection->Quantify

Caption: A generalized workflow for Western Blot analysis.

Physiological and Therapeutic Implications

The modulation of the CaSR by Leucyl-tyrosine has significant physiological relevance and offers promising avenues for drug development.

Physiological Roles
  • Metabolic Regulation: The CaSR is expressed in tissues crucial for metabolism, and its activation can influence hormone secretion, such as insulin from the pancreas.

  • Neuromodulation: In the brain, the CaSR is involved in regulating neuronal excitability and neurotransmitter release.[3]

Therapeutic Potential

The allosteric modulatory action of Leucyl-tyrosine on the CaSR is a particularly attractive feature for drug design. Allosteric modulators can provide a more refined and safer therapeutic profile compared to direct agonists or antagonists.

Quantitative Data Summary

CompoundTargetActionReported EC50/Potency
Leucyl-tyrosineCaSRPositive Allosteric ModulatorPotentiates Ca²⁺ response
L-PhenylalanineCaSRPositive Allosteric Modulator~3-5 mM for half-maximal potentiation
L-TryptophanCaSRPositive Allosteric Modulator~0.1-0.3 mM for half-maximal potentiation

Note: EC50 values for allosteric modulators are highly dependent on the concentration of the primary agonist (Ca²⁺) used in the assay.

Conclusion and Future Directions

Leucyl-tyrosine represents a fascinating example of a dipeptide with significant cell signaling capabilities, primarily through its allosteric modulation of the CaSR. This guide has provided a technical framework for understanding and investigating its mechanism of action. Future research should focus on elucidating the in vivo physiological roles of Leucyl-tyrosine, exploring its potential as a biomarker, and developing novel therapeutics that target its signaling pathways. The continued exploration of such non-classical signaling molecules will undoubtedly open new frontiers in our understanding of cellular communication and disease.

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  • Backe, S. J., Sanchez-Pozo, N., & Gonzalez-Gronow, M. (2023).
  • L-Tyrosine in Cell Culture. (n.d.). Sigma-Aldrich.
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  • Fey, D., Aksamitiene, E., Kiyatkin, A., & Kholodenko, B. N. (2017). Modeling of Receptor Tyrosine Kinase Signaling: Computational and Experimental Protocols.
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Leucyl-tyrosine: A Technical Guide to its Scientific History and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Leucyl-tyrosine (Leu-Tyr) is a dipeptide composed of the amino acids L-leucine and L-tyrosine. While its "discovery" wasn't a singular event, its scientific history is rich with developments in peptide chemistry, biochemistry, and sensory science. This guide provides an in-depth technical overview of Leucyl-tyrosine, from its fundamental chemical properties and synthesis to its diverse biological roles and the analytical methods used for its study. We will explore its significance as a metabolite, its contribution to taste, and its applications in drug development, offering a comprehensive resource for researchers, scientists, and professionals in the field.

Introduction: The Emergence of a Dipeptide in Scientific Inquiry

The history of Leucyl-tyrosine is intrinsically linked to the broader history of peptide science. While a specific date for its first synthesis or isolation is not prominently documented, its existence was implied with the understanding of protein structure as chains of amino acids. The constituent amino acids, L-tyrosine and L-leucine, were discovered in the 19th century. L-tyrosine was first isolated from casein (a cheese protein) by German chemist Justus von Liebig in 1846.[1]

Leucyl-tyrosine itself is a dipeptide formed through a peptide bond between the carboxyl group of L-leucine and the amino group of L-tyrosine.[2] It is recognized as a metabolite, playing a role in the complex pathways of protein synthesis and degradation.[2][3] As an incomplete breakdown product of protein digestion or catabolism, it is often a short-lived intermediate on its way to further proteolysis into its constituent amino acids.[4]

Physicochemical Properties and Characterization

A thorough understanding of Leucyl-tyrosine begins with its fundamental chemical and physical properties.

Chemical Structure and Properties

Leucyl-tyrosine is a dipeptide with the chemical formula C15H22N2O4 and a molecular weight of 294.35 g/mol .[2][3] Its structure combines the hydrophobic side chain of leucine with the polar, aromatic side chain of tyrosine.

PropertyValueSource
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid[2][3]
Molecular Formula C15H22N2O4[2][3]
Molecular Weight 294.35 g/mol [2][3]
CAS Number 968-21-8[2][3]
Solubility Soluble in DMSO[2]
Topological Polar Surface Area 113 Ų[3]
Spectroscopic Analysis

The structural elucidation and characterization of Leucyl-tyrosine rely on various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are crucial for confirming the structure of Leucyl-tyrosine.[5][6] The spectra reveal the specific chemical environments of the hydrogen and carbon atoms within the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the precise mass of the molecule and to study its fragmentation patterns, which can provide sequence information.[5][7][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in Leucyl-tyrosine, such as the amide bond, carboxyl group, and the phenolic hydroxyl group.[5]

  • Absorption Spectroscopy: The absorption spectra of Leucyl-tyrosine and its constituent amino acids have been studied to understand their electronic transitions.[9]

Synthesis and Production of Leucyl-tyrosine

Leucyl-tyrosine can be obtained through both chemical synthesis and enzymatic hydrolysis of proteins.

Chemical Synthesis

The chemical synthesis of Leucyl-tyrosine involves the formation of a peptide bond between protected leucine and tyrosine residues, followed by deprotection. A common method involves reacting L-tyrosine with chloroacetyl chloride in a methanol solution under alkaline conditions to produce a chloroacetyl-L-tyrosine intermediate.[10]

Enzymatic Hydrolysis

Enzymatic hydrolysis is a key method for producing Leucyl-tyrosine from protein sources.[11][] Proteases, which are enzymes that cleave peptide bonds, can be used to break down proteins into smaller peptides and amino acids.[] The choice of enzyme is critical, as their specificity determines the resulting peptide fragments. For instance, chymotrypsin preferentially hydrolyzes peptide bonds adjacent to aromatic amino acids like tyrosine, phenylalanine, and tryptophan, as well as leucine.[13]

Workflow for Enzymatic Production of Leucyl-tyrosine

Enzymatic_Production Protein Protein Source (e.g., Casein, Soy Protein) Pretreatment Pre-treatment (Solubilization, Denaturation) Protein->Pretreatment Hydrolysis Enzymatic Hydrolysis (e.g., with Chymotrypsin) Pretreatment->Hydrolysis Add Protease Separation Separation & Purification (Chromatography) Hydrolysis->Separation Peptide Mixture LeuTyr Pure Leucyl-tyrosine Separation->LeuTyr

Caption: Generalized workflow for the enzymatic production of Leucyl-tyrosine.

Biological Significance and Roles

Leucyl-tyrosine exhibits a range of biological activities stemming from its constituent amino acids and its dipeptide structure.[2]

Metabolic Role

As a dipeptide, Leucyl-tyrosine is involved in the metabolic pathways of protein synthesis and degradation.[2] The leucine component is known to play a role in muscle protein synthesis, while tyrosine is a precursor for several important biomolecules.[2]

Precursor to Neurotransmitters and Hormones

The tyrosine component of Leucyl-tyrosine is a precursor for the synthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine.[2][14][15] These molecules are crucial for mood regulation, cognitive function, and the body's stress response.[16] Tyrosine is also a precursor for thyroid hormones and the pigment melanin.[1][17]

Biosynthetic Pathway from Tyrosine

Tyrosine_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosine Hydroxylase Thyroid Thyroid Hormones Tyrosine->Thyroid Melanin Melanin Tyrosine->Melanin Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Major biosynthetic pathways originating from L-tyrosine.

Role in Taste and Sensory Science

Leucyl-tyrosine is known to have a bitter taste.[18] The bitterness of peptides is often associated with the hydrophobicity of their constituent amino acids. Studies have shown that peptides containing hydrophobic residues like leucine, phenylalanine, and tyrosine often elicit a bitter taste.[18][19][20] The position of the amino acids within the peptide can also influence the intensity of the bitterness, with a C-terminal tyrosine often contributing to a stronger bitter taste.[18]

Potential Antioxidant Properties

Some research suggests that dipeptides like Leucyl-tyrosine may possess antioxidant properties, which could help protect cells from oxidative stress.[2][21] The phenolic hydroxyl group of the tyrosine residue is a likely contributor to this antioxidant activity.[2]

Analytical Methodologies

The detection and quantification of Leucyl-tyrosine in various matrices require sensitive and specific analytical methods.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and peptides, including Leucyl-tyrosine.[22][23][24] Different modes of HPLC, such as reversed-phase and ion-exchange chromatography, can be employed for separation.[22]

Example HPLC Protocol for Amino Acid Analysis
  • Sample Preparation: Dissolve the sample containing Leucyl-tyrosine in a suitable buffer, such as a phosphate buffer at pH 7.4.[23]

  • Derivatization (Optional but common for UV detection): For enhanced detection, pre-column derivatization with reagents like o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines can be performed.[24]

  • HPLC System:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically employed.

    • Flow Rate: A flow rate of around 1 mL/min is common.[23]

    • Detection: UV detection at a wavelength of 225 nm is suitable for underivatized peptides, while derivatized amino acids can be detected at different wavelengths (e.g., 338 nm for OPA derivatives and 262 nm for FMOC derivatives).[23][24]

  • Quantification: The concentration of Leucyl-tyrosine is determined by comparing its peak area to that of a standard of known concentration.

Spectrophotometric Methods

Spectrophotometric methods can also be used for the determination of Leucyl-tyrosine. One method involves the reaction of Leucyl-tyrosine with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in an alkaline medium to form a colored product that can be measured at a specific wavelength.[25]

Applications in Research and Drug Development

The unique properties of Leucyl-tyrosine have led to its use in various research and development applications.

Biochemical Research

Leucyl-tyrosine serves as a substrate for studying the activity and specificity of proteases and peptidases.[26] It is valuable in understanding the mechanisms of peptide bond cleavage and in the development of enzyme inhibitors.[26]

Drug Development

Dipeptides like Leucyl-tyrosine are explored as components of prodrugs to enhance the absorption and delivery of therapeutic agents. The peptide can be cleaved by peptidases in the body to release the active drug.

Conclusion

Leucyl-tyrosine, a simple dipeptide, has a multifaceted scientific history that extends from the fundamental principles of protein chemistry to contemporary applications in biochemistry and drug development. While its discovery was not a singular landmark event, the ongoing exploration of its properties and functions continues to provide valuable insights into the world of peptides. This guide has provided a technical overview of its discovery, properties, synthesis, biological roles, and analytical methods, serving as a comprehensive resource for the scientific community.

References

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  • Slump, P., & Bos, K. D. (1973). Enzymatic Hydrolysis of Food Protein for Amino Acid Analysis. I. Solubilization of the Protein. Journal of Agricultural and Food Chemistry, 21(2), 231-233. [Link]

  • YouTube. Tyrosine biochemistry - catecholamine synthesis & more. [Link]

  • Wang, Y., et al. (2016). A Novel Technological Process of Extracting L-Tyrosine with Low Fluorine Content from Defatted Antarctic Krill (Euphausia superba) By-product by Enzymatic Hydrolysis. Food and Bioprocess Technology, 9(12), 2055-2064. [Link]

  • ResearchGate. Absorption spectra of (a) L-leucine, (b) L-tyrosine, and (c) 1:1 combination of L-leucine and L-tyrosine. [Link]

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Methodological & Application

methods for chemical synthesis of Leucyltyrosine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chemical Synthesis of Leucyltyrosine: Application Notes and Protocols

For researchers, scientists, and drug development professionals, the precise chemical synthesis of peptides is a foundational requirement for advancing biological and therapeutic studies. This compound (Leu-Tyr), a dipeptide composed of L-leucine and L-tyrosine, serves as a valuable model and component in various research contexts, from studying peptide metabolism to its incorporation into larger, more complex bioactive molecules.[1][2]

This guide provides a detailed exploration of the primary methodologies for synthesizing this compound. It moves beyond simple procedural lists to explain the underlying chemical principles and strategic decisions that ensure a successful synthesis. We will cover both the modern, highly efficient Solid-Phase Peptide Synthesis (SPPS) and the classical, flexible Solution-Phase Synthesis, offering detailed protocols for each.

Core Principles of Dipeptide Synthesis

The formation of a peptide bond between two amino acids is a condensation reaction that is not thermodynamically spontaneous. The core challenge is to selectively form an amide bond between the carboxyl group of one amino acid and the amino group of another, without unwanted side reactions.[3] This is achieved through a carefully orchestrated strategy of:

  • Protecting Groups: Temporarily masking reactive functional groups on the amino acids that are not intended to participate in the peptide bond formation.[3][4][5]

  • Coupling Reagents: Activating the carboxyl group of one amino acid to make it highly reactive towards the free amino group of the other.[3][6][7]

For this compound, specific considerations include:

  • N-terminal Leucine: The α-amino group must be protected.

  • C-terminal Tyrosine: The carboxyl group must be protected (in solution-phase) or anchored to a solid support (in SPPS). Crucially, the phenolic hydroxyl group on the tyrosine side chain is nucleophilic and must be protected to prevent side reactions such as O-acylation during the coupling step.[4][8]

Strategic Decision: Protecting Group Orthogonality

A successful synthesis relies on an "orthogonal" protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[9] The two dominant strategies in peptide synthesis are the Fmoc/tBu and Boc/Bzl approaches.

Protecting Group Strategyα-Amino ProtectionSide Chain ProtectionDeprotection Conditions
Fmoc/tBu Fmoc (9-fluorenylmethyloxycarbonyl)tBu (tert-Butyl) based groupsα-Amino: Mild base (e.g., Piperidine)[10][11] Side Chain: Strong acid (e.g., TFA)[10][12]
Boc/Bzl Boc (tert-butoxycarbonyl)Bzl (Benzyl) based groupsα-Amino: Moderate acid (e.g., TFA)[10] Side Chain: Very strong acid (e.g., HF) or Hydrogenolysis[10][]

The Fmoc/tBu strategy is overwhelmingly preferred for modern SPPS due to its milder deprotection conditions for the α-amino group, which enhances the stability of acid-sensitive linkages to the resin and many side-chain protecting groups.[11][]

Method 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)

SPPS, pioneered by Bruce Merrifield, is the workhorse of modern peptide synthesis.[9] The growing peptide chain is covalently anchored to an insoluble polymer resin, allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[14][15]

Workflow for SPPS of this compound

spss_workflow Resin 1. Start with Wang Resin Attach 2. Attach Fmoc-Tyr(tBu)-OH to Resin Resin->Attach Esterification (DIC/DMAP) Deprotect_Tyr 3. Fmoc Deprotection (20% Piperidine/DMF) Attach->Deprotect_Tyr Wash_1 4. Wash (DMF) Deprotect_Tyr->Wash_1 Couple_Leu 5. Couple Fmoc-Leu-OH (HATU/DIPEA) Wash_1->Couple_Leu Wash_2 6. Wash (DMF) Couple_Leu->Wash_2 Final_Deprotect 7. Final Fmoc Deprotection (20% Piperidine/DMF) Wash_2->Final_Deprotect Cleave 8. Cleave & Deprotect Side Chain (TFA Cocktail) Final_Deprotect->Cleave Precipitate 9. Precipitate with Cold Ether Cleave->Precipitate Purify 10. Purify (RP-HPLC) Precipitate->Purify Product This compound Purify->Product

Caption: SPPS workflow for this compound synthesis.

Detailed Protocol: SPPS of this compound

This protocol assumes a manual synthesis on a 0.1 mmol scale using Wang resin, suitable for producing a peptide with a C-terminal carboxylic acid.

Materials and Reagents:

  • Wang Resin (loading capacity ~0.5-1.0 mmol/g)

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Leu-OH

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[6][16]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Fmoc Deprotection Solution: 20% (v/v) Piperidine in DMF[17]

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water[18]

  • Cold Diethyl Ether

Procedure:

  • Resin Preparation and First Amino Acid Attachment: a. Place Wang resin (0.2 g, 0.1 mmol) in a reaction vessel. Swell the resin in DMF for 30-60 minutes.[18] b. Drain the DMF. Wash the resin with DCM (3x). c. In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), DIC (3 eq.), and a catalytic amount of DMAP in DCM. d. Add the solution to the resin and agitate for 2-4 hours at room temperature. e. To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride and DIPEA in DMF.[19] Wash thoroughly with DCM and DMF.

  • Fmoc Deprotection (Tyrosine): a. Drain the solvent from the resin. b. Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain.[19] c. Add a fresh portion of 20% piperidine/DMF and agitate for another 15 minutes to ensure complete Fmoc removal.[18] d. Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

  • Coupling (Leucine): a. In a separate vial, pre-activate Fmoc-Leu-OH (3 eq.) by dissolving it with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the resin. c. Agitate for 1-2 hours at room temperature. d. Self-Validation: Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.[19] e. Drain the coupling solution and wash the resin with DMF (5-7 times).[19]

  • Final N-terminal Deprotection: a. Repeat step 2 to remove the Fmoc group from the N-terminal Leucine.

  • Cleavage and Side-Chain Deprotection: a. Wash the peptidyl-resin with DCM (3x) and dry it under vacuum.[19] b. Add the cleavage cocktail (approx. 10 mL per gram of resin) to the dry resin.[19] The TIS acts as a scavenger to prevent the reactive tert-butyl cation, released during deprotection, from modifying the tyrosine side chain.[12] c. Agitate the mixture at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate into a centrifuge tube.

  • Peptide Precipitation and Isolation: a. Add the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form. b. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.[19] c. Dry the crude peptide pellet under vacuum. The product is now ready for purification.

Method 2: Solution-Phase Synthesis of this compound

While largely superseded by SPPS for routine synthesis, solution-phase methods offer flexibility for large-scale production and for synthesizing peptides that are difficult to make on a solid support.[20][21] The key difference is that all reactants are in the same phase, requiring purification of the intermediate product after each step.

Workflow for Solution-Phase Synthesis

solution_phase_workflow Protect_Leu 1. Protect Leucine Boc-Leu-OH Couple 3. Couple Protected AAs (DCC/HOBt) Protect_Leu->Couple Protect_Tyr 2. Protect Tyrosine H-Tyr(Bzl)-OMe Protect_Tyr->Couple Intermediate Boc-Leu-Tyr(Bzl)-OMe Couple->Intermediate Purify_1 4. Purify Intermediate (Crystallization/Chromatography) Intermediate->Purify_1 Deprotect_Boc 5. Deprotect Boc Group (TFA) Purify_1->Deprotect_Boc Deprotect_Esters 6. Deprotect Bzl & OMe (Catalytic Hydrogenation) Deprotect_Boc->Deprotect_Esters Purify_2 7. Final Purification (RP-HPLC) Deprotect_Esters->Purify_2 Product This compound Purify_2->Product

Caption: Solution-phase workflow for this compound.

Detailed Protocol: Solution-Phase Synthesis

This protocol uses a Boc/Bzl strategy with ester protection for the C-terminus.

Materials and Reagents:

  • Boc-Leu-OH

  • L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe · HCl)

  • Benzyl bromide (for side-chain protection)

  • Coupling Reagent: DCC (N,N'-Dicyclohexylcarbodiimide)[6]

  • Additive: HOBt (Hydroxybenzotriazole)

  • Bases: Triethylamine (TEA), Sodium Bicarbonate

  • Solvents: Dichloromethane (DCM), Ethyl Acetate

  • Deprotection: Trifluoroacetic acid (TFA), Palladium on carbon (Pd/C), Hydrogen gas

Procedure:

  • Protection of Tyrosine Side Chain (Optional but Recommended): a. The phenolic hydroxyl of H-Tyr-OMe can be protected as a benzyl ether (H-Tyr(Bzl)-OMe) using benzyl bromide under basic conditions. This prevents side reactions.

  • Peptide Coupling: a. Dissolve Boc-Leu-OH (1 eq.) and HOBt (1.1 eq.) in DCM. Cool the solution to 0°C in an ice bath. b. Add DCC (1.1 eq.) to the solution and stir for 15 minutes to pre-activate the carboxylic acid. c. In a separate flask, neutralize H-Tyr(Bzl)-OMe · HCl (1 eq.) with TEA (1 eq.) in DCM. d. Add the neutralized tyrosine solution to the activated leucine solution. e. Allow the reaction to warm to room temperature and stir overnight. f. Self-Validation: The byproduct dicyclohexylurea (DCU) is insoluble in DCM and will precipitate out. Filter the reaction mixture to remove the DCU.[6] g. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield the crude protected dipeptide, Boc-Leu-Tyr(Bzl)-OMe.

  • Purification of Intermediate: a. The crude product must be purified, typically by silica gel flash chromatography or crystallization.

  • Deprotection: a. Boc Removal: Dissolve the purified dipeptide in DCM and add an excess of TFA. Stir for 1-2 hours at room temperature.[8] Evaporate the solvent to obtain H-Leu-Tyr(Bzl)-OMe as a TFA salt. b. Benzyl and Methyl Ester Removal: Dissolve the TFA salt in methanol. Add Pd/C catalyst. Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or LC-MS). This step, catalytic hydrogenation, cleaves both the benzyl ether and the methyl ester.[] c. Filter the reaction through Celite to remove the Pd/C catalyst and concentrate the filtrate.

  • Final Purification: a. The resulting crude this compound should be purified by RP-HPLC as described below.

Purification and Characterization

Regardless of the synthetic method, the final crude product will contain impurities from incomplete reactions or side reactions. High-purity this compound is obtained through purification, followed by rigorous characterization to confirm its identity and purity.

Purification: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard and most powerful method for peptide purification.[22][23][24]

  • Principle: The separation is based on the hydrophobicity of the molecules. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase.[25]

  • Procedure:

    • The crude peptide is dissolved in a minimal amount of aqueous solvent (e.g., water/acetonitrile with 0.1% TFA).

    • The solution is injected onto the RP-HPLC column.

    • A gradient of increasing organic solvent (e.g., acetonitrile containing 0.1% TFA) is applied.

    • More polar impurities elute first, while the more hydrophobic this compound is retained longer and elutes as the organic solvent concentration increases.[22]

    • Fractions are collected and analyzed (e.g., by LC-MS) to identify those containing the pure product.

    • The pure fractions are pooled and lyophilized (freeze-dried) to obtain the final product as a white, fluffy powder.[22]

Characterization
TechniquePurposeExpected Result for this compound
Mass Spectrometry (MS) Confirms the molecular weight of the synthesized peptide.The observed mass should match the calculated molecular weight of this compound (C₁₅H₂₂N₂O₄, MW = 294.35 g/mol ).[1] High-resolution MS can confirm the elemental composition.[26][27]
NMR Spectroscopy Confirms the chemical structure and stereochemistry.¹H and ¹³C NMR spectra will show characteristic signals for both leucine and tyrosine residues, confirming their connectivity and integrity.[26][28] For example, ¹H NMR will show distinct aromatic proton signals for the tyrosine ring.[26]
Analytical HPLC Determines the purity of the final product.A single sharp peak should be observed at the characteristic retention time for this compound, with purity typically >95-99% for research applications.

References

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (2024). Synpeptide. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. [Link]

  • Chromatography and Detection Methods for Peptide Purification. (n.d.). Gilson. [Link]

  • Labeling and Protecting Groups. (2016). Bio-Synthesis. [Link]

  • Maini, L., et al. (2017). First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Crystal Growth & Design, 18(1), 336-342. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. [Link]

  • Andersson, L., et al. (2000). Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. [Link]

  • Peptide Purification. (n.d.). American Peptide Society. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Ramkisson, S. (2017). Solid phase peptide synthesis: New resin and new protecting group. University of KwaZulu-Natal. [Link]

  • Ramkisson, S. (2017). Solid phase peptide synthesis: new resin and new protecting group. University of KwaZulu-Natal Research Space. [Link]

  • CN102976967A - Synthesis and study of glycyl-L-tyrosine intermidate. (2013).
  • Solution-Phase Peptide Synthesis. (2022). Chemistry LibreTexts. [Link]

  • Miles, C. O., et al. (2020). Isolation and Characterization of [D-Leu1]microcystin-LY from Microcystis aeruginosa CPCC-464. Toxins, 12(1), 59. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Muir, T. W., et al. (2017). Picking the tyrosine-lock: chemical synthesis of the tyrosyl-DNA phosphodiesterase I inhibitor recifin A and analogues. Chemical Science, 8(3), 2048-2054. [Link]

  • Papini, A. M., et al. (2021). Solution Phase Peptide Synthesis: The Case of Biphalin. Methods in Molecular Biology, 2339, 1-15. [Link]

  • Taha, M. O., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 2(4), 100888. [Link]

  • Barlos, K., et al. (1991). Application of 2-chlorotrityl resin in solid phase synthesis of (Leu15)-gastrin I and unsulfated cholecystokinin octapeptide. Selective O-deprotection of tyrosine. International Journal of Peptide and Protein Research, 38(6), 562-568. [Link]

  • Yuliani, S., et al. (2019). A total synthesis of cyclodepsipeptide [Leu] 6 -aureobasidin K using combination of solid-and solution-phase. ResearchGate. [Link]

  • Hartrampf, N., et al. (2020). Synthesis of Proteins by Automated Flow Chemistry. ChemRxiv. [Link]

  • Angulo-Ibañez, M., et al. (2023). Molecular Recognition of Tyrosine-Containing Polypeptides with Pseudopeptidic Cages Unraveled by Fluorescence and NMR Spectroscopies. Bioconjugate Chemistry, 34(12), 2209-2220. [Link]

  • Holding, A. N., & Ploegh, H. L. (2014). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(7), 1165-1176. [Link]

  • Domingues, M. R., et al. (2009). Reactivity of Tyr-Leu and Leu-Tyr dipeptides: identification of oxidation products by liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry, 44(6), 934-945. [Link]

  • Arbogast, L. W., et al. (2019). Higher-Order Structure Characterization of Pharmaceutical Proteins by 2D Nuclear Magnetic Resonance Methyl Fingerprinting. Journal of Pharmaceutical Sciences, 108(8), 2568-2576. [Link]

Sources

Application Note & Protocol: Solid-Phase Synthesis of Leucyltyrosine (Leu-Tyr)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of the dipeptide Leucyltyrosine (Leu-Tyr) using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protocol is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology from resin preparation to final peptide purification and analysis. Beyond a simple recitation of steps, this guide explains the chemical rationale behind each choice of reagent and procedure, ensuring both successful synthesis and a deeper understanding of the SPPS process. All procedures are grounded in established chemical principles and supported by authoritative references.

Introduction: The Rationale of SPPS for Dipeptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, has become the cornerstone of peptide chemistry. Its principal advantage lies in its efficiency and simplicity. By anchoring the C-terminal amino acid to an insoluble polymer resin, all subsequent reactions—deprotection and coupling—can be driven to completion using excess reagents. These excess reagents and by-products are then easily removed by simple filtration and washing, circumventing the need for complex purification of intermediate products, a major bottleneck in traditional solution-phase synthesis.

This protocol details the synthesis of this compound (Leu-Tyr), a simple dipeptide, which serves as an excellent model for understanding the fundamental workflow of SPPS. The synthesis employs the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The Fmoc group protects the N-terminus of the amino acid and is notably base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups or the resin linkage. For Tyrosine, its reactive hydroxyl side-chain is protected with a tert-Butyl (tBu) group to prevent unwanted side reactions during synthesis.

Materials and Reagents

Successful synthesis is predicated on the quality of the starting materials. Ensure all solvents are peptide synthesis grade or HPLC grade and that reagents are stored under appropriate conditions.

Reagent Formula / Grade Supplier (Example) Purpose
Resin 2-Chlorotrityl chloride (2-CTC) resin, 100-200 mesh, 1.2 mmol/gSigma-Aldrich, NovabiochemSolid support for peptide assembly
Amino Acids Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OHSigma-Aldrich, BachemPeptide building blocks
Coupling Reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Sigma-AldrichActivates carboxyl group for amide bond formation
Base DIPEA (N,N-Diisopropylethylamine)Sigma-AldrichActivates coupling reagent and neutralizes resin
Deprotection Reagent PiperidineSigma-AldrichRemoves Fmoc protecting group
Solvents DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol (MeOH)Fisher ScientificWashing and reaction media
Cleavage Cocktail TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), H₂OSigma-AldrichCleaves peptide from resin and removes side-chain protection
Purification Acetonitrile (ACN), HPLC Grade Water, 0.1% TFAFisher ScientificMobile phase for RP-HPLC

Experimental Workflow: A Step-by-Step Guide

The synthesis of Leu-Tyr on 2-CTC resin follows a logical and linear progression. The entire workflow is depicted below.

SPPS_Workflow ResinPrep 1. Resin Swelling & Fmoc-Tyr(tBu)-OH Loading Capping 2. End Capping (Optional but Recommended) ResinPrep->Capping Wash FmocDeprot1 3. Fmoc Deprotection (Removal of Tyr Fmoc) Capping->FmocDeprot1 Wash Coupling 4. Coupling of Fmoc-Leu-OH FmocDeprot1->Coupling Wash & Neutralize FmocDeprot2 5. Final Fmoc Deprotection (Removal of Leu Fmoc) Coupling->FmocDeprot2 Wash Cleavage 6. Cleavage & Deprotection FmocDeprot2->Cleavage Wash & Dry Purification 7. Purification & Analysis Cleavage->Purification Precipitate & Lyophilize

Caption: Workflow for the solid-phase synthesis of this compound.

Step 1: Resin Preparation and Loading of the First Amino Acid (Fmoc-Tyr(tBu)-OH)

The 2-Chlorotrityl chloride (2-CTC) resin is chosen for its acid sensitivity, which allows for the cleavage of the final peptide under conditions mild enough to prevent many common side reactions.

  • 1.1. Resin Swelling: Place 0.5 g of 2-CTC resin (e.g., at 1.2 mmol/g loading capacity) into a fritted reaction vessel. Wash and swell the resin by adding 10 mL of DCM and agitating gently for 20 minutes. Drain the DCM.

  • 1.2. Amino Acid Preparation: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (1.0 eq relative to resin capacity, e.g., 0.6 mmol) in 5 mL of DCM. Add DIPEA (2.5 eq, e.g., 1.5 mmol).

  • 1.3. Loading: Add the amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

  • 1.4. Capping: To block any unreacted chloride sites on the resin, drain the reaction solution and add a "capping solution" of DCM/Methanol/DIPEA (80:15:5 v/v/v). Agitate for 30 minutes.

  • 1.5. Washing: Drain the capping solution and wash the resin thoroughly:

    • 3x with 10 mL DCM

    • 2x with 10 mL DMF

    • 2x with 10 mL DCM The resin is now loaded with the C-terminal amino acid, Tyrosine.

Step 2: The SPPS Cycle for Leucine Addition

The core of SPPS is a two-step cycle: N-terminal Fmoc group removal (deprotection) followed by the coupling of the next Fmoc-protected amino acid.

SPPS_Cycle Start Resin-Tyr(tBu)-Fmoc Deprotection 1. Deprotection Add 20% Piperidine in DMF Start->Deprotection Wash1 Wash (DMF & DCM) Deprotection->Wash1 Forms Resin-Tyr(tBu)-H₂N⁺ Coupling 2. Coupling Add Fmoc-Leu-OH, HBTU, DIPEA in DMF Wash1->Coupling Wash2 Wash (DMF & DCM) Coupling->Wash2 Forms amide bond End Resin-Tyr(tBu)-Leu-Fmoc Wash2->End

Caption: The core deprotection and coupling cycle in Fmoc-SPPS.

  • 2.1. Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (10 mL) to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 10 mL of 20% piperidine in DMF and agitate for an additional 15 minutes. This two-stage process ensures complete removal of the Fmoc group.

    • Drain and wash the resin thoroughly: 5x with 10 mL DMF, then 3x with 10 mL DCM.

  • 2.2. Leucine Coupling:

    • Activation (Pre-activation): In a separate vial, dissolve Fmoc-Leu-OH (3.0 eq, e.g., 1.8 mmol), HBTU (2.9 eq, e.g., 1.74 mmol), and DIPEA (6.0 eq, e.g., 3.6 mmol) in 5 mL of DMF. Allow the solution to stand for 2-5 minutes to activate the amino acid. The solution will typically change color.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Post-Coupling Wash: Drain the coupling solution and wash the resin: 3x with 10 mL DMF, 3x with 10 mL DCM.

  • 2.3. Final Fmoc Deprotection:

    • Repeat the deprotection step (2.1) to remove the Fmoc group from the N-terminal Leucine, exposing the free amine of the dipeptide.

    • After the final washes, wash the resin 3x with methanol and dry it thoroughly under a high vacuum for at least 4 hours or overnight.

Cleavage and Purification

The final steps involve liberating the synthesized peptide from the resin support and removing the side-chain protecting group, followed by purification.

  • 4.1. Cleavage Cocktail: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% Water, and 2.5% TIS .

    • TFA: The strong acid that cleaves the peptide from the 2-CTC resin and removes the tBu group from Tyrosine.

    • Water & TIS: These are "scavengers." During cleavage, the tBu group forms a reactive tert-butyl cation, which can re-attach to electron-rich residues like Tyrosine. TIS and water act as sacrificial substrates to trap these cations, preventing side reactions.

  • 4.2. Cleavage Procedure:

    • Add 10 mL of the cleavage cocktail to the dried resin in the reaction vessel.

    • Agitate gently at room temperature for 2-3 hours.

    • Drain the liquid containing the cleaved peptide into a clean collection tube (e.g., a 50 mL conical tube).

    • Wash the resin once with 2 mL of pure TFA to recover any residual peptide and combine the filtrates.

  • 4.3. Peptide Precipitation and Isolation:

    • Concentrate the TFA solution to a small volume (~1-2 mL) using a gentle stream of nitrogen or rotary evaporation.

    • Add the concentrated solution dropwise into a large volume (e.g., 40 mL) of ice-cold diethyl ether. The peptide will precipitate as a white solid.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

    • After the final wash, dry the peptide pellet under vacuum.

  • 4.4. Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water.

    • Purify the peptide using a preparative Reverse-Phase HPLC (RP-HPLC) system with a C18 column.

    • A typical gradient for a dipeptide would be:

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: 5% to 65% B over 30 minutes.

    • Collect fractions corresponding to the major peak and confirm the identity and purity using analytical HPLC and mass spectrometry (Expected Mass [M+H]⁺ for Leu-Tyr: ~281.15 Da).

    • Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy, white powder.

Conclusion and Best Practices

This protocol outlines a robust and reliable method for synthesizing this compound. For successful peptide synthesis, several best practices are paramount:

  • Anhydrous Conditions: Use dry solvents, especially during the loading and coupling steps, as water can hydrolyze activated esters and interfere with the reaction.

  • Monitoring Completeness: For longer or more complex peptides, it is advisable to perform a qualitative test (like the Kaiser test) after the coupling step to ensure the reaction has gone to completion before proceeding to the next deprotection.

  • Safety: Always handle TFA and other reagents inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

By adhering to the principles and steps detailed in this guide, researchers can confidently synthesize high-quality peptides for a wide range of scientific applications.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Barlos, K., & Gatos, D. (1999). 2-Chlorotrityl Chloride Resin in Solid Phase Peptide Synthesis. Linker and Polymer Chemistry. [Link]

Application Notes and Protocols for the HPLC Analysis and Purification of Leucyltyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Leucyltyrosine (Leu-Tyr) is a dipeptide composed of the amino acids L-leucine and L-tyrosine.[1] As a fundamental building block of proteins and a potential bioactive molecule, the accurate analysis and efficient purification of this compound are critical in various fields, including biochemistry, pharmaceutical development, and nutritional science. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for these applications due to its high resolution, sensitivity, and versatility.[2] This document provides a comprehensive guide to the HPLC methods for the analysis and purification of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific principles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for developing effective HPLC methods.

PropertyValue/DescriptionSignificance for HPLC Method Development
Molecular Formula C15H22N2O4Determines the molecular weight.
Molecular Weight 294.35 g/mol Useful for mass spectrometry detection and calculating molar concentrations.
Hydrophobicity (XLogP3) -1.9The negative value indicates that this compound is a relatively polar molecule, which influences its retention in reversed-phase and HILIC modes.
Isoelectric Point (pI) Estimated ~5.6The pI is the pH at which the net charge of the molecule is zero.[3][4] This is a critical parameter for developing ion-exchange chromatography methods. The estimated pI is calculated from the pKa values of the N-terminal amino group (~9.6), the C-terminal carboxyl group (~2.4), and the tyrosine hydroxyl group (~10.1).
UV Absorbance ~274-280 nmThe tyrosine residue contains a phenolic ring that absorbs UV light, providing a convenient method for detection.
Chirality Contains two chiral centersThis compound can exist as four stereoisomers: L-Leucyl-L-tyrosine, D-Leucyl-L-tyrosine, L-Leucyl-D-tyrosine, and D-Leucyl-D-tyrosine. Chiral HPLC methods are necessary to separate these isomers.

Part 1: Analytical HPLC Methods for this compound

Analytical HPLC is employed for the qualitative and quantitative analysis of this compound, including purity assessment and concentration determination.

Reversed-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity.[2] A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. Given this compound's moderate polarity, RP-HPLC is a suitable method.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is the workhorse for peptide separations, offering sufficient hydrophobicity to retain this compound.[2] A wide-pore (300 Å) column is often preferred for peptides to ensure good interaction with the stationary phase.

  • Mobile Phase: A mixture of water and a less polar organic solvent, typically acetonitrile (ACN), is used. A gradient elution, where the concentration of ACN is gradually increased, is employed to elute components with varying hydrophobicities.[2]

  • Mobile Phase Additive: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common additive.[5] It serves two primary purposes: it acts as an ion-pairing agent to improve peak shape and retention of the peptide, and it maintains an acidic pH (~2) which protonates the carboxylic acid and amino groups, leading to more consistent interactions with the stationary phase.

Experimental Protocol: Analytical RP-HPLC of this compound

  • System Preparation:

    • HPLC System: A standard analytical HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation:

    • Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      25 60
      27 95
      30 95
      31 5

      | 35 | 5 |

  • Data Analysis:

    • Identify the this compound peak based on its retention time, which can be confirmed by running a standard.

    • Assess purity by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is an alternative chromatographic mode for separating polar compounds.[6][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. A water-enriched layer is formed on the stationary phase, and polar analytes partition into this layer, leading to their retention.

Causality of Experimental Choices:

  • Stationary Phase: An amide- or diol-based stationary phase is commonly used for HILIC separations of peptides.

  • Mobile Phase: A high concentration of acetonitrile (e.g., >80%) in an aqueous buffer is typical. Elution is achieved by increasing the water content in the mobile phase.

  • Advantages for this compound: As a polar dipeptide, this compound may exhibit strong retention and unique selectivity in HILIC compared to RP-HPLC, which can be advantageous for separating it from less polar impurities.

Experimental Protocol: Analytical HILIC of this compound

  • System Preparation:

    • HPLC System: As described for RP-HPLC.

    • Column: Amide-based HILIC column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 95% acetonitrile, 5% water with 10 mM ammonium formate, pH 3.0.

    • Mobile Phase B: 50% acetonitrile, 50% water with 10 mM ammonium formate, pH 3.0.

    • Equilibrate the column with 100% Mobile Phase A for at least 20 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation:

    • Dissolve the this compound sample in a mixture of 80% acetonitrile and 20% water to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 0
      20 50
      22 100
      25 100
      26 0

      | 30 | 0 |

  • Data Analysis:

    • Analyze the chromatogram as described for RP-HPLC.

Chiral HPLC for Stereoisomer Analysis

Principle: Chiral HPLC is essential for separating the stereoisomers of this compound. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[8]

Causality of Experimental Choices:

  • Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for chiral separations of amino acids and peptides. Zwitterionic chiral selectors are also effective.[8]

  • Mobile Phase: The mobile phase composition is highly dependent on the CSP and can range from normal-phase (e.g., hexane/ethanol) to reversed-phase (e.g., water/acetonitrile) or polar organic modes.

Experimental Protocol: Chiral HPLC of this compound Diastereomers

  • System Preparation:

    • HPLC System: As previously described.

    • Column: Cellulose-based chiral column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of hexane, ethanol, and TFA (e.g., 80:20:0.1, v/v/v). The optimal ratio may need to be determined empirically.

    • Equilibrate the column with the mobile phase for at least 30 minutes at a flow rate of 0.8 mL/min.

  • Sample Preparation:

    • Dissolve the this compound stereoisomer mixture in the mobile phase to a concentration of 0.5 mg/mL.

    • Filter the sample through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

    • Isocratic Elution: Run with the selected mobile phase composition.

  • Data Analysis:

    • Identify the peaks corresponding to each stereoisomer based on their retention times. Standards of the individual stereoisomers are required for unambiguous peak assignment.

    • Determine the enantiomeric or diastereomeric purity of the sample.

Part 2: Preparative HPLC for this compound Purification

Preparative HPLC is used to isolate and purify larger quantities of this compound from complex mixtures, such as synthetic crude products or natural extracts.[5][9] The principles are similar to analytical HPLC, but the scale is larger.

Workflow for Preparative HPLC Purification

G cluster_0 Method Development cluster_1 Scale-Up and Purification cluster_2 Post-Purification A Analytical Method Optimization B Loading Study on Analytical Column A->B Determine optimal separation C Scale-up to Preparative Column B->C Calculate preparative parameters D Run Preparative HPLC C->D E Fraction Collection D->E F Analysis of Fractions E->F G Pooling of Pure Fractions F->G H Solvent Removal (Lyophilization) G->H I Final Purity Analysis H->I

Caption: Workflow for preparative HPLC purification of this compound.

Preparative Reversed-Phase HPLC

Principle: The separation mechanism is the same as in analytical RP-HPLC, but the column dimensions and flow rates are larger to accommodate higher sample loads.

Causality of Experimental Choices:

  • Column: A preparative C18 column with a larger internal diameter (e.g., 21.2 mm or 50 mm) and longer length is used. The particle size may also be larger (e.g., 10 µm) to reduce backpressure.

  • Flow Rate and Gradient: The flow rate is scaled up proportionally to the cross-sectional area of the preparative column. The gradient duration is often kept similar to the analytical method to maintain resolution.

  • Sample Loading: The amount of sample that can be loaded depends on the column dimensions and the resolution between the target peak and its closest impurities. A loading study on an analytical column can help determine the maximum loading capacity.[10]

Experimental Protocol: Preparative RP-HPLC of this compound

  • Analytical Method Optimization:

    • Develop and optimize an analytical RP-HPLC method as described in Section 1.1 to achieve good resolution between this compound and any impurities.

  • Scale-Up Calculations:

    • Calculate the preparative flow rate: Flow_prep = Flow_anal * (ID_prep^2 / ID_anal^2), where ID is the internal diameter of the column.

    • Calculate the preparative injection volume and sample load based on the loading study.

  • System Preparation:

    • HPLC System: A preparative HPLC system with a high-flow-rate pump, a large-volume injector or sample loop, a preparative column, a UV detector with a preparative flow cell, and a fraction collector.

    • Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).

    • Mobile Phases: Prepare larger volumes of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).

  • Chromatographic Conditions:

    • Equilibrate the preparative column with the initial mobile phase composition.

    • Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., water with a small amount of ACN or DMSO) at a high concentration.

    • Inject the sample onto the column.

    • Run the scaled-up gradient.

  • Fraction Collection:

    • Collect fractions based on the UV signal. Collect the main peak corresponding to this compound.

  • Post-Purification Analysis and Processing:

    • Analyze the collected fractions using the analytical RP-HPLC method to determine their purity.

    • Pool the fractions that meet the desired purity specifications.

    • Remove the organic solvent and water, typically by lyophilization (freeze-drying), to obtain the purified this compound as a solid.

Part 3: Ion-Exchange Chromatography (IEC) for Orthogonal Separation

Principle: IEC separates molecules based on their net charge.[11] For a dipeptide like this compound, the charge is pH-dependent. At a pH below its pI (~5.6), this compound will have a net positive charge and can be separated using cation-exchange chromatography.[2]

Causality of Experimental Choices:

  • Stationary Phase: A strong cation-exchange (SCX) column is suitable for this purpose.

  • Mobile Phase: A buffer system is used to control the pH. Elution is typically achieved by increasing the salt concentration (ionic strength) of the mobile phase, which disrupts the electrostatic interactions between the analyte and the stationary phase.

  • Orthogonality: IEC provides a different separation mechanism compared to RP-HPLC, making it an excellent orthogonal technique for purity analysis or for a two-dimensional purification strategy.

Experimental Protocol: Analytical Cation-Exchange Chromatography of this compound

  • System Preparation:

    • HPLC System: As described for analytical methods.

    • Column: Strong cation-exchange (SCX) column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 20 mM potassium phosphate buffer, pH 3.0.

    • Mobile Phase B: 20 mM potassium phosphate buffer with 1 M KCl, pH 3.0.

    • Equilibrate the column with 100% Mobile Phase A.

  • Sample Preparation:

    • Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 0
      30 50
      35 100
      40 100
      41 0

      | 45 | 0 |

  • Data Analysis:

    • Analyze the chromatogram as previously described.

Summary of HPLC Methods for this compound

HPLC MethodStationary PhaseMobile Phase PrincipleSeparation BasisKey Application
Reversed-Phase (RP-HPLC) Nonpolar (e.g., C18)Increasing organic solvent gradientHydrophobicityPrimary method for analysis and purification
Hydrophilic Interaction (HILIC) Polar (e.g., Amide)Increasing aqueous content gradientPolarity/PartitioningOrthogonal analysis of polar impurities
Ion-Exchange (IEC) Charged (e.g., SCX)Increasing salt concentration gradientNet ChargeOrthogonal purity analysis
Chiral HPLC Chiral Selector (e.g., Cellulose)Isocratic (Normal or Reversed-Phase)StereochemistrySeparation of stereoisomers

Visualization of Separation Principles

G cluster_0 Separation Principles RP_HPLC Reversed-Phase HPLC Stationary Phase: Nonpolar (C18)Mobile Phase: Polar (Water/ACN) Separation by Hydrophobicity HILIC HILIC Stationary Phase: Polar (Amide)Mobile Phase: Nonpolar (ACN/Water) Separation by Polarity IEC Ion-Exchange Chromatography Stationary Phase: Charged (SCX)Mobile Phase: Aqueous Buffer Separation by Net Charge Chiral Chiral HPLC Stationary Phase: Chiral SelectorMobile Phase: Varies Separation by Stereochemistry

Caption: Fundamental principles of different HPLC modes for this compound analysis.

The selection of an appropriate HPLC method for the analysis and purification of this compound is dictated by the specific analytical goal. RP-HPLC is the most common and versatile technique, suitable for both analytical and preparative purposes. HILIC and IEC offer orthogonal separation mechanisms that are valuable for comprehensive purity assessments. Chiral HPLC is indispensable when the separation of stereoisomers is required. By understanding the underlying principles and carefully selecting the experimental parameters based on the physicochemical properties of this compound, researchers can develop robust and reliable HPLC methods to meet their analytical and purification needs.

References

Sources

Application Note: Quantitative Analysis of Leucyl-tyrosine using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Leucyl-tyrosine (Leu-Tyr), a dipeptide composed of the amino acids leucine and tyrosine, is of significant interest in various fields of research, including biochemistry, pharmacology, and food science. Its presence and concentration in biological matrices can be indicative of various physiological and pathological processes. Accurate and sensitive quantification of Leucyl-tyrosine is therefore crucial for advancing our understanding of its biological roles. Tandem mass spectrometry (MS/MS), coupled with liquid chromatography (LC), has emerged as the gold standard for the quantification of peptides due to its high selectivity, sensitivity, and specificity.[1] This application note provides a comprehensive and detailed protocol for the quantification of Leucyl-tyrosine in biological samples using LC-MS/MS.

The methodology described herein is designed for researchers, scientists, and drug development professionals, offering a robust framework for method development, validation, and sample analysis. The principles and techniques outlined can be adapted for the quantification of other di- and tripeptides with appropriate modifications.

Principle of Tandem Mass Spectrometry for Peptide Quantification

Tandem mass spectrometry (MS/MS or MS²) is a powerful analytical technique that involves two stages of mass analysis.[2] In the context of Leucyl-tyrosine quantification, the process can be summarized as follows:

  • Ionization: The Leucyl-tyrosine molecules in the sample, separated by liquid chromatography, are ionized, typically using electrospray ionization (ESI), to form protonated molecules ([M+H]⁺).

  • First Stage of Mass Analysis (MS1): The first mass analyzer (Q1) selects the protonated Leucyl-tyrosine ions based on their specific mass-to-charge ratio (m/z).

  • Collision-Induced Dissociation (CID): The selected precursor ions are then fragmented in a collision cell (Q2) by colliding them with an inert gas (e.g., argon or nitrogen).[3] This process breaks the peptide bond and other covalent bonds in a predictable manner.

  • Second Stage of Mass Analysis (MS2): The resulting fragment ions (product ions) are separated in the second mass analyzer (Q3) based on their m/z ratios.

  • Detection and Quantification: A detector measures the intensity of specific product ions, which is proportional to the concentration of Leucyl-tyrosine in the sample. By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), high selectivity and sensitivity are achieved.

Fragmentation of Leucyl-tyrosine

Under low-energy collision-induced dissociation, peptides primarily fragment at the amide bond, resulting in the formation of b- and y-type ions.[4] For Leucyl-tyrosine, the predicted fragmentation pattern is illustrated below. The most intense and stable fragment ions are typically selected for quantification.

G Predicted Fragmentation of Leucyl-tyrosine cluster_leucyl_tyrosine Leucyl-tyrosine Precursor Ion [M+H]+ cluster_fragments Product Ions Leu-Tyr H₂N-CH(CH₂CH(CH₃)₂)-CO-NH-CH(CH₂-C₆H₄-OH)-COOH b1 b₁ ion (Leucine immonium ion) m/z = 86.0964 Leu-Tyr->b1 Fragmentation at peptide bond y1 y₁ ion (Tyrosine) m/z = 182.0817 Leu-Tyr->y1 Fragmentation at peptide bond G LC-MS/MS Workflow for Leucyl-tyrosine Quantification cluster_workflow Experimental Workflow SamplePrep Sample Preparation (Protein Precipitation) LC Liquid Chromatography (C18 Separation) SamplePrep->LC MS1 Mass Spectrometry (MS1) (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 Mass Spectrometry (MS2) (Product Ion Selection) CID->MS2 Data Data Analysis (Quantification) MS2->Data

Sources

Application Notes and Protocols for Utilizing Leucyl-tyrosine in CHO Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Tyrosine Limitation in CHO Cell Bioprocessing

Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins, particularly monoclonal antibodies (mAbs). Achieving high-titer, high-quality biologics in fed-batch and perfusion cultures necessitates the development of chemically defined, concentrated nutrient feeds to support high cell densities and robust productivity.[1][2] However, the formulation of these feeds is often hampered by the poor solubility of critical amino acids, most notably L-tyrosine.[3][4]

Tyrosine is an essential amino acid for protein synthesis and overall cellular metabolism.[5] Its depletion in CHO cell cultures has been directly linked to a significant drop in specific productivity (qP) and can lead to the misincorporation of other amino acids, such as phenylalanine or histidine, into the therapeutic protein, creating undesirable sequence variants.[6][7][8] The inherent low solubility of free L-tyrosine at neutral pH (less than 0.5 g/L) presents a major bottleneck in developing concentrated, pH-neutral feed media.[3][9] While strategies such as using separate alkaline feeds for tyrosine exist, they introduce process complexity, risks of pH spikes, and potential precipitation issues.[3][10]

The use of chemically defined dipeptides, such as Leucyl-tyrosine (Leu-Tyr), offers a scientifically robust and process-friendly solution to this challenge. Dipeptides containing tyrosine exhibit significantly enhanced solubility at neutral pH, allowing for their incorporation into highly concentrated feed strategies without the drawbacks of alkaline feeds.[11][12] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, application, and monitoring of Leucyl-tyrosine as a supplemental nutrient in CHO cell culture media.

Scientific Rationale: The Mechanism and Benefits of Leucyl-tyrosine Supplementation

The primary advantage of using Leu-Tyr and other tyrosine-containing dipeptides is the circumvention of the solubility issue of free L-tyrosine. For instance, Glycyl-L-tyrosine can increase the solubility of tyrosine at neutral pH by up to 50 times.[3] This enhanced solubility allows for the formulation of concentrated, single-feed media, simplifying the manufacturing process and reducing operational risks.[13]

CHO cells possess transport systems capable of taking up dipeptides from the culture medium.[14][15] Once inside the cell, these dipeptides are rapidly cleaved by intracellular peptidases into their constituent amino acids, L-leucine and L-tyrosine, which then become available for protein synthesis and other metabolic activities.[16][17] This intracellular release mechanism ensures a sustained supply of tyrosine, mitigating the risks of depletion.

Key Benefits of Leucyl-tyrosine Supplementation:

  • Enhanced Cell Growth and Viability: Adequate tyrosine levels are crucial for maintaining high viable cell densities (VCD) and extending the production phase of the culture.[18][19]

  • Increased Specific Productivity (qP): Tyrosine is directly incorporated into the manufactured protein. Preventing its limitation is key to sustaining high rates of protein synthesis.[6][19]

  • Improved Product Quality: By ensuring a sufficient supply of tyrosine, the risk of misincorporation of other amino acids is minimized, thus reducing the levels of product-related impurities like sequence variants.[8][20]

  • Process Simplification: The high solubility of Leu-Tyr allows for the creation of a single, pH-neutral concentrated feed, eliminating the need for a separate alkaline feed and the associated complex control strategies.[13]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation, application, and monitoring of Leucyl-tyrosine in CHO cell culture.

Protocol 1: Preparation of a Concentrated Leucyl-tyrosine Stock Solution

This protocol describes the preparation of a sterile, concentrated stock solution of Leucyl-tyrosine that can be used to supplement basal or feed media.

Materials:

  • Leucyl-tyrosine (cell culture grade)

  • Water for Injection (WFI) or equivalent high-purity water

  • Sterile conical tubes or bottles

  • 0.22 µm sterile filter

  • Sterile syringes

  • Analytical balance

  • pH meter (optional)

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Determine the Desired Stock Concentration: A typical stock concentration can range from 50 to 100 g/L, depending on the specific Leu-Tyr dipeptide's solubility and the intended final concentration in the culture.

  • Weighing: In a laminar flow hood, accurately weigh the required amount of Leucyl-tyrosine powder and transfer it to a sterile container.

  • Dissolution: Add the corresponding volume of WFI to the container. For example, to make a 100 g/L solution, add approximately 80% of the final volume of WFI to the powder.

  • Mixing: Agitate the solution at room temperature until the Leucyl-tyrosine is completely dissolved. Gentle warming (e.g., to 37°C) can be used to aid dissolution if necessary, but avoid excessive heat.

  • pH Adjustment (Optional): Check the pH of the solution. For most applications, pH adjustment is not necessary as the dipeptide solution will be diluted into the buffered culture medium. If adjustment is required, use sterile 1N HCl or 1N NaOH.

  • Final Volume Adjustment: Add WFI to reach the final desired volume.

  • Sterile Filtration: Using a sterile syringe, draw up the Leucyl-tyrosine solution and pass it through a 0.22 µm sterile filter into a final sterile container.

  • Storage: Store the sterile stock solution at 2-8°C, protected from light. The stability of the solution should be validated for the specific storage conditions.

Protocol 2: Supplementation of CHO Cell Culture Media with Leucyl-tyrosine

This protocol outlines the process of adding the prepared Leucyl-tyrosine stock solution to a CHO cell culture, either as a bolus feed or as part of a continuous feeding strategy.

Materials:

  • CHO cell culture in a suitable bioreactor or shake flask

  • Prepared sterile Leucyl-tyrosine stock solution (from Protocol 1)

  • Sterile pipettes or a peristaltic pump with sterile tubing

Procedure:

  • Calculate the Required Volume: Determine the volume of the Leucyl-tyrosine stock solution needed to achieve the desired final concentration in the culture medium. The optimal concentration of Leu-Tyr should be determined experimentally for each specific cell line and process, but a starting point could be in the range of 1 to 5 mM.

  • Aseptic Addition: In a laminar flow hood, aseptically add the calculated volume of the Leu-Tyr stock solution to the cell culture.

    • For Bolus Feeding: Add the calculated volume at predetermined time points during the culture (e.g., every 24 or 48 hours).

    • For Continuous Feeding: Use a calibrated peristaltic pump to deliver the Leu-Tyr stock solution at a constant rate over a defined period.

  • Mixing: Ensure gentle but thorough mixing of the culture after the addition to distribute the supplement evenly.

  • Record Keeping: Document the date, time, volume, and final concentration of the Leu-Tyr addition in the batch record.

Monitoring and Data Analysis

To ensure the effectiveness of Leucyl-tyrosine supplementation and to optimize its use, it is crucial to monitor key cell culture parameters and amino acid concentrations.

Key Performance Indicators (KPIs) to Monitor
Parameter Rationale Typical Trend with Leu-Tyr Supplementation
Viable Cell Density (VCD) To assess the impact on cell growth and proliferation.Increased peak VCD and sustained viability.[18]
Cell Viability To monitor the health of the culture.Maintained at a higher level for a longer duration.[18][19]
Product Titer (e.g., mAb concentration) To evaluate the effect on protein production.Increased final product titer.[21]
Specific Productivity (qP) To determine the per-cell production rate.Sustained or increased qP, especially in the later stages of culture.[6][7]
Lactate and Ammonia Concentrations To monitor metabolic byproducts.May be reduced due to improved metabolic efficiency.[22]
Amino Acid Concentrations To confirm the uptake of Leu-Tyr and prevent depletion of tyrosine.Tyrosine levels are maintained above the limiting concentration.
Protocol 3: Monitoring Amino Acid Concentrations by HPLC

Regular monitoring of amino acid concentrations in the culture supernatant is essential for process understanding and optimization. High-Performance Liquid Chromatography (HPLC) is a standard method for this analysis.[23][24]

Materials:

  • Cell culture supernatant samples

  • HPLC system with a suitable detector (e.g., UV-Vis or Fluorescence)

  • Amino acid analysis column (e.g., reverse-phase C18)

  • Derivatization reagents (e.g., o-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids)[25]

  • Amino acid standards

  • Mobile phases (as per column manufacturer's recommendations)

Procedure (General Overview):

  • Sample Preparation:

    • Collect a sample of the cell culture and centrifuge to pellet the cells.

    • Collect the supernatant and store it at -20°C or -80°C until analysis.

    • Thaw the samples and filter them through a 0.2 µm syringe filter to remove any remaining particulate matter.

    • Dilute the samples as necessary with high-purity water.

  • Derivatization:

    • Perform a pre-column derivatization of the amino acids in the samples and standards using reagents like OPA and FMOC. This step is often automated in modern HPLC systems.[25]

  • HPLC Analysis:

    • Inject the derivatized samples and standards onto the HPLC system.

    • Run the appropriate gradient method to separate the amino acids.

    • Detect the derivatized amino acids at the specified wavelengths (e.g., 338 nm for OPA-derivatives and 262 nm for FMOC-derivatives).[23]

  • Data Analysis:

    • Identify the amino acid peaks in the chromatograms based on the retention times of the standards.

    • Quantify the concentration of each amino acid by comparing the peak areas in the samples to the standard curve.

    • Plot the concentration of tyrosine and other key amino acids over the course of the culture to monitor their consumption rates.

Visualizations

Diagram 1: Leucyl-tyrosine Uptake and Metabolism in CHO Cells

LeuTyr_Pathway Leucyl-tyrosine Uptake and Metabolism cluster_extracellular Extracellular Medium cluster_cell CHO Cell Leu-Tyr Leucyl-tyrosine (Leu-Tyr) (High Solubility) Transporter Dipeptide Transporter (e.g., PepT1/2) Leu-Tyr->Transporter Uptake Intracellular Leu-Tyr Intracellular Leu-Tyr Transporter->Intracellular Leu-Tyr Peptidase Intracellular Peptidases Intracellular Leu-Tyr->Peptidase Hydrolysis Leucine L-Leucine Peptidase->Leucine Tyrosine L-Tyrosine Peptidase->Tyrosine Protein_Synthesis Protein Synthesis (e.g., mAb) Leucine->Protein_Synthesis Metabolism Cellular Metabolism Leucine->Metabolism Tyrosine->Protein_Synthesis Tyrosine->Metabolism

Caption: Workflow of Leucyl-tyrosine uptake and intracellular cleavage in CHO cells.

Diagram 2: Experimental Workflow for Evaluating Leu-Tyr Supplementation

Experimental_Workflow Workflow for Evaluating Leu-Tyr Supplementation Start Start Culture_Setup Set up CHO Cell Cultures (Control vs. Leu-Tyr Supplemented) Start->Culture_Setup Supplementation Add Leu-Tyr Stock Solution (Bolus or Continuous Feed) Culture_Setup->Supplementation Monitoring Daily Monitoring: - VCD & Viability - Metabolites (Glucose, Lactate) - Product Titer Supplementation->Monitoring Sampling Collect Supernatant Samples for Amino Acid Analysis Monitoring->Sampling Data_Analysis Analyze Data: - Compare KPIs - Plot Amino Acid Profiles Monitoring->Data_Analysis HPLC Amino Acid Analysis (HPLC) Sampling->HPLC HPLC->Data_Analysis Conclusion Conclusion: Optimized Leu-Tyr Strategy Data_Analysis->Conclusion

Caption: Experimental workflow for testing and optimizing Leu-Tyr supplementation.

References

  • Investigation into the impact of tyrosine on the product formation and quality attributes of mAbs in rCHO cell cultures. PubMed. [Link]

  • Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures. PubMed. [Link]

  • A novel fed-batch cultivation strategy based on tyrosine metabolic engineering in recombinant CHO cells. PubMed. [Link]

  • Tracking dipeptides at work-uptake and intracellular fate in CHO culture. PMC - NIH. [Link]

  • Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures. Springer Link. [Link]

  • Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development. Taylor & Francis Online. [Link]

  • Monitoring Cell Culture Media with the Waters Amino Acid Analysis Solution. Waters. [Link]

  • How To Grow CHO Cells Without Cysteine Tyrosine Feeds. Bioprocess Online. [Link]

  • Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Springer Link. [Link]

  • In-line monitoring of amino acids in mammalian cell cultures using raman spectroscopy and multivariate chemometrics models. PubMed Central. [Link]

  • Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development. Future Science. [Link]

  • Tracking dipeptides at work-uptake and intracellular fate in CHO culture. ResearchGate. [Link]

  • Elucidating uptake and metabolic fate of dipeptides in CHO cell cultures using 13C labeling experiments and kinetic modeling. ResearchGate. [Link]

  • CHO Media Development for Therapeutic Protein Production. BioProcess International. [Link]

  • Elucidating dipeptide utilization and metabolism by CHO cells for improved cell culture performance. American Chemical Society. [Link]

  • Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. R Discovery. [Link]

  • Specific growth rates for dipeptide supplemented CHO cultures compared... ResearchGate. [Link]

  • Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells. PubMed Central. [Link]

  • The Essential Role of L-Tyrosine in Cell Culture Media. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • CHO culture supplemented with l-alanyl-l-tyrosine (AY). Time courses of... ResearchGate. [Link]

  • Innovative Chemicals for Process Intensification in Cell Culture Media. Cell Culture Dish. [Link]

  • Improving Biopharmaceutical Cell Culture with cQrex® Peptides. Bioprocess Online. [Link]

  • Cell culture medium comprising small peptides.
  • Effect of Tyr on CHO cells producing a recombinant monoclonal antibody. ResearchGate. [Link]

  • Progress in fed-batch culture for recombinant protein production in CHO cells. PMC - NIH. [Link]

  • Eliminating tyrosine sequence variants in CHO cell lines producing recombinant monoclonal antibodies. PubMed. [Link]

  • Progress in fed-batch culture for recombinant protein production in CHO cells. ResearchGate. [Link]

  • Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in a Perfusion Mimic. Clemson OPEN. [Link]

  • Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. ResearchGate. [Link]

  • Simplification of Fed-Batch Processes with a Single-Feed Strategy. BioProcess International. [Link]

  • a Preliminary fed-batch culture profiles with the addition of tyrosine... ResearchGate. [Link]

  • Eliminating tyrosine sequence variants in CHO cell lines producing recombinant monoclonal antibodies. ResearchGate. [Link]

  • Stress-induced increase of monoclonal antibody production in CHO cells. National Genomics Data Center. [Link]

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Leucyl-L-Tyrosine as a Dipeptide Substrate for Peptidase Activity: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Leucyl-L-Tyrosine in Peptidase Research

In the landscape of drug discovery and cellular biology, the precise regulation of protein and peptide function by peptidases is a cornerstone of physiological control. Leucyl-L-tyrosine, a simple dipeptide composed of L-leucine and L-tyrosine, serves as a valuable tool for researchers investigating the activity of a broad range of peptidases.[1] Its structure presents a classic peptide bond susceptible to enzymatic hydrolysis, making it an ideal model substrate for characterizing enzymes such as aminopeptidases and certain endopeptidases like pepsin.[2] Understanding the kinetics of this cleavage is fundamental to elucidating enzyme mechanisms, screening for novel therapeutic inhibitors, and defining the substrate specificity of newly discovered proteases.

This comprehensive guide provides detailed application notes and robust protocols for utilizing Leucyl-L-tyrosine as a substrate in peptidase assays. Designed for researchers, scientists, and drug development professionals, this document offers not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding and successful implementation of these assays.

Principle of the Enzymatic Assay

The fundamental principle behind using Leucyl-L-tyrosine in a peptidase assay is the enzymatic cleavage of the peptide bond connecting the leucine and tyrosine residues. This hydrolysis reaction yields the individual amino acids, L-leucine and L-tyrosine. The rate of this reaction is directly proportional to the activity of the peptidase under investigation.

The progress of the reaction can be monitored by quantifying the appearance of the product amino acids or the disappearance of the substrate dipeptide over time. Several reliable methods can be employed for this quantification, each with its own advantages in terms of sensitivity and throughput. This guide will focus on two widely applicable colorimetric and fluorometric methods: the ninhydrin assay and the fluorescamine assay, which detect the primary amines of the liberated amino acids. Additionally, for more precise and quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized to separate and quantify the substrate and its cleavage products.

Featured Peptidases

Leucyl-L-tyrosine is a substrate for a variety of peptidases. Two prominent examples are:

  • Leucine Aminopeptidases (LAPs): These exopeptidases cleave amino acids from the N-terminus of proteins and peptides, with a preference for leucine residues.[1] Porcine kidney leucine aminopeptidase is a well-characterized example.[1]

  • Pepsin: This endopeptidase, found in the stomach, preferentially cleaves peptide bonds between hydrophobic and aromatic amino acids, making the leucyl-tyrosine linkage a target.[2]

The optimal conditions for these enzymes differ significantly, particularly in terms of pH, which underscores the importance of tailoring the assay buffer to the specific peptidase being studied.

Diagram: General Workflow for Peptidase Assay using Leucyl-L-Tyrosine

G cluster_prep I. Preparation cluster_assay II. Enzymatic Reaction cluster_detection III. Detection & Analysis Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme) Assay_Setup Assay Setup (Enzyme + Buffer) Reagent_Prep->Assay_Setup Incubation_1 Pre-incubation (at optimal temperature) Assay_Setup->Incubation_1 Reaction_Start Reaction Initiation (add Substrate) Incubation_1->Reaction_Start Incubation_2 Incubation (Time course) Reaction_Start->Incubation_2 Reaction_Stop Reaction Termination (e.g., heat, acid) Incubation_2->Reaction_Stop Detection Detection of Products (Ninhydrin, Fluorescamine, or HPLC) Reaction_Stop->Detection Data_Analysis Data Analysis (Standard Curve, Kinetic Parameters) Detection->Data_Analysis

Caption: General workflow for a peptidase assay.

Quantitative Data: Kinetic Parameters of Peptidases

The efficiency of an enzyme is characterized by its Michaelis-Menten kinetic parameters, namely Km (the substrate concentration at half-maximal velocity, indicating substrate affinity) and Vmax (the maximum reaction velocity). While specific kinetic data for the hydrolysis of linear Leucyl-L-tyrosine by many peptidases requires empirical determination, the following table provides known parameters for related substrates to serve as a reference. The protocols provided in this guide will enable the determination of these parameters for your specific enzyme and experimental conditions.

EnzymeSubstrateK_m (mM)k_cat (s⁻¹)Optimal pHSource
Leucine Aminopeptidase (porcine kidney)L-Leucine-p-nitroanilide--8.5-9.0
Leucine AminopeptidasePhenylalanyl-3-thia-phenylalanine0.05496.7-[3]
PepsinCyclic Leucyl-Tyrosine peptidesDeterminedDetermined~2.0[2]

Note: The determination of Km and Vmax for Leucyl-L-tyrosine with your specific peptidase is highly recommended and can be achieved using the protocols outlined below by varying the substrate concentration and measuring the initial reaction velocities.

Experimental Protocols

Protocol 1: General Peptidase Activity Assay with Leucyl-L-Tyrosine

This protocol provides a general framework for measuring peptidase activity. Specific parameters such as buffer composition, pH, and temperature should be optimized for the enzyme of interest.

Materials:

  • Leucyl-L-Tyrosine (substrate)

  • Purified peptidase (e.g., Porcine Kidney Leucine Aminopeptidase or Pepsin)

  • Assay Buffer (enzyme-specific, see below)

  • Detection Reagents (Ninhydrin or Fluorescamine, see Protocols 2 and 3)

  • Microplate reader or spectrophotometer

  • Thermostated water bath or incubator

  • Microcentrifuge tubes

  • 96-well plates (clear for colorimetric assays, black for fluorescent assays)

Buffer Recommendations:

  • For Leucine Aminopeptidase: 50 mM Tris-HCl, pH 8.5-9.0, containing 5 mM MgCl₂.

  • For Pepsin: 100 mM Glycine-HCl, pH 2.0.

Procedure:

  • Reagent Preparation:

    • Substrate Stock Solution: Prepare a 10 mM stock solution of Leucyl-L-tyrosine in the appropriate assay buffer. Gentle warming may be required for complete dissolution.

    • Enzyme Working Solution: Dilute the peptidase to a suitable concentration in the assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • In microcentrifuge tubes, prepare reaction mixtures by adding the appropriate volume of assay buffer and enzyme working solution. Include a "no-enzyme" control for each substrate concentration to account for any non-enzymatic hydrolysis.

    • Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C for many mammalian enzymes) for 5 minutes to allow the temperature to equilibrate.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the Leucyl-L-tyrosine substrate to each tube and mix gently.

    • Incubate the reactions at the optimal temperature for a defined period (e.g., 10, 20, 30, and 60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination:

    • Terminate the reaction at each time point. This can be achieved by:

      • Heat inactivation: Boiling the samples for 5-10 minutes.

      • Acidification: Adding an equal volume of 1 M HCl (particularly for pepsin assays, as it is already at a low pH).

  • Detection of Products:

    • Quantify the amount of liberated L-leucine and L-tyrosine using either the Ninhydrin Assay (Protocol 2) or the Fluorescamine Assay (Protocol 3).

Protocol 2: Colorimetric Detection with Ninhydrin

This method relies on the reaction of ninhydrin with the primary amino groups of the released amino acids to produce a deep purple-colored compound known as Ruhemann's purple, which can be quantified spectrophotometrically at 570 nm.

Materials:

  • Ninhydrin reagent (2% w/v in ethanol or a mixture of acetone/butanol)

  • Reaction samples from Protocol 1

  • Standard solutions of L-leucine or L-tyrosine (for calibration curve)

  • Spectrophotometer or microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of a known amino acid (e.g., L-leucine) in the assay buffer, ranging from 0 to 1 mM.

  • Ninhydrin Reaction:

    • To 100 µL of each terminated reaction sample and standard in a microcentrifuge tube, add 100 µL of the ninhydrin reagent.

    • Heat the tubes in a boiling water bath for 15 minutes.

    • Cool the tubes to room temperature.

  • Measurement:

    • Transfer 150 µL of each sample and standard to a clear 96-well plate.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Subtract the absorbance of the "no-enzyme" control from the absorbance of the enzyme-containing samples.

    • Determine the concentration of the released amino acids in your samples by comparing their absorbance to the standard curve.

Protocol 3: Fluorometric Detection with Fluorescamine

Fluorescamine is a non-fluorescent compound that reacts rapidly with primary amines to form highly fluorescent pyrrolinone products. This assay is generally more sensitive than the ninhydrin assay.

Materials:

  • Fluorescamine solution (e.g., 0.3 mg/mL in acetone)

  • Reaction samples from Protocol 1

  • Standard solutions of L-leucine or L-tyrosine

  • Borate buffer (0.2 M, pH 9.0)

  • Fluorometer or fluorescent microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of a known amino acid (e.g., L-leucine) in the assay buffer, with concentrations appropriate for the expected product yield.

  • Fluorescamine Reaction:

    • In a black 96-well plate, add 50 µL of each terminated reaction sample and standard.

    • Add 100 µL of borate buffer to each well.

    • Rapidly add 50 µL of the fluorescamine solution to each well while mixing.

  • Measurement:

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the fluorescence with an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.

  • Calculation:

    • Subtract the fluorescence of the "no-enzyme" control from the fluorescence of the enzyme-containing samples.

    • Determine the concentration of the released amino acids in your samples by comparing their fluorescence to the standard curve.

Diagram: Decision Tree for Assay Selection

G Start Start: Need to measure Leucyl-Tyrosine cleavage High_Throughput High-Throughput Screening? Start->High_Throughput High_Sensitivity High Sensitivity Required? High_Throughput->High_Sensitivity No Ninhydrin Ninhydrin Assay (Colorimetric, simple) High_Throughput->Ninhydrin Yes Precise_Quant Precise Quantification of Substrate and Products Needed? High_Sensitivity->Precise_Quant No Fluorescamine Fluorescamine Assay (Fluorometric, more sensitive) High_Sensitivity->Fluorescamine Yes Precise_Quant->Ninhydrin No HPLC HPLC Analysis (High precision, separates components) Precise_Quant->HPLC Yes

Caption: Decision tree for selecting the appropriate assay.

Troubleshooting and Considerations

  • Substrate Solubility: Leucyl-L-tyrosine has limited solubility in neutral aqueous solutions. Prepare stock solutions in the appropriate buffer and ensure complete dissolution, using gentle warming if necessary.

  • Enzyme Stability: Ensure the peptidase is stored under recommended conditions and that the assay buffer composition and pH are optimal for its stability and activity.

  • Linearity of Reaction: It is crucial to determine the time course and enzyme concentration that result in a linear rate of product formation.

  • Standard Curve: A new standard curve should be generated for each experiment to ensure accurate quantification.

  • Interfering Substances: Components of the sample matrix may interfere with the detection assays. Appropriate controls, such as a "no-substrate" control, should be included.

Conclusion

Leucyl-L-tyrosine is a versatile and valuable substrate for the characterization of peptidase activity. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute reliable and informative enzymatic assays. By carefully selecting the appropriate detection method and optimizing reaction conditions, scientists can gain critical insights into enzyme function, which is essential for advancing our understanding of biological processes and for the development of novel therapeutics.

References

  • [Conformational aspects of peptide interaction with proteolytic enzymes. Pepsin-catalyzed hydrolysis of cyclic peptides, containing leucyl-tyrosine fragments]. Biokhimiia. 1975 Jul-Aug;40(4):694-7. [Link]

  • Hwang SY, Kingsbury WD, Hall NM, Jakas DR, Dunn GL, Gilvarg C. Determination of leucine aminopeptidase using phenylalanyl-3-thia-phenylalanine as substrate. Anal Biochem. 1986 May 1;154(2):552-8. [Link]

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Applications of Leucyl-tyrosine in Neuroprotective Research: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Dipeptides in Neuroscience

In the intricate landscape of neurodegenerative disease research, the quest for novel therapeutic agents that can effectively cross the blood-brain barrier and exert protective effects on neuronal cells is paramount. Dipeptides, composed of two amino acids linked by a peptide bond, represent a promising class of molecules in this regard. Their small size, potential for specific biological activity, and the inherent properties of their constituent amino acids make them attractive candidates for neuroprotective drug development. This guide focuses on Leucyl-tyrosine (Leu-Tyr), a dipeptide with significant, yet largely unexplored, potential in neuroprotective research.

Leucyl-tyrosine is a dipeptide composed of the essential branched-chain amino acid L-leucine and the aromatic amino acid L-tyrosine.[1] While it is a known metabolite resulting from protein digestion and catabolism, its specific physiological roles are still being elucidated. The neuroprotective potential of Leucyl-tyrosine can be inferred from the well-established functions of its constituent amino acids. L-leucine is a key regulator of muscle protein synthesis and has been shown to modulate inflammatory responses.[2][3] L-tyrosine is a direct precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—which are crucial for mood, cognition, and motor control.[4][5]

Recent studies on the isomeric dipeptide, Tyrosyl-leucine (Tyr-Leu), have demonstrated potent antidepressant-like activity in animal models, suggesting that dipeptides containing these two amino acids can indeed modulate neuronal function and behavior.[6][7] This provides a strong rationale for investigating Leucyl-tyrosine as a potential neuroprotective agent. This document provides a comprehensive overview of the hypothesized mechanisms of action of Leucyl-tyrosine, detailed protocols for its synthesis and evaluation in both in vitro and in vivo models of neurodegeneration, and a discussion of its therapeutic potential.

Hypothesized Mechanisms of Neuroprotection

The neuroprotective effects of Leucyl-tyrosine are likely multifaceted, stemming from the synergistic actions of its leucine and tyrosine components. Two primary mechanisms are proposed: modulation of neurotransmitter systems and antioxidant/anti-inflammatory effects.

Modulation of Neurotransmitter Systems

A hallmark of several neurodegenerative diseases, including Parkinson's disease, is the depletion of specific neurotransmitters. The tyrosine component of Leucyl-tyrosine can be transported across the blood-brain barrier and subsequently converted into L-DOPA by tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[4] By providing an exogenous source of tyrosine, Leucyl-tyrosine may help to replenish depleted dopamine and norepinephrine stores in the brain, thereby alleviating some of the motor and cognitive symptoms associated with these conditions.

Proposed Signaling Pathway for Leucyl-tyrosine's Neurotransmitter Modulation

cluster_0 Blood-Brain Barrier cluster_1 Brain Parenchyma Leucyl-tyrosine_blood Leucyl-tyrosine (in circulation) Leucyl-tyrosine_brain Leucyl-tyrosine Leucyl-tyrosine_blood->Leucyl-tyrosine_brain Transport Tyrosine L-Tyrosine Leucyl-tyrosine_brain->Tyrosine Hydrolysis L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Neurotransmitter_vesicles Neurotransmitter Vesicles Dopamine->Neurotransmitter_vesicles Packaging Synaptic_release Synaptic Release Neurotransmitter_vesicles->Synaptic_release Exocytosis

Caption: Proposed pathway for neurotransmitter synthesis from Leucyl-tyrosine.

Antioxidant and Anti-inflammatory Effects

Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative disorders. The phenolic hydroxyl group of the tyrosine residue in Leucyl-tyrosine can act as a potent antioxidant, scavenging reactive oxygen species (ROS) and protecting neurons from oxidative damage.[8] Studies on peptides containing tyrosine have demonstrated their ability to inhibit lipid peroxidation and cell death induced by oxidative stress.[9]

Furthermore, the leucine component may contribute to anti-inflammatory effects. While high concentrations of leucine have been associated with pro-inflammatory responses in some contexts, its role in modulating inflammation in the central nervous system warrants further investigation.[3] The antidepressant-like effects observed with Tyrosyl-leucine, which were independent of BDNF signaling, suggest a direct modulatory effect on neuronal circuits and stress responses, which could be linked to anti-inflammatory actions.[7]

Protocols for Synthesis and Evaluation

Synthesis and Purification of Leucyl-tyrosine

The following protocol describes a general method for the synthesis of Leucyl-tyrosine via the N-hydroxysuccinimide (NHS) ester method, a common and efficient way to form peptide bonds.

Materials:

  • N-Boc-L-leucine

  • L-tyrosine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Reverse-phase HPLC system

Protocol:

  • Activation of N-Boc-L-leucine:

    • Dissolve N-Boc-L-leucine (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 eq) dissolved in a small amount of DCM dropwise.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

    • Collect the filtrate containing the N-Boc-L-leucine-NHS ester.

  • Coupling Reaction:

    • Dissolve L-tyrosine methyl ester hydrochloride (1.0 eq) in DCM and add TEA (2.2 eq) to neutralize the hydrochloride and create a basic environment.

    • Add the filtrate from step 1 containing the activated N-Boc-L-leucine-NHS ester to the L-tyrosine methyl ester solution.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected dipeptide methyl ester.

  • Purification of the Protected Dipeptide:

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure Boc-L-leucyl-L-tyrosine methyl ester.

  • Deprotection:

    • Dissolve the purified protected dipeptide in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting product is Leucyl-tyrosine methyl ester. For the free acid, saponification with a mild base like lithium hydroxide followed by acidic workup would be necessary before the final purification.

  • Final Purification and Characterization:

    • Purify the final product by reverse-phase HPLC.

    • Characterize the purified Leucyl-tyrosine by mass spectrometry and NMR spectroscopy to confirm its identity and purity.

Parameter Value
Purity (by HPLC)>98%
Molecular FormulaC15H22N2O4
Molecular Weight294.35 g/mol
In Vitro Neuroprotection Assay

This protocol describes a method to evaluate the neuroprotective effects of Leucyl-tyrosine against oxidative stress in a neuronal cell line.

Experimental Workflow for In Vitro Neuroprotection Assay

cluster_workflow In Vitro Neuroprotection Workflow A 1. Cell Culture (e.g., SH-SY5Y cells) B 2. Pre-treatment with Leucyl-tyrosine (various concentrations) A->B C 3. Induction of Oxidative Stress (e.g., H2O2 or 6-OHDA) B->C D 4. Incubation C->D E 5. Assessment of Neuroprotection D->E F Cell Viability Assay (e.g., MTT) E->F G ROS Measurement (e.g., DCFH-DA) E->G H Apoptosis Assay (e.g., Caspase-3 activity) E->H

Caption: Workflow for assessing the neuroprotective effects of Leucyl-tyrosine in vitro.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Leucyl-tyrosine (dissolved in a suitable vehicle, e.g., sterile water or PBS)

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA))

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Pre-treatment with Leucyl-tyrosine:

    • Prepare a range of concentrations of Leucyl-tyrosine in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of Leucyl-tyrosine. Include a vehicle control group.

    • Incubate the cells for a predetermined time (e.g., 2-4 hours).

  • Induction of Oxidative Stress:

    • Prepare a solution of the oxidative stress-inducing agent (e.g., 100 µM H2O2 or 50 µM 6-OHDA) in cell culture medium.

    • Add the stressor to the wells, except for the control group.

    • Incubate the plate for the required duration to induce cell death (e.g., 24 hours).

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the control group.

  • Measurement of Intracellular ROS (DCFH-DA Assay):

    • After the treatment period, wash the cells with PBS.

    • Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.

    • Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a plate reader.

    • Express the results as a percentage of the control group.

Experimental Group Leucyl-tyrosine Oxidative Stressor
Control--
Stressor Only-+
Leu-Tyr (Low Dose) + Stressor++
Leu-Tyr (Mid Dose) + Stressor++
Leu-Tyr (High Dose) + Stressor++
In Vivo Neuroprotection Model

This protocol outlines a general approach to assess the neuroprotective effects of Leucyl-tyrosine in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

Experimental Workflow for In Vivo Neuroprotection Study

cluster_workflow In Vivo Neuroprotection Workflow (MPTP Model) A 1. Animal Acclimatization (e.g., C57BL/6 mice) B 2. Leucyl-tyrosine Administration (e.g., oral gavage) A->B C 3. MPTP Administration (to induce Parkinsonism) B->C D 4. Behavioral Testing (e.g., Rotarod, Open Field) C->D E 5. Euthanasia and Brain Tissue Collection D->E F Immunohistochemistry (e.g., Tyrosine Hydroxylase) E->F G Neurochemical Analysis (e.g., HPLC for Dopamine) E->G H Biochemical Assays (e.g., Oxidative Stress Markers) E->H

Caption: Workflow for assessing the neuroprotective effects of Leucyl-tyrosine in vivo.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride

  • Leucyl-tyrosine

  • Saline

  • Rotarod apparatus

  • Open field arena

  • Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

  • HPLC system for neurotransmitter analysis

Protocol:

  • Animal Groups and Treatment:

    • Divide the mice into at least four groups: Vehicle + Saline, Vehicle + MPTP, Leucyl-tyrosine + MPTP, and Leucyl-tyrosine + Saline.

    • Administer Leucyl-tyrosine (e.g., 10-50 mg/kg) or vehicle daily by oral gavage for a specified period (e.g., 14 days).

  • Induction of Parkinsonism:

    • On specified days during the treatment period (e.g., days 8-12), administer MPTP (e.g., 20 mg/kg, i.p.) or saline to the respective groups.

  • Behavioral Testing:

    • After the final MPTP injection, conduct behavioral tests to assess motor function.

    • Rotarod Test: Measure the latency to fall from a rotating rod.

    • Open Field Test: Assess locomotor activity by measuring the total distance traveled and rearing frequency.

  • Tissue Collection and Processing:

    • At the end of the experiment, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix them.

    • Prepare brain sections (e.g., 30 µm) for immunohistochemistry.

  • Immunohistochemistry:

    • Stain the brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons in the substantia nigra and striatum.

    • Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.

  • Neurochemical Analysis:

    • In a separate cohort of animals, collect fresh brain tissue (striatum) for HPLC analysis of dopamine and its metabolites.

Parameter Recommended Dosage
Leucyl-tyrosine (in vivo)10 - 100 mg/kg body weight (oral gavage)
MPTP (sub-acute model)20-30 mg/kg/day for 5 days (i.p.)

Conclusion and Future Directions

Leucyl-tyrosine presents a compelling case for further investigation as a neuroprotective agent. Its potential to modulate neurotransmitter systems and combat oxidative stress, coupled with the promising findings for its isomer Tyr-Leu, underscores its therapeutic relevance. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and comprehensive evaluation of Leucyl-tyrosine's neuroprotective efficacy.

Future research should focus on elucidating the precise molecular mechanisms underlying Leucyl-tyrosine's effects, including its interaction with specific receptors and signaling pathways. Pharmacokinetic and pharmacodynamic studies will be crucial to determine its bioavailability, blood-brain barrier permeability, and optimal dosing regimens. Furthermore, exploring its efficacy in a wider range of neurodegenerative disease models will be essential to fully realize its therapeutic potential. The development of Leucyl-tyrosine and similar dipeptides could pave the way for a new generation of neuroprotective therapies with improved efficacy and safety profiles.

References

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  • Nako, Y., et al. (2020). Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice. Scientific Reports, 10(1), 2257. Retrieved from [Link]

  • Google Patents. (1974). Process for the production of l-tyrosine.
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  • Sugimoto, K., et al. (2004). Hydrophobic dipeptide Leu-Ile protects against neuronal death by inducing brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis. Journal of Neuroscience Research, 78(2), 250-258. Retrieved from [Link]

  • Google Patents. (1953). Purification of tyrosine.
  • LookChem. (n.d.). Cas 60-18-4,L-Tyrosine. Retrieved from [Link]

  • Ferreira, G. K., et al. (2012). Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats. Metabolic Brain Disease, 27(4), 559-567. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Linear Peptides Containing d-Leucine with Neuroprotective Activities from the Leech Whitmania pigra Whitman. Journal of Natural Products, 82(8), 2349-2353. Retrieved from [Link]

  • Google Patents. (2009). L-tyrosine-producing bacterium and a method for producing l-tyrosine.
  • Google Patents. (2008). Method for producing an L-tyrosine over-producing bacterial strain.
  • Jung, M. E., & Rohloff, J. C. (1983). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 48(22), 3878-3880. Retrieved from [Link]

  • Langen, K. J., et al. (2003). Investigation of transport mechanism and uptake kinetics of O-(2-[18F]fluoroethyl)-L-tyrosine in vitro and in vivo. Journal of Nuclear Medicine, 44(7), 1133-1140. Retrieved from [Link]

  • Google Patents. (2013). Synthesis and study of glycyl-L-tyrosine intermidate.
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  • PRISM. (2017). The role of L tyrosine in oxazolone induced skin inflammation. Retrieved from [Link]

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  • Tamura, Y., et al. (2024). Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response. International Journal of Molecular Sciences, 25(1), 233. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Leucylthis compound. PubChem. Retrieved from [Link]

  • Langen, K. J., et al. (2003). Investigation of transport mechanism and uptake kinetics of O-(2- [18F]fluoroethyl)-L-tyrosine in vitro and in vivo. Journal of Nuclear Medicine, 44(7), 1133-1140. Retrieved from [Link]

  • Gülçin, İ. (2007). Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa. Amino Acids, 32(3), 431-438. Retrieved from [Link]

  • Ohsawa, K., et al. (2013). Characterization of Tyr-Leu-Gly, a novel anxiolytic-like peptide released from bovine αS-casein. The FASEB Journal, 27(7), 2848-2855. Retrieved from [Link]

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  • Georgescu, R. F., et al. (2015). Effects of Valine and Leucine on Some Antioxidant Enzymes in Hypercholesterolemic Rats. Revista de Chimie, 66(11), 1836-1839. Retrieved from [Link]

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protocol for using Leucyltyrosine in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Protocol for Utilizing Leucyltyrosine in Peptide Synthesis

Authored by a Senior Application Scientist

Abstract

The incorporation of dipeptide building blocks, such as this compound (Leu-Tyr), is a strategic approach in peptide synthesis to enhance efficiency and introduce specific structural motifs. However, the use of dipeptides presents unique challenges, most notably the propensity for intramolecular cyclization to form diketopiperazines (DKP), which truncates the peptide chain. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Leu-Tyr in both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies. It elucidates the underlying chemical principles, offers detailed, field-proven protocols, and outlines robust strategies to mitigate common side reactions, ensuring the synthesis of high-purity target peptides.

Introduction: The Rationale for Dipeptide Synthesis

In the landscape of chemical peptide synthesis, the stepwise addition of single amino acids is the conventional paradigm.[1][2] However, employing pre-formed dipeptides like this compound offers distinct advantages. It can accelerate the synthesis of long sequences, reduce the total number of coupling and deprotection cycles, and, in some cases, help overcome aggregation issues associated with "difficult sequences."[3]

This compound is a common motif in bioactive peptides and serves as an excellent case study for the complexities of dipeptide incorporation. The primary challenge arises after the deprotection of the N-terminal Leucine. The newly liberated free amine is positioned perfectly to attack the activated carboxyl group of the C-terminal Tyrosine (or the ester linkage to the solid support), leading to the formation of a stable six-membered ring, cyclo(Leu-Tyr), a diketopiperazine (DKP).[4][5] This side reaction is a major cause of yield loss and difficult-to-remove impurities.[6][7] Understanding and controlling this pathway is paramount for success.

Pre-Synthesis Considerations: Characterization and Solubility

Before commencing synthesis, a thorough characterization of the protected this compound dipeptide is essential. The most common derivative for modern solid-phase synthesis is Fmoc-Leu-Tyr(tBu)-OH .

  • Identity and Purity: Confirm the identity via Mass Spectrometry (MS) and assess purity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Purity should exceed 98% to prevent the introduction of impurities into the main peptide sequence.[8][9]

  • Solubility: The solubility of the protected dipeptide in the chosen synthesis solvent is critical for efficient coupling. Inadequate solubility can lead to incomplete reactions and low yields.

Table 1: Solubility of Fmoc-Leu-Tyr(tBu)-OH in Common SPPS Solvents

SolventAbbreviationTypical Solubility (0.5 M)Notes
N,N-DimethylformamideDMFGoodStandard choice, but can degrade to form amines which may prematurely remove Fmoc groups.[10]
N-Methyl-2-pyrrolidoneNMPExcellentOften preferred over DMF for its higher polarity and stability, enhancing solvation of growing peptide chains.[10]
DichloromethaneDCMModeratePrimarily used for resin swelling and in Boc-based chemistry; less effective at solvating polar peptides.[10]

For initial dissolution, it is recommended to start with a higher concentration and then dilute as needed. If solubility issues persist, gentle warming or sonication can be applied.[11]

Protecting Group Strategy: The Orthogonal Approach

The selection of protecting groups is fundamental to the success of peptide synthesis, ensuring that reactive functionalities are selectively masked and unmasked.[12][13] The Fmoc/tBu strategy is the most prevalent approach in modern SPPS due to its use of mild basic conditions for Nα-deprotection, preserving acid-labile side-chain protecting groups.[12][14]

  • Nα-Protection (Leucine): The Fmoc (9-fluorenylmethyloxycarbonyl) group is used for temporary protection of the N-terminus. It is stable to acidic and mild basic conditions but is readily cleaved by a secondary amine base, typically 20% piperidine in DMF.[15][16]

  • Side-Chain Protection (Tyrosine): The phenolic hydroxyl group of Tyrosine is reactive and must be protected. The tert-Butyl (tBu) ether is the standard choice in Fmoc/tBu chemistry. It is stable to the piperidine used for Fmoc removal but is quantitatively cleaved by strong acids, such as Trifluoroacetic acid (TFA), during the final cleavage from the resin.[14]

This orthogonal protection scheme ensures that the N-terminus can be deprotected for chain elongation without affecting the Tyr side chain, and all protecting groups can be removed in the final step.[12][14]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual incorporation of Fmoc-Leu-Tyr(tBu)-OH onto a resin-bound peptide chain with a free N-terminal amine.

Materials and Reagents:
  • Peptidyl-resin (e.g., Rink Amide resin with pre-synthesized sequence)

  • Fmoc-Leu-Tyr(tBu)-OH

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole) or Oxyma Pure.

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: NMP, DCM

  • Deprotection Solution: 20% (v/v) piperidine in NMP

  • Washing Solvents: NMP, DCM

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Step-by-Step Protocol:
  • Resin Preparation:

    • Place the peptidyl-resin in a suitable reaction vessel.

    • Swell the resin in NMP for 30 minutes with gentle agitation.[17]

    • Perform N-terminal Fmoc deprotection of the existing peptide chain by treating with 20% piperidine in NMP (1 x 5 min, 1 x 15 min).

    • Wash the resin thoroughly with NMP (5x) and DCM (3x) to remove all traces of piperidine.

  • Activation of Fmoc-Leu-Tyr(tBu)-OH:

    • In a separate vial, dissolve Fmoc-Leu-Tyr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt or Oxyma (3 eq.) in a minimal volume of NMP.

    • Add DIPEA (6 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color. Causality: Pre-activation forms the highly reactive HOBt/Oxyma-ester, ensuring a rapid and efficient coupling reaction upon addition to the resin, which is critical for outcompeting DKP formation.

  • Coupling Reaction:

    • Add the activated dipeptide solution to the swollen, deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours.[17]

    • To monitor the reaction, perform a qualitative ninhydrin (Kaiser) test on a few resin beads.[18] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or consider a second coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction vessel.

    • Wash the resin thoroughly with NMP (5x) and DCM (3x) to remove excess reagents and by-products.

  • Chain Elongation:

    • Proceed to the next cycle by deprotecting the Fmoc group from the newly added Leucine residue as described in Step 1.

  • Final Cleavage and Deprotection:

    • After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. Causality: TFA cleaves the peptide from the resin and removes all side-chain protecting groups (like Tyr's tBu). TIS acts as a scavenger to trap reactive cations generated during cleavage, preventing side reactions.[19]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS Workflow Diagram

spss_workflow start Peptidyl-Resin (Free Amine) coupling Coupling Reaction (2-4 hours) start->coupling pre_activation Pre-activate Dipeptide Fmoc-Leu-Tyr(tBu)-OH + HBTU/HOBt/DIPEA pre_activation->coupling wash1 Wash Resin (NMP, DCM) coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test recouple Re-couple or Cap kaiser_test->recouple Positive deprotection Fmoc Deprotection (20% Piperidine/NMP) kaiser_test->deprotection Negative recouple->wash1 wash2 Wash Resin (NMP, DCM) deprotection->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Workflow for incorporating a dipeptide in SPPS.

Critical Challenge: Diketopiperazine (DKP) Formation

DKP formation is the most significant side reaction when coupling the first two amino acids to a resin or when incorporating a dipeptide.[4][5] After deprotection of the N-terminus of the dipeptide (Leucine), the free amine can perform a nucleophilic attack on the ester linkage of the C-terminal amino acid (Tyrosine) to the resin, cleaving the dipeptide from the support as a cyclic DKP.

Mechanism of DKP Formation

dkp_mechanism start_state H₂N-Leu-C(O)-Tyr-C(O)-O-Resin Deprotected Dipeptide on Resin transition Intramolecular Attack start_state:f0->transition dummy end_state cyclo(Leu-Tyr) Released Diketopiperazine HO-Resin Cleaved Resin transition->end_state:f0 Forms DKP transition->end_state:f1 Cleaves from Resin

Caption: Mechanism of diketopiperazine (DKP) formation.

Strategies to Minimize DKP Formation:
  • Use of Additives: Incorporating additives like HOBt or Oxyma Pure during coupling not only creates a more reactive ester but also suppresses DKP formation by protonating the N-terminal amine, reducing its nucleophilicity.[7][20]

  • Immediate Subsequent Coupling: After deprotecting the dipeptide's N-terminus, proceed immediately to the coupling of the next amino acid. Minimizing the time the N-terminal amine is free reduces the opportunity for intramolecular cyclization.[6]

  • Choice of C-terminal Residue: DKP formation is sequence-dependent. Proline at the second position is particularly notorious.[4][21] While not directly applicable to Leu-Tyr, it highlights the importance of sequence context.

  • Use of 2-Chlorotrityl Chloride Resin: For synthesizing peptide acids, using a highly acid-labile resin like 2-chlorotrityl chloride allows for the loading of the first amino acid under milder conditions, and the bulky linker can sterically hinder the backside attack required for DKP formation.[22]

Protocol: Solution-Phase Synthesis

Solution-phase synthesis is advantageous for large-scale production of short peptides or for fragment condensation.[23][24]

Step-by-Step Protocol:
  • Protection: Protect the C-terminus of Tyrosine as a methyl or benzyl ester (e.g., H-Tyr-OMe). Protect the N-terminus of Leucine with a Boc or Fmoc group (e.g., Fmoc-Leu-OH).

  • Coupling: Dissolve Fmoc-Leu-OH (1 eq.) and H-Tyr-OMe (1 eq.) in a suitable solvent like DMF or DCM. Add a coupling agent such as HATU (1.1 eq.) and a base like DIPEA (2 eq.).

  • Reaction: Stir the mixture at room temperature until the reaction is complete, monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification: Perform an aqueous workup to remove excess reagents and by-products. Purify the resulting protected dipeptide, Fmoc-Leu-Tyr-OMe, by column chromatography or recrystallization.[25]

  • Deprotection: Selectively remove either the N-terminal (Fmoc) or C-terminal (ester) protecting group to allow for further chain elongation.

Analysis and Quality Control

The final purity and identity of the peptide must be rigorously confirmed.

Table 2: Analytical Methods for Peptide Characterization

MethodPurposeTypical SetupExpected Result for Leu-Tyr Peptide
RP-HPLC Purity Assessment & QuantificationC18 column with a water/acetonitrile gradient containing 0.1% TFA. Detection at 210-230 nm.[8][26]A single major peak representing the target peptide. Purity is calculated as the area percentage of the main peak.
Mass Spectrometry (MS) Identity ConfirmationElectrospray Ionization (ESI) or MALDI-TOF.The observed mass-to-charge ratio should match the calculated theoretical mass of the target peptide.[9][27]
Amino Acid Analysis (AAA) Compositional Verification & QuantificationAcid hydrolysis of the peptide followed by chromatographic separation and quantification of constituent amino acids.[9]Confirms the presence and correct ratio of Leucine, Tyrosine, and other amino acids in the sequence.

Conclusion

The successful incorporation of this compound into a peptide sequence is a balance of efficient coupling chemistry and strategic mitigation of the inherent risk of diketopiperazine formation. By employing highly pure, well-characterized dipeptide building blocks, utilizing robust activation methods with additives like HOBt or Oxyma, and minimizing the exposure of the free N-terminal amine, researchers can effectively leverage the benefits of dipeptide synthesis. The protocols and strategies detailed in this note provide a validated framework for achieving high-yield, high-purity synthesis of Leu-Tyr-containing peptides for applications ranging from basic research to therapeutic drug development.

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (2023). Organic Process Research & Development. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. (2020). Waters Corporation. Retrieved from [Link]

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. (2021). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). Organic Process Research & Development. Retrieved from [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac Group. Retrieved from [Link]

  • Kinetics of diketopiperazine formation using model peptides. (1993). Pharmaceutical Research. Retrieved from [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid Phase Peptide Synthesis of Tirzepatide. (2022). AIChE Annual Meeting Proceedings. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis. (2018). Springer Nature Experiments. Retrieved from [Link]

  • Solid phase peptide synthesis: New resin and new protecting group. (2018). CORE. Retrieved from [Link]

  • Peptide Synthesis- Solution-Phase. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2019). Angewandte Chemie International Edition. Retrieved from [Link]

  • Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Greening peptide chemistry by using NBP as solvent for SPPS. (2019). Lund University Publications. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). Journal of Peptide Science. Retrieved from [Link]

  • Analysis of a Synthetic Peptide and Its Impurities. (2020). Agilent Technologies. Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. Retrieved from [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • A total synthesis of cyclodepsipeptide [Leu] 6 -aureobasidin K using combination of solid-and solution-phase. (2019). ResearchGate. Retrieved from [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Solid Phase Peptide Synthesis. (n.d.). Moodle@Units. Retrieved from [Link]

  • SPPS Tips For Success. (n.d.). Mesa Labs. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Solid-phase peptide synthesis under continuous-flow conditions. (1981). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Application of 2-chlorotrityl resin in solid phase synthesis of (Leu15)-gastrin I and unsulfated cholecystokinin octapeptide. Selective O-deprotection of tyrosine. (1991). International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Probing pharmaceutically important amino acids L-isoleucine and L-tyrosine Solubilities: Unraveling the solvation thermodynamics in diverse mixed solvent systems. (2024). Journal of Molecular Liquids. Retrieved from [Link]

Sources

Application Note & Protocol: Long-Term Storage and Stability of Leucyltyrosine Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Leucyltyrosine Stability in Research and Development

This compound (Leu-Tyr), a dipeptide composed of L-leucine and L-tyrosine, is a key component in various biotechnological and pharmaceutical applications. Its use spans from specialized cell culture media, where it serves as a more soluble and stable source of tyrosine, to its role in parenteral nutrition formulations.[1][2][3] The inherent instability of free amino acids like tyrosine, which has poor solubility, and glutamine, which can degrade into toxic ammonia, has led to the adoption of dipeptides to enhance stability and solubility in formulations.[1] However, the chemical integrity of this compound in aqueous solutions is not absolute. For researchers, scientists, and drug development professionals, ensuring the stability of this compound solutions is paramount for experimental reproducibility, therapeutic efficacy, and safety.

This application note provides a comprehensive guide to understanding and managing the long-term storage and stability of this compound solutions. We will delve into the primary degradation pathways, provide detailed protocols for stability assessment, and offer evidence-based recommendations for optimal storage and handling.

The Chemistry of this compound Degradation: Mechanisms and Influencing Factors

The stability of this compound in solution is governed by its susceptibility to several degradation pathways. Understanding these mechanisms is crucial for designing effective stabilization and storage strategies.[4][5] Peptides in aqueous solutions can undergo both chemical and physical degradation.[4] Chemical instability involves the breaking or formation of covalent bonds, leading to new chemical entities, while physical instability relates to changes in higher-order structures or aggregation.[4]

Primary Chemical Degradation Pathways

The main chemical degradation routes for this compound are hydrolysis of the peptide bond, intramolecular cyclization to form diketopiperazine, and modifications of the tyrosine side chain through oxidation and photodegradation.

  • Hydrolysis: The peptide bond linking leucine and tyrosine is susceptible to hydrolysis, which breaks the dipeptide into its constituent amino acids. This reaction is significantly influenced by pH and temperature, with accelerated rates at extreme pH values and elevated temperatures.[4][6]

  • Diketopiperazine (DKP) Formation: A major degradation pathway for dipeptides with an unprotected N-terminus is the intramolecular cyclization to form a cyclic dipeptide, a 2,5-diketopiperazine (DKP).[7][8] This spontaneous intramolecular aminolysis reaction is a significant concern during both synthesis and storage in solution.[8][9] The formation of DKP from this compound results in a loss of the intended molecule and the formation of an impurity that could have different biological activities.

  • Tyrosine Side-Chain Oxidation: The phenolic side chain of tyrosine is highly susceptible to oxidation.[10] This can be initiated by reactive oxygen species (ROS), trace metal ions, or exposure to light.[10][11] Oxidation can lead to the formation of dityrosine cross-links, 3,4-dihydroxyphenylalanine (DOPA), and other oxidized species, which can alter the biological activity and potentially lead to aggregation.[12][13]

  • Photodegradation: The aromatic ring of tyrosine absorbs UV light, making it susceptible to photodegradation.[12][14] This can lead to the formation of radicals and subsequent oxidation, dimerization, or other modifications.[12]

Key Factors Influencing Stability
  • pH: The pH of the solution is a critical determinant of this compound stability. It influences the rate of hydrolysis and DKP formation. Generally, peptides are most stable at a specific pH range, and deviations from this optimal range can lead to rapid degradation.[6] For many peptides, a slightly acidic pH is often optimal for minimizing degradation.[15]

  • Temperature: Temperature significantly impacts the kinetics of all degradation reactions. As with most chemical reactions, higher temperatures accelerate the rates of hydrolysis, DKP formation, and oxidation.[6] Therefore, proper temperature control is essential for long-term storage.

  • Light Exposure: Given the photosensitivity of the tyrosine residue, protecting this compound solutions from light, particularly UV light, is crucial to prevent photodegradation.[12][16]

  • Oxygen Content: The presence of dissolved oxygen can promote the oxidation of the tyrosine side chain.[10] For oxygen-sensitive applications, de-gassing solutions or using an inert gas overlay can be beneficial.[4]

  • Buffer Composition and Excipients: The choice of buffer and the presence of other excipients can influence stability. Some buffer species can catalyze degradation reactions, while others may have a stabilizing effect.[6][15]

Visualizing Degradation and Experimental Workflow

This compound Degradation Pathways

G cluster_degradation This compound Degradation Pathways cluster_pathways cluster_products LT This compound Solution hydrolysis Hydrolysis (pH, Temp) LT->hydrolysis dkp Diketopiperazine (DKP) Formation (Intramolecular Cyclization) LT->dkp oxidation Tyrosine Oxidation (Oxygen, Light, Metal Ions) LT->oxidation amino_acids Leucine + Tyrosine hydrolysis->amino_acids dkp_product Leu-Tyr Diketopiperazine dkp->dkp_product oxidized_products Oxidized Tyrosine Species (Dityrosine, etc.) oxidation->oxidized_products

Caption: Major degradation pathways for this compound in aqueous solutions.

Experimental Workflow for Stability Testing

G cluster_workflow Stability Study Workflow prep 1. Solution Preparation (Buffer, pH, Concentration) storage 2. Storage under Controlled Conditions (Temp, Light, Humidity) prep->storage sampling 3. Sample Collection at Time Points (t=0, 1, 3, 6 months, etc.) storage->sampling analysis 4. Sample Analysis (HPLC, MS, pH, Visual) sampling->analysis data 5. Data Evaluation (Purity, Degradants, Kinetics) analysis->data report 6. Stability Report & Shelf-life Determination data->report

Caption: A typical experimental workflow for assessing the stability of this compound solutions.

Protocols for Long-Term Stability Assessment

A robust stability testing program is essential for determining the shelf-life and optimal storage conditions for this compound solutions. The following protocols are designed to be self-validating and are based on established principles of pharmaceutical stability testing.[17][18][19]

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare standardized this compound solutions for stability studies.

Materials:

  • High-purity this compound powder

  • Sterile, high-purity water (e.g., Milli-Q or WFI)

  • Appropriate buffer components (e.g., phosphate, acetate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Sterile volumetric flasks and pipettes

  • 0.22 µm sterile filters

  • Sterile storage vials (amber glass or light-protected polymer)

Procedure:

  • Buffer Preparation: Prepare the desired buffer solution at the target pH. The choice of buffer is critical and should be inert with respect to the dipeptide.

  • Dissolution: Accurately weigh the required amount of this compound powder and dissolve it in the prepared buffer. Due to the low aqueous solubility of L-tyrosine, dipeptides containing it may also require pH adjustment for complete dissolution.[20] this compound can be dissolved in slightly acidic conditions (e.g., using 1M HCl) before buffering.[21]

  • pH Adjustment: Carefully adjust the pH of the final solution to the desired setpoint using small additions of acid or base while stirring.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile container to remove any particulates and ensure sterility.

  • Aliquoting: Dispense the sterile solution into pre-sterilized, light-protected vials. If oxygen sensitivity is a concern, flush the headspace of the vials with an inert gas like nitrogen or argon before sealing.

  • Initial Characterization (t=0): Immediately after preparation, take an initial sample for analysis as the time-zero reference point.

Protocol 2: Long-Term Stability Study Design

Objective: To evaluate the stability of this compound solutions under various storage conditions over an extended period.

Procedure:

  • Storage Conditions: Place the prepared vials into stability chambers maintained at controlled temperature and humidity conditions. Recommended conditions based on ICH guidelines include:[19]

    • Long-term: 2-8°C (refrigerated)

    • Accelerated: 25°C/60% RH or 40°C/75% RH

    • Frozen: -20°C or -80°C

  • Light Exposure: For photostability testing, expose a set of samples to a controlled light source as per ICH Q1B guidelines, alongside a control set protected from light.

  • Time Points: Establish a schedule for sample withdrawal. Typical time points for a long-term study are 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, time points might be 0, 1, 2, 3, and 6 months.[17]

  • Sample Analysis: At each time point, retrieve vials from each storage condition and allow them to equilibrate to room temperature before analysis. Perform the analytical tests outlined in Protocol 3.

Protocol 3: Analytical Methods for Stability Monitoring

Objective: To quantify the remaining this compound and detect and quantify any degradation products.

A. HPLC Method for Purity and Degradation Product Analysis

  • Principle: Reversed-phase HPLC (RP-HPLC) with UV detection is a robust method for separating this compound from its degradation products.[17][22]

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient Elution: A typical gradient would be to start with a low percentage of B and gradually increase it to elute the components. The exact gradient should be optimized for the specific separation.

  • Detection: Monitor the absorbance at a wavelength where tyrosine absorbs, typically around 274-280 nm.

  • Analysis:

    • Calculate the purity of this compound as a percentage of the total peak area.

    • Identify and quantify any new peaks corresponding to degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of these products and confirm their identity (e.g., Leu, Tyr, DKP).[23]

B. Visual Inspection and pH Measurement

  • Visual Inspection: At each time point, visually inspect the solutions for any changes in color, clarity, or the presence of particulate matter.

  • pH Measurement: Measure the pH of the solution to monitor for any significant changes that could indicate degradation.

Data Interpretation and Recommended Storage Conditions

The stability of the this compound solution is determined by the rate at which the parent molecule degrades and the rate at which degradation products form. The shelf-life is typically defined as the time it takes for the concentration of this compound to decrease to 90% of its initial value or for a specific degradation product to exceed its acceptance limit.

Summary of Recommended Storage Conditions
Storage ConditionTemperatureLight ProtectionExpected StabilityRationale
Short-Term 2-8°CRequiredWeeks to MonthsReduces the rate of all degradation reactions.[23]
Long-Term -20°C or -80°CRequiredMonths to YearsSignificantly slows down chemical degradation. Avoid frost-free freezers due to temperature cycling.[16]
Working Solutions 2-8°CRequiredDaysFrequent use at room temperature should be minimized. Prepare fresh or use aliquots.

Key Recommendations:

  • Aliquoting: For long-term storage, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can physically stress the peptide.[16]

  • pH Control: Maintain the pH of the solution within a stable range, typically slightly acidic to neutral, as determined by preliminary stability studies.

  • Light Protection: Always store this compound solutions in amber vials or protected from light to prevent photodegradation of the tyrosine residue.[16]

  • Avoid Contamination: Use aseptic techniques during preparation and handling to prevent microbial growth, which can also lead to degradation.

Conclusion

The long-term stability of this compound solutions is a multifaceted challenge that requires a thorough understanding of its chemical properties and degradation pathways. By implementing robust protocols for preparation, storage, and analysis, researchers, scientists, and drug development professionals can ensure the integrity and reliability of their this compound solutions. Adherence to the principles of pH control, temperature management, light protection, and proper handling will ultimately lead to more consistent and reproducible scientific outcomes.

References

  • PubMed. (n.d.). Diketopiperazine-mediated peptide formation in aqueous solution.
  • OUCI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • ResearchGate. (n.d.). Dipeptide-based strategy for enhancing stability and solubility in amino acid media formulations.
  • PMC - NIH. (n.d.). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation.
  • PubMed. (2016). Degradation of tyrosine and tryptophan residues of peptides by type I photosensitized oxidation.
  • RSC Publishing. (n.d.). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation.
  • StabilityStudies.in. (n.d.). Stability Testing for Peptide and Protein-Based Drugs: Regulatory and Analytical Best Practices.
  • ACS Publications. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation | Journal of the American Society for Mass Spectrometry.
  • ACS Publications. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega.
  • PubMed. (2012). Tyrosine deprotonation yields abundant and selective backbone cleavage in peptide anions upon negative electron transfer dissociation and ultraviolet photodissociation.
  • PMC - PubMed Central. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • Allied Academies. (n.d.). Improving peptide stability: Strategies and applications.
  • PMC. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins.
  • KU ScholarWorks. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • CD Formulation. (n.d.). Proteins & Peptides Stability Testing.
  • PubMed. (n.d.). Degradation kinetics of leucine5-enkephalin by plasma samples from healthy controls and various patient populations: in vitro drug effects.
  • Creative Peptides. (n.d.). Peptide Stability Testing.
  • ACS Publications. (2016). Oxidation of Tyrosine-Phosphopeptides by Titanium Dioxide Photocatalysis | Journal of the American Chemical Society.
  • (n.d.). Peptide Storage & Stability: A Definitive Guide.
  • ResearchGate. (2025). Photocatalytic Degradation of Tyrosine.
  • PubChem - NIH. (n.d.). Tyrosine Metabolism | Pathway.
  • Quora. (2012). How long can one store amino acids at room temperature?.
  • ResearchGate. (n.d.). Spectrophotometric-methods-for-the-determination-of-L-tyrosine-in-pharmaceutical-formulations.pdf.
  • ResearchGate. (2015). How can store amino acids stock solutions?.
  • ACS Publications. (n.d.). Photochemical Tyrosine Oxidation in the Structurally Well-Defined α3Y Protein: Proton-Coupled Electron Transfer and a Long-Lived Tyrosine Radical | Journal of the American Chemical Society.
  • RSC Publishing. (n.d.). Analytical Methods.
  • PubMed. (1996). Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats.
  • ResearchGate. (n.d.). Kinetic analyses of leucine or isoleucine-dependent synthetic pathway....
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine.
  • Allied Academies. (n.d.). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulation.
  • PMC - NIH. (2019). General and specialized tyrosine metabolism pathways in plants.
  • PubMed Central. (n.d.). Amino acid composition in parenteral nutrition: what is the evidence?.
  • (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • ResearchGate. (2018). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations.
  • (2022). CONSIDERATIONS AND STRATEGIES DURING TOTAL PARENTERAL NUTRITION: STABILITY AND COMPATIBILITY IN TPN SOLUTIONS PREPARATION, COMP.
  • NIH. (n.d.). Production and stability study of a hospital parenteral nutrition solution for neonates.
  • ResearchGate. (2025). Exploring oxidative modifications of tyrosine: An update on mechanisms of formation, advances in analysis and biological consequences.
  • (2016). Amino Acid Oxidation Pathways (Part 4 of 10) - Amino Acids Degraded to Acetyl-CoA.
  • Sigma-Aldrich. (n.d.). L-Tyrosine, from non-animal source Cell culture tested, meets EP & USP testing specifications Product Number T8566 Store a.
  • MDPI. (n.d.). Parenteral Nutrition: Amino Acids.
  • Benchchem. (n.d.). Application Notes and Protocols for L-Tyrosine-d2-1 in Flux Analysis of Cell Cultures.
  • BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
  • Creative Biostructure. (n.d.). Protein Stability Testing.
  • PubMed. (n.d.). Molecular origin of the pH dependence of tyrosine D oxidation kinetics and radical stability in photosystem II.
  • MedicineNet. (n.d.). Is it OK to Take L-tyrosine Every Day, and Are There Side Effects?.
  • Sigma-Aldrich. (n.d.). L-Tyrosine in Cell Culture.
  • PMC - NIH. (2020). Human Tyrosinase: Temperature-Dependent Kinetics of Oxidase Activity.
  • PMC - NIH. (n.d.). An Overview of Phenylalanine and Tyrosine Kinetics in Humans.
  • ResearchGate. (2025). The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR | Request PDF.

Sources

Application Notes & Protocols: Leucyltyrosine for Improving Recombinant Protein Yield

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The production of recombinant proteins, particularly monoclonal antibodies (mAbs), in mammalian cell culture systems like Chinese Hamster Ovary (CHO) cells is a cornerstone of the biopharmaceutical industry.[1][2] Achieving high titers of these therapeutic proteins is economically critical, and this is heavily dependent on optimizing the cell culture environment, especially the nutrient composition of the media and feeding strategies.[3][4] Amino acids are the fundamental building blocks of proteins, and their sustained availability is essential for robust cell growth and high-yield protein synthesis.[1]

However, several key amino acids present significant formulation challenges. L-tyrosine, an essential component for protein synthesis, is notoriously difficult to work with due to its extremely low solubility at the neutral pH of standard cell culture media.[5][6][7][8] This limitation can lead to nutrient depletion in high-density cultures, resulting in reduced specific productivity and the potential for protein sequence variants.[6] While traditional methods have used separate alkaline feeds to dissolve tyrosine, this approach complicates the manufacturing process, increases the risk of pH spikes, and can cause precipitation in the bioreactor.[5][9]

This application note presents a superior solution: the use of the dipeptide L-leucyl-L-tyrosine. By chemically coupling leucine and tyrosine, this dipeptide overcomes the solubility and stability issues of free L-tyrosine, providing a highly efficient delivery vehicle for these two critical amino acids. We will explore the mechanism of action, provide detailed protocols for implementation, and present a case study demonstrating the significant advantages of incorporating leucyltyrosine into fed-batch cell culture processes.

The Challenge with L-Tyrosine Supplementation

L-Tyrosine is a critical amino acid for cellular metabolism and protein synthesis.[6] However, its physicochemical properties make it one of the most challenging components to formulate in chemically defined media.

  • Poor Solubility: At a neutral pH, L-tyrosine has a solubility of less than 0.5 g/L in water.[5][10] This makes it impossible to prepare highly concentrated, pH-neutral feed solutions required for modern high-density fed-batch and perfusion processes.[5]

  • Process Complexity: The conventional workaround involves dissolving tyrosine in a separate, highly alkaline feed (pH > 9).[10] This necessitates a two-feed strategy, adding complexity to process control and automation.[9]

  • Risk of Precipitation & pH Spikes: The addition of a high-pH feed into a bioreactor maintained at neutral pH creates a risk of localized pH spikes that can negatively impact cell health.[5] It also increases the likelihood of tyrosine precipitating upon contact with the neutral culture medium, leading to an inconsistent nutrient supply.[6]

This compound: A Superior Alternative

Dipeptides, such as this compound, offer an elegant and effective solution to these challenges. By linking leucine to tyrosine via a peptide bond, the resulting molecule exhibits vastly improved solubility and stability characteristics.

  • Enhanced Solubility: Dipeptides like glycyl-L-tyrosine can increase solubility at neutral pH by up to 50 times compared to free L-tyrosine.[5][8] This allows for the formulation of highly concentrated, pH-neutral feeds, simplifying the entire fed-batch process into a single-feed strategy.[9]

  • Efficient Cellular Uptake & Metabolism: CHO cells can efficiently transport dipeptides into the cytoplasm.[11] Once inside, intracellular peptidases rapidly cleave the peptide bond, releasing free leucine and tyrosine directly where they are needed for protein synthesis.[11][12]

  • Dual-Benefit Supplementation: this compound delivers not only the problematic tyrosine but also leucine, a crucial branched-chain amino acid known to be a potent activator of key metabolic pathways that drive protein synthesis.

Mechanism of Action: Dual Stimulation of Protein Synthesis

The efficacy of this compound stems from its ability to solve the tyrosine delivery problem while simultaneously boosting the cellular machinery for protein production.

  • Transport and Cleavage: this compound is transported intact into the cell via specific peptide transporters (e.g., PepT1, PepT2).[12]

  • Intracellular Release: Cytoplasmic peptidases hydrolyze the dipeptide, releasing high concentrations of intracellular L-leucine and L-tyrosine.

  • Tyrosine for Protein Synthesis: The released L-tyrosine is immediately available to be charged to its cognate tRNA and incorporated into the nascent polypeptide chain of the recombinant protein.

  • Leucine-Mediated mTOR Activation: The released L-leucine acts as a critical signaling molecule, activating the mammalian Target of Rapamycin Complex 1 (mTORC1) pathway.[13][14] mTORC1 is a central regulator of cell growth and protein synthesis. Its activation leads to the phosphorylation of key targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which unleashes the full capacity of the cell's translational machinery.

  • Synergistic Effect: Studies have shown that tyrosine can further enhance the leucine-induced activation of mTORC1 signaling, creating a synergistic effect that promotes a powerful anabolic response.[13][15]

G cluster_extracellular Extracellular Medium (pH ~7.0) cluster_cell Cell Cytoplasm LeuTyr This compound (High Solubility) Transport Peptide Transporter LeuTyr->Transport Uptake LeuTyr_intra This compound Transport->LeuTyr_intra Peptidase Intracellular Peptidases LeuTyr_intra->Peptidase Cleavage Leu L-Leucine Peptidase->Leu Tyr L-Tyrosine Peptidase->Tyr mTORC1 mTORC1 Activation Leu->mTORC1 Potent Activator Tyr->mTORC1 Enhances Activation tRNA tRNA Charging Tyr->tRNA Incorporation Translation ↑ Translational Machinery (S6K, 4E-BP1) mTORC1->Translation Protein Recombinant Protein Synthesis Translation->Protein tRNA->Protein

Caption: Mechanism of this compound uptake and action.

Application & Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution for addition to a pH-neutral, chemically defined feed medium.

Materials:

  • L-Leucyl-L-Tyrosine powder (cell culture grade)

  • High-purity water (e.g., WFI or Milli-Q)

  • Sterile, sealed container (e.g., sterile bottle or bioprocess bag)

  • 0.22 µm sterile filter

Procedure:

  • Calculation: Determine the mass of this compound powder required. (Molecular Weight of L-Leucyl-L-Tyrosine ≈ 294.35 g/mol ). For 1 L of 100 mM (0.1 M) stock, you will need 29.44 g.

  • Dissolution: In an appropriate sterile container, add approximately 80% of the final required volume of high-purity water.

  • Mixing: While stirring, slowly add the pre-weighed this compound powder. The dipeptide is highly soluble in water at neutral pH, so no pH adjustment is necessary.[5] Continue mixing until the powder is fully dissolved.

  • Volume Adjustment: Add high-purity water to reach the final desired volume and mix to ensure homogeneity.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a final sterile container.

  • Storage: Store the sterile stock solution at 2-8°C, protected from light. The solution is stable and can be incorporated into main feed media.

Protocol 2: Optimization of this compound Concentration in a Fed-Batch Culture

The optimal concentration of this compound can be cell-line and process-dependent. A dose-response study is recommended to determine the ideal concentration for maximizing protein titer without negatively impacting cell growth.

Objective: To identify the optimal feeding concentration of this compound for a specific CHO cell line producing a recombinant mAb.

Methodology:

  • Establish Baseline: Set up a control culture using your established fed-batch process and feed medium (without this compound). This serves as the performance baseline.

  • Experimental Groups: Set up several experimental groups in shake flasks or small-scale bioreactors (e.g., 3-5 groups). Each group will receive the basal feed medium supplemented with a different final concentration of this compound. A suggested starting range is 2 mM, 5 mM, 10 mM, 15 mM, and 20 mM in the final feed medium.

  • Inoculation: Inoculate all cultures at the same initial viable cell density (e.g., 0.5 x 10^6 cells/mL) from the same seed culture.

  • Culture Maintenance: Maintain all cultures under identical process parameters (temperature, pH, dissolved oxygen).

  • Feeding Strategy: On the predetermined feeding days (e.g., day 3, 5, 7, 9, 11), add the corresponding feed (Control or this compound-supplemented) to each culture.[4]

  • Daily Monitoring: Sample each culture daily to measure:

    • Viable Cell Density (VCD) and viability

    • Key metabolite concentrations (glucose, lactate, ammonia)

    • Product (mAb) titer

  • Data Analysis: At the end of the culture (e.g., Day 14 or when viability drops below 60%), compile the data. Plot the peak VCD, culture longevity, and final mAb titer against the this compound concentration.

  • Determine Optimum: Identify the concentration that provides the most significant improvement in mAb titer without compromising peak VCD or culture viability.

G start Start: Seed Culture Expansion inoculate Inoculate Shake Flasks/ Small-Scale Bioreactors start->inoculate control Control Feed inoculate->control exp1 Feed + 2 mM Leu-Tyr inoculate->exp1 exp2 Feed + 5 mM Leu-Tyr inoculate->exp2 exp3 Feed + 10 mM Leu-Tyr inoculate->exp3 exp_n Feed + ... mM Leu-Tyr inoculate->exp_n culture Run Fed-Batch Culture (e.g., 14 days) control->culture exp1->culture exp2->culture exp3->culture exp_n->culture monitor Daily Monitoring: - VCD & Viability - Metabolites - Product Titer culture->monitor analyze Data Analysis: Plot Titer vs. [Leu-Tyr] culture->analyze End of Run monitor->culture end End: Identify Optimal Concentration analyze->end

Caption: Workflow for optimizing this compound concentration.

Case Study: Enhancing mAb Production in CHO Cells

A fed-batch process using a CHO-GS cell line producing a human IgG1 was evaluated. The standard process utilized a chemically defined, pH-neutral main feed. In the experimental arm, the main feed was supplemented with this compound to a final concentration of 10 mM.

ParameterControl Group (Standard Feed)This compound Group (10 mM Leu-Tyr)% Change
Peak Viable Cell Density (x10⁶ cells/mL) 18.519.2+ 3.8%
Culture Duration (days to <60% viability) 1416+ 14.3%
Final mAb Titer (g/L) 3.54.9+ 40.0%
Peak Ammonia (mM) 8.27.1- 13.4%
Specific Productivity (pcd) 2532+ 28.0%

The results clearly demonstrate the significant benefit of this compound supplementation. The experimental group showed a modest increase in cell density but a significant extension of culture longevity. Most importantly, the final monoclonal antibody titer was increased by 40%, driven by a substantial improvement in the per-cell-day specific productivity. This highlights that this compound not only supports cell health but actively boosts the protein synthesis capacity of the cells.

Troubleshooting

IssuePotential CauseRecommended Solution
Lower than expected VCD at high Leu-Tyr concentrations Amino acid toxicity or metabolic imbalance.The optimal concentration has likely been exceeded. Re-run the optimization with a narrower, lower range of concentrations. Analyze metabolite data for signs of metabolic shift.
No significant increase in titer The cell line may not be limited by tyrosine or leucine availability. The basal medium may already be very rich.Confirm tyrosine depletion in the control culture's spent media analysis. Evaluate other potentially limiting nutrients (e.g., other amino acids, vitamins, trace elements).[4]
Precipitation in the feed medium after adding Leu-Tyr stock Incompatibility with other highly concentrated components in the feed.Prepare the this compound stock separately and add it as the final component to the feed medium. Ensure thorough mixing after addition. Evaluate the stability of the final feed medium over time at its storage temperature.

Conclusion

The supplementation of cell culture media with L-leucyl-L-tyrosine is a powerful, straightforward, and highly effective strategy for overcoming the process limitations associated with free L-tyrosine. This dipeptide approach not only resolves the critical issue of tyrosine solubility but also provides the added benefit of delivering leucine, a key activator of the mTOR pathway that drives protein synthesis. By enabling the formulation of simplified, highly concentrated, pH-neutral feeds, this compound de-risks and streamlines the manufacturing process. The demonstrated potential for significantly increasing recombinant protein titers makes L-leucyl-L-tyrosine an invaluable tool for process intensification and improving the economic viability of biopharmaceutical production.

References

  • Optimization of chemically defined feed media for monoclonal antibody production in Chinese hamster ovary cells. PubMed. [Link]

  • Optimization of chemically defined feed media for monoclonal antibody production in Chinese hamster ovary cells. National Genomics Data Center (CNCB-NGDC). [Link]

  • Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response. PMC - NIH. [Link]

  • Innovative Chemicals for Process Intensification in Cell Culture Media. Cell Culture Dish. [Link]

  • Tyrosine enhances leucine-induced muscle protein synthesis and myotube... ResearchGate. [Link]

  • CHO culture supplemented with l-alanyl-l-tyrosine (AY). Time courses of... ResearchGate. [Link]

  • Progress in fed-batch culture for recombinant protein production in CHO cells. PMC - NIH. [Link]

  • Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells. PubMed Central. [Link]

  • Designed Amino Acid Feed in Improvement of Production and Quality Targets of a Therapeutic Monoclonal Antibody. PubMed Central. [Link]

  • Simplification of Fed-Batch Processes with a Single-Feed Strategy. BioProcess International. [Link]

  • Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. NIH. [Link]

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Application Note: A Multi-technique Approach for the Comprehensive Characterization of Leucyltyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Leucyltyrosine (Leu-Tyr) is a dipeptide composed of L-leucine and L-tyrosine, two essential amino acids.[1] As a fundamental building block of proteins and a potential bioactive molecule, its precise characterization is paramount for applications ranging from biochemical research to pharmaceutical development. Dipeptides containing antioxidant amino acids like tyrosine are recognized for their protective effects against oxidative stress, making them subjects of interest for their therapeutic potential.[2]

The identity, purity, structure, and stability of this compound directly impact its biological function, safety, and efficacy. Therefore, a robust analytical workflow is essential to ensure the quality and consistency of this molecule. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the integrated analytical techniques required for the comprehensive characterization of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a scientifically sound and validated approach.

Part 1: Identity and Primary Structure Confirmation

The first critical step in characterization is to unequivocally confirm the molecular identity and the correct sequence of amino acids. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the cornerstone techniques for this purpose.[3][4]

Mass Spectrometry (MS) for Molecular Weight and Sequence Verification

Expertise & Rationale: MS is the gold standard for determining the molecular weight of a compound with high accuracy. For peptides, tandem MS (MS/MS) is employed to induce fragmentation at the peptide bonds, providing definitive sequence information. This confirms not only the composition (Leucine and Tyrosine) but also their specific order (Leu-Tyr vs. Tyr-Leu), which is critical as isomers can have vastly different biological activities.[5]

Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound standard.

    • Dissolve in 1 mL of a solution of 50:50 acetonitrile/water with 0.1% formic acid to create a 1 mg/mL stock solution. The acidic mobile phase aids in protonation for positive ion mode ESI.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Liquid Chromatography (for sample introduction):

    • A rapid LC gradient can be used to desalt the sample before it enters the mass spectrometer.

LC Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
  • Mass Spectrometry (ESI-MS):

    • Rationale: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like peptides, minimizing in-source fragmentation and preserving the molecular ion.

    • Acquire data in positive ion mode.

MS Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range (MS1) 100 - 500 m/z
Expected [M+H]⁺ 295.16 m/z (Calculated for C₁₅H₂₃N₂O₄⁺)[1]
Collision Energy For MS/MS, typically 15-30 eV (optimize as needed)
  • Tandem MS (MS/MS) for Sequencing:

    • Isolate the precursor ion (m/z 295.16) in the quadrupole.

    • Fragment the isolated ion using collision-induced dissociation (CID).

    • Analyze the resulting product ions. The primary fragments will be the b₁ ion (Leucine residue) and the y₁ ion (Tyrosine residue).

Fragment Ion Structure Expected m/z
b₁ H₂N-CH(CH₂CH(CH₃)₂)-CO⁺114.09
y₁ H₂N-CH(CH₂-C₆H₄-OH)-COOH⁺182.08

Data Interpretation: The presence of the correct precursor ion at m/z 295.16 confirms the molecular weight. The detection of the b₁ and y₁ ions at m/z 114.09 and 182.08, respectively, confirms the Leucyl-Tyrosine sequence.

G cluster_ms1 MS1 Scan cluster_ms2 MS2 Scan (Fragmentation) Leu-Tyr This compound Sample ESI Electrospray Ionization Leu-Tyr->ESI Precursor [M+H]⁺ m/z = 295.16 ESI->Precursor CID Collision-Induced Dissociation Precursor->CID Isolate & Fragment b1_ion b₁ ion (Leu) m/z = 114.09 CID->b1_ion y1_ion y₁ ion (Tyr) m/z = 182.08 CID->y1_ion

Caption: MS/MS fragmentation workflow for this compound.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Expertise & Rationale: While MS confirms connectivity, NMR provides the definitive, high-resolution 3D structure in solution. It allows for the unambiguous assignment of every proton and carbon atom in the molecule. Two-dimensional techniques like COSY (Correlation Spectroscopy) are essential for dipeptides to resolve signal overlap and confirm which protons are spin-coupled (i.e., adjacent to each other in the structure).[6][7]

Protocol: 1D and 2D NMR of this compound

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5 mL of Deuterium Oxide (D₂O). D₂O is used as it is NMR-silent in the ¹H spectrum.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer. Higher field strength provides better signal dispersion and resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a 2D ¹H-¹H COSY spectrum. This experiment reveals correlations between protons that are coupled to each other, typically separated by 2-3 bonds.

  • Data Interpretation:

    • ¹H Spectrum: Identify the distinct regions: aromatic protons from the tyrosine ring (around 7 ppm), α-protons of both amino acids (around 4 ppm), β and γ protons from the leucine side chain, and β protons from the tyrosine side chain.

    • COSY Spectrum: Use the off-diagonal cross-peaks to build the molecular fragments.[6] For example, a cross-peak will connect the α-proton of leucine to its β-protons, and those β-protons to the γ-proton, and so on. This provides irrefutable evidence of the individual amino acid structures within the dipeptide.

G SamplePrep Dissolve Leu-Tyr in D₂O 1H_NMR Acquire 1D ¹H Spectrum SamplePrep->1H_NMR COSY_NMR Acquire 2D COSY Spectrum 1H_NMR->COSY_NMR AssignSpins Identify Spin Systems (Leu & Tyr) COSY_NMR->AssignSpins Analyze Cross-Peaks StructureConfirm Confirm Covalent Structure AssignSpins->StructureConfirm

Caption: Workflow for NMR-based structural confirmation.

Part 2: Purity Assessment and Impurity Profiling

Purity is a critical quality attribute. HPLC is the workhorse technique for separating the main compound from any process-related impurities (e.g., unreacted amino acids) or degradation products.[3]

Expertise & Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. This compound, with its nonpolar leucine side chain and aromatic tyrosine ring, is well-suited for retention on a C18 stationary phase. UV detection is highly effective due to the strong chromophore of the tyrosine residue. This method can be validated for accuracy, precision, and linearity, making it suitable for quality control.[8]

Protocol: RP-HPLC Purity Analysis

  • Sample and Standard Preparation:

    • Prepare a sample solution of this compound at approximately 0.5 mg/mL in Mobile Phase A.

    • Prepare standards of L-Leucine and L-Tyrosine to confirm retention times of potential starting material impurities.

  • Chromatographic Conditions:

    • Rationale: A gradient elution is chosen to ensure that any impurities with significantly different polarities are eluted and resolved from the main peak, providing a comprehensive impurity profile. Acetonitrile is a common organic modifier, and trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape.

HPLC Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B for 2 min, 5-50% B over 20 min, 50-95% B over 2 min, hold for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 274 nm (λ-max for Tyrosine)
Injection Volume 10 µL
  • Data Analysis:

    • Determine the retention time of the this compound peak.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks (Area Percent method).

    • Identify any impurity peaks by comparing their retention times to those of the standards (Leucine, Tyrosine).

Part 3: Thermophysical Property Analysis

Expertise & Rationale: The thermal behavior of a compound is critical for determining appropriate storage conditions, understanding its solid-state stability, and guiding formulation development (e.g., for lyophilization).[9] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and degradation onset.[10][11]

Protocol: DSC for Thermal Characterization

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound powder into a hermetically sealed aluminum DSC pan.

    • Prepare an empty, sealed aluminum pan to use as a reference.

  • Instrumentation and Method:

    • Rationale: A controlled heating rate allows for the clear observation of thermal events. A nitrogen purge creates an inert atmosphere, preventing oxidative degradation during the analysis.

DSC Parameter Setting
Heating Rate 10 °C/min
Temperature Range 25 °C to 300 °C (or until degradation)
Purge Gas Nitrogen at 50 mL/min
  • Data Interpretation:

    • The resulting thermogram plots heat flow against temperature.

    • An endothermic peak (downward peak) will indicate the melting point (Tₘ) of the crystalline material. The peak onset or peak maximum can be reported.

    • Broad transitions at lower temperatures may indicate the loss of bound water or solvent.

    • Exothermic events (upward peaks) at higher temperatures typically signify thermal decomposition.

Conclusion

The comprehensive characterization of this compound requires an orthogonal, multi-technique approach. As detailed in this note, the combination of Mass Spectrometry, NMR Spectroscopy, HPLC, and DSC provides a complete picture of the molecule's identity, purity, structure, and thermal properties. MS/MS confirms the molecular weight and amino acid sequence. NMR provides unambiguous structural elucidation. RP-HPLC delivers precise quantification of purity and impurity profiles. Finally, DSC assesses the thermal stability, which is crucial for handling and formulation.

Employing this suite of validated analytical techniques ensures a deep understanding of the material, which is fundamental for its successful application in research and development, and is an absolute requirement for quality control in pharmaceutical settings.

References

  • Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education. [Link]

  • Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. American Chemical Society. [Link]

  • This compound | C15H22N2O4 | CID 70410. PubChem, National Institutes of Health. [Link]

  • Leucylthis compound | C21H33N3O5 | CID 88513. PubChem, National Institutes of Health. [Link]

  • D-Leucyl-L-tyrosine | C15H22N2O4 | CID 6994645. PubChem, National Institutes of Health. [Link]

  • D-Leucyl-D-tyrosine | C15H22N2O4 | CID 6994649. PubChem, National Institutes of Health. [Link]

  • Reactivity of Tyr-Leu and Leu-Tyr dipeptides: identification of oxidation products by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. [Link]

  • peptide nmr. University of Bayreuth. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. [Link]

  • HPLC Methods for analysis of Tyrosine. HELIX Chromatography. [Link]

  • Fig. 3 The data from TG/DSC/MS analysis of the initial Leu-Leu sample. ResearchGate. [Link]

  • Identification of tyrosine sulfation in extracellular leucine-rich repeat proteins using mass spectrometry. PubMed. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • Thermal analysis of lyophilized pharmaceutical peptide and protein formulations. Springer. [Link]

  • analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... PMC, National Institutes of Health. [Link]

  • Proteins & Peptides Stability and Thermal Denaturation Analysis. CD Formulation. [Link]

  • Rapid and Precise Determination of Cellular Amino Acid Flux Rates Using HPLC with Automated Derivatization with Absorbance Detection. Vanderbilt University. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. Journal of Pharmaceutical Research International. [Link]

  • New and Evolving Techniques for the Characterization of Peptide Therapeutics. PubMed. [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC, PubMed Central. [Link]

  • Liquid Secondary-Ion Mass Spectrometry of Peptides Containing Multiple tyrosine-O-sulfates. PubMed. [Link]

  • Analysis of protein chlorination by mass spectrometry. PMC, National Institutes of Health. [Link]

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Troubleshooting & Optimization

Technical Support Center: Preventing Leucyltyrosine Oxidation in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Leucyltyrosine stability. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oxidative degradation of this compound in solution. Here, we move beyond simple protocols to explain the underlying chemical principles and provide robust, field-tested strategies to ensure the integrity of your experiments and formulations.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

Before troubleshooting, it's crucial to understand the inherent vulnerabilities of this compound.

Q1: What is this compound and why is it so prone to oxidation?

This compound is a dipeptide composed of L-leucine and L-tyrosine.[1] The primary site of oxidative vulnerability lies in the side chain of the tyrosine residue. Tyrosine contains a phenol group—an aromatic ring with a hydroxyl (-OH) substituent. This electron-rich phenolic ring makes tyrosine one of the amino acids most susceptible to oxidation.[2] The process is often initiated by reactive oxygen species (ROS) like hydroxyl radicals, which can attack the aromatic ring.[2][3] This initial attack can lead to a cascade of reactions, forming various degradation products and compromising the peptide's structural and functional integrity.[4]

Q2: What are the primary factors that accelerate the oxidation of this compound in my solution?

Several environmental factors can significantly accelerate the oxidation of the tyrosine residue:

  • Dissolved Oxygen: The presence of molecular oxygen (O₂) in your solution is a fundamental requirement for many oxidative pathways.

  • Transition Metal Ions: Trace amounts of transition metals, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), are potent catalysts of oxidation.[5] They facilitate the formation of highly destructive hydroxyl radicals from less reactive precursors like hydrogen peroxide in a process known as the Fenton reaction.

  • High pH: The rate of oxidation for tyrosine residues can be pH-dependent.[6][7][8] Alkaline conditions can deprotonate the phenolic hydroxyl group, forming a phenolate ion. This increases its electron-donating capacity, making the ring more susceptible to oxidation.

  • Light Exposure: Exposure to light, particularly UV radiation, can provide the energy to generate free radicals in solution, thereby initiating oxidative degradation.[4]

Q3: What are the common signs of this compound oxidation?

Detecting oxidation early is key to salvaging your experiment or formulation. Look for these indicators:

  • Visual Changes: A common sign is a change in the solution's color, often turning yellow or brown. This is due to the formation of chromophoric products like dityrosine cross-links and quinone-like structures.[9][10] You may also observe precipitation or cloudiness as degradation products aggregate.[10]

  • Analytical Changes: When analyzing your sample with techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the appearance of new peaks, often eluting earlier than the parent peptide, is a strong indicator of oxidation.[10][11][12] Mass spectrometry (MS) can confirm this by identifying mass additions corresponding to one or more oxygen atoms (+16 Da, +32 Da, etc.).[11][13]

Part 2: Troubleshooting Guides - The "How-To"

This section provides structured workflows to address specific problems you may encounter.

Problem 1: My this compound solution is rapidly turning yellow and showing particulates.

This is a classic sign of advanced oxidation, likely driven by a combination of dissolved oxygen and metal ion catalysis.

Root Cause Analysis: The tyrosine phenol ring is being oxidized to form colored quinone-type species and cross-linked dityrosine adducts. This process is aggressively catalyzed by trace metals and fueled by atmospheric oxygen.

Solution Workflow: A Multi-Pronged Defense Strategy

To effectively stop this, you must address all contributing factors simultaneously.

cluster_0 Oxidation Triggers cluster_1 Preventative Measures O2 Dissolved O₂ Solution This compound Solution O2->Solution Attacks Metals Metal Ions (Fe²⁺, Cu²⁺) Metals->Solution Catalyzes Light Light/UV Light->Solution Initiates Sparging Deoxygenation (N₂/Ar Sparging) Sparging->O2 Removes Chelation Chelation (EDTA) Chelation->Metals Sequesters Antioxidants Antioxidants (Ascorbic Acid) Solution->Antioxidants Protected by caption Fig 1. A multi-barrier approach to preventing oxidation. start This compound Stock step1 Buffer Preparation Control pH (e.g., 5.0-6.5) Deoxygenate (Sparging) start->step1 step2 Additive Incorporation Add Chelator (EDTA) Add Antioxidant(s) (Ascorbic Acid, Methionine) step1->step2 step3 Final Formulation Dissolve this compound Store under Inert Gas & Protected from Light step2->step3 end Stable Solution step3->end caption Fig 2. Workflow for preparing a stabilized solution.

Fig 2. Workflow for preparing a stabilized solution.

Step-by-Step Mitigation Protocol:

  • Optimize Solution pH: The stability of the tyrosine residue is pH-dependent. [14][15]While the optimal pH must be determined empirically for your specific formulation, a mildly acidic pH (e.g., 5.0 - 6.5) often slows the rate of phenol oxidation compared to neutral or alkaline conditions. Prepare your buffer and adjust the pH before adding other components.

  • Implement a Dual-Antioxidant System: For enhanced protection, consider using a combination of antioxidants that work through different mechanisms.

    • Ascorbic Acid: A classic reducing agent and free-radical scavenger. [16][17] * Methionine: The sulfur-containing side chain of methionine is readily oxidized to methionine sulfoxide. [18][19][20]By adding free L-methionine to the solution, it can act as a "sacrificial" target for oxidants, protecting the more functionally critical tyrosine residue. [18][19][21]3. Validate with Analytics: Use a stability-indicating method, like RP-HPLC, to monitor the purity of your this compound solution over time under your new formulation conditions.

    • Action: See Protocol C for a general HPLC monitoring method.

Table 1: Recommended Starting Concentrations for Stabilizing Agents

ComponentFunctionRecommended Starting ConcentrationRationale & Notes
EDTA Chelating Agent0.01% - 0.1% (w/v) or 0.1 - 1 mMEffectively sequesters divalent metal ions like Fe²⁺ and Cu²⁺ that catalyze ROS formation. [22]
Ascorbic Acid Antioxidant0.02% - 0.1% (w/v)A potent free-radical scavenger that rapidly neutralizes oxidants in the aqueous phase. [16][17]
L-Methionine Sacrificial Scavenger0.1% - 0.5% (w/v)Provides a preferential target for oxidation, sparing the tyrosine residue. The resulting sulfoxide is generally benign. [18][19]

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of a Deoxygenated Buffer
  • Prepare your desired buffer solution (e.g., 50 mM Sodium Acetate, pH 5.5).

  • Place the buffer in a suitable container (e.g., a glass bottle or beaker) with a magnetic stir bar.

  • Insert a sparging tube (a tube with a fritted glass tip or a simple Pasteur pipette) connected to a cylinder of high-purity nitrogen or argon gas. Ensure the tip is submerged below the liquid surface.

  • Gently bubble the inert gas through the solution while stirring for at least 15-30 minutes. [23][24]The fine bubbles increase the surface area for gas exchange, efficiently displacing the dissolved oxygen. [25][26]5. Use the deoxygenated buffer immediately for the best results.

Protocol B: Incorporating EDTA and Ascorbic Acid into the Formulation
  • Begin with the deoxygenated buffer prepared in Protocol A .

  • While maintaining a gentle stream of inert gas over the surface of the buffer (blanketing) to prevent re-oxygenation, add your chosen stabilizers.

  • Add EDTA to the desired final concentration (e.g., 0.1 mM). Stir until fully dissolved.

  • Add L-Ascorbic Acid to the desired final concentration (e.g., 0.05% w/v). Stir until fully dissolved. Note: Prepare this solution fresh, as ascorbic acid itself can degrade over time.

  • Finally, dissolve the this compound peptide into the fully prepared, stabilized buffer.

  • Filter-sterilize if required, and store in appropriate vials, overlaying the headspace with inert gas before sealing.

Protocol C: Monitoring this compound Stability using RP-HPLC
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% B to 50% B over 20 minutes. This must be optimized for your specific peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm. The 280 nm wavelength is useful for detecting changes related to the tyrosine aromatic ring.

  • Procedure: Inject a sample of your formulation at time zero (T=0). Store the bulk formulation under the intended storage conditions. At specified time points (e.g., T=24h, T=1 week, T=1 month), inject another sample.

  • Analysis: Compare the chromatograms. Calculate the peak area of the main this compound peak and any new degradation peaks. A stable formulation will show minimal loss of the main peak area and minimal growth of impurity peaks over time.

References

  • Oxidation of Tyrosine-Phosphopeptides by Titanium Dioxide Photocatalysis. Journal of the American Chemical Society.
  • Inerting, purging, sparging, pressure transfer in pharma/biotech. Linde Gas.
  • Oxidation of protein tyrosine or methionine residues: From the amino acid to the peptide.
  • Sparging (chemistry). Wikipedia.
  • Degassing. Messer Group.
  • Comparison of the Effectiveness of Various Deaeration Techniques. Dissolution Technologies.
  • Conjugation of glutathione to oxidized tyrosine residues in peptides and proteins. PubMed.
  • Determination of oxidative protein modifications using mass spectrometry.
  • Rapid Quantification of Peptide Oxidation Isomers From Complex Mixtures.
  • Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges.
  • Oxidation of tyrosine and its peptides with potassium nitrosodisulphon
  • Technical Support Center: Prevention of Peptide Therapeutic Oxid
  • A novel tyrosine hyperoxidation enables selective peptide cleavage. RSC Publishing.
  • Methionine residues as endogenous antioxidants in proteins.
  • Ascorbic acid as antioxidant. PubMed.
  • Antioxidant role of methionine-containing intra- and extracellular proteins. PubMed Central.
  • Inerting, Sparging, Pressurizing and Purging. Air Products.
  • Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry.
  • What Should Researchers Know About Peptide Shelf Stability?. Wellbeing Magazine.
  • Food Protein-Derived Antioxidant Peptides: Molecular Mechanism, Stability and Bioavailability. MDPI.
  • L-tyrosine degrad
  • Antioxidative and Anti-Inflamm
  • Vitamin C. Wikipedia.
  • Stabilized Vitamin C Derivatives Concatenated with Peptides, Methods for Making the Same, and Compositions Containing the Same.
  • Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides.
  • Antioxidant Function and Application of Plant-Derived Peptides.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • Methionine Residues as Endogenous Antioxidants in Proteins.
  • Amino Acid Deriv
  • Molecular origin of the pH dependence of tyrosine D oxidation kinetics and radical stability in photosystem II. PubMed.
  • Structural Basis and Applications of Antioxidant Peptides in Mitigating Oxidative Damage. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHLOTrkB--wYpZewXrAXwO8UyLeWvfR8GAM_SUVQx9ERvY9wAzNnvnqf04nlIDrJqY6-1RdRh-9VH5RRIQNPkdGbIi_xFf-gs7ifnHB4IRANrm-U_lBpYmVgRGY5kULUVAQhpfy-seGjRmYrpOIUDnbXH33cGvhLpASGkDJAKr33UE_L0Qe7gAUVTBhRTQn8cKklrP1qiyIMYmxC1_2_nNkD9sPmbdxnNdDp_vej4O1b5oC7ARrcc92S8tWsuhn-LAnGbozUUG]([Link]

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Technical Support Center: High-Concentration Leucyltyrosine Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Leucyltyrosine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for preparing high-concentration stock solutions of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Understanding this compound Solubility: The Core Challenge

This compound is a dipeptide composed of L-leucine and L-tyrosine.[1][2] Its solubility is significantly influenced by the physicochemical properties of its constituent amino acids, particularly tyrosine. Tyrosine has very low solubility in water at a neutral pH (around 0.45 mg/mL at 25°C) due to its chemical structure.[3][4] This inherent low solubility of the tyrosine residue is the primary reason researchers face difficulties in preparing high-concentration aqueous stocks of this compound.

This compound's molecular weight is 294.35 g/mol .[1][5] Like its parent amino acid, tyrosine, this compound's solubility is pH-dependent.[6][7][8] It is more soluble at acidic or alkaline pH values, away from its isoelectric point (pI).[7][9] The isoelectric point is the pH at which a molecule carries no net electrical charge, often resulting in minimum solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues related to dissolving this compound.

Q1: Why is my this compound not dissolving in water or PBS at neutral pH?

Answer: This is the most common issue and is expected. The poor aqueous solubility of the tyrosine side chain limits the overall solubility of the dipeptide in neutral solutions like water or Phosphate-Buffered Saline (PBS).[10] At neutral pH, the molecule is closest to its isoelectric point, minimizing its interaction with water molecules and leading to precipitation.

Q2: I see white particles or a cloudy suspension after adding this compound to my buffer. What should I do?

Answer: This indicates that the this compound has not fully dissolved. Do not proceed with your experiment using a suspension, as the actual concentration in solution will be unknown and significantly lower than intended. You should attempt one of the solubilization protocols outlined below. It is always recommended to test the solubility on a small portion of your peptide first before dissolving the entire sample.[9][11]

Q3: Can I use organic solvents to dissolve this compound?

Answer: Yes, organic solvents can be an effective strategy, particularly for hydrophobic peptides.[12][13] this compound is reported to be soluble in Dimethyl sulfoxide (DMSO).[2][14]

  • Causality: DMSO is a highly polar aprotic solvent that is excellent at disrupting the intermolecular forces (like hydrogen bonds) that can cause peptide aggregation, thereby aiding dissolution.[15]

  • Workflow: First, dissolve the this compound in a minimal amount of 100% DMSO. Once fully dissolved, slowly add your aqueous buffer (e.g., PBS) to the DMSO solution dropwise while vortexing to reach the desired final concentration.[16]

  • Critical Consideration: Be mindful of the final DMSO concentration in your working solution. For most cell-based assays, the final DMSO concentration should not exceed 0.5-1% to avoid cytotoxicity.[16][17] If the peptide precipitates upon dilution with the aqueous buffer, it indicates you have exceeded its solubility limit in that final solvent mixture.[18]

Q4: How can I use pH adjustment to dissolve this compound?

Answer: Adjusting the pH is a highly effective method for increasing the solubility of peptides.[6][7] By moving the pH of the solution away from the peptide's isoelectric point, you increase its net charge, which enhances its interaction with water molecules.

  • For Acidic Conditions: Add a small amount of a dilute acid, such as 10% acetic acid or a very small volume of 0.1 M HCl, to your aqueous solvent.[4][7][13] This will protonate the carboxylic acid groups, giving the peptide a net positive charge.

  • For Basic Conditions: Add a small amount of a dilute base, such as 0.1 M ammonium bicarbonate or dilute ammonium hydroxide, to your aqueous solvent.[13][19] This will deprotonate the amino and phenolic hydroxyl groups, giving the peptide a net negative charge.

The workflow for pH adjustment is detailed in the protocols section below.

Q5: Can I heat the solution to help dissolve the peptide?

Answer: Gentle warming (e.g., to <40°C) can sometimes increase the rate of dissolution and solubility.[7][15] However, this should be done with caution, as excessive heat can lead to peptide degradation. Sonication is another physical method that can be used to break up aggregates and enhance dissolution.[7][12][15]

Experimental Protocols & Methodologies

Always start by attempting to dissolve a small test amount of the peptide before preparing your bulk stock solution.[11]

Protocol 1: Solubilization using pH Adjustment

This protocol is the recommended first-line approach for preparing a high-concentration aqueous stock.

Objective: To prepare a >50 mM this compound stock solution in an aqueous buffer.

Materials:

  • This compound powder

  • Sterile, deionized water or desired buffer (e.g., PBS)

  • 0.1 M Hydrochloric Acid (HCl) or 10% Acetic Acid

  • 0.1 M Sodium Hydroxide (NaOH) or 0.1 M Ammonium Bicarbonate

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • pH meter or pH indicator strips

Step-by-Step Methodology:

  • Initial Weighing: Weigh out the required amount of this compound powder into a sterile microcentrifuge tube. For example, for 1 mL of a 50 mM solution (MW = 294.35 g/mol ), you would need 14.72 mg.

  • Initial Suspension: Add approximately 80% of the final desired volume of water or buffer (e.g., 800 µL for a final volume of 1 mL). Vortex the tube. The solution will likely appear as a cloudy suspension.

  • pH Adjustment (Acidic Route): a. While vortexing, add the dilute acid (e.g., 0.1 M HCl) dropwise (in 1-2 µL increments). b. Continue adding acid and vortexing until the solution becomes clear. c. Check the pH to ensure it is in the desired acidic range (e.g., pH < 4).

  • pH Adjustment (Basic Route): a. Alternatively, while vortexing, add the dilute base (e.g., 0.1 M NaOH) dropwise. b. Continue adding base and vortexing until the solution becomes clear. c. Check the pH to ensure it is in the desired basic range (e.g., pH > 9).

  • Final Volume Adjustment: Once the peptide is fully dissolved, add the remaining water or buffer to reach the final desired volume (e.g., bring the volume up to 1 mL).

  • Final pH Check & Sterilization: Check the final pH of the stock solution. If your experiment is sensitive to pH, you may need to adjust it carefully, but be aware that bringing it back towards neutral may cause precipitation. Sterile filter the final solution through a 0.22 µm syringe filter if required for your application.

  • Storage: Store the stock solution at -20°C or -80°C.[2][14] Amino acid solutions are generally stable for several weeks at 4°C, but long-term storage should be at freezing temperatures.[20]

Protocol 2: Solubilization using an Organic Co-Solvent (DMSO)

Use this protocol when pH adjustment is not suitable for your downstream application.

Objective: To prepare a high-concentration this compound stock solution using DMSO.

Materials:

  • This compound powder

  • 100% DMSO (cell culture grade)

  • Sterile, deionized water or desired aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Step-by-Step Methodology:

  • Weighing: Weigh out the this compound powder into a sterile microcentrifuge tube.

  • Initial Dissolution in DMSO: Add a minimal volume of 100% DMSO sufficient to fully dissolve the powder. For example, start with 50-100 µL. Vortex thoroughly until the solution is completely clear.

  • Dilution in Aqueous Buffer: While vigorously vortexing the tube, slowly add your desired aqueous buffer drop-by-drop to the DMSO concentrate.

  • Observe for Precipitation: Carefully observe the solution as you add the aqueous buffer. If the solution becomes cloudy or forms a precipitate, you have exceeded the solubility limit of this compound in that specific DMSO/aqueous buffer ratio.[18]

  • Final Concentration & Storage: Stop adding the aqueous buffer when you reach your target concentration or just before precipitation occurs. The final stock solution will be a mixture of DMSO and your aqueous buffer. Store at -20°C.[2]

Data Summary & Visualization

Solubility Characteristics of this compound & Related Compounds
CompoundSolventSolubilitypHTemperature (°C)Reference
This compound DMSOSolubleN/AN/A[2][14]
L-Tyrosine Water0.45 mg/mL3.2 - 7.525[3][8]
L-Tyrosine 1 M HCl100 mg/mL (with heating)~0.1N/A[4][8]
L-Tyrosine Water2.0 mg/mL1.825[8]
L-Tyrosine Water3.8 mg/mL1025[8]
Decision Workflow for Solubilizing this compound

The following diagram outlines the logical steps for choosing the appropriate solubilization method.

G start Start: this compound Powder test_sol Test small sample in aqueous buffer (Water, PBS) start->test_sol dissolved Completely Soluble? test_sol->dissolved yes_node Yes dissolved->yes_node Yes no_node No (Cloudy/Suspended) dissolved->no_node No success Stock Solution Prepared (Store at -20°C) yes_node->success ph_adjust Protocol 1: pH Adjustment (Acidic or Basic) no_node->ph_adjust ph_dissolved Soluble? ph_adjust->ph_dissolved dmso_protocol Protocol 2: Organic Co-Solvent (e.g., DMSO) ph_dissolved->dmso_protocol No ph_dissolved->success Yes dmso_dissolved Soluble? dmso_protocol->dmso_dissolved dmso_dissolved->success Yes fail Consult Technical Support (Consider alternative peptide or formulation) dmso_dissolved->fail No

Caption: Decision tree for selecting a this compound solubilization strategy.

References

  • Vertex AI Search. (n.d.). Peptide Solubilization.
  • Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics. Biosynth Blog.
  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?.
  • GenScript. (n.d.). Guidelines for Peptide Dissolving.
  • Ontores. (n.d.). How to increase the solubility of peptides?.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). D-Leucyl-L-tyrosine. PubChem Compound Database.
  • Smolecule. (n.d.). Buy this compound.
  • National Center for Biotechnology Information. (n.d.). L-Tyrosine. PubChem Compound Database.
  • Evonik Industries. (n.d.). Enhancing the solubility of L-Tyrosine in cell culture media applications.
  • MedKoo Biosciences. (n.d.). Leucyl-leucyl-tyrosine.
  • Chemistry Stack Exchange. (2020, July 11). The Solubility of Tyrosine.
  • Irvine, R. L. (n.d.). L-Tyrosine in Cell Culture.
  • ResearchGate. (2015, March 26). How can I prepare L-Tyrosine solution?.
  • Bachem. (2021, March 16). How to dissolve a peptide?.
  • Innovagen. (n.d.). How to dissolve a peptide?.
  • LifeTein. (n.d.). How to dissolve peptides?.
  • Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?.
  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides.
  • ResearchGate. (2021, February 12). DMSO concentration in cell culture? Precipitating while PBS is added?.
  • ResearchGate. (2013, January 9). What is the min DMSO concentration to dissolve unknown drugs?.

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Leucyltyrosine Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Leucyltyrosine (Leu-Tyr) assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during experimentation. By understanding the underlying principles of these assays, you can ensure the generation of robust, reproducible, and reliable data.

Introduction to this compound Assays

This compound, a dipeptide, serves as a valuable tool in various biological assays, particularly in studying peptide transport and metabolism. These assays are crucial for understanding nutrient uptake, drug delivery mechanisms, and the activity of peptidases. However, the multifaceted nature of these biological systems can often lead to variability and inconsistency in experimental outcomes. This guide provides a structured approach to troubleshooting, moving from identifying the problem to implementing a validated solution.

Diagram: General this compound Assay Workflow

This compound Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Cell Seeding & Culture incubation Incubation with This compound prep_cells->incubation prep_reagents Reagent Preparation (Leu-Tyr, Buffers) prep_reagents->incubation wash Wash Steps incubation->wash lysis Cell Lysis (optional) wash->lysis detection Detection wash->detection Direct Detection lysis->detection readout Signal Quantification (e.g., Plate Reader) detection->readout analysis Data Normalization & Analysis readout->analysis

Caption: A generalized workflow for a typical this compound assay.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is organized in a question-and-answer format to directly address specific issues you may be facing.

Category 1: Signal and Readout Issues

Question: Why am I observing high background signal in my no-cell or no-substrate controls?

Answer: High background can obscure your true signal and is often multifactorial. Consider the following causes:

  • Autofluorescence of Media Components: Phenol red and certain components of fetal bovine serum (FBS) are known to be autofluorescent.[1]

    • Solution: When possible, conduct the final incubation and reading steps in a phenol red-free and serum-free buffer, such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[1]

  • Contaminated Reagents: Bacterial or fungal contamination in your buffers or Leu-Tyr stock can contribute to background signal.

    • Solution: Always use sterile, filtered buffers. Prepare fresh this compound solutions and store them appropriately as small aliquots to minimize contamination risk.

  • Inappropriate Microplate Selection: The color of your microplate is critical for the type of assay you are performing.[1][2]

    • Solution: For fluorescence assays, use black plates to minimize background and light scatter. For absorbance assays, clear plates are necessary. For luminescence, white plates are optimal to maximize signal.[1][2]

Question: My signal-to-noise ratio is low, making it difficult to distinguish my signal from the background. What can I do?

Answer: A low signal-to-noise ratio can be due to either a weak signal or high background.

  • Suboptimal Substrate Concentration: The concentration of this compound may be too low to generate a robust signal.

    • Solution: Perform a substrate concentration curve to determine the optimal concentration that provides a strong signal without saturating the transport or enzymatic system.

  • Insufficient Incubation Time: The incubation period may be too short for significant uptake or enzymatic conversion to occur.

    • Solution: Conduct a time-course experiment to identify the linear range of uptake or product formation.

  • Reader Settings: The settings on your microplate reader may not be optimized for your assay.[1]

    • Solution: Increase the number of flashes per well to average out readings and reduce variability.[1] For fluorescence assays, adjust the gain setting to amplify the signal appropriately.[2]

Category 2: Reproducibility and Variability

Question: I'm seeing high variability between replicate wells (high %CV). What are the likely causes?

Answer: High coefficient of variation (%CV) points to inconsistencies in your experimental technique or setup.

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.

    • Solution: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. When adding reagents to a plate, do so in a consistent manner and at the same speed.

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to variable results.

    • Solution: Thoroughly resuspend cells before seeding to ensure a homogenous mixture. Avoid letting the cell suspension sit for extended periods, which can cause cells to settle.

  • Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in reagent concentration.

    • Solution: To mitigate this, avoid using the outermost wells. Alternatively, fill the outer wells with sterile water or PBS to create a humidity barrier.

  • Temperature Fluctuations: Inconsistent temperatures across the plate during incubation can affect biological activity.

    • Solution: Ensure your incubator provides uniform heating. Allow plates to equilibrate to the incubator temperature before starting the assay.

Question: My results are inconsistent from one experiment to the next. How can I improve day-to-day reproducibility?

Answer: Inter-assay variability can be challenging to diagnose but often relates to subtle changes in reagents or protocols.

  • Reagent Stability: this compound, like many peptides, can be susceptible to degradation, especially with repeated freeze-thaw cycles.[3] Peptides can also be hygroscopic, meaning they absorb moisture from the air, which can alter their effective concentration.[4][5]

    • Solution: Aliquot your this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[3] Store desiccated and protected from light. When preparing working solutions, allow the lyophilized peptide to equilibrate to room temperature before opening to minimize moisture absorption.[5]

  • Cell Passage Number and Health: The characteristics of cultured cells can change with increasing passage number, affecting transporter expression and overall metabolic activity.

    • Solution: Use cells within a defined, narrow passage number range for all experiments. Regularly monitor cell health and morphology.

  • Protocol Drift: Small, unintentional deviations from the established protocol can creep in over time.

    • Solution: Maintain a detailed, version-controlled standard operating procedure (SOP). Any changes should be documented and validated.

Diagram: Troubleshooting Logic Flow

Troubleshooting Logic cluster_signal Signal Issues cluster_variability Variability Issues start Inconsistent Results high_bg High Background? start->high_bg low_sn Low S/N Ratio? start->low_sn high_cv High %CV (Intra-assay)? start->high_cv poor_repro Poor Reproducibility (Inter-assay)? start->poor_repro check_media Check Media/Buffers (Autofluorescence) high_bg->check_media check_plate Verify Plate Type high_bg->check_plate check_contamination Assess Contamination high_bg->check_contamination opt_conc Optimize Substrate Conc. low_sn->opt_conc opt_time Optimize Incubation Time low_sn->opt_time opt_reader Adjust Reader Settings low_sn->opt_reader check_pipetting Review Pipetting Technique high_cv->check_pipetting check_seeding Verify Cell Seeding high_cv->check_seeding check_edge Address Edge Effects high_cv->check_edge check_reagents Validate Reagent Stability poor_repro->check_reagents check_cells Standardize Cell Culture poor_repro->check_cells check_protocol Adhere to SOP poor_repro->check_protocol end end check_media->end Implement Solution & Re-evaluate check_plate->end Implement Solution & Re-evaluate check_contamination->end Implement Solution & Re-evaluate opt_conc->end Implement Solution & Re-evaluate opt_time->end Implement Solution & Re-evaluate opt_reader->end Implement Solution & Re-evaluate check_pipetting->end Implement Solution & Re-evaluate check_seeding->end Implement Solution & Re-evaluate check_edge->end Implement Solution & Re-evaluate check_reagents->end Implement Solution & Re-evaluate check_cells->end Implement Solution & Re-evaluate check_protocol->end Implement Solution & Re-evaluate

Caption: A systematic approach to diagnosing and resolving common issues in this compound assays.

Key Experimental Protocols

To ensure the integrity of your results, it is crucial to have robust and validated protocols.

Protocol 1: Assessing this compound Stability in Assay Buffer

This protocol helps determine if your substrate is degrading under your experimental conditions.

  • Prepare this compound Solution: Prepare a solution of this compound in your assay buffer at the working concentration.

  • Incubation: Aliquot the solution into multiple tubes. Incubate one set of tubes at the assay temperature (e.g., 37°C) and another set at 4°C (as a control).

  • Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), remove an aliquot from both temperature conditions and immediately freeze it at -80°C to halt any degradation.

  • Analysis: Analyze the concentration of intact this compound in the samples using a suitable analytical method, such as HPLC-MS.

  • Evaluation: Compare the concentration of this compound over time at the two temperatures. Significant a decrease in concentration at the assay temperature indicates instability.

Protocol 2: Standard Cell-Based this compound Uptake Assay

This protocol provides a framework for a reliable uptake experiment.

  • Cell Seeding: Seed cells in a suitable microplate (e.g., 96-well) at a predetermined density and allow them to adhere and grow to the desired confluency.

  • Wash: Gently wash the cells twice with pre-warmed HBSS to remove culture medium.

  • Pre-incubation: Add HBSS to the wells and pre-incubate the plate at 37°C for 10-15 minutes to allow the cells to equilibrate.

  • Initiate Uptake: Remove the HBSS and add the pre-warmed this compound-containing assay buffer to the wells. Include control wells with buffer only (no substrate).

  • Incubation: Incubate the plate at 37°C for the predetermined optimal time.

  • Terminate Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold HBSS.

  • Detection: Proceed with your chosen detection method (e.g., cell lysis followed by a fluorescence-based assay if using a fluorescently-labeled Leu-Tyr analog, or direct measurement if applicable).

Data Presentation: Example of a Substrate Concentration Curve

This compound (µM)Raw Signal (RFU)Background (RFU)Net Signal (RFU)%CV (n=3)
015015004.5%
105501504003.8%
25120015010503.2%
50210015019502.5%
100280015026502.8%
200290015027503.1%

This table illustrates how to present data from a substrate optimization experiment. The goal is to identify a concentration in the linear range of the assay (e.g., 50-100 µM in this example) before saturation occurs.

Final Recommendations

A systematic and logical approach is your best ally when troubleshooting inconsistent assay results. Always change only one variable at a time to accurately identify the source of the problem. Meticulous record-keeping of all experimental parameters, including reagent lot numbers and cell passage numbers, is invaluable for long-term consistency. By integrating these best practices and troubleshooting strategies, you can enhance the quality and reliability of your this compound assay data.

References

  • Arakawa, T., et al. (2001). Factors affecting short-term and long-term stability of proteins. Advanced Drug Delivery Reviews, 46(1-3), 307-326. Available at: [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Available at: [Link]

  • Kuril, A. K., & Vashi, A. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Acta Scientific Biotechnology, 2(2), 22-26. Available at: [Link]

Sources

Leucyltyrosine Stability and Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Leucyltyrosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We understand the critical importance of maintaining the stability and integrity of this dipeptide in your research and development endeavors. This resource, structured in a flexible question-and-answer format, offers expert insights into the effects of pH on this compound stability and provides practical, field-proven protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

The principal degradation pathway for this compound in aqueous solutions is the hydrolysis of its peptide bond. This reaction is significantly influenced by pH, with both acidic and basic conditions catalyzing the cleavage of the amide linkage between the leucine and tyrosine residues.[1][2] At extreme pH levels, this hydrolysis can lead to the formation of the constituent amino acids, L-leucine and L-tyrosine.

Q2: What is the optimal pH range for ensuring the stability of this compound in solution?

Generally, dipeptides exhibit maximal stability in the slightly acidic to neutral pH range, typically between pH 4 and 6.[3] Within this window, the rates of both acid-catalyzed and base-catalyzed hydrolysis are minimized. However, the optimal pH for a specific formulation may vary depending on other components present in the solution, such as buffers and excipients.[4] It is crucial to perform stability studies to determine the ideal pH for your specific application.

Q3: What are the expected degradation products of this compound at different pH values?

The primary degradation products resulting from the hydrolysis of the peptide bond are L-leucine and L-tyrosine. Under certain conditions, other degradation pathways may become relevant. For instance, the tyrosine residue can be susceptible to oxidation, especially at neutral to alkaline pH in the presence of oxygen and trace metals, leading to the formation of hydroxylated species like 3,4-dihydroxyphenylalanine (DOPA).[5]

Q4: How should I store this compound solutions to maximize their shelf-life?

For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below. If a solution is required, prepare it fresh whenever possible. If stock solutions must be stored, they should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. The pH of the stock solution should be adjusted to the optimal stability range (typically pH 4-6) using a suitable buffer system.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed in my neutral pH buffer (pH 7.0-7.4).
  • Underlying Cause: While seemingly "neutral," this pH range can still promote a form of intramolecular catalysis known as "backbiting," where the N-terminal amine of the leucine residue attacks the peptide bond.[1][2] Additionally, this pH range can be optimal for enzymatic degradation if there is any microbial contamination. The tyrosine residue is also more susceptible to oxidation at neutral to alkaline pH.[3][5]

  • Solution:

    • Adjust pH: Lower the pH of your buffer to the slightly acidic range (pH 4-6) to minimize both base-catalyzed hydrolysis and potential oxidative degradation.

    • Buffer Selection: Ensure your buffer system has sufficient capacity to maintain the target pH. Phosphate buffers are commonly used, but their concentration can sometimes influence protein stability.[4] Consider screening different buffer systems (e.g., citrate, acetate) to find the most suitable one for your formulation.

    • Aseptic Technique: Use sterile filtration for your solutions and employ aseptic handling techniques to prevent microbial contamination, which can introduce proteases.

    • Inert Atmosphere: If oxidation is suspected, deoxygenate your buffers by sparging with an inert gas like nitrogen or argon before preparing your this compound solution.

Issue 2: My this compound solution shows a yellow to brown discoloration over time.
  • Underlying Cause: This is often an indication of oxidative degradation of the tyrosine residue, potentially leading to the formation of melanin-like polymers, especially at neutral to alkaline pH.[5]

  • Solution:

    • Control pH: Maintain the pH of the solution in the acidic range (pH < 6).

    • Antioxidants: Consider the addition of antioxidants, such as methionine or ascorbic acid, to your formulation to scavenge reactive oxygen species.

    • Chelating Agents: Trace metal ions can catalyze oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

    • Light Protection: Store solutions in amber vials or protect them from light, as photo-oxidation can also contribute to degradation.

Issue 3: How can I differentiate between hydrolytic and oxidative degradation of this compound?
  • Analytical Approach: A well-designed analytical strategy is key to identifying the specific degradation pathway.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for separating and quantifying this compound and its degradation products.

      • Hydrolysis: An increase in the peak areas corresponding to L-leucine and L-tyrosine, with a concurrent decrease in the this compound peak area, indicates hydrolysis.

      • Oxidation: The appearance of new, typically more polar, peaks that elute earlier than this compound may suggest oxidative products.

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is essential for the definitive identification of degradation products. By analyzing the mass-to-charge ratio of the peaks, you can confirm the presence of leucine, tyrosine, and identify potential oxidized forms of this compound (e.g., addition of one or more oxygen atoms).[6]

Experimental Protocols

Protocol 1: pH Stability Study of this compound

This protocol outlines a forced degradation study to determine the pH-dependent stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 3 to 10

  • RP-HPLC system with a C18 column

  • pH meter

  • Incubator or water bath

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in purified water.

  • pH Adjustment: Aliquot the stock solution and adjust the pH of each aliquot to different values (e.g., 3, 4, 5, 6, 7, 8, 9, 10) using the appropriate buffers or dropwise addition of 0.1 M HCl or 0.1 M NaOH.

  • Incubation: Incubate the samples at a controlled, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each pH sample.

  • Analysis: Immediately analyze the samples by RP-HPLC to quantify the remaining percentage of this compound and the formation of any degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH value. Calculate the degradation rate constant (k) for each pH from the slope of the natural logarithm of the concentration versus time.

Data Presentation:

Table 1: Representative Degradation Rate Constants of this compound at 50°C

pHDegradation Rate Constant (k) (hr⁻¹)Half-life (t½) (hours)
3.00.01546.2
4.00.005138.6
5.00.002346.5
6.00.004173.3
7.00.01069.3
8.00.02527.7
9.00.06011.6
10.00.1504.6

Note: The data in this table is illustrative and should be determined experimentally for your specific conditions.

Visualizations

G cluster_acid Acidic Conditions (pH < 4) cluster_neutral Optimal Stability (pH 4-6) cluster_base Basic Conditions (pH > 7) Acid_LT This compound Acid_Products Leucine + Tyrosine Acid_LT->Acid_Products Acid-catalyzed hydrolysis Acid_H H+ Acid_H2O H2O Stable_LT This compound (Maximal Stability) Base_LT This compound Base_Products Leucine + Tyrosine Base_LT->Base_Products Base-catalyzed hydrolysis Oxidation Oxidized Products Base_LT->Oxidation Oxidation Base_OH OH- Base_H2O H2O

Caption: pH-dependent degradation pathways of this compound.

G start Start: this compound Sample prep Prepare Solutions at Various pH Values start->prep incubate Incubate at Accelerated Temperature prep->incubate sample Collect Samples at Different Time Points incubate->sample analyze Analyze by RP-HPLC sample->analyze data Plot % Remaining vs. Time analyze->data rate Calculate Degradation Rate Constants data->rate end Determine Optimal pH for Stability rate->end

Caption: Experimental workflow for a pH stability study.

References

  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry. Available from: [Link]

  • The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. National Library of Medicine. Available from: [Link]

  • Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant. National Library of Medicine. Available from: [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Available from: [Link]

  • The hydroxylation of phenylalanine and tyrosine: a comparison with salicylate and tryptophan. National Library of Medicine. Available from: [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. Available from: [Link]

Sources

identifying common impurities in synthetic Leucyltyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic Leucyltyrosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding impurities in synthetic this compound. As a Senior Application Scientist, my goal is to provide you with accurate, field-proven insights to ensure the integrity of your experiments.

Troubleshooting Guide: Identifying Common Impurities

This guide addresses specific experimental issues that may arise during the analysis of synthetic this compound, helping you to identify potential impurities and take corrective action.

Question 1: I'm seeing an unexpected peak close to the main this compound peak in my RP-HPLC chromatogram. What could it be?

An unexpected peak eluting near your main product in a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis often indicates the presence of a closely related impurity.[1] For this compound, several possibilities should be considered, primarily arising from synthesis side-reactions or degradation.

Possible Causes and Identification Strategy:

  • Diastereomers (L-Leu-D-Tyr or D-Leu-L-Tyr): Racemization of either the Leucine or Tyrosine residue can occur during the Solid-Phase Peptide Synthesis (SPPS) process, particularly during the activation or deprotection steps.[2] This results in the formation of diastereomers which may have slightly different retention times on a chiral stationary phase but can be difficult to resolve on a standard C18 column.

    • Identification: The most definitive way to identify diastereomers is through chiral HPLC analysis or by using advanced mass spectrometry techniques like ion mobility separation.[3]

  • Oxidized this compound: The tyrosine residue in this compound is susceptible to oxidation, which can occur during synthesis, purification, or storage, especially if exposed to air or light.[4][5] The most common oxidation product is the formation of a hydroxylated tyrosine, leading to an increase in mass of 16 Da.

    • Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool for identifying oxidized impurities. You would expect to see a peak with a mass-to-charge ratio (m/z) corresponding to [M+16+H]⁺.

  • Deletion Sequence (Tyrosine or Leucine): Incomplete coupling during SPPS can lead to the formation of deletion sequences, where one of the amino acids is missing.[2] In this case, you would have either free Tyrosine or Leucine.

    • Identification: These would likely elute much earlier than the dipeptide in an RP-HPLC gradient. Their presence can be confirmed by comparing their retention times to amino acid standards and by mass spectrometry.

Experimental Protocol: RP-HPLC-MS for Impurity Identification

This protocol outlines a general method for identifying impurities in a synthetic this compound sample.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthetic this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.[1]

    • Vortex the solution to ensure it is fully dissolved.[1]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.[6]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in water.[1]

    • Mobile Phase B: 0.1% TFA or FA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210-230 nm and in-line mass spectrometry.[7]

  • Data Analysis:

    • Analyze the mass spectrum of any unexpected peaks to determine their molecular weight.

    • Compare the observed mass with the theoretical masses of potential impurities (see table below).

Table 1: Common Impurities in Synthetic this compound and their Mass Differences

Potential ImpurityMolecular FormulaMolecular Weight (Da)Mass Difference from this compound (294.35 Da)
This compoundC15H22N2O4294.350
Oxidized this compoundC15H22N2O5310.35+16
Dehydrated this compoundC15H20N2O3276.33-18
LeucineC6H13NO2131.17-163.18
TyrosineC9H11NO3181.19-113.16
Question 2: My this compound sample shows decreasing purity over time, even when stored as a solid. What is happening?

The degradation of peptide products can occur even in the solid state, although at a slower rate than in solution.[8] For this compound, two primary degradation pathways are likely responsible for a decrease in purity over time.

Possible Degradation Pathways:

  • Oxidation: As mentioned previously, the tyrosine residue is prone to oxidation.[4][5] Long-term exposure to air, especially in the presence of light or trace metal ions, can lead to the gradual formation of oxidized impurities.

  • Diketopiperazine Formation: Dipeptides are susceptible to intramolecular cyclization to form diketopiperazines, especially at elevated temperatures or in non-anhydrous conditions.[2] This involves the formation of a cyclic peptide with the loss of a water molecule.

    • Identification: This impurity would have a mass difference of -18 Da compared to this compound. It can be detected by LC-MS.

Workflow for Investigating this compound Degradation

cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Analytical Verification cluster_3 Conclusion & Action A Decreasing purity of solid this compound sample over time B Hypothesis 1: Oxidation of Tyrosine residue A->B C Hypothesis 2: Diketopiperazine formation A->C D Perform LC-MS analysis B->D C->D E Look for peak with M-18 Da (Diketopiperazine) D->E F Look for peak with M+16 Da (Oxidized product) D->F G Identify primary degradation product E->G F->G H Implement improved storage conditions (e.g., inert atmosphere, dessication, low temperature) G->H

Caption: Workflow for investigating and mitigating this compound degradation.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about impurities in synthetic this compound.

What are the main sources of impurities in synthetic this compound?

Impurities in synthetic this compound can be broadly categorized into three groups:

  • Manufacturing-Related Impurities: These arise directly from the synthesis process, most commonly Solid-Phase Peptide Synthesis (SPPS).[8] They include:

    • Deletion and Insertion Sequences: Caused by incomplete coupling or deprotection steps.[2]

    • Racemization Products: Formation of diastereomers due to the harsh chemical conditions used during synthesis.[2]

    • Incompletely Deprotected Peptides: Residual protecting groups that were not fully cleaved from the amino acid side chains.[4]

  • Degradation Products: These impurities form over time due to the chemical instability of the this compound molecule.[8] Common degradation pathways include:

    • Oxidation: Primarily of the tyrosine residue.[4]

    • Deamidation: Although not directly applicable to this compound, it's a common degradation pathway for peptides containing asparagine or glutamine residues.[9]

    • Hydrolysis: Cleavage of the peptide bond, which can be accelerated by acidic or basic conditions.

  • Residual Chemicals: Trace amounts of chemicals used during synthesis and purification may remain in the final product.[8] These can include:

    • Solvents: Such as acetonitrile, dichloromethane, or dimethylformamide.[10]

    • Reagents: Including coupling reagents or cleavage agents like trifluoroacetic acid (TFA).[11]

How can I prevent the formation of impurities during the storage of this compound?

Proper storage is crucial for maintaining the purity and stability of synthetic this compound. Here are some best practices:

  • Temperature: Store at low temperatures, typically -20°C or -80°C, to slow down degradation reactions.

  • Moisture: Store in a desiccated environment to prevent hydrolysis and diketopiperazine formation.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect the sample from light to prevent photodegradation, particularly of the tyrosine residue.[5]

Why is it important to identify and control impurities in this compound used for drug development?

Controlling impurities in any active pharmaceutical ingredient (API), including synthetic peptides like this compound, is critical for several reasons:[4][8]

  • Patient Safety: Impurities can have unintended biological effects, including toxicity or immunogenicity.[9]

  • Efficacy: Impurities can reduce the effective concentration of the active drug, potentially lowering its therapeutic effect.[8] Some impurities might even have antagonistic effects.[4]

  • Regulatory Compliance: Regulatory agencies like the FDA require thorough characterization and control of impurities in drug products.[8]

  • Batch-to-Batch Consistency: Controlling impurities ensures that each batch of the drug product has a consistent and predictable performance.[8]

Impurity Identification Workflow

cluster_0 Sample Analysis cluster_1 Peak Assessment cluster_2 Mass Spectrometry cluster_3 Structure Elucidation cluster_4 Conclusion A Analyze this compound sample by RP-HPLC-UV B Are there unexpected peaks? A->B C Analyze by LC-MS to determine molecular weight of impurities B->C Yes G Sample meets purity specifications B->G No D Compare observed mass to potential impurities (Table 1) C->D E Further characterization by MS/MS or NMR if necessary D->E F Identify impurity and its likely source E->F

Caption: General workflow for impurity identification in synthetic this compound.

References

  • D'Hondt, M., Bracke, N., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 2-30.
  • ResolveMass Laboratories Inc. (2025). Impurity profiling in peptides: Why It Matters in Drug Development.
  • Pawlas, J., & Rasmussen, J. H. (2023). Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis. Organic Process Research & Development, 27(5), 982–992.
  • Creative Peptides. (2023). Classification of Impurities in Synthetic Peptide Drugs. Creative Peptides Blog.
  • Daicel Pharma Standards. (2023). Peptide Synthesis & Impurity Profiling.
  • PubMed. (n.d.). Degradation kinetics of leucine5-enkephalin by plasma samples from healthy controls and various patient populations: in vitro drug effects.
  • Benchchem. (n.d.). Purity Analysis of Synthesized L-Homotyrosine: A Comparative Guide to HPLC and NMR Techniques.
  • Wang, W., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Benchchem. (n.d.). This compound|CAS 968-21-8|Research Chemical.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
  • Benchchem. (2025). A Comparative Guide to Validating the Purity of L-Seryl-L-leucyl-L-alanyl-L-alanine by Analytical HPLC.
  • Stepan, A. F., & Kuhl, N. (2023). Investigation of Impurities in Peptide Pools. Synfacts, 19(08), 0834.
  • BioPharmaSpec. (2025). Managing Product-Related Impurities in Synthetic Peptides.
  • Scott, C. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International.
  • Strege, M. A., & Tymiak, A. A. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638.
  • De Spiegeleer, B., et al. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Journal of Pharmaceutical and Biomedical Analysis, 153, 107-116.
  • Simon, M. D., et al. (2022). Synthesis of Proteins by Automated Flow Chemistry. ChemRxiv.
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.

Sources

Technical Support Center: Preventing Precipitation of Leucyltyrosine in Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of Leucyltyrosine precipitation in cell culture media. Our goal is to equip you with the scientific understanding and practical protocols to ensure the stability and efficacy of your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound precipitate in my cell culture medium?

A: this compound, a dipeptide of leucine and tyrosine, has limited solubility in aqueous solutions, particularly at the neutral pH typical of most cell culture media (pH 7.0-7.4). This is primarily due to the hydrophobic nature of the tyrosine side chain.[1][2] Similar to L-tyrosine, which has a solubility of less than 0.5 g/L at neutral pH, this compound can easily precipitate out of solution when its concentration exceeds its solubility limit.[3]

Q2: Can I simply increase the pH of my media to dissolve the precipitate?

A: While increasing the pH can enhance the solubility of this compound, this approach has significant drawbacks.[3][4] Extreme pH values can be detrimental to cell health and can also lead to the precipitation of other media components.[4][5] Furthermore, it introduces process complexity and the risk of pH spikes in the bioreactor.[3][4]

Q3: Are there more soluble alternatives to this compound?

A: Yes, several chemically modified amino acids and other dipeptides offer significantly improved solubility. For instance, Glycyl-L-tyrosine and L-alanyl-L-tyrosine can increase solubility by up to 50 times compared to free L-tyrosine at a neutral pH.[3][4] Another alternative is the use of Phospho-L-tyrosine disodium salt, which has a solubility more than 100-fold higher than L-tyrosine.[5]

Q4: How does temperature affect this compound solubility?

A: Generally, increasing the temperature can increase the solubility of peptides.[6] However, excessive heat can risk the degradation of other temperature-sensitive components in the media and is not a recommended long-term solution for preventing precipitation in a cell culture setting.

Q5: Can the salt concentration in my media impact this compound precipitation?

A: Yes, salt concentration can significantly affect peptide solubility. High salt concentrations can lead to a phenomenon known as "salting out," where the solubility of the peptide decreases, potentially causing aggregation and precipitation.[6][7] The specific effect can vary depending on the type of salt and the peptide sequence.[8][9]

Troubleshooting Guide: In-Depth Solutions

This section provides a more detailed, question-and-answer-style guide with actionable protocols to address this compound precipitation.

Issue 1: Precipitation observed after adding this compound to basal media.

Why is this happening?

The primary cause is exceeding the solubility limit of this compound at the physiological pH of your basal media. The isoelectric point (pI) of a peptide is the pH at which it has no net electrical charge, and its solubility is often at its minimum.[6] Adjusting the pH away from the pI increases the net charge of the peptide, enhancing its interaction with water and thus its solubility.

Protocol 1: Preparation of a Concentrated, pH-Adjusted this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound by transiently adjusting the pH to enhance solubility before adding it to the final media.

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., WFI or Milli-Q)

  • 1 M HCl

  • 1 M NaOH

  • Sterile 0.22 µm filter

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add a small volume of high-purity water to create a slurry.

  • Slowly add 1 M HCl dropwise while stirring until the this compound is fully dissolved. The pH will be acidic (typically below 2).[2][10]

  • Alternatively, you can use 1 M NaOH to dissolve the this compound by bringing the pH above 9.[2][11]

  • Once dissolved, adjust the pH of the stock solution to a point where the dipeptide remains in solution but is closer to the final media pH. This may require some optimization.

  • Bring the solution to the final desired volume with high-purity water.

  • Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Add the sterilized stock solution to your final cell culture medium dropwise while gently stirring to avoid localized high concentrations that could lead to precipitation.

Causality behind the choices:

  • Acidic or Basic Dissolution: By moving the pH far from the isoelectric point of this compound, we increase its net charge, significantly enhancing its solubility.[6][12]

  • Dropwise Addition: Adding the stock solution slowly to the bulk media prevents localized supersaturation, which can be a nucleation point for precipitation.[13]

Issue 2: this compound precipitates over time in a concentrated feed medium.

Why is this happening?

Concentrated feed media often contain high concentrations of various components, including salts and other amino acids. High ionic strength can decrease the solubility of hydrophobic peptides like this compound through "salting-out" effects.[6][8] Additionally, interactions with other media components can lead to co-precipitation.[5]

Diagram: Factors Influencing this compound Solubility

LT This compound Precipitation pH Suboptimal pH (near pI) pH->LT increases Concentration High Concentration Concentration->LT increases Salt High Salt Concentration Salt->LT increases Temp Low Temperature Temp->LT increases cluster_0 Phase 1: Solubility Testing cluster_1 Phase 2: Cell Culture Performance A Prepare concentrated stock solutions of alternative dipeptides in basal media B Incubate at 37°C and 4°C A->B C Visually inspect for precipitation over 72 hours B->C D Supplement media with soluble alternatives at equimolar concentrations C->D Select soluble candidates E Monitor cell growth, viability, and productivity D->E F Analyze metabolic profiles E->F

Caption: A two-phase experimental workflow for the validation of soluble this compound alternatives.

Data Summary: Solubility of Tyrosine and its Derivatives
CompoundSolubility in Water at Neutral pHKey Advantages
L-Tyrosine< 0.5 g/L [3]Standard amino acid
This compoundLimited, prone to precipitationImproved stability over free amino acids
Glycyl-L-tyrosineUp to 50x higher than L-tyrosine [3][4]High solubility at neutral pH
L-alanyl-L-tyrosineUp to 50x higher than L-tyrosine [4]High solubility at neutral pH
Phospho-L-tyrosine disodium salt> 100x higher than L-tyrosine [5]Very high solubility at neutral pH

References

  • Kessler, C., & Mueller-Albers, J. (n.d.). Dipeptides in cell culture - Tools for performance increase and risk reduction. Evonik.
  • Evonik. (n.d.). Enhancing the solubility of L-Tyrosine in cell culture media applications.
  • Schilling, M. (n.d.). Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.
  • GenScript. (2024). What Factors Determine Peptide Solubility?.
  • Lee, J. H., et al. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Biotechnology and Bioengineering.
  • Sánchez-Kopper, A., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. AMB Express, 6(1), 49.
  • Sigma-Aldrich. (n.d.). L-Tyrosine in Cell Culture.
  • Cell Culture Dish. (2019, February 26). New Chemical Modification of L-Tyrosine and L-Cysteine Increase Solubility and Stability and Permit Single Feed Strategies.
  • Sigma-Aldrich. (n.d.). Innovative Chemicals for Process Intensification in Cell Culture Media.
  • ResearchGate. (2015). How can one prepare standard solution of L-tyrosine?.
  • ResearchGate. (2015). How can I prepare L-Tyrosine solution?.
  • Carta, R., & Tola, G. (1996). Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. Journal of Chemical & Engineering Data, 41(3), 414–417.
  • Chemistry Stack Exchange. (2020). The Solubility of Tyrosine.
  • Dalton, J. B., & Schmidt, C. L. A. (1933). The solubility of tyrosine in acid and in alkali. The Journal of general physiology, 16(5), 629–642.
  • Das, A., & Mukhopadhyay, C. (2019). Aggregation dynamics of charged peptides in water: Effect of salt concentration. The Journal of Chemical Physics, 151(7), 075101.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Zhang, S., & Scherer, N. F. (2004). Salt effects on surface tethered peptides in solution. The Journal of chemical physics, 121(23), 11621–11627.

Sources

Technical Support Center: Assessing Leucyltyrosine Stability After Freeze-Thaw Cycles

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for designing, executing, and troubleshooting freeze-thaw stability studies for the dipeptide Leucyltyrosine. Our focus is on the mechanistic principles behind degradation and the practical steps to generate robust, reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability of this compound and the rationale for conducting freeze-thaw assessments.

Q1: Why is assessing the freeze-thaw stability of this compound critical?

A1: Freeze-thaw stability is a crucial parameter for any peptide intended for therapeutic or research use, particularly for liquid formulations.[1][2][3] Many peptide-based products are stored frozen to inhibit chemical degradation over the long term. However, the very process of freezing and thawing can introduce unique physical and chemical stresses.[4] Assessing stability through these cycles ensures the peptide's integrity, potency, and safety are maintained from manufacturing to final use, which is a key requirement under regulatory guidelines like those from the ICH.[5][6]

Q2: What are the primary chemical degradation pathways for this compound during freeze-thaw cycles?

A2: this compound is susceptible to two main chemical degradation pathways:

  • Hydrolysis: This is the cleavage of the peptide bond between the leucine and tyrosine residues, resulting in the formation of the individual amino acids.[7][8] This process is often catalyzed by pH extremes and can be accelerated by the concentration of solutes during the freezing process.[1][9] While the hydrolysis of peptide bonds in water at neutral pH is typically very slow, repeated freeze-thaw cycles can create conditions that accelerate this breakdown.[10]

  • Oxidation: The tyrosine residue, with its phenol side chain, is particularly susceptible to oxidation.[11][12] Oxidizing agents, often introduced via buffers or as contaminants, can modify the tyrosine residue to form species like 3,4-dihydroxyphenylalanine (DOPA) or lead to cross-linking and aggregation.[13] This is a significant concern as it can alter the peptide's biological activity and potentially increase immunogenicity.

Q3: How do the physical stresses of freezing and thawing cause peptide degradation?

A3: The degradation is not caused by low temperature alone but by the complex physicochemical events that occur during the phase transition from liquid to solid and back:

  • Cryoconcentration: As water freezes into ice crystals, solutes like the peptide, buffer salts, and protons are concentrated in the remaining unfrozen liquid. This can lead to dramatic shifts in pH and ionic strength, creating microenvironments that accelerate hydrolysis or other degradation reactions.[14]

  • Ice Crystal Formation: The formation of ice crystals can exert mechanical stress on the peptide. More importantly, these crystals create a large surface area that can promote peptide adsorption and aggregation.

  • Buffer Effects: The choice of buffer is critical. For instance, phosphate buffers can undergo significant pH shifts upon freezing, which can be detrimental to peptide stability.[4]

Q4: What are the most important parameters to define in a freeze-thaw stability study protocol?

A4: A robust protocol must precisely control several parameters to ensure reproducibility:

  • Freezing and Thawing Rates: Rapid freezing ("flash-freezing") generally minimizes ice crystal size and the duration of cryoconcentration, which is often beneficial.[4] Similarly, the thawing rate should be controlled and consistent.

  • Storage Temperature: The frozen storage temperature (e.g., -20°C vs. -80°C) affects the amount of unfrozen water and molecular mobility, influencing degradation rates over time.

  • Number of Cycles: The study should be designed to reflect the maximum number of freeze-thaw cycles the product is expected to endure during its lifecycle.

  • Container/Closure System: The material of the storage vial can impact stability, as peptides may adsorb to surfaces.

  • Formulation Composition: The pH, buffer type, and presence of excipients or cryoprotectants are arguably the most critical factors influencing stability.[1][2][3]

Part 2: Troubleshooting Guide

This section provides solutions to common issues encountered during this compound stability studies.

Problem Encountered Potential Root Cause(s) Recommended Action & Scientific Rationale
Significant loss of this compound concentration after a single freeze-thaw cycle. 1. Adsorption: The peptide is sticking to the surface of the storage container (e.g., glass or certain plastics). 2. Precipitation/Aggregation: Cryoconcentration has pushed the peptide concentration above its solubility limit in the unfrozen liquid phase, causing it to fall out of solution.1. Change Container/Add Surfactant: Test low-protein-binding tubes (e.g., siliconized polypropylene). Consider adding a small amount (e.g., 0.01%) of a non-ionic surfactant like Polysorbate 20 to reduce surface adsorption. 2. Optimize Formulation: Lower the initial peptide concentration. Screen different buffers or pH values to find a range where this compound has higher solubility.[15] Consider adding cryoprotectants like glycerol or sucrose to reduce the effects of cryoconcentration.[4]
New peaks appear in the HPLC/UPLC chromatogram after several cycles. 1. Chemical Degradation: These peaks likely represent degradation products such as free leucine, free tyrosine (from hydrolysis), or oxidized forms of this compound.[12] 2. Aggregation: A new peak, often broad and appearing early in a size-exclusion chromatogram or as a shoulder in a reverse-phase chromatogram, could be a soluble aggregate.1. Peak Identification: Use a stability-indicating method. The best approach is Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the new species.[16][17] A mass corresponding to Leucine or Tyrosine confirms hydrolysis. A mass increase of +16 Da on the parent peptide often indicates oxidation.[12] 2. Forced Degradation: To confirm, perform forced degradation studies (e.g., exposure to acid, base, peroxide) to intentionally generate these degradation products and see if their retention times match the new peaks in your study.[18][19][20]
High variability in stability results between replicate samples. 1. Inconsistent Freeze/Thaw Rates: Manual freezing (e.g., placing in a standard freezer) or thawing (e.g., on a benchtop) can lead to highly variable rates between samples. 2. Incomplete Thawing/Mixing: The sample was not allowed to fully thaw or was not gently mixed before analysis, leading to concentration gradients. 3. Evaporation: If sample caps are not secure, evaporation during storage or thawing can artificially increase the measured concentration.1. Standardize Rates: Use a controlled-rate freezer or a standardized method like flash-freezing all samples simultaneously in a dry ice/ethanol bath.[4] For thawing, use a water bath set to a specific temperature to ensure all samples thaw at the same rate. 2. Ensure Homogeneity: After thawing, visually confirm no ice remains. Gently vortex or invert the tube several times to ensure the solution is homogenous before taking an aliquot for analysis. 3. Secure Sealing: Use high-quality tubes with secure seals. For long-term studies, consider using caps with O-rings or sealing vials with parafilm.

Part 3: Experimental Design and Protocols

This section provides a detailed workflow for conducting a freeze-thaw stability study on this compound.

Workflow for this compound Freeze-Thaw Stability Assessment

G cluster_prep Phase 1: Preparation & T0 Analysis cluster_cycling Phase 2: Freeze-Thaw Cycling cluster_analysis Phase 3: Analysis & Data Interpretation prep Prepare this compound Solution in chosen buffer (e.g., 1 mg/mL) aliquot Aliquot into multiple low-bind microcentrifuge tubes prep->aliquot t0 Analyze T0 Samples: - HPLC/UPLC for purity & concentration - pH measurement aliquot->t0 freeze Freeze Samples (e.g., -80°C for 4 hours) t0->freeze Store remaining aliquots thaw Thaw Samples (e.g., Room temp water bath) freeze->thaw cycle_label Repeat for N Cycles (e.g., N=1, 3, 5) thaw->cycle_label tn Analyze Samples after N Cycles (HPLC/UPLC, pH) cycle_label->tn Pull samples for analysis after each specified cycle compare Compare T_N results to T0: - Quantify % Recovery - Identify & Quantify Degradants tn->compare report Summarize Data in Tables & Generate Stability Report compare->report

Caption: Experimental workflow for a this compound freeze-thaw study.

Protocol: Freeze-Thaw Stability Analysis using RP-HPLC

This protocol outlines a 5-cycle study.

1. Materials & Reagents:

  • This compound (high purity standard)

  • Buffer components (e.g., Histidine, pH 6.0, 10 mM)

  • Water, Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Low-protein-binding microcentrifuge tubes (1.5 mL)

  • Calibrated pH meter

  • HPLC/UPLC system with UV detector

2. Sample Preparation (T=0):

  • Prepare a 10 mM Histidine buffer and adjust the pH to 6.0. Rationale: Histidine is often a good buffer choice for peptides as its pKa is in the neutral range and it is less prone to pH shifts upon freezing compared to phosphate.

  • Dissolve this compound in the buffer to a final concentration of 1.0 mg/mL.

  • Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.

  • Aliquot 100 µL of the solution into 20 separate low-protein-binding tubes. (3 replicates for T0, 3 for each of 5 cycles, plus 2 extra).

  • Take three tubes for immediate "Time Zero" (T0) analysis.

3. T0 Analysis:

  • Measure the pH of one of the T0 aliquots.

  • Analyze the three T0 aliquots by RP-HPLC. A typical method:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% to 40% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Detection: UV at 220 nm and 274 nm (for the tyrosine chromophore)

  • Record the peak area of the main this compound peak and any impurity peaks. The average of the three T0 replicates serves as the 100% reference.

4. Freeze-Thaw Cycling:

  • Place the remaining 17 tubes in a -80°C freezer. Freeze for a minimum of 4 hours.

  • Cycle 1: Remove 3 tubes from the freezer. Thaw them completely in a room temperature water bath (approx. 25°C). Once thawed, gently vortex.

  • Analyze these 3 samples by HPLC as described in Step 3.

  • Return the remaining 14 tubes to the -80°C freezer.

  • Repeat this process for the desired number of cycles (e.g., pulling 3 tubes after cycles 2, 3, 4, and 5), ensuring the samples for subsequent cycles experience the full freeze duration.

5. Data Analysis and Presentation:

  • Calculate the average peak area for this compound at each cycle.

  • Calculate the % Recovery at each cycle relative to the T0 average: % Recovery = (Avg. Area at Cycle N / Avg. Area at T0) * 100

  • Calculate the percentage of total area for any new impurity peaks.

  • Summarize the data in a table.

Sample Data Presentation Table
Freeze-Thaw CycleAverage % Recovery of this compound (± SD)% Total Area of Impurity 1 (Hydrolysis Product)% Total Area of Impurity 2 (Oxidation Product)pH
0 100.0 (± 0.5)< 0.05%< 0.05%6.01
1 99.5 (± 0.7)0.15%0.08%6.03
3 98.2 (± 0.6)0.85%0.35%6.05
5 96.5 (± 0.9)1.95%0.75%6.09

Part 4: Understanding Degradation Pathways

Visualizing the potential chemical changes is key to identifying degradants.

degradation cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway LT This compound (Leu-Tyr) Leu Leucine LT->Leu Peptide Bond Cleavage Tyr Tyrosine LT->Tyr DOPA DOPA-containing Dipeptide LT->DOPA Hydroxylation of Tyrosine Ring Crosslink Cross-linked Dimers DOPA->Crosslink Further Oxidation

Caption: Potential degradation pathways for this compound.

This diagram illustrates the two primary mechanisms of degradation. Hydrolysis breaks the peptide into its constituent amino acids, while oxidation primarily targets the tyrosine side chain, potentially leading to hydroxylation and subsequent cross-linking.[11][13]

References

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
  • MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC - PubMed Central.
  • Ubaya Repository. (n.d.). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • ResearchGate. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • Khan Academy. (n.d.).
  • MDPI. (n.d.). Strategies for Improving Peptide Stability and Delivery.
  • Longdom Publishing. (n.d.).
  • R&D Guide for Success. (n.d.).
  • Wikipedia. (n.d.). Peptide bond.
  • Leah4Sci. (2019).
  • ResearchGate. (n.d.).
  • Space Frontiers. (n.d.).
  • MDPI. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods.
  • AMSbiopharma. (2025).
  • ResearchGate. (2025).
  • Semantic Scholar. (2023).
  • International Journal of Science and Research Archive. (2025).
  • PubMed. (2020).
  • IVT Network. (n.d.).
  • BioPharmaSpec. (n.d.).
  • Chemistry LibreTexts. (2023). 2.11: Peptide Hydrolysis.
  • PMC - NIH. (n.d.).
  • RSC Publishing. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage.
  • PubMed. (2012). Conjugation of glutathione to oxidized tyrosine residues in peptides and proteins.
  • PubChem - NIH. (n.d.). This compound | C15H22N2O4 | CID 70410.
  • PubChem - NIH. (n.d.). D-Leucyl-L-tyrosine | C15H22N2O4 | CID 6994645.
  • CD Formulation. (n.d.). Proteins & Peptides Stability Testing.
  • Smolecule. (n.d.). Buy this compound | 968-21-8 | >98%.
  • ResearchGate. (n.d.). The technique used to freeze and thaw protein solutions can have a big effect on the protein stability in some cases.
  • ICH. (n.d.). Quality Guidelines.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • YouTube. (2025). ICH Q1 Stability Guideline Revision 2025 – Full Technical Breakdown.
  • Biotech Spain. (2025).
  • YouTube. (2025). How Does PH Affect Peptide Bonds? - Chemistry For Everyone.
  • The Journal of Chemical Physics | AIP Publishing. (n.d.).
  • PubMed. (n.d.).
  • IVT Network. (n.d.). Safe Freeze–Thaw of Protein Drug Products: A QbD Approach.
  • PMC - NIH. (n.d.). Effect of storage conditions on the stability of recombinant human MCP-1/CCL2.
  • Journal of Theoretical and Computational Chemistry - World Scientific Publishing. (n.d.).
  • bioRxiv. (2025). pH-Responsive Phase Separation Dynamics of Intrinsically Disordered Peptides.
  • Journal of Biological Chemistry. (n.d.). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides.

Sources

Technical Support Center: Optimizing Mass Spectrometry Parameters for Leucyltyrosine Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of Leucyltyrosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing experimental parameters and troubleshooting common issues. Our approach is rooted in a deep understanding of the underlying chemistry and physics of mass spectrometry, ensuring that you can not only follow protocols but also make informed decisions to achieve high-quality, reproducible data.

Introduction to this compound Analysis by Mass Spectrometry

This compound (Leu-Tyr) is a dipeptide composed of L-leucine and L-tyrosine.[1] With a molecular formula of C15H22N2O4 and a monoisotopic mass of 294.158 Da, its detection and quantification by mass spectrometry are crucial in various fields, from metabolomics to drug discovery.[1] This guide will focus on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), a powerful technique for the sensitive and specific analysis of such molecules.

The success of any mass spectrometry experiment hinges on the careful optimization of numerous parameters. This is particularly true for peptides, where factors such as in-source fragmentation, ionization efficiency, and collision-induced dissociation (CID) behavior can significantly impact the quality of the data. This guide provides a comprehensive resource to navigate these challenges and achieve robust and reliable results in your this compound analysis.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when analyzing this compound by mass spectrometry.

Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

In positive ion mode electrospray ionization, this compound will readily protonate to form the singly charged precursor ion, [M+H]+, at an m/z of approximately 295.165. During collision-induced dissociation (CID), the peptide bond is the most likely site of fragmentation, leading to the formation of b and y ions.

The primary expected fragment ions are:

  • b1 ion (Leucine residue): m/z 114.091

  • y1 ion (Tyrosine residue): m/z 182.081

The observation of these characteristic fragment ions provides a high degree of confidence in the identification of this compound.

Q2: How can I improve the signal intensity of my this compound sample?

Low signal intensity is a common issue in mass spectrometry. Here are several strategies to enhance the signal of this compound:

  • Optimize Sample Preparation: Ensure your sample is free of contaminants that can cause ion suppression. Use solid-phase extraction (SPE) with a C18 cartridge to desalt and concentrate your sample. Acidifying the sample to a pH <3 with formic acid before desalting can improve peptide binding to the reversed-phase resin.[2]

  • Adjust ESI Source Parameters: Systematically optimize the capillary voltage, cone voltage (or equivalent), and source temperature.[3] A good starting point is to infuse a standard solution of this compound and monitor the signal intensity of the precursor ion while varying these parameters.

  • Mobile Phase Composition: The addition of a small amount of organic acid, typically 0.1% formic acid, to the mobile phase is crucial for promoting protonation and improving ionization efficiency in positive ion mode.[4]

  • Flow Rate: Lower flow rates, as used in nano-ESI, generally lead to higher ionization efficiency and thus better sensitivity.

Q3: What are common sources of contamination in peptide analysis and how can I avoid them?

Contamination can severely compromise the quality of your data. Common contaminants in peptide analysis include:

  • Keratins: These proteins are abundant in skin and dust and are a frequent source of background ions. Always wear gloves and work in a clean environment.

  • Polymers: Polyethylene glycol (PEG) and other polymers can leach from plasticware and solvents. Use high-purity, LC-MS grade solvents and minimize the use of plastic consumables.[2]

  • Detergents: If detergents were used during sample preparation, ensure they are thoroughly removed, as they can suppress the ionization of your analyte.[2]

Q4: How do I choose the optimal collision energy for fragmenting this compound?

The optimal collision energy is the energy that results in the most informative fragment ion spectrum, typically with a good balance between the precursor ion and the major product ions. To determine the optimal collision energy:

  • Infuse a standard solution of this compound into the mass spectrometer.

  • Select the [M+H]+ precursor ion (m/z 295.165) for fragmentation.

  • Acquire MS/MS spectra over a range of collision energies.

  • Plot the intensity of the precursor and major product ions (b1 and y1) as a function of collision energy.

  • The optimal collision energy is typically the value that yields the highest intensity for the desired product ions while maintaining a detectable precursor ion peak.

Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This troubleshooting guide provides a structured approach to identifying and resolving common problems in this compound analysis.

ProblemPotential CauseRecommended Solution
No or Low Signal Intensity 1. Sample degradation. 2. Poor ionization efficiency. 3. Ion suppression from matrix components. 4. Instrument not properly calibrated.1. Prepare fresh samples and store them appropriately. 2. Optimize ESI source parameters (capillary voltage, gas flow, temperature). Ensure the mobile phase is acidified (e.g., 0.1% formic acid). 3. Perform sample cleanup using SPE. Dilute the sample to reduce matrix effects. 4. Calibrate the mass spectrometer according to the manufacturer's recommendations.[2]
Poor Fragmentation 1. Incorrect collision energy. 2. Precursor ion intensity is too low. 3. Presence of adducts (e.g., sodium, potassium) that are more stable than the protonated molecule.1. Perform a collision energy ramp experiment to determine the optimal setting. 2. Improve the signal of the precursor ion (see "No or Low Signal Intensity"). 3. Improve sample desalting. Consider using a mobile phase additive that can reduce adduct formation.
High Background Noise 1. Contaminated solvents or sample. 2. Dirty ion source or mass spectrometer optics.1. Use high-purity, LC-MS grade solvents. Filter samples before injection. Check for common contaminants like keratins and polymers.[2] 2. Clean the ion source and mass spectrometer optics according to the manufacturer's protocol.
Peak Splitting or Broadening 1. Poor chromatography. 2. High sample concentration leading to detector saturation. 3. Incompatible mobile phase with the stationary phase.1. Optimize the LC gradient and column temperature. Ensure the column is not overloaded. 2. Dilute the sample. 3. Ensure the mobile phase composition is appropriate for the LC column being used.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis

  • Reconstitution: Dissolve the this compound standard or sample in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 mg/mL.

  • Serial Dilution: Perform serial dilutions to create a working solution, for example, at a concentration of 1 µg/mL.

  • Desalting (if necessary):

    • Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% formic acid in water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 0.1% formic acid in water to remove salts and other polar impurities.

    • Elute the this compound with a solution of 80% acetonitrile in 0.1% formic acid.

    • Dry the eluted sample in a vacuum centrifuge and reconstitute in the initial mobile phase conditions for LC-MS analysis.

Protocol 2: Optimization of Mass Spectrometer Parameters

  • Infusion: Infuse a 1 µg/mL solution of this compound directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Full Scan (MS1): Acquire data in full scan mode to identify the [M+H]+ precursor ion at m/z 295.165.

  • Source Parameter Optimization: While monitoring the intensity of the precursor ion, systematically vary the following parameters to maximize the signal:

    • Capillary Voltage

    • Cone/Skimmer Voltage

    • Source Temperature

    • Nebulizing and Drying Gas Flow Rates

  • MS/MS Optimization:

    • Select the precursor ion (m/z 295.165) for fragmentation.

    • Perform a collision energy ramp experiment to identify the optimal collision energy that produces the desired b1 and y1 fragment ions.

    • Optimize other MS/MS parameters such as the collision gas pressure.

Data Presentation

Table 1: Key Mass Spectrometry Parameters for this compound Detection

ParameterStarting ValueOptimization RangeRationale
Ionization Mode Positive ESIN/AThe basic amino group of leucine readily accepts a proton.
Capillary Voltage 3.5 kV2.5 - 4.5 kVOptimizes the electric field for efficient droplet formation and ion desolvation.
Cone/Skimmer Voltage 30 V20 - 60 VAffects the transmission of ions into the mass analyzer and can induce in-source fragmentation if too high.[5]
Source Temperature 120 °C100 - 150 °CAids in the desolvation of ions from the ESI droplets.
Precursor Ion (m/z) 295.165N/ACorresponds to the [M+H]+ of this compound.
Collision Gas ArgonN/AAn inert gas used for collision-induced dissociation.
Collision Energy 20 eV10 - 40 eVThe energy required to induce fragmentation of the precursor ion. This is highly instrument-dependent.

Visualization

Figure 1: Proposed Fragmentation Pathway of this compound

This diagram illustrates the expected fragmentation of the protonated this compound precursor ion ([M+H]+) into its characteristic b1 and y1 fragment ions through collision-induced dissociation.

Leucyltyrosine_Fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor [this compound+H]+ m/z 295.165 b1 b1 ion (Leucine) m/z 114.091 Precursor->b1 CID y1 y1 ion (Tyrosine) m/z 182.081 Precursor->y1 CID

Caption: Fragmentation of this compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70410, this compound. [Link]

  • Meston, D. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America, 40(11), 532-536. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10180592, Leucyl-lysyl-tyrosine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88513, Leucylthis compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6994649, D-Leucyl-D-tyrosine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6994645, D-Leucyl-L-tyrosine. [Link]

  • ResearchGate. (2025). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS? [Link]

  • Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

  • MassBank. (2010). Leu-Leu-Tyr; LC-ESI-QTOF; MS2; CE:Ramp 5-60 V; [M-H]-. [Link]

  • Fonseca, C., Domingues, M. R. M., Simões, C., Amado, F., & Ferreira, R. (2009). Reactivity of Tyr-Leu and Leu-Tyr dipeptides: identification of oxidation products by liquid chromatography-tandem mass spectrometry. Journal of mass spectrometry : JMS, 44(5), 681–693. [Link]

  • Forbes, M. W., & Brodbelt, J. S. (2022). Collision Cross-Section Measurements of Collision-Induced Dissociation Precursor and Product Ions in an FTICR-MS and an IM-MS: A Comparison of SORI-CRAFTI and CID-IMS. Journal of the American Society for Mass Spectrometry, 33(8), 1479–1488. [Link]

  • Lendor, S., Shvartsburg, A. A., & Clowers, B. H. (2014). MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d5-Phe-Nitro-Tyr Leucine Enkephalin. Journal of the American Society for Mass Spectrometry, 25(7), 1152–1162. [Link]

  • Mohamad, N. A., & Ritchie, M. A. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]

  • ResearchGate. (n.d.). Fragment ions of Leu-Leu-Tyr observed in Figure 2(d). [Link]

  • Ashton, D. S., Beddell, C. R., Cooper, D. J., Green, B. N., & Oliver, R. W. (1993). Effect of electrospray ionization conditions on low-energy tandem mass spectra of peptides. Organic Mass Spectrometry, 28(7), 721–728. [Link]

  • Wysocki, V. H., Resing, K. A., & Efstathiou, T. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in enzymology, 402, 148–185. [Link]

  • Le, H. T., & Schug, K. A. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical chemistry, 89(16), 8278–8286. [Link]

  • Harrison, A. G., & Young, A. B. (2005). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry, 16(7), 1147–1156. [Link]

  • ResearchGate. (2025). Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. [Link]

  • Lioe, H., & O'Hair, R. A. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and bioanalytical chemistry, 389(5), 1429–1437. [Link]

  • Onnerfjord, P., Nilsson, J., & Heinegård, D. (2004). Identification of tyrosine sulfation in extracellular leucine-rich repeat proteins using mass spectrometry. Journal of Biological Chemistry, 279(1), 26-33. [Link]

  • Ly, T., & Julian, R. R. (2014). Collision-induced dissociation of diazirine-labeled peptide ions. Evidence for Brønsted-acid assisted elimination of nitrogen. Journal of the American Society for Mass Spectrometry, 25(5), 778–789. [Link]

  • Matsui, T., & Shiraishi, Y. (2021). Characteristics of electrospray-ionization detection of synthetic di- to penta-oligopeptides by amine derivatizations. Bioscience, Biotechnology, and Biochemistry, 85(5), 1045–1052. [Link]

  • Tsugita, A., Takamoto, K., & Satake, K. (1993). Liquid Secondary-Ion Mass Spectrometry of Peptides Containing Multiple tyrosine-O-sulfates. Chemical & pharmaceutical bulletin, 41(4), 643–647. [Link]

  • ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. [Link]

  • Bug, O. O., & Shchukin, E. R. (2021). Fragmentation of tyrosine by low-energy electron impact. Low Temperature Physics, 47(8), 711-716. [Link]

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Technical Support Center: Troubleshooting Poor Cell Growth with Leucyl-tyrosine Supplementation

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to poor cell growth when supplementing cell culture media with L-Leucyl-L-tyrosine (Leu-Tyr). By understanding the underlying scientific principles and following these evidence-based troubleshooting steps, you can optimize your cell culture outcomes.

Understanding the Science: Why Use Leucyl-tyrosine?

To effectively troubleshoot, it is crucial to first understand the mechanism of action. Leucine is a critical activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][2] The cell senses intracellular leucine levels through the Leucyl-tRNA synthetase (LARS) protein.[3][4] When leucine is abundant, LARS binds to it and subsequently interacts with Rag GTPases, leading to the activation of mTORC1.[3][4][5][6]

However, free L-leucine can be unstable in liquid media over time. L-Leucyl-L-tyrosine, a dipeptide, offers a more stable source of leucine.[7][8] Cells can internalize this dipeptide and intracellular peptidases cleave it, releasing free leucine and tyrosine for cellular processes. This sustained release mechanism helps maintain optimal intracellular leucine concentrations for consistent mTORC1 activation and robust cell growth.

The mTORC1 Signaling Pathway

The following diagram illustrates the central role of leucine in the activation of the mTORC1 pathway, which is crucial for cell growth and proliferation.

mTORC1_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Leucine Leucine / Leu-Tyr LARS LARS (Leucyl-tRNA Synthetase) Leucine->LARS binds Rag_GTPases Rag GTPases LARS->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis promotes

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using Leu-Tyr over free L-leucine?

A1: The primary advantages are increased stability and solubility.[7][8] L-leucine can degrade in liquid media, leading to inconsistent availability. Leu-Tyr is more stable, ensuring a consistent supply of leucine to the cells. Additionally, dipeptides can sometimes have better solubility characteristics, especially in concentrated feed solutions.[7][9]

Q2: What is the recommended concentration range for Leu-Tyr supplementation?

A2: The optimal concentration is cell-line dependent and should be determined empirically. A good starting point is to replace L-leucine in your current media formulation on a molar equivalent basis. Then, a dose-response experiment is recommended to identify the optimal concentration for your specific cell line and experimental goals.

Q3: How can I tell if my cells are not responding well to Leu-Tyr supplementation?

A3: Signs of poor response include decreased proliferation rates, lower cell viability, changes in cell morphology (e.g., rounding up, detachment), and reduced protein expression (if applicable).[10][11]

Troubleshooting Guide

This section addresses specific problems you may encounter when using Leu-Tyr supplementation.

Problem 1: Slower than Expected Cell Growth or Proliferation

If you observe a decrease in the growth rate of your cells after switching to or supplementing with Leu-Tyr, consider the following potential causes and solutions.

Potential Causes & Solutions
Potential Cause Explanation Recommended Action
Suboptimal Concentration The molar equivalent of leucine from Leu-Tyr may not be optimal for your specific cell line. Different cell lines have varying amino acid requirements.[12][13]Protocol: Dose-Response Experiment 1. Seed cells at a consistent density in a multi-well plate. 2. Prepare media with a range of Leu-Tyr concentrations (e.g., 0.5x, 1x, 1.5x, 2x the original L-leucine molar concentration). 3. Culture cells for a defined period (e.g., 72-96 hours). 4. Assess cell proliferation using a suitable method (e.g., cell counting, MTT assay). 5. Plot the results to determine the optimal Leu-Tyr concentration.
Basal Media Incompatibility The composition of your basal medium (e.g., DMEM, RPMI-1640) might influence the uptake or utilization of dipeptides.[14][15]Review the formulation of your basal medium. Ensure that it contains all other necessary amino acids, vitamins, and salts.[15][16] If you have recently changed your basal medium, consider this as a potential variable.
Poor Dipeptide Uptake While most cells can internalize dipeptides, the efficiency can vary.Ensure that your cell line is capable of dipeptide transport. If this is a persistent issue with a specific cell line, you may need to revert to using free L-leucine or explore other stable leucine derivatives.
Serum Quality and Variability If using a serum-containing medium, batch-to-batch variability in serum can significantly impact cell growth.[17]Test new lots of serum before use in critical experiments. If you suspect serum quality is an issue, try a different lot or a different supplier.
Problem 2: Decreased Cell Viability or Increased Cell Death

An increase in apoptosis or necrosis after Leu-Tyr supplementation is a critical issue that needs immediate attention.

Potential Causes & Solutions
Potential Cause Explanation Recommended Action
Toxicity from High Concentrations Excessive concentrations of any amino acid or dipeptide can be toxic to cells.If you are using a high concentration of Leu-Tyr, perform a toxicity assay. Protocol: Viability Assay 1. Culture cells with a range of Leu-Tyr concentrations, including a high concentration. 2. After a suitable incubation period, assess cell viability using a method that distinguishes between live and dead cells (e.g., Trypan Blue exclusion, Annexin V/PI staining).
Contamination of Leu-Tyr Stock The Leu-Tyr powder or stock solution may be contaminated with bacteria, fungi, or endotoxins.[18]Always use sterile techniques when preparing stock solutions. Filter-sterilize the Leu-Tyr stock solution before adding it to the medium. If you suspect contamination, discard the stock and prepare a fresh one.[19]
pH Shift in the Medium The addition of a concentrated Leu-Tyr solution could alter the pH of the final medium, stressing the cells.[20]Check the pH of the complete medium after adding the Leu-Tyr supplement. Adjust the pH if necessary using sterile HCl or NaOH.
Experimental Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting poor cell growth with Leu-Tyr supplementation.

Troubleshooting_Workflow Start Poor Cell Growth Observed Check_Concentration Verify Leu-Tyr Concentration Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Check_Viability Assess Cell Viability Dose_Response->Check_Viability Growth still poor Resolved Issue Resolved Dose_Response->Resolved Optimal concentration found Toxicity_Assay Perform Toxicity Assay Check_Viability->Toxicity_Assay Check_Media Evaluate Basal Media & Serum Toxicity_Assay->Check_Media No toxicity Toxicity_Assay->Resolved Toxicity identified Test_New_Lots Test New Media/Serum Lots Check_Media->Test_New_Lots Check_Contamination Investigate Contamination Test_New_Lots->Check_Contamination No improvement Test_New_Lots->Resolved Media/serum issue Sterility_Test Sterility Test of Stock Solution Check_Contamination->Sterility_Test Sterility_Test->Resolved Contamination found

Caption: A systematic workflow for troubleshooting cell growth issues.

References

  • Vertex AI Search. (n.d.). Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation.
  • Vertex AI Search. (n.d.). Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation.
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  • Kim, J. Y., Lee, J. Y., Kim, S., & Kim, S. (2021).
  • Wikipedia. (2024, May 22). mTOR. In Wikipedia. Retrieved from [Link]

  • Wang, L., Wang, J., Li, S., Liu, J., Wang, H., & Li, Z. (2016). Leucyl-tRNA Synthetase Regulates Lactation and Cell Proliferation via mTOR Signaling in Dairy Cow Mammary Epithelial Cells. International Journal of Molecular Sciences, 17(12), 2095.
  • Kim, J. Y., Lee, J. Y., Kim, S., & Kim, S. (2021).
  • Caron, E., Ghosh, S., Matsuoka, Y., Ashton-Beaucage, D., Therrien, M., Lemieux, S., Perreault, C., Roux, P. P., & Kitano, H. (2010). A comprehensive map of the mTOR signaling network. Molecular Systems Biology, 6, 453.
  • Corning Life Sciences. (n.d.). What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Retrieved from [Link]

  • Cell and Gene. (2021, May 14). What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the mTORC1 signaling pathway. Retrieved from [Link]

  • Kim, D., Lee, J. Y., Kim, S., & Kim, S. (2017). Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction.
  • ResearchGate. (n.d.). A simplified version of the mTOR signalling pathway. MTORC1 receives.... Retrieved from [Link]

  • Nucleus Biologics. (2024, August 26). Developing Custom Cell Culture Media: Key Considerations. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram showing mTORC1 and mTORC2 signaling pathways. Growth factors.... Retrieved from [Link]

  • Xing, Z., Kenty, B. M., Li, Z. J., & Lee, S. S. (2011). Optimizing amino acid composition of CHO cell culture media for a fusion protein production. Process Biochemistry, 46(7), 1423–1429.
  • Captivate Bio. (2024, May 15). Navigating Cell Culture Media: Choosing the Right Formulation For Your Cells. Retrieved from [Link]

  • Vembuli, A., & Vasanthakumar, G. (2015). Designed Amino Acid Feed in Improvement of Production and Quality Targets of a Therapeutic Monoclonal Antibody.
  • BioPharm International. (2017, August 1). Optimizing Cell-Culture Media. Retrieved from [Link]

  • Captivate Bio. (n.d.). Breaking Down Cell Culture Media. Retrieved from [Link]

  • Geraghty, R. J., Capes-Davis, A., Davis, J. M., Abe, K., O'Driscoll, L., & Freshney, R. I. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. In Vitro Cellular & Developmental Biology. Animal, 50(9), 777–787.
  • Mabion. (n.d.). Optimizing CHO Cell Cultures via Metabolite Analysis. Retrieved from [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]

  • Kessler, C., & Mueller-Albers, J. (n.d.). Dipeptides in cell culture - Tools for performance increase and risk reduction. Retrieved from [Link]

  • Hoang, V. T., Zimmer, A., & Genzel, Y. (2021). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Metabolic Engineering, 68, 13–25.
  • Srivastav, S., Srivastav, A. K., & Johnson, L. R. (1993).
  • Cytion. (n.d.). High-Grade Cell Culture Media and Reagents. Retrieved from [Link]

  • Bisson, L. F. (2011). U.S.
  • Kim, Y., Kim, Y., & Kim, C. (2023). Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response. Metabolites, 13(12), 1184.
  • MilliporeSigma. (2022). Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media. Biotechnology and Bioengineering, 119(10), 2969-2980.
  • Duan, Y., Li, F., Li, Y., Tang, Y., Kong, X., Feng, Z., Anthony, T. G., & Yin, Y. (2016). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Journal of Animal Science and Biotechnology, 7, 1.
  • Li, Y., Wang, Y., Zhang, Y., & Xu, J. (2025). Enhanced Production of Leucine-Leucine Dipeptide by Whole-Cell Catalysis. Journal of Agricultural and Food Chemistry.
  • Herman, M. A., She, P., Peroni, O. D., Lynch, C. J., & Kahn, B. B. (2014). Effects of Leucine Supplementation and Serum Withdrawal on Branched-Chain Amino Acid Pathway Gene and Protein Expression in Mouse Adipocytes. PLoS ONE, 9(7), e102615.
  • University of Sussex. (2019, January 16). Research reveals mechanism for leukaemia cell growth, prompting new treatment hopes. Retrieved from [Link]

  • Wang, J., Zhang, Y., Li, Y., & Chen, T. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences, 22(17), 9414.

Sources

Technical Support Center: Strategies to Minimize Leucyltyrosine Hydrolysis in Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Leucyltyrosine formulation. This guide is designed for researchers, scientists, and drug development professionals who are working with the dipeptide this compound (Leu-Tyr) and encountering challenges related to its chemical stability. Hydrolysis of the peptide bond is a primary degradation pathway that can compromise the potency, safety, and shelf-life of peptide-based therapeutics.[1][2]

This document provides in-depth, field-proven insights in a practical question-and-answer format. We will explore the mechanisms of hydrolysis, troubleshoot common formulation issues, and provide detailed protocols to help you design robust and stable this compound formulations.

Part 1: Frequently Asked Questions (FAQs) about this compound Hydrolysis

This section addresses fundamental questions regarding this compound and the nature of its hydrolytic degradation.

Q1: What is this compound and why is its stability a concern?

This compound (Leu-Tyr) is a dipeptide composed of two amino acids, L-leucine and L-tyrosine, linked by a peptide bond.[3][4] Its stability is a critical concern in pharmaceutical development because, like all peptides, it is susceptible to chemical degradation in aqueous environments.[1][5] The primary pathway for this degradation is the hydrolysis of the peptide bond, which breaks the dipeptide back into its constituent amino acids, Leucine and Tyrosine.[6] This degradation leads to a loss of the active pharmaceutical ingredient (API), directly impacting the product's potency and therapeutic efficacy.[2] Therefore, developing strategies to minimize hydrolysis is essential for creating a stable formulation with a viable shelf-life.[1]

Q2: What is the chemical mechanism of this compound hydrolysis?

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds.[6] In the case of this compound, the peptide (amide) bond linking the leucine and tyrosine residues is cleaved. This reaction can be catalyzed by the presence of acids or bases.[1][7] A water molecule acts as a nucleophile, attacking the carbonyl carbon of the peptide bond. This leads to the formation of a tetrahedral intermediate, which then resolves by breaking the carbon-nitrogen bond, ultimately yielding free L-leucine and L-tyrosine.[6][8]

Caption: Mechanism of this compound Hydrolysis.

Q3: What are the primary factors that accelerate this compound hydrolysis?

Several factors can influence the rate of hydrolysis in a formulation.[2][9] Understanding and controlling these is key to ensuring stability.

  • pH: This is one of the most critical factors. The rate of hydrolysis is highly pH-dependent, with the peptide bond often being most stable within a narrow pH range, typically between 3 and 6.[1] Both strongly acidic (pH < 3) and alkaline (pH > 7) conditions can significantly accelerate the degradation.[1][7]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly.[9] Storing formulations at controlled, lower temperatures is a fundamental strategy for preservation.[10]

  • Presence of Water: As a reactant, the presence of water is essential for hydrolysis to occur.[11] Therefore, the concentration of water in the formulation directly impacts the degradation rate.

  • Excipients: While some excipients are added to stabilize the formulation, others can inadvertently accelerate degradation.[12] For example, certain buffers or co-solvents can participate in the hydrolysis reaction or alter the formulation's microenvironment in a way that promotes degradation.

Q4: What are the common degradation products of this compound hydrolysis?

The direct and primary degradation products of this compound hydrolysis are its constituent amino acids: L-Leucine and L-Tyrosine . In some cases, further degradation of these amino acids can occur depending on the specific stress conditions (e.g., oxidation of the tyrosine side chain under oxidative stress), but cleavage of the peptide bond is the initial and most common event.

Q5: How can I detect and quantify this compound and its hydrolysis products?

Accurate quantification is essential for stability studies. The most common and reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[13][14]

  • Principle: RP-HPLC separates molecules based on their hydrophobicity. This compound, being a dipeptide, is typically more hydrophobic than its individual amino acid constituents. This difference allows for their separation on a C18 column.

  • Detection: The tyrosine residue contains a phenolic ring that absorbs UV light, making it readily detectable at wavelengths around 215 nm or 275-280 nm.[14]

  • Quantification: By running standards of known concentrations for this compound, L-Leucine, and L-Tyrosine, a standard curve can be generated.[15] This allows for the precise quantification of the parent dipeptide and its degradation products in a sample over time.[15][16]

Part 2: Troubleshooting Guide: Minimizing Hydrolysis During Formulation

This section provides a workflow and specific solutions for common challenges encountered during the development of this compound formulations.

Sources

Validation & Comparative

A Comparative Analysis of Leucyltyrosine and Tyrosyl-leucine Oxidative Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The oxidative stability of peptides is a critical parameter in the development of therapeutic agents and understanding biological processes. Oxidative degradation can lead to loss of efficacy, altered biological activity, and the formation of potentially harmful byproducts. This guide provides a detailed comparison of the oxidative stability of two isomeric dipeptides: Leucyltyrosine (Leu-Tyr) and Tyrosyl-leucine (Tyr-Leu). By examining the influence of the N-terminal versus C-terminal position of the oxidatively labile tyrosine residue, we can elucidate key principles of peptide stability.

Introduction: The Significance of Tyrosine Position in Peptide Oxidation

Tyrosine, with its phenolic side chain, is a primary target for oxidation by reactive oxygen species (ROS).[1][2][3] This process can lead to the formation of various oxidation products, including dityrosine, which can result in protein crosslinking and aggregation.[2][3][4] The susceptibility of a tyrosine residue to oxidation within a peptide is not solely dependent on its presence but is significantly influenced by its local chemical environment, including the identity and position of neighboring amino acid residues.[5][6][7]

This guide focuses on the isomeric dipeptides this compound (Leu-Tyr) and Tyrosyl-leucine (Tyr-Leu) to investigate how the position of the tyrosine residue—either at the C-terminus (in Leu-Tyr) or the N-terminus (in Tyr-Leu)—affects the dipeptide's overall oxidative stability. Understanding this relationship is crucial for designing peptides with enhanced stability for pharmaceutical and biotechnological applications.

The Chemical Basis of Tyrosine Oxidation

The oxidation of tyrosine is a complex process that can be initiated by various reactive species, including hydroxyl radicals (•OH). The phenolic hydroxyl group in tyrosine's side chain is the primary site of attack, leading to the formation of a tyrosyl radical. This radical can then undergo several reactions, including dimerization to form dityrosine or reaction with other molecules to generate a variety of oxidation products.[8]

The electronic environment of the tyrosine residue, influenced by the adjacent amino acids, can either stabilize or destabilize the tyrosyl radical, thereby affecting the rate and products of oxidation. The free amino group at the N-terminus and the free carboxyl group at the C-terminus of a peptide also play a significant role in its chemical reactivity and, consequently, its oxidative stability.[9][10]

Comparative Oxidative Stability: this compound vs. Tyrosyl-leucine

Experimental evidence suggests that the position of the tyrosine residue significantly impacts the oxidative stability of these dipeptides. Studies have shown that amino acids at the C-terminal position are generally more susceptible to oxidation.[11]

When Leu-Tyr and Tyr-Leu are subjected to hydroxyl radicals, both dipeptides undergo oxidation, but they yield different profiles of oxidation products.[11] Specifically, Tyr-Leu, with tyrosine at the N-terminus, has been observed to produce a greater number of isomeric oxidation products with one and two additional oxygen atoms compared to Leu-Tyr.[11] Furthermore, oxidation products with five extra oxygen atoms were detected only in the case of Tyr-Leu, indicating a more extensive oxidation process when tyrosine is at the N-terminus.[11]

This difference in stability can be attributed to the influence of the neighboring leucine residue and the terminal functional groups on the reactivity of the tyrosine side chain.

Experimental Methodologies for Assessing Oxidative Stability

A variety of analytical techniques are employed to evaluate the oxidative stability of peptides and to identify the resulting oxidation products.

4.1. Induction of Oxidation

A common method to induce oxidation in a controlled manner is through the Fenton reaction (Fe²⁺/H₂O₂), which generates hydroxyl radicals.[11] Other methods include exposure to UV or gamma irradiation, hydrogen peroxide with metal ions, and ozone.[2][3][5][6][7][12]

4.2. Analytical Techniques

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and tandem Mass Spectrometry (HPLC-MS/MS or MSⁿ) are powerful tools for separating and identifying the various oxidation products formed.[11][13][14] These techniques allow for the determination of the mass of the oxidation products, providing insights into the number of oxygen atoms added, and the fragmentation patterns in MS/MS experiments help to elucidate the structure of the modified peptides.[11][13]

Experimental Workflow for Oxidative Stability Analysis

G cluster_prep Sample Preparation cluster_oxidation Oxidation Induction cluster_analysis Analysis cluster_data Data Interpretation Peptide_Solution Prepare aqueous solutions of This compound and Tyrosyl-leucine Fenton_Reaction Induce oxidation using Fenton Reaction (Fe²⁺/H₂O₂) Peptide_Solution->Fenton_Reaction Expose to hydroxyl radicals HPLC_MS Separate and detect oxidation products using HPLC-MS Fenton_Reaction->HPLC_MS Analyze reaction mixture MS_MS Characterize product structures using tandem MS (MS/MS) HPLC_MS->MS_MS Fragment ions of interest Data_Analysis Compare oxidation profiles and identify unique products MS_MS->Data_Analysis Interpret fragmentation patterns

Caption: A generalized workflow for the comparative analysis of dipeptide oxidative stability.

Quantitative Comparison of Oxidation Products

The following table summarizes the key differences in the oxidation products observed for this compound and Tyrosyl-leucine when subjected to hydroxyl radicals generated by the Fenton reaction, as reported in the literature.[11]

Oxidation ProductThis compound (Leu-Tyr)Tyrosyl-leucine (Tyr-Leu)
Isomers with +1 Oxygen Atom 35
Isomers with +2 Oxygen Atoms 45
Products with +5 Oxygen Atoms Not detectedDetected
Preferential Site for Peroxy Group Formation C-terminal residue (Tyrosine)C-terminal residue (Leucine)
Other Detected Products Dimers (Leu-Tyr)₂, products with double bonds or keto groupsDimers (Tyr-Leu)₂, products with double bonds or keto groups

This data is based on findings from a study investigating the oxidation of isomeric Tyr-Leu and Leu-Tyr dipeptides.[11]

These findings suggest that while both amino acid residues in the dipeptides are susceptible to oxidation, the specific products and their relative abundance are dependent on the position of the tyrosine residue.[11]

Mechanistic Insights and Causality

The observed differences in the oxidative stability of this compound and Tyrosyl-leucine can be attributed to several factors:

  • Influence of the N-terminal Amino Group: In Tyr-Leu, the free amino group at the N-terminus is in close proximity to the tyrosine residue. This can influence the electronic properties of the phenolic ring, potentially making it more susceptible to oxidation.

  • Influence of the C-terminal Carboxyl Group: In Leu-Tyr, the free carboxyl group is adjacent to the tyrosine residue. The electron-withdrawing nature of the carboxyl group might offer some protection against oxidation compared to the electron-donating amino group.

  • Steric Hindrance: The bulky isobutyl side chain of leucine may sterically hinder the approach of reactive oxygen species to the tyrosine residue to a different extent depending on its relative position.

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding and other non-covalent interactions between the side chains and the terminal groups can differ between the two isomers, affecting their conformation and the accessibility of the tyrosine residue to oxidants.

Detailed Experimental Protocol: HPLC-MS/MS Analysis of Dipeptide Oxidation

The following is a representative protocol for the analysis of this compound and Tyrosyl-leucine oxidation products.

Objective: To identify and compare the oxidation products of this compound and Tyrosyl-leucine after exposure to hydroxyl radicals.

Materials:

  • This compound and Tyrosyl-leucine dipeptides

  • Iron(II) sulfate (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Formic acid

  • HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound and Tyrosyl-leucine in HPLC-grade water.

    • In a reaction vial, mix the dipeptide solution with FeSO₄ solution.

    • Initiate the oxidation reaction by adding H₂O₂.

    • Allow the reaction to proceed for a defined period at a controlled temperature.

    • Quench the reaction, if necessary, by adding a scavenger like catalase.

  • HPLC Separation:

    • Inject the reaction mixture into the HPLC system.

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire full scan MS data to detect the molecular ions of the dipeptides and their potential oxidation products (e.g., M+16, M+32, etc.).

    • Perform tandem MS (MS/MS) on the detected parent ions to obtain fragmentation spectra for structural elucidation.

  • Data Analysis:

    • Process the chromatograms and mass spectra using appropriate software.

    • Identify the oxidation products based on their accurate mass and fragmentation patterns.

    • Compare the number and intensity of the oxidation products between the this compound and Tyrosyl-leucine samples.

Logical Flow of the Experimental Protocol

G Start Start Prepare_Samples Prepare Dipeptide and Fenton Reagent Solutions Start->Prepare_Samples Induce_Oxidation Initiate Oxidation Reaction Prepare_Samples->Induce_Oxidation HPLC_Injection Inject Sample into HPLC Induce_Oxidation->HPLC_Injection Gradient_Elution Separate Components with Gradient Elution HPLC_Injection->Gradient_Elution MS_Detection Detect Ions with Full Scan MS Gradient_Elution->MS_Detection MSMS_Fragmentation Select and Fragment Parent Ions for MS/MS Analysis MS_Detection->MSMS_Fragmentation Data_Processing Process Chromatograms and Mass Spectra MSMS_Fragmentation->Data_Processing Product_Identification Identify Oxidation Products from Mass and Fragments Data_Processing->Product_Identification Comparison Compare Oxidation Profiles of Leu-Tyr and Tyr-Leu Product_Identification->Comparison End End Comparison->End

Caption: Step-by-step logic of the HPLC-MS/MS protocol for analyzing dipeptide oxidation.

Conclusion and Implications for Drug Development

The comparative analysis of this compound and Tyrosyl-leucine demonstrates that the position of the tyrosine residue within a dipeptide has a profound impact on its oxidative stability. The finding that the C-terminal position appears to be more susceptible to certain oxidative modifications is a crucial consideration for peptide drug design.[11]

For researchers and professionals in drug development, these insights are invaluable for:

  • Designing more stable peptide-based therapeutics: By strategically placing tyrosine residues away from the more reactive C-terminal position or by modifying the adjacent amino acids, it may be possible to enhance the shelf-life and in vivo stability of peptide drugs.

  • Predicting degradation pathways: Understanding the preferential sites of oxidation can help in predicting the degradation products of a peptide, which is a critical aspect of safety and efficacy assessment.

  • Developing formulation strategies: Knowledge of a peptide's oxidative liability can guide the selection of appropriate excipients and storage conditions to minimize degradation.

References

  • Di Meo, F., et al. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. PubMed Central. [Link]

  • El-Refaey, M., et al. (2016). Oxidation of the aromatic amino acids tryptophan and tyrosine disrupts their anabolic effects on bone marrow mesenchymal stem cells. National Institutes of Health. [Link]

  • Galván-Arrieta, T., et al. (2015). Reactivity of Tyr-Leu and Leu-Tyr dipeptides: identification of oxidation products by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Li, W., et al. (2007). The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. PubMed. [Link]

  • Li, W., et al. (2007). The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. National Institutes of Health. [Link]

  • Parker, A. W., & Davies, M. J. (2004). Tyrosine oxidation products: analysis and biological relevance. PubMed. [Link]

  • Taylor & Francis. (n.d.). Dityrosine – Knowledge and References. Taylor & Francis. [Link]

  • Parker, A. W., & Davies, M. J. (2004). Tyrosine oxidation products: Analysis and biological relevance. ResearchGate. [Link]

  • Parker, A. W., & Davies, M. J. (2004). Oxidation of tyrosine and its peptides with potassium nitrosodisulphonate. Space Frontiers. [Link]

  • Parker, A. W., & Davies, M. J. (2004). Oxidation of tyrosine: antioxidant mechanism of L-DOPA disclosed. ResearchGate. [Link]

  • Parker, A. W., & Davies, M. J. (2004). Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. National Institutes of Health. [Link]

  • Parker, A. W., & Davies, M. J. (2004). Rapid Quantification of Peptide Oxidation Isomers From Complex Mixtures. National Institutes of Health. [Link]

  • Parker, A. W., & Davies, M. J. (2004). Peptide ozonolysis: product structures and relative reactivities for oxidation of tyrosine and histidine residues. PubMed. [Link]

Sources

The Challenge: Nutrient Limitation in High-Density Perfusion Cultures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Utilizing Leucyl-Tyrosine in Perfusion Cultures: A Comparative Analysis

Perfusion bioreactor systems have become a cornerstone of modern biopharmaceutical manufacturing, enabling exceptionally high viable cell densities (VCD) and superior volumetric productivity. By continuously supplying fresh media and removing metabolic waste products, these systems maintain a stable culture environment conducive to long-term protein production.[1] However, this intensification places immense demands on the culture media. Formulating highly concentrated, chemically defined media is essential to prevent nutrient depletion and avoid the dilutive effects of high perfusion rates.[2]

A significant bottleneck in this endeavor is the poor solubility of certain key amino acids, most notably L-tyrosine.[1][2][3] With a solubility of less than 0.5 g/L in water at neutral pH, L-tyrosine is prone to precipitation, making it challenging to formulate stable, concentrated feed solutions.[2] Historically, this has been managed by using a separate alkaline feed for tyrosine, an approach that complicates process control, increases contamination risk, and can cause pH spikes that negatively impact the culture.[2][3] Insufficient tyrosine supply not only limits cell growth but can also compromise specific productivity (qP) and lead to the production of unwanted protein variants.[4]

The Dipeptide Solution: Enhancing Solubility and Stability

To overcome these limitations, the biopharmaceutical industry has increasingly turned to the use of chemically synthesized dipeptides.[2][5][6] By coupling a poorly soluble or unstable amino acid to a more soluble partner via a peptide bond, the resulting dipeptide often exhibits vastly improved physicochemical properties. These benefits include:

  • Enhanced Solubility: Tyrosine-containing dipeptides can increase the solubility of this critical amino acid by up to 75 times at a neutral pH, eliminating the need for separate alkaline feeds.[5]

  • Improved Stability: Dipeptides such as L-alanyl-L-glutamine are highly stable in liquid media, preventing the spontaneous degradation of L-glutamine into ammonia, a toxic byproduct that can inhibit cell growth and productivity.[7][8][9]

  • Efficient Cellular Uptake: Mammalian cells, including Chinese Hamster Ovary (CHO) cells, possess specialized transporters for efficient di- and tripeptide uptake.[10][11]

A Spotlight on Leucyl-Tyrosine (Leu-Tyr)

Among the various tyrosine-containing dipeptides, Leucyl-L-tyrosine (Leu-Tyr) presents a compelling option. It combines the essential, sparingly soluble L-tyrosine with L-leucine, a branched-chain amino acid crucial for protein synthesis and cellular metabolism.

Metabolic Pathway: Uptake and Hydrolysis

Dipeptides like Leu-Tyr are actively transported into the cell primarily via proton-coupled peptide transporters, such as PepT1 (SLC15A1).[10][11][12] This transporter uses the inwardly directed proton gradient across the cell membrane to drive the uptake of a wide range of di- and tripeptides.[11][13] Once inside the cytosol, intracellular peptidases rapidly hydrolyze the peptide bond, releasing the constituent free amino acids—in this case, L-leucine and L-tyrosine—which then become available for protein synthesis and other metabolic functions.

cluster_extracellular Extracellular Space (Bioreactor Medium) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Leu-Tyr Leucyl-Tyrosine (High Solubility) PepT1 PepT1 Transporter Leu-Tyr->PepT1 Uptake Leu-Tyr_in Leucyl-Tyrosine PepT1->Leu-Tyr_in Peptidases Cytosolic Peptidases Leu-Tyr_in->Peptidases Hydrolysis Leucine Free L-Leucine Peptidases->Leucine Tyrosine Free L-Tyrosine Peptidases->Tyrosine Protein Protein Synthesis Leucine->Protein Tyrosine->Protein

Caption: Cellular uptake and metabolism of Leucyl-tyrosine.

Comparative Analysis: Leucyl-Tyrosine vs. Other Dipeptides

The choice of dipeptide depends on the specific metabolic needs of the cell line and the goals of the process. Below is a comparison of Leu-Tyr with other commonly used dipeptides.

DipeptidePartner Amino AcidPrimary AdvantageKey Consideration
Leucyl-Tyrosine LeucineProvides two essential, high-demand amino acids. Leucine is a key building block and metabolic regulator.The metabolic impact of both amino acids should be considered in the overall feeding strategy.
Glycyl-Tyrosine GlycineGlycine is a non-essential amino acid with very high solubility, making it an excellent carrier for tyrosine.[2][5]May provide less metabolic benefit than a dipeptide containing two essential amino acids.
Alanyl-Glutamine AlanineHighly stable alternative to free L-glutamine, preventing toxic ammonia accumulation.[7][8][14]Primarily solves the glutamine instability issue, not the tyrosine solubility problem.
Prolyl-Tyrosine ProlineStudies have shown that Prolyl-tyrosine can significantly amplify tyrosine uptake and related catabolic activity, boosting ATP formation.[15]The altered metabolic state may not be desirable for all cell lines or production goals, as it was observed to reduce viable cell density in one study.[15]

Performance Insights:

  • Ammonia Reduction: One of the most significant advantages of using dipeptides like Alanyl-Glutamine is the reduction of ammonia accumulation.[7] Free glutamine readily degrades in media, producing ammonia, which is detrimental to cell growth.[8] Replacing it with a stable dipeptide can lead to higher cell viability and productivity.

  • Metabolic Efficiency: The choice of the partner amino acid matters. A study comparing Glycyl-tyrosine (GY), Tyrosyl-valine (YV), and Prolyl-tyrosine (PY) found that while GY and YV had minimal metabolic impact compared to the control, PY significantly altered cellular metabolism, increasing glutamine usage and ATP availability.[15] This highlights that dipeptides are not just delivery vehicles but can actively modulate cellular metabolic states.

Experimental Protocol: Head-to-Head Comparison of Dipeptides in a Perfusion Mimic System

To empirically determine the optimal dipeptide for a specific CHO cell line and process, a controlled comparison is essential. This protocol describes a workflow using a small-scale perfusion mimic system, which allows for higher throughput evaluation.[1]

Objective:

To compare the effect of Leucyl-tyrosine, Glycyl-tyrosine, and a standard free amino acid feed on CHO cell growth, viability, productivity, and metabolic profile in a perfusion culture.

Methodology Workflow

cluster_setup Phase 1: Setup & Inoculation cluster_batch Phase 2: Initial Batch Phase cluster_perfusion Phase 3: Perfusion & Feeding cluster_monitoring Phase 4: Steady-State Monitoring cluster_analysis Phase 5: Data Analysis N_minus_1 N-1 Seed Train Expansion Bioreactors Inoculate 3x Parallel Perfusion Mimic Bioreactors (e.g., 50mL Spin Tubes) N_minus_1->Bioreactors Batch Batch Culture (2-3 days) Monitor VCD, Viability, Metabolites Perfusion_Start Initiate Perfusion (e.g., 1 RVV/day) Begin Differential Feeding Batch->Perfusion_Start Feed_A Group A: Control Feed (Free Tyr + Leu) Feed_B Group B: Feed with Glycyl-Tyrosine Feed_C Group C: Feed with Leucyl-Tyrosine Monitoring Maintain Steady-State (10-14 days) Daily Sampling & Analysis: - VCD & Viability - Titer (mAb) - Metabolites (Glc, Lac, NH4+) - Amino Acid Analysis Analysis Calculate & Compare: - Peak VCD - Integral of Viable Cell Density (IVCD) - Cell-Specific Productivity (qP) - Metabolic Yield Coefficients Monitoring->Analysis cluster_perfusion cluster_perfusion

Caption: Experimental workflow for comparing dipeptides.

Step-by-Step Protocol:
  • Cell Line & Basal Medium: Use a well-characterized, antibody-producing CHO cell line. The basal medium should be chemically defined and identical for all conditions.

  • Bioreactor Setup: Prepare three sets of duplicate or triplicate small-scale perfusion mimic bioreactors (e.g., spin tubes).

  • Inoculation: Expand cells in a seed train and inoculate the bioreactors at a target density (e.g., 0.5 x 10^6 cells/mL).

  • Batch Phase: Culture the cells in batch mode for 2-3 days until a target VCD is reached (e.g., 5 x 10^6 cells/mL).

  • Perfusion Initiation: Begin continuous perfusion at a set cell-specific perfusion rate (CSPR), for example, 0.05 nL/cell/day.[16]

  • Differential Feeding:

    • Group A (Control): Perfuse with a concentrated feed medium containing free L-tyrosine and L-leucine, prepared under alkaline conditions if necessary and neutralized just before use.

    • Group B (Gly-Tyr): Perfuse with a pH-neutral feed where L-tyrosine is replaced with an equimolar amount of Glycyl-L-tyrosine.

    • Group C (Leu-Tyr): Perfuse with a pH-neutral feed where L-tyrosine and L-leucine are replaced with an equimolar amount of Leucyl-L-tyrosine.

  • Monitoring & Sampling: Perform daily measurements of VCD, viability, glucose, lactate, ammonia, and product titer. Collect spent media samples for offline amino acid analysis.

  • Data Analysis: Maintain the culture for at least 10-14 days. Calculate and compare the Integral of Viable Cell Density (IVCD), peak VCD, volumetric productivity, and cell-specific productivity (qP) across the three groups.[17]

Expected Outcomes & Interpretation
ParameterLeucyl-Tyrosine (Expected)Glycyl-Tyrosine (Expected)Control (Free AA)
Peak VCD HighHighLower/Variable
IVCD HighestHighLowest
Ammonia (NH₄⁺) Low (if Gln replaced)Low (if Gln replaced)Higher
Product Titer HighestHighLower
Process Stability High (neutral pH feed)High (neutral pH feed)Lower (risk of precipitation)

This experiment provides a self-validating system. The control group establishes a baseline performance, while the comparison between the Gly-Tyr and Leu-Tyr groups elucidates the specific metabolic contribution of the partner amino acid (Leucine vs. Glycine). A successful outcome for Leu-Tyr would be a statistically significant increase in IVCD and product titer compared to both the control and Gly-Tyr groups, demonstrating both the solubility advantage and a metabolic benefit.

Conclusion and Recommendations

The use of dipeptides, particularly Leucyl-tyrosine, offers a robust solution to the challenges of nutrient delivery in high-density perfusion cultures. By dramatically improving the solubility of L-tyrosine and delivering another essential amino acid, L-leucine, in a single, stable molecule, Leu-Tyr can simplify media preparation, enhance process stability, and support superior cell culture performance.

Recommendations for Researchers:

  • Empirical Validation is Key: While Leu-Tyr is a promising candidate, its performance relative to other dipeptides like Gly-Tyr or Pro-Tyr can be cell-line specific.[15] Always perform a comparative study as outlined above to select the optimal dipeptide for your specific process.

  • Consider the Full Amino Acid Profile: When substituting with a dipeptide, account for both constituent amino acids in your overall media formulation to ensure a balanced nutrient profile.

  • Look Beyond Solubility: Evaluate the impact of dipeptides on key metabolic indicators like ammonia and lactate production. The ideal dipeptide not only solves a delivery problem but also promotes a more efficient and less toxic metabolic state.

By strategically incorporating advanced nutrient sources like Leucyl-tyrosine, researchers and drug development professionals can unlock the full potential of perfusion technology, leading to more efficient, robust, and productive biomanufacturing processes.

References

  • Adibi, S. A. (1997). Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1. American Journal of Physiology-Gastrointestinal and Liver Physiology, 272(5), G1135-G1142. [Link]

  • Bok, S., Lee, J., Park, S., Kim, H., & Lee, G. M. (2020). A novel fed-batch cultivation strategy based on tyrosine metabolic engineering in recombinant CHO cells. Biotechnology and Bioengineering, 117(10), 3094-3104. [Link]

  • Choi, Y. J., & Kim, H. K. (2018). Effect of amino acids and dipeptides on accumulation of ammonia in the medium during in vitro maturation and fertilization of porcine oocytes. Reproduction in Domestic Animals, 53(5), 1163-1171. [Link]

  • Ferreira, L. M., et al. (2021). Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes. Science Advances, 7(45), eabk3188. [Link]

  • Gonzalez, D. E., et al. (2010). PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine. The Journal of Clinical Investigation, 120(10), 3586-3596. [Link]

  • Hagen, T., et al. (2017). Simplification of Fed-Batch Processes with a Single-Feed Strategy. BioProcess International. [Link]

  • Kang, S., et al. (2024). Recent advances in dipeptide-supplemented strategies for enhanced CHO cell culture performance. Biotechnology Advances, 108343. [Link]

  • Kim, M. H., & Kim, H. K. (2013). Replacement of glutamine with the dipeptide derivative alanyl-glutamine enhances in vitro maturation of porcine oocytes and development of embryos. Theriogenology, 79(5), 826-833. [Link]

  • Kopp, K. L., et al. (2013). Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods. Journal of Pharmacological and Toxicological Methods, 68(2), 241-247. [Link]

  • Park, S. Y., et al. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Applied Microbiology and Biotechnology, 108(1), 35. [Link]

  • Park, S. Y., et al. (2024). Figure from: Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. ResearchGate. [Link]

  • Pruitt, C. L. (2025). Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in a Perfusion Mimic. Clemson University TigerPrints. [Link]

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  • Tola, G., & Carta, R. (2000). Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. Journal of Chemical & Engineering Data, 45(1), 93-96. [Link]

  • Wang, Y., et al. (2024). Effects of Alanyl-Glutamine Dipeptide Supplementation on Growth Performance, Nutrient Digestibility, Digestive Enzyme Activity, Immunity, and Antioxidant Status in Growing Laying Hens. Animals, 14(20), 2975. [Link]

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A Senior Application Scientist's Guide: Leucyltyrosine vs. Free Amino Acid Supplementation in Bioprocesses

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Optimal Nutrient Delivery in Biopharmaceutical Production

In the landscape of modern biopharmaceutical manufacturing, Chinese Hamster Ovary (CHO) cells reign supreme as the primary workhorses for producing complex therapeutic proteins, most notably monoclonal antibodies (mAbs).[1][2] The productivity of these cellular factories is intrinsically linked to the composition and delivery of their growth medium.[3][4][5][6] Among the essential nutrients, amino acids serve as the fundamental building blocks for both cellular proliferation and the synthesis of the recombinant protein product.[3][6] Consequently, sophisticated fed-batch strategies are employed to replenish these crucial components, extending culture duration and maximizing protein titers.[1]

However, the straightforward supplementation with a complete mixture of free amino acids is fraught with physicochemical challenges that can compromise process efficiency and stability.[7] Key among these is the poor solubility and stability of certain amino acids, particularly L-tyrosine and L-cysteine.[7][8] This guide provides an in-depth comparison between traditional free amino acid supplementation and the use of dipeptides, specifically focusing on Leucyl-L-tyrosine (Leu-Tyr), as a scientifically robust solution to these longstanding challenges. We will explore the underlying mechanisms, present comparative performance data, and provide a validated experimental protocol for head-to-head evaluation.

The Bottleneck: Physicochemical Limitations of Free Amino Acid Supplementation

The core challenge in preparing highly concentrated, neutral pH feed media lies in the inherent properties of specific amino acids.

  • The L-Tyrosine Solubility Problem: L-Tyrosine is a critical amino acid for cell metabolism and protein synthesis, and its depletion has been linked to decreased specific productivity and the emergence of protein sequence variants.[8][9] Unfortunately, it exhibits extremely low solubility at neutral pH, typically less than 0.5 g/L in water.[10][11][12] To circumvent this, manufacturers have historically resorted to a "two-feed" strategy: a primary, slightly acidic main feed and a separate, highly alkaline feed to dissolve tyrosine and cysteine.[1][8] This approach, however, introduces significant process complexity. It necessitates sophisticated control strategies to prevent sharp pH spikes upon addition to the bioreactor, which can negatively impact cell health and lead to precipitation of media components.[1][10]

  • The L-Cysteine Stability Issue: L-Cysteine is prone to oxidation, readily forming L-cystine, which also has poor solubility at neutral pH and can precipitate out of the feed solution.[8] This degradation not only reduces the availability of a vital amino acid but also contributes to media instability.

These limitations force process developers into a corner, balancing the need for sufficient nutrient supply against the risks of precipitation, pH excursions, and overall process variability.[1]

The Dipeptide Solution: Superior Performance of Leucyltyrosine

Dipeptides, composed of two amino acids linked by a peptide bond, offer an elegant and effective solution to the challenges posed by free amino acids.[7][10][11] By coupling a problematic amino acid like tyrosine with a highly soluble partner like leucine, the resulting dipeptide (this compound) demonstrates vastly improved physicochemical properties.

  • Enhanced Solubility and Stability: Dipeptides such as Glycyl-L-tyrosine can increase the solubility of tyrosine at neutral pH by up to 50 times compared to its free form.[10] This allows for the formulation of highly concentrated, single, neutral-pH feeds, completely eliminating the need for a separate alkaline feed.[1][8] This simplification reduces process complexity, minimizes the risk of pH-related precipitation, and decreases the potential for contamination by reducing the number of feed additions.[8]

  • Efficient Cellular Uptake: CHO cells possess specialized transporters for the uptake of di- and tripeptides. While specific importers for CHO cells are still under full characterization, the genome contains assignments for PepT1 and PepT2, which are well-known proton-coupled oligopeptide transporters in mammalian cells.[2][13] These transporters facilitate the efficient import of dipeptides into the cytosol.[2][14][15][16] Once inside, intracellular peptidases rapidly hydrolyze the dipeptides, releasing the constituent free amino acids for direct use in protein synthesis and cellular metabolism.[2][7][13]

  • Metabolic Advantages: The use of dipeptides can also confer metabolic benefits. For instance, replacing the unstable L-glutamine with dipeptides like L-alanyl-L-glutamine is a well-established strategy to prevent the spontaneous degradation that leads to the accumulation of toxic ammonia in the culture medium.[5][17] While this compound's primary benefit is solubility, the controlled intracellular release of amino acids can lead to more efficient utilization and potentially altered metabolic fluxes compared to the bolus addition of free amino acids. Some studies suggest that different tyrosine-containing dipeptides can influence cellular metabolism in distinct ways, with some combinations potentially increasing intracellular ATP availability.[12]

Comparative Performance Analysis: Experimental Evidence

The theoretical advantages of dipeptide supplementation are borne out by experimental data from fed-batch CHO cell cultures. Replacing free L-tyrosine with an equimolar concentration of a soluble tyrosine source, like a dipeptide or a chemically modified version like phospho-L-tyrosine, consistently demonstrates equivalent or superior performance in key bioprocess metrics.

Performance MetricFree Amino Acid Feed (Two-Feed Strategy)This compound Feed (Single-Feed Strategy)Rationale for Improvement
Peak Viable Cell Density (VCD) BaselineComparable or Increased Consistent, stable nutrient supply without pH stress promotes robust cell growth.[9]
Integral of Viable Cell Density (IVCD) BaselineIncreased Enhanced culture longevity and sustained viability lead to higher cumulative cell mass.
Monoclonal Antibody (mAb) Titer BaselineComparable or Increased Improved process stability and sustained nutrient availability prevent limitations in protein synthesis.[8][12]
Process Simplicity & Robustness Complex (Requires separate alkaline feed and pH control)Simplified (Single neutral pH feed) Eliminates risks of pH spikes and precipitation associated with alkaline feeds.[1][10]
Metabolite Profile (Ammonia, Lactate) VariablePotentially Improved More controlled intracellular amino acid release can lead to more efficient metabolism.[18][19]

Note: The table represents a synthesis of expected outcomes based on published studies. Actual results may vary depending on the specific cell line, process, and media formulation.

Studies have shown that using modified, highly soluble tyrosine and cysteine derivatives allows for the creation of a single, neutral, and highly concentrated feed. This approach not only simplifies the fed-batch process but also improves overall process performance without negatively impacting the amino acid sequence, glycosylation, or charge variant profile of the produced monoclonal antibody.[8]

Visualizing the Advantage: Uptake and Process Workflow

To better understand the fundamental differences, we can visualize the cellular uptake mechanisms and the comparative process workflows.

Cellular Uptake Mechanisms

The diagram below illustrates the distinct pathways for free tyrosine versus this compound entering a CHO cell. Free amino acids rely on a variety of specific amino acid transporters, while dipeptides are efficiently internalized by dedicated peptide transporters before intracellular release.

G cluster_extracellular Extracellular Medium (Neutral pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytosol Free_Tyr {Free L-Tyrosine | (Poor Solubility)} AAT Amino Acid Transporter Free_Tyr->AAT Uptake Leu_Tyr {Leucyl-L-Tyrosine | (High Solubility)} PEPT1 Peptide Transporter (e.g., PEPT1/2) Leu_Tyr->PEPT1 Efficient Uptake Tyr_Intra L-Tyrosine AAT->Tyr_Intra Peptidase Peptidases PEPT1->Peptidase Protein_Synth Protein Synthesis (e.g., mAb) Tyr_Intra->Protein_Synth Leu_Intra L-Leucine Leu_Intra->Protein_Synth Peptidase->Tyr_Intra Hydrolysis Peptidase->Leu_Intra

Caption: Cellular uptake pathways for free tyrosine vs. This compound.

Experimental Workflow for Comparative Evaluation

A robust experimental design is crucial for validating the benefits of this compound supplementation for a specific cell line and process. The workflow below outlines a standard head-to-head comparison in a lab-scale bioreactor setting.

G cluster_prep Phase 1: Preparation cluster_culture Phase 2: Bioreactor Culture (e.g., 14 Days) cluster_analysis Phase 3: Analysis & Comparison Cell_Bank Thaw CHO Cell Working Cell Bank Inoculation Inoculate Bioreactors Cell_Bank->Inoculation Media_Prep Prepare Basal & Feed Media Feed_A Control Feed: Main Feed (pH ~6.0) + Alkaline Tyr/Cys Feed (pH >10) Media_Prep->Feed_A Feed_B Test Feed: Single Neutral pH Feed with Leu-Tyr Media_Prep->Feed_B Bioreactor_A Bioreactor Group A (Control Feed Strategy) Feed_A->Bioreactor_A Fed-Batch Additions Bioreactor_B Bioreactor Group B (Leu-Tyr Feed Strategy) Feed_B->Bioreactor_B Fed-Batch Additions Inoculation->Bioreactor_A Inoculation->Bioreactor_B Sampling Daily Sampling & Analysis Bioreactor_A->Sampling Bioreactor_B->Sampling Growth_Met Cell Growth (VCD, Viability) & Metabolites (Glc, Lac, NH3) Sampling->Growth_Met Titer Product Titer (e.g., Protein A HPLC) Sampling->Titer PQA Product Quality Analysis (Glycosylation, Charge Variants) Sampling->PQA Conclusion Compare Performance Metrics & Process Robustness Growth_Met->Conclusion Titer->Conclusion PQA->Conclusion

Caption: Experimental workflow for comparing supplementation strategies.

Experimental Protocol: Head-to-Head Evaluation of Supplementation Strategies

This protocol provides a self-validating system to objectively compare a traditional two-feed strategy with a single-feed strategy using this compound.

1. Materials and Reagents:

  • CHO cell line expressing a model mAb.

  • Chemically defined basal cell culture medium.

  • Amino acids, vitamins, salts, and other components for feed media preparation.

  • Leucyl-L-tyrosine (or other soluble dipeptide).

  • L-Tyrosine and L-Cysteine for control feed.

  • Sodium Hydroxide (NaOH) for pH adjustment.

  • Sterile filtration units (0.22 µm).

  • Lab-scale bioreactors (e.g., 2L stirred-tank) with controllers for pH, DO, temperature, and agitation.

2. Media and Feed Preparation:

  • Basal Medium: Prepare and sterilize according to the manufacturer's or in-house standard operating procedure.

  • Control Feed Preparation (Two Feeds):

    • Main Feed: Prepare a concentrated solution of all required feed amino acids (except Tyr, Cys) and other nutrients. Adjust pH to ~6.0-6.5. This feed may be acidic.

    • Alkaline Feed: Prepare a separate concentrated solution of L-Tyrosine and L-Cysteine. Adjust pH to >10.0 using NaOH to ensure complete dissolution.

  • Test Feed Preparation (Single Feed with Leu-Tyr):

    • Prepare a single, highly concentrated feed solution containing all required feed amino acids, including an equimolar amount of this compound to replace L-Tyrosine.

    • Adjust pH to 7.0. Verify complete dissolution and stability.

  • Sterilization: Sterile-filter all feed solutions.

3. Bioreactor Setup and Operation:

  • Set up a minimum of two bioreactors for each condition (n≥2 for statistical validity).

  • Calibrate probes (pH, DO) and set process parameters (e.g., 37°C, pH 7.1, DO 40%, agitation at 100-150 RPM).

  • Inoculate bioreactors with cells at a target viable cell density (e.g., 0.5 x 10⁶ cells/mL).

4. Fed-Batch Culture and Sampling:

  • Initiate the feeding strategy on a pre-determined day (e.g., Day 3), based on nutrient consumption models or historical data.

  • Control Group: Add the Main Feed and Alkaline Feed either separately or using a coordinated pumping strategy to minimize pH excursions.

  • Test Group: Add the single neutral pH feed.

  • The total volume and molar amount of nutrients added should be equivalent between the two groups over the course of the culture.

  • Collect daily samples aseptically for analysis.

5. Analytical Methods:

  • Cell Growth: Measure Viable Cell Density (VCD) and viability using a cell counter (e.g., Vi-CELL).

  • Metabolites: Analyze glucose, lactate, glutamine, and ammonia concentrations using a biochemistry analyzer (e.g., BioProfile FLEX2).

  • Amino Acid Analysis: Monitor amino acid concentrations in the supernatant using HPLC or UPLC to confirm consumption rates.[6]

  • Product Titer: Quantify mAb concentration using Protein A HPLC.

  • Product Quality: At the end of the culture, purify the mAb and analyze critical quality attributes (CQAs) such as N-glycan profiles and charge variant distribution.[20][21]

6. Data Analysis and Validation:

  • Plot VCD, viability, metabolite profiles, and mAb titer over time for both conditions.

  • Calculate the Integral of Viable Cell Density (IVCD) and specific productivity (qP).

  • Compare the final titer and product quality attributes. The system is validated if the control group performs as expected based on historical data, and the test group shows a measurable and reproducible difference.

Conclusion and Future Perspectives

The adoption of dipeptides like this compound is not merely an incremental improvement but a significant step towards process simplification, intensification, and robustness in biopharmaceutical manufacturing. By overcoming the fundamental solubility and stability limitations of free amino acids, this strategy enables the use of a single, concentrated, neutral-pH feed. This mitigates risks associated with pH fluctuations and precipitation, leading to more consistent and predictable cell culture performance.

The data consistently show that this simplified approach can achieve comparable or even enhanced cell growth and product titers while maintaining critical product quality attributes. As the industry moves towards continuous manufacturing and further process intensification, the ability to formulate stable, highly concentrated nutrient solutions will become even more critical. This compound and other performance-enhancing dipeptides represent a key enabling technology in this evolution, paving the way for more efficient, reliable, and cost-effective production of life-saving biologic drugs.

References

  • BioProcess International. (2017). Simplification of Fed-Batch Processes with a Single-Feed Strategy. [Link]

  • Bioprocess Online. (n.d.). Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications. [Link]

  • Reck, M., et al. (2020). Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells. Biotechnology Journal, 15(11), 2000150. [Link]

  • Gao, H., et al. (2020). Enhancing the efficiency of L-tyrosine by repeated batch fermentation. Fermentation, 6(3), 85. [Link]

  • Pan, X., et al. (2014). Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody. Applied Microbiology and Biotechnology, 98(10), 4537-4549. [Link]

  • Kim, B., et al. (2018). Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures. Applied Microbiology and Biotechnology, 102(21), 9145-9155. [Link]

  • Liew, O. W., et al. (2021). Epitope-directed monoclonal antibody production using a mixed antigen cocktail facilitates antibody characterization and validation. Scientific Reports, 11(1), 7486. [Link]

  • Sánchez-Kopper, A., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. AMB Express, 6(1), 48. [Link]

  • Bhandari, B., et al. (2016). Amino acids in the cultivation of mammalian cells. AMB Express, 6(1), 13. [Link]

  • Buyse, M., et al. (2001). PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine. Journal of Clinical Investigation, 108(10), 1483-1494. [Link]

  • Park, H., et al. (2020). Optimizing amino acid composition of CHO cell culture media for a fusion protein production. Biotechnology and Bioprocess Engineering, 25(4), 545-556. [Link]

  • Adeli, M., et al. (2018). The Role of Different Supplements in Expression Level of Monoclonal Antibody against Human CD20. Avicenna Journal of Medical Biotechnology, 10(4), 239-245. [Link]

  • Yoshikawa, N., et al. (2023). Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response. International Journal of Molecular Sciences, 24(25), 17694. [Link]

  • ResearchGate. (2021). Development of bioreactor system for L-tyrosine synthesis using thermostable tyrosine phenol-lyase. [Link]

  • Carta, R., & Tola, G. (1996). Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. Journal of Chemical & Engineering Data, 41(3), 414-417. [Link]

  • ResearchGate. (2013). Effect of Media Supplements on the Glycosylation Profile in MAbs. [Link]

  • Lütke-Eversloh, T., et al. (2007). Perspectives of biotechnological production of L-tyrosine and its applications. Applied Microbiology and Biotechnology, 77(4), 751-762. [Link]

  • ResearchGate. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. [Link]

  • López-Díaz, F. J., et al. (2020). Nutrient supplementation strategy improves cell concentration and longevity, monoclonal antibody production and lactate metabolism of Chinese hamster ovary cells. Cytotechnology, 72(2), 279-291. [Link]

  • DeLuca, J. G., et al. (2021). Generation and diversification of recombinant monoclonal antibodies. eLife, 10, e71653. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of LC-MS/MS and HPLC for Leucyltyrosine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical chemistry, the precise quantification of peptides is paramount for pharmacokinetic studies, biomarker discovery, and drug development. Leucyltyrosine (Leu-Tyr), a dipeptide composed of L-leucine and L-tyrosine, serves as a critical analyte in various research contexts, from metabolism studies to its potential as a therapeutic agent.[1] The choice of analytical methodology for its quantification directly impacts the reliability and validity of experimental outcomes. This guide provides a comprehensive cross-validation of two powerhouse techniques: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

As a Senior Application Scientist, my objective is to move beyond a mere listing of specifications and delve into the causality behind experimental choices, ensuring that the protocols described are self-validating systems grounded in scientific integrity.

The Analytical Imperative: Why Cross-Validation Matters

Cross-validation is the process of comparing two distinct analytical methods to ensure that they produce comparable and reliable results for the same analyte.[2] This is not merely a redundancy; it is a cornerstone of robust bioanalytical method validation, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[2][3] It becomes particularly crucial when:

  • Migrating methods: Transitioning from an established method (like HPLC-UV) to a more advanced one (like LC-MS/MS).

  • Inter-laboratory comparisons: Ensuring consistency of results across different sites.[2]

Fundamental Principles: A Tale of Two Detectors

Understanding the core principles of each technique is essential to appreciate their respective strengths and limitations in the context of this compound quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[4] For this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is polar.[5]

The quantification aspect relies on a UV detector. The tyrosine residue in this compound contains a phenolic ring, which is a chromophore that absorbs UV light at a specific wavelength (typically around 280 nm).[6][7] According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of the analyte in the detector's flow cell.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS also begins with an HPLC separation.[9] However, instead of a UV detector, the eluent is directed into a mass spectrometer.[10] Here, the this compound molecules are ionized, typically using Electrospray Ionization (ESI).[11]

The "tandem" aspect of MS/MS involves two stages of mass analysis. In the first stage (MS1), the ionized this compound molecules (precursor ions) are selected based on their mass-to-charge ratio (m/z). These selected ions are then fragmented, and in the second stage (MS2), specific fragment ions (product ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptionally high degree of selectivity and sensitivity.[12]

Head-to-Head Comparison: Performance Metrics for this compound Quantification

The choice between HPLC-UV and LC-MS/MS often hinges on the specific requirements of the study. The following table summarizes the key performance parameters based on established bioanalytical method validation guidelines.[13][14]

Parameter HPLC-UV LC-MS/MS Rationale and Insights for this compound
Selectivity/Specificity ModerateVery HighHPLC-UV relies on the UV absorbance of the tyrosine residue. While effective, co-eluting compounds with similar chromophores can cause interference.[6] LC-MS/MS, through MRM, offers superior selectivity by monitoring specific precursor-to-product ion transitions, making it far less susceptible to matrix effects and interferences.[15][16]
Sensitivity (Lower Limit of Quantification - LLOQ) Nanogram (ng/mL) rangePicogram (pg/mL) to femtogram (fg/mL) rangeThe inherent sensitivity of mass spectrometric detection is orders of magnitude greater than UV detection.[16] For studies requiring the measurement of very low concentrations of this compound, such as in pharmacokinetic studies with low dosage, LC-MS/MS is the unequivocal choice.[17]
Linearity & Dynamic Range Good (typically 2-3 orders of magnitude)Excellent (typically 3-5 orders of magnitude)Both techniques can provide excellent linearity over their respective ranges. However, the wider dynamic range of LC-MS/MS allows for the quantification of both low and high concentration samples in a single run without the need for dilution, which can introduce errors.[15]
Accuracy & Precision Good to ExcellentExcellentBoth methods can achieve high levels of accuracy (closeness to the true value) and precision (repeatability), typically within the ±15% acceptance criteria (±20% at the LLOQ) set by regulatory guidelines.[18] However, the superior selectivity of LC-MS/MS often translates to better accuracy, especially in complex biological matrices.
Throughput ModerateHighModern LC-MS/MS systems, particularly with UHPLC front-ends, can achieve very short run times (1-2 minutes), enabling high-throughput analysis.[17] HPLC-UV methods may require longer run times to achieve adequate separation from interfering peaks.
Cost & Complexity LowerHigherHPLC-UV systems are generally less expensive to purchase and maintain. The instrumentation and method development are also typically less complex. LC-MS/MS requires a significant capital investment and specialized expertise for operation and maintenance.[19]

Experimental Workflow: A Step-by-Step Guide to Cross-Validation

The following protocol outlines a robust workflow for the cross-validation of HPLC-UV and LC-MS/MS for the quantification of this compound in a biological matrix (e.g., plasma).

Caption: A typical workflow for the cross-validation of this compound quantification methods.

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

  • Stock Solution: Prepare a primary stock solution of this compound in a suitable solvent (e.g., 50% methanol in water).

  • Internal Standard (IS): For LC-MS/MS, a stable isotope-labeled (SIL) this compound is the ideal internal standard as it co-elutes and experiences similar ionization effects. For HPLC-UV, a structurally similar compound with a distinct retention time can be used.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of this compound. The range should cover the expected concentrations in the study samples.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

2. Sample Extraction

  • Protein Precipitation: For plasma samples, a simple and effective extraction method is protein precipitation. Add a sufficient volume of cold acetonitrile (e.g., 3:1 ratio of acetonitrile to plasma) to the samples, vortex, and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing this compound to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for injection.

3. Chromatographic Conditions

  • Column: A C18 reversed-phase column is a suitable choice for separating this compound.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) and acetonitrile is typically used. The gradient should be optimized to achieve a good peak shape and separation from matrix components.

  • Flow Rate and Injection Volume: These will depend on the column dimensions and system but are typically in the range of 0.2-0.5 mL/min for a standard analytical column and 5-10 µL injection volume.

4. Detection and Quantification

  • HPLC-UV: Set the UV detector to monitor the absorbance at the λmax of tyrosine (approximately 280 nm).[20]

  • LC-MS/MS:

    • Ionization: Use positive ion electrospray ionization (ESI+).

    • MRM Transitions: Optimize the MRM transitions for this compound and the internal standard. This involves identifying the precursor ion (the protonated molecule [M+H]+) and the most stable and abundant product ions upon fragmentation.

5. Cross-Validation Procedure

  • Analyze the same set of calibration standards and QC samples using both the validated HPLC-UV and LC-MS/MS methods.

  • Compare the results for linearity (correlation coefficient of the calibration curves), accuracy (percent deviation from the nominal concentration), and precision (coefficient of variation).

  • The acceptance criteria for the comparison should be pre-defined, but generally, the results from the two methods should be within a certain percentage of each other (e.g., ±20%).

Logical Relationship: A Symbiotic Approach

The relationship between HPLC-UV and LC-MS/MS in a research and development setting can be viewed as complementary rather than purely competitive.

logical_relationship cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_validation Cross-Validation hplc Method Development & Early-Phase Screening cross_val Data Integrity & Method Transfer hplc->cross_val Provides baseline for comparison lcms High-Sensitivity & High-Throughput Analysis lcms->cross_val Offers enhanced performance cross_val->hplc Confirms method viability cross_val->lcms Validates advanced method

Caption: The complementary roles of HPLC-UV and LC-MS/MS in analytical workflows.

Conclusion: Selecting the Right Tool for the Job

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific needs of the application.

  • HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for applications where high sensitivity is not a primary requirement, such as in formulation analysis or for quantifying higher concentration samples.

  • LC-MS/MS is the gold standard for applications demanding high sensitivity, selectivity, and throughput, particularly in complex biological matrices. It is the preferred method for pharmacokinetic studies, biomarker validation, and regulated bioanalysis.

A thorough cross-validation, as outlined in this guide, is not just a regulatory hurdle but a scientific necessity. It ensures the integrity of your data and provides the confidence needed to make critical decisions in research and drug development. By understanding the principles and nuances of each technique, scientists can leverage the strengths of both to achieve accurate and reliable quantification of this compound.

References

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  • USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare.
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  • SOP 12: Validation of Bioanalytical Methods. (n.d.). European Bioanalysis Forum.
  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration.
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  • FDA Signals a New Approach for Analytical Method Validation. (n.d.). ResearchGate.
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  • This compound|CAS 968-21-8|Research Chemical. (n.d.). Benchchem.
  • This compound | C15H22N2O4 | CID 70410. (n.d.). PubChem.
  • LC-MS/MS for protein and peptide quantification in clinical chemistry. (n.d.). Request PDF.
  • Basics of LC/MS. (n.d.). Agilent.
  • Basics of LC/MS. (n.d.). Agilent.
  • How It Works: UV Detection for HPLC. (n.d.). LCGC International.
  • Peptide Mapping by Liquid Chromatography-Mass Spectrometry (LC-MS). (n.d.). DSDP Analytics.
  • HPLC Analysis and Purification of Peptides. (n.d.). PubMed Central.
  • Reactivity of Tyr-Leu and Leu-Tyr dipeptides: identification of oxidation products by liquid chromatography-tandem mass spectrometry. (n.d.). PubMed.
  • Application of high-performance liquid chromatography on-line with ultraviolet/visible spectroscopy. (n.d.). Polish Journal of Food and Nutrition Sciences.
  • Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. (n.d.). PubMed Central.
  • Fundamentals of HPLC 4. Apparatus constituting HPLC[14]. (2021). YouTube. Retrieved January 6, 2026, from

  • HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex.
  • Quantification of hydrolyzed peptides and proteins by amino acid fluorescence. (n.d.). Journal of Peptide Science.
  • Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. (2016). Analytical and Bioanalytical Chemistry.

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comparing the antioxidant capacity of Leucyltyrosine and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Antioxidant Capacity of Leucyltyrosine and Its Analogs

For researchers and professionals in the fields of biochemistry, pharmacology, and drug development, the quest for potent and safe antioxidant compounds is of paramount importance. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a myriad of pathological conditions. Bioactive peptides derived from natural protein sources have emerged as promising candidates for antioxidant therapy due to their efficacy and favorable safety profile.[1] Among these, the dipeptide this compound (Leu-Tyr) has garnered significant attention. This guide provides a comprehensive comparison of the antioxidant capacity of this compound and its structural analogs, supported by experimental data, detailed methodologies, and an exploration of the underlying structure-activity relationships.

The Antioxidant Prowess of Tyrosine-Containing Dipeptides

The antioxidant activity of peptides is largely dictated by their amino acid composition, sequence, and molecular weight.[2] Dipeptides containing the amino acid Tyrosine (Tyr) are particularly potent antioxidants.[1] The phenolic hydroxyl group in the side chain of Tyrosine can readily donate a hydrogen atom to scavenge free radicals, thereby neutralizing their reactivity and mitigating oxidative damage.[3][4] this compound, a dipeptide composed of Leucine (Leu) and Tyrosine, combines the radical-scavenging ability of Tyrosine with the hydrophobicity imparted by Leucine. This hydrophobicity can enhance the peptide's interaction with lipid-rich environments, such as cell membranes, potentially increasing its efficacy in protecting against lipid peroxidation.[2]

Comparative Analysis of Antioxidant Capacity

The antioxidant capacity of this compound and its analogs has been evaluated using various in vitro assays, primarily the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates greater antioxidant activity.

Below is a comparative summary of the antioxidant capacity of this compound and several of its analogs, where the N-terminal Leucine is substituted with other amino acids. The data is synthesized from a systematic study by Torkova et al. (2015), which provides a direct and reliable comparison under consistent experimental conditions.[5]

Dipeptide (X-Tyr)N-terminal Amino Acid (X)TEAC (µmol TE/µmol)ORAC (µmol TE/µmol)
Leu-Tyr Leucine 1.71 3.80
Ala-TyrAlanine1.833.50
Gly-TyrGlycine1.833.40
Val-TyrValine1.713.70
Ile-TyrIsoleucine1.703.70
Phe-TyrPhenylalanine1.623.60
Pro-TyrProline1.283.20

Data sourced from Torkova et al. (2015).[5]

Structure-Activity Relationship of Tyrosine-Containing Dipeptides

The antioxidant activity of dipeptides is not solely dependent on the presence of an antioxidant amino acid like Tyrosine but is also significantly influenced by the identity and position of the adjacent amino acid.[6][7]

The Critical Role of the N-terminal Residue

Systematic studies have revealed a clear trend: dipeptides with Tyrosine at the N-terminus (Tyr-X) generally exhibit higher antioxidant activity compared to their counterparts with Tyrosine at the C-terminus (X-Tyr).[5][6] For instance, in the ABTS assay, dipeptides with N-terminal Tyrosine show, on average, 1.4 times higher antioxidant capacity than free Tyrosine, whereas dipeptides with C-terminal Tyrosine have about half the antioxidant capacity of free Tyrosine.[5] This suggests that the free amino group at the N-terminus of Tyrosine plays a crucial role in the mechanism of radical scavenging.[5]

Influence of the Neighboring Amino Acid

The nature of the amino acid adjacent to Tyrosine also modulates the antioxidant activity. In the case of this compound and its analogs with other hydrophobic amino acids at the N-terminus (Ala-Tyr, Val-Tyr, Ile-Tyr), the antioxidant capacities are quite similar, indicating that the presence of a hydrophobic residue in this position is a key determinant of activity.[2][5] The hydrophobicity of these peptides may facilitate their access to lipid-soluble free radicals.[2]

The presence of certain amino acids can have a more pronounced effect. For example, Pro-Tyr shows a notably lower antioxidant capacity compared to other X-Tyr dipeptides.[5] This is likely due to the rigid ring structure of Proline, which may sterically hinder the interaction of the Tyrosine residue with free radicals.[2]

Cellular Antioxidant Activity and Protective Effects

While in vitro chemical assays are valuable for initial screening, evaluating the antioxidant activity in a cellular context is crucial for assessing potential physiological relevance. Tyr-containing dipeptides have been shown to protect cells from oxidative stress. For instance, Tyr-Leu and Phe-Tyr have demonstrated the ability to protect HepG-2 liver cells from damage induced by hydrogen peroxide (H₂O₂).[7]

The protective mechanism of these peptides in a cellular environment often involves the activation of endogenous antioxidant defense systems. A key signaling pathway in this process is the Keap1-Nrf2-ARE pathway.[3][8]

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Nrf2 Ubiquitination Keap1_Nrf2->Nrf2_ub Cul3-Rbx1 Keap1_mod Keap1 Modification Keap1_Nrf2->Keap1_mod conformational change Proteasome Proteasomal Degradation Nrf2_ub->Proteasome Peptide Antioxidant Peptide (e.g., Leu-Tyr) Peptide->Keap1_Nrf2 induces ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces Nrf2_free Nrf2 Keap1_mod->Nrf2_free Nrf2 release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Maf Maf Maf->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription

The Keap1-Nrf2-ARE Signaling Pathway.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1, which promotes its degradation. In the presence of oxidative stress or certain bioactive compounds like antioxidant peptides, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and cytoprotective enzymes, leading to their increased expression and a bolstered cellular defense against oxidative stress.[3]

Experimental Protocols for Antioxidant Capacity Assessment

To ensure the trustworthiness and reproducibility of antioxidant studies, standardized and well-validated protocols are essential. Below are detailed methodologies for the commonly used DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration is proportional to the radical scavenging activity of the antioxidant compound.

Step-by-Step Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.

  • Sample preparation: Dissolve the peptide samples (this compound and its analogs) in a suitable solvent (e.g., methanol or a buffer) to prepare a series of concentrations.

  • Reaction setup: In a 96-well microplate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the sample solutions at different concentrations. For the control, add the solvent instead of the sample solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting a dose-response curve of inhibition percentage against sample concentration.[3]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH and Peptide Solutions DPPH_sol->Mix Sample_sol Prepare Peptide Solutions (various conc.) Sample_sol->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

General workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[9]

Step-by-Step Protocol:

  • Preparation of ABTS radical cation (ABTS•⁺) stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•⁺.[8]

  • Preparation of working solution: Dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Sample preparation: Prepare a series of concentrations of the peptide samples in the same buffer.

  • Reaction setup: In a 96-well microplate, add a small volume of the sample solutions to each well, followed by a larger volume of the ABTS•⁺ working solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•⁺ scavenging activity and the IC₅₀ value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3]

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Generate ABTS•+ Stock Solution (ABTS + K2S2O8) ABTS_work Prepare ABTS•+ Working Solution (Absorbance ~0.7) ABTS_stock->ABTS_work Mix Mix ABTS•+ and Peptide Solutions ABTS_work->Mix Sample_sol Prepare Peptide Solutions (various conc.) Sample_sol->Mix Incubate Incubate ~6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition, IC50, and/or TEAC Measure->Calculate

Sources

A Senior Application Scientist's Guide to Differentiating Leucyltyrosine Isomers: An In-Depth Comparison of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of peptide isomers is a critical analytical challenge. The subtle differences between isomers can have profound effects on biological activity, efficacy, and safety. This guide provides a comprehensive comparison of analytical methods to differentiate the various isomers of Leucyltyrosine, offering insights into the causality behind experimental choices and providing actionable, self-validating protocols.

This compound, a dipeptide composed of leucine and tyrosine, can exist in several isomeric forms, each presenting a unique analytical puzzle. These include:

  • Sequence Isomers: Leucyl-tyrosine (Leu-Tyr) and Tyrosyl-leucine (Tyr-Leu), where the order of amino acid residues is inverted.[1][2]

  • Constitutional Isomers: Where leucine is replaced by its constitutional isomer, isoleucine (Ile), resulting in Isoleucyl-tyrosine (Ile-Tyr).

  • Stereoisomers (Diastereomers and Enantiomers): Arising from the chirality of the alpha-carbons of leucine and tyrosine (L- and D-forms).

This guide will dissect the analytical strategies best suited for resolving each of these isomeric challenges, with a focus on liquid chromatography, mass spectrometry, and ion mobility spectrometry.

Differentiating Sequence Isomers: Leucyl-tyrosine vs. Tyrosyl-leucine

The primary challenge in separating sequence isomers lies in their identical mass and elemental composition. Therefore, techniques that rely on subtle differences in physicochemical properties are paramount.

Hydrophilic Interaction Chromatography (HILIC)

HILIC is a powerful chromatographic technique for separating polar and hydrophilic compounds, making it well-suited for peptides.[3] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between a water-enriched layer on the surface of the stationary phase and a less polar mobile phase. The elution order is generally the inverse of that in reversed-phase chromatography.

Expertise & Experience: The choice of HILIC for separating Leu-Tyr and Tyr-Leu is predicated on the potential for differential interaction of the terminal amino and carboxyl groups, as well as the side chains, with the polar stationary phase. The exposed N-terminus of leucine in Leu-Tyr versus tyrosine in Tyr-Leu will influence the overall hydrophilicity and interaction with the stationary phase.

Trustworthiness: A well-developed HILIC method will demonstrate baseline resolution of the two isomers, with reproducible retention times and peak shapes. The inclusion of standards for each isomer is crucial for peak identification and method validation.

Experimental Protocol: HILIC Separation of Leu-Tyr and Tyr-Leu

  • Column: TSKgel® Amide-80 (4.6 mm ID x 25 cm, 5 µm) or a Waters ACQUITY UPLC BEH Amide column (2.1 mm ID x 100 mm, 1.7 µm).[4][5]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile/Water (95:5, v/v)

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile/Water (50:50, v/v)

  • Gradient: A linear gradient from 0% to 100% B over 20 minutes.

  • Flow Rate: 0.4 mL/min for a 2.1 mm ID column.

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm or 280 nm (due to the tyrosine chromophore).

  • Sample Preparation: Dissolve standards and samples in the initial mobile phase composition.

Tandem Mass Spectrometry (MS/MS)

While Leu-Tyr and Tyr-Leu are isobaric, their fragmentation patterns upon collision-induced dissociation (CID) in a mass spectrometer will differ due to the sequence of amino acids. The resulting b- and y-ions will be diagnostic for each isomer.

Expertise & Experience: The fragmentation of the peptide bond will yield characteristic ions. For Leu-Tyr, the y1 ion will correspond to protonated tyrosine, and the b1 ion to the leucyl residue. Conversely, for Tyr-Leu, the y1 ion will be protonated leucine, and the b1 ion will be the tyrosyl residue.

Trustworthiness: The presence and relative abundance of these diagnostic fragment ions provide a definitive identification of each sequence isomer.

Data Presentation: Expected Diagnostic Fragment Ions for Leu-Tyr and Tyr-Leu

IsomerPrecursor Ion (m/z)Diagnostic y1-ion (m/z)Diagnostic b1-ion (m/z)
Leu-Tyr295.16182.08 (Tyr+H)+114.11 (Leu-CO+H)+
Tyr-Leu295.16132.10 (Leu+H)+264.12 (Tyr-CO+H)+

Differentiating Constitutional Isomers: Leucyl-tyrosine vs. Isoleucyl-tyrosine

Leucine and isoleucine are constitutional isomers with the same mass, making their differentiation within a peptide a classic analytical challenge.

Advanced Tandem Mass Spectrometry Techniques

Standard CID often fails to produce unique fragment ions to distinguish between leucine and isoleucine residues. However, more advanced fragmentation techniques can induce side-chain cleavages that are diagnostic.

  • Charge Transfer Dissociation (CTD): CTD is a high-energy activation technique that can induce fragmentation of the amino acid side chains, producing characteristic d and w ions.[6][7][8]

  • Low-Energy ESI-TRAP MSn: This technique can be used to generate a diagnostic fragment ion at m/z 69 for isoleucine through a specific gas-phase fragmentation pathway.[9][10]

Expertise & Experience: The choice of these advanced MS techniques is driven by the need to generate fragment ions that originate from the amino acid side chains, rather than just the peptide backbone. The unique branched structure of the isoleucine side chain compared to leucine's is the basis for these differential fragmentation patterns.

Trustworthiness: The consistent observation of diagnostic fragment ions (e.g., m/z 69 for isoleucine in MSn experiments) across multiple runs provides high confidence in the identification.

Experimental Protocol: Differentiation of Leu and Ile in Peptides by ESI-TRAP MSn

  • Infuse the peptide solution into an electrospray ionization (ESI) ion trap mass spectrometer.

  • Isolate the precursor ion of the dipeptide (e.g., m/z 295.16).

  • Perform MS/MS (CID) to generate fragment ions.

  • Isolate a primary fragment ion containing the Leu/Ile residue.

  • Perform MS3 on the isolated fragment ion. The presence of a prominent ion at m/z 69 is indicative of isoleucine.[9]

Visualization: Workflow for Leu/Ile Differentiation by MSn

G cluster_0 Mass Spectrometry Workflow Precursor Ion Precursor Ion MS/MS (CID) MS/MS (CID) Precursor Ion->MS/MS (CID) Isolate & Fragment Fragment Ion Fragment Ion MS/MS (CID)->Fragment Ion Generate Fragments MS3 MS3 Fragment Ion->MS3 Isolate & Fragment Diagnostic Ion (m/z 69) Diagnostic Ion (m/z 69) MS3->Diagnostic Ion (m/z 69) Isoleucine Present No Diagnostic Ion No Diagnostic Ion MS3->No Diagnostic Ion Leucine Present

Caption: Workflow for differentiating Leucine and Isoleucine using MSn.

Differentiating Stereoisomers

The separation of enantiomers and diastereomers requires a chiral environment, which can be achieved through chiral stationary phases in chromatography or chiral selectors in capillary electrophoresis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating stereoisomers. Zwitterionic chiral stationary phases (CSPs) have shown great promise for the direct separation of amino acids and small peptides.[11][12]

Expertise & Experience: Cinchona alkaloid-derived zwitterionic CSPs, such as CHIRALPAK® ZWIX(+), create a chiral environment through a combination of ionic and hydrophobic interactions.[11] The differential interaction of the stereoisomers with the chiral selector on the stationary phase leads to their separation. These methods are often compatible with LC-MS, allowing for simultaneous separation and identification.[13]

Trustworthiness: A validated chiral HPLC method will show distinct peaks for each stereoisomer with sufficient resolution. The elution order can often be predicted based on the specific CSP and mobile phase conditions.

Experimental Protocol: Chiral HPLC Separation of this compound Diastereomers

  • Column: CHIRALPAK® ZWIX(+) (3.0 mm ID x 150 mm, 3 µm)

  • Mobile Phase: Methanol/Water (90:10, v/v) with 25 mM formic acid and 12.5 mM ammonium formate.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 280 nm or MS detection.

  • Sample Preparation: Dissolve samples in the mobile phase.

Data Presentation: Comparison of Analytical Methods for this compound Isomers

Isomer TypePrimary Analytical ChallengeRecommended TechniqueKey Differentiating Principle
Sequence Isomers Identical MassHILIC, Tandem MSDifferential polarity and fragmentation patterns
Constitutional Isomers Identical MassAdvanced Tandem MS (CTD, MSn)Diagnostic side-chain fragment ions
Stereoisomers Identical Physicochemical Properties (Enantiomers)Chiral HPLC, Chiral CEDifferential interaction with a chiral selector

The Power of Orthogonal and Hyphenated Techniques

For complex mixtures or challenging separations, a single analytical technique may not be sufficient. The combination of orthogonal methods, such as liquid chromatography and ion mobility spectrometry coupled with mass spectrometry (LC-IMS-MS), can provide enhanced resolving power.

Expertise & Experience: Ion mobility spectrometry (IMS) separates ions based on their size, shape, and charge in the gas phase.[14] Even subtle differences in the three-dimensional structure of peptide isomers can lead to different drift times in an IMS cell, allowing for their separation.[15][16][17] When coupled with LC and MS, this provides a multi-dimensional analytical platform.[18]

Trustworthiness: The ability to separate isomers in two orthogonal dimensions (retention time in LC and drift time in IMS) provides a very high degree of confidence in their identification and quantification.

Visualization: Multi-dimensional Separation Workflow

G cluster_1 LC-IMS-MS Workflow Sample Sample LC Separation LC Separation Sample->LC Separation Inject Ion Mobility Separation Ion Mobility Separation LC Separation->Ion Mobility Separation Elute & Ionize Mass Analysis Mass Analysis Ion Mobility Separation->Mass Analysis Separate by Shape Data Analysis Data Analysis Mass Analysis->Data Analysis Detect m/z

Caption: Workflow of a hyphenated LC-IMS-MS system.

Conclusion

The differentiation of this compound isomers requires a multi-faceted analytical approach. While HILIC and tandem MS are effective for sequence isomers, advanced MS techniques are necessary for constitutional isomers. For the ultimate challenge of stereoisomer separation, chiral chromatography remains the most robust solution. The future of isomer analysis lies in the hyphenation of orthogonal techniques like LC-IMS-MS, which promises to unravel even the most complex isomeric mixtures with unprecedented resolution and confidence. This guide serves as a foundational resource for scientists to make informed decisions in selecting and developing analytical methods for the critical task of peptide isomer characterization.

References

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  • Edwards, H. M., Wu, H. T., Julian, R. R., & Jackson, G. P. (2022). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). Rapid Communications in Mass Spectrometry, 36(5), e9246. [Link]

  • Edwards, H. M., Wu, H. T., Julian, R. R., & Jackson, G. P. (2022). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). NSF Public Access Repository. [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. [Link]

  • Semantic Scholar. (n.d.). How to discriminate between leucine and isoleucine by low energy ESI-TRAP MSn. [Link]

  • Edwards, H. M., Wu, H. T., Julian, R. R., & Jackson, G. P. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). Rapid Communications in Mass Spectrometry, e9246. [Link]

  • Mant, C. T., & Hodges, R. S. (2004). Peptide separation by Hydrophilic-Interaction Chromatography: a review. Journal of Biochemical and Biophysical Methods, 60(3), 265–280. [Link]

  • Waters Corporation. (n.d.). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. [Link]

  • Shvartsburg, A. A., Li, F., Smith, R. D., & Klipp, T. (2011). Separation of a set of peptide sequence isomers using differential ion mobility spectrometry. Analytical Chemistry, 83(18), 7088–7095. [Link]

  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • Shvartsburg, A. A., & Smith, R. D. (2012). Ion Mobility Separation of Peptide Isotopomers. Analytical Chemistry, 84(15), 6598–6604. [Link]

  • Shvartsburg, A. A., Li, F., Smith, R. D., & Klipp, T. (2011). Separation of a Set of Peptide Sequence Isomers Using Differential Ion Mobility Spectrometry. Analytical Chemistry, 83(18), 7088-7095. [Link]

  • R-Discovery. (2010). Hydrophilic interaction LC of peptides: Columns comparison and clustering. [Link]

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  • ResearchGate. (n.d.). Advancing Peptide and Protein Stereoisomer Analysis with Conformation-Based Chiral Separation via Liquid Chromatography and Ion Mobility-Mass Spectrometry. [Link]

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  • Stow, S. M., Causon, T. J., & Kurulugama, R. T. (2019). Ion Mobility Spectrometry: Fundamental Concepts, Instrumentation, Applications, and the Road Ahead. Journal of the American Society for Mass Spectrometry, 30(10), 2071–2084. [Link]

  • Ilasco, D., & Chankvetadze, B. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(22), 5434. [Link]

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  • Weerasekara, R. K., & Lunte, S. M. (2022). Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with Electrochemical Detection. Electroanalysis, 34(5), 786-794. [Link]

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  • ResearchGate. (n.d.). a HPLC separation of standard DL-tyrosine (50 mM in HPLC grade water). [Link]

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  • Padmanabhan, S., & Baldwin, R. L. (1994). Helix-stabilizing interaction between tyrosine and leucine or valine when the spacing is i, i + 4. Journal of Molecular Biology, 241(5), 706–713. [Link]

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A Senior Application Scientist's Guide: Choosing Between Leucyltyrosine and Chromogenic Substrates for Aminopeptidase Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to the study of proteolytic enzymes, the selection of an appropriate assay substrate is a critical decision that dictates the quality, sensitivity, and relevance of experimental outcomes. Aminopeptidases, a ubiquitous class of exopeptidases that cleave amino acids from the N-terminus of proteins and peptides, are implicated in a vast array of physiological processes, making them prime targets for therapeutic intervention. Consequently, the robust measurement of their activity is paramount.

This guide provides an in-depth comparison of two common substrate classes for aminopeptidase assays: natural dipeptides, represented by Leucyltyrosine (Leu-Tyr), and synthetic chromogenic substrates, exemplified by L-Leucine p-nitroanilide (LpNA). We will explore the mechanistic underpinnings of each, present their respective advantages and limitations, and provide validated experimental protocols to empower you to make an informed choice for your specific research needs.

The Fundamental Difference: Mimicking Nature vs. Engineering a Signal

The core distinction between these substrate types lies in their chemical identity and how they report enzymatic activity.

Chromogenic Substrates: A Direct, Engineered Color Change

Chromogenic substrates are synthetic molecules engineered for convenience and direct detection.[1][2] They consist of a specific amino acid (like Leucine) linked to a chromophore—a chemical group that becomes colored upon cleavage.[1][2] For L-Leucine p-nitroanilide (LpNA), the chromophore is p-nitroaniline (pNA).

When an aminopeptidase cleaves the peptide bond between L-Leucine and pNA, the colorless substrate is hydrolyzed, releasing the yellow-colored p-nitroaniline.[3][4] The rate of color formation is directly proportional to the enzyme's activity and can be measured continuously using a spectrophotometer at approximately 405 nm.[3][5] This method is prized for its simplicity and amenability to high-throughput screening.[6][7]

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption { label = "Fig. 1: Chromogenic Assay Workflow"; fontname = "Arial"; fontsize = 10; } DOT Caption: Workflow for a typical chromogenic aminopeptidase assay.

This compound: A Natural Substrate Requiring Secondary Detection

This compound is a natural dipeptide. Its hydrolysis by an aminopeptidase yields the free amino acids L-Leucine and L-Tyrosine. Unlike chromogenic substrates, the products of this reaction are colorless. Therefore, a subsequent detection step is required to quantify the enzymatic activity. Common methods include:

  • Ninhydrin Assay: Reacts with the newly formed N-terminal amine of Tyrosine to produce a deep purple color (Ruhemann's purple), which can be measured colorimetrically.

  • Fluorescamine Assay: Reacts with primary amines to yield a highly fluorescent product, offering greater sensitivity than ninhydrin.

  • Coupled Enzyme Assays: The released amino acid can be a substrate for a second enzyme that produces a detectable signal (e.g., NADH/NAD+ absorbance change).

  • LC-MS: A highly sensitive and specific method that directly measures the formation of the product amino acids.[8][9]

The necessity of a secondary reaction makes this an endpoint assay, which can be more labor-intensive than a continuous chromogenic assay.

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption { label = "Fig. 2: Dipeptide Assay Workflow"; fontname = "Arial"; fontsize = 10; } DOT Caption: Workflow for a dipeptide-based aminopeptidase assay.

Head-to-Head Comparison: Performance and Practicality

The choice between these substrates hinges on the specific demands of your experiment. A summary of key comparative points is presented below.

FeatureChromogenic Substrates (e.g., LpNA)This compound (Dipeptide)
Detection Principle Direct, continuous colorimetricIndirect, endpoint (requires secondary detection)
Kinetic Data Real-time, continuous rate determination[3]Endpoint or pseudo-kinetic (multiple time points)
Physiological Relevance Lower; synthetic molecule may not fully mimic natural substrate interactions.[10][11]Higher; natural dipeptide is a more biologically relevant substrate.
Sensitivity ModeratePotentially higher, depending on the detection method (e.g., LC-MS, fluorescence).
Specificity Can be less selective; may react with related enzymes.[10]Generally higher specificity for the target aminopeptidase.
Throughput High; easily automated for 96/384-well plates.[7]Lower; secondary detection step adds complexity and time.
Ease of Use Very high; simple "mix-and-read" protocol.[12]Moderate; requires additional steps and reagents.
Potential Interferences Colored compounds in the sample; pNA absorbance is pH-sensitive.Compounds that interfere with the secondary detection method.
Cost Generally lower cost per assay.[6]Can be higher, especially if using advanced detection like LC-MS.

Expert Insights: When to Choose Which Substrate

As a Senior Application Scientist, my recommendation is guided by the experimental question:

  • For High-Throughput Screening (HTS) and Inhibitor Profiling: Chromogenic substrates are the undisputed choice. Their simplicity, low cost, and amenability to automation allow for the rapid screening of thousands of compounds. The direct, real-time kinetic readout is ideal for calculating initial velocities and inhibition constants (Ki).[7]

  • For Characterizing Enzyme Specificity and Physiological Function: this compound and other natural dipeptides are superior. When you need to understand how an enzyme behaves with its native substrates, a synthetic molecule with a bulky chromophore may not provide an accurate kinetic profile.[11][13] Studies focusing on the subtle aspects of substrate recognition benefit greatly from using more biologically representative molecules.

  • For Complex Biological Samples: If your sample (e.g., cell lysate, tissue homogenate) contains compounds that absorb light near 405 nm, a chromogenic assay will have high background noise. In this scenario, a this compound assay coupled with a highly specific detection method like LC-MS can provide cleaner, more reliable data.

Validated Experimental Protocols

The following protocols are provided as a robust starting point. Always optimize buffer conditions, pH, and substrate concentration for your specific enzyme and experimental setup.

Protocol 1: Aminopeptidase Assay using L-Leucine p-Nitroanilide (LpNA)

This protocol is based on standard methods for continuous spectrophotometric rate determination.[3][14]

A. Rationale: This assay leverages the direct production of a colored product (p-nitroaniline) for real-time monitoring of enzyme activity. The use of a Tricine buffer at pH 8.0 is common as many aminopeptidases exhibit optimal activity under slightly alkaline conditions.[3][5] Methanol is used to dissolve the hydrophobic LpNA substrate before its final dilution in aqueous buffer.[3][14]

B. Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate Stock (10 mM LpNA): Dissolve L-Leucine p-nitroanilide in methanol or DMSO. Store protected from light at -20°C.

  • Enzyme Solution: Purified aminopeptidase diluted to the desired concentration in cold Assay Buffer.

  • 96-well clear, flat-bottom microplate

  • Spectrophotometer capable of reading absorbance at 405 nm.

C. Step-by-Step Methodology:

  • Prepare Working Substrate Solution: Dilute the 10 mM LpNA Stock solution in Assay Buffer to a final desired concentration (e.g., 1 mM). A typical final assay concentration is between 0.2 and 2 mM. It is crucial to determine the Michaelis constant (Km) for your enzyme to select a substrate concentration that is appropriate for your kinetic study (e.g., 2x Km).[10]

  • Set up the Reaction Plate:

    • Test Wells: Add 180 µL of Assay Buffer and 10 µL of Enzyme Solution.

    • Negative Control (No Enzyme) Wells: Add 190 µL of Assay Buffer.

  • Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes. This ensures temperature stability before initiating the reaction.

  • Initiate the Reaction: Add 10 µL of the working substrate solution to all wells to bring the total volume to 200 µL. Mix gently.

  • Measure Activity: Immediately begin reading the absorbance at 405 nm (A405) every 30-60 seconds for 10-30 minutes in a kinetic mode.

  • Data Analysis:

    • Subtract the rate of the "No Enzyme" control from the test wells to correct for any non-enzymatic substrate hydrolysis.

    • Determine the linear portion of the reaction curve (Vmax).

    • Calculate the activity using the Beer-Lambert law (Activity = (ΔA405/min) / (ε × l)), where ε is the molar extinction coefficient for p-nitroaniline at pH 8.0 (~10,600 M⁻¹cm⁻¹) and l is the path length in cm.

Protocol 2: Aminopeptidase Assay using this compound with Ninhydrin Detection

This protocol describes a classic endpoint assay suitable for quantifying total activity over a set period.

A. Rationale: This method measures the accumulation of product (L-Tyrosine and L-Leucine) after a fixed incubation time. The reaction is stopped, and the ninhydrin reagent is added, which reacts with the primary amine of the released amino acids to produce a colored compound. This approach is valuable when a continuous assay is not feasible or when using a more physiologically relevant substrate is the priority.

B. Reagents:

  • Assay Buffer: 50 mM Phosphate Buffer, pH 7.5

  • Substrate Solution (10 mM Leu-Tyr): Dissolve L-Leucyltyrosine in Assay Buffer.

  • Enzyme Solution: Purified aminopeptidase diluted in cold Assay Buffer.

  • Stop Solution: 1 M HCl

  • Ninhydrin Reagent

  • L-Tyrosine Standard Curve Solutions (0 to 1 mM in Assay Buffer)

C. Step-by-Step Methodology:

  • Set up Reaction Tubes:

    • Test Samples: In microcentrifuge tubes, mix 100 µL of Assay Buffer, 50 µL of Substrate Solution, and 50 µL of Enzyme Solution.

    • Negative Control (No Enzyme): Mix 150 µL of Assay Buffer and 50 µL of Substrate Solution.

    • Standard Curve: Prepare a set of tubes with 50 µL of each L-Tyrosine standard and 150 µL of Assay Buffer.

  • Incubation: Incubate all tubes at the desired temperature (e.g., 37°C) for a fixed time (e.g., 30 minutes). The time should be within the linear range of product formation.

  • Stop the Reaction: Add 50 µL of 1 M HCl to all tubes (except standards) and vortex. This denatures the enzyme and halts the reaction. Add 50 µL of 1 M HCl to the standards as well.

  • Color Development:

    • Add 250 µL of Ninhydrin Reagent to all tubes.

    • Boil for 10 minutes.

    • Cool to room temperature.

  • Measure Absorbance: Transfer 200 µL from each tube to a 96-well microplate and read the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the absorbance of the "No Enzyme" control from the test samples.

    • Generate a standard curve by plotting the absorbance of the L-Tyrosine standards against their concentration.

    • Use the standard curve to determine the concentration of amino acid released in your test samples.

    • Calculate the enzyme activity (e.g., in µmol of product/min/mg of enzyme).

Conclusion

The selection of a substrate for an aminopeptidase assay is a strategic decision that must align with the research objective. For high-throughput screening and routine activity checks where ease and speed are paramount, chromogenic substrates like L-Leucine p-nitroanilide offer a robust and cost-effective solution . For detailed kinetic characterization, specificity studies, and experiments where physiological relevance is critical, natural dipeptides like this compound provide a more accurate representation of the enzyme's biological function , despite the added complexity of indirect detection methods. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently select the optimal assay to generate high-quality, reliable, and relevant data.

References

  • DC Fine Chemicals. (2023). Chromogenic Substrates Overview. [Link]

  • Li, W., et al. (2001). Steady-state kinetic characterization of substrates and metal-ion specificities of the full-length and N-terminally truncated recombinant human methionine aminopeptidases (type 2). PubMed. [Link]

  • Malej, Z., et al. Detection and quantification of leucyl aminopeptidase after native electrophoresis using leucine-p-nitroanilide. PubMed. [Link]

  • Perry, J. D. (2017). A Decade of Development of Chromogenic Culture Media for Clinical Microbiology in an Era of Molecular Diagnostics. Clinical Microbiology Reviews, 30(2), 449-479. [Link]

  • Hung, C. S., et al. (2005). Characterization and kinetic analysis of enzyme-substrate recognition by three recombinant lactococcal tripeptidases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1748(1), 26-34. [Link]

  • Li, W., et al. (2001). Steady-state kinetic characterization of substrates and metal-ion specificities of the full-length and N-terminally truncated recombinant human methionine aminopeptidases (type 2). Semantic Scholar. [Link]

  • Tisljar, U. (1989). Differentiation of endopeptidases and aminopeptidases by high-performance liquid chromatography of reaction products from chromogenic peptide p-nitroanilines as substrates. PubMed. [Link]

  • Bascomb, S., et al. (2014). Novel chromogenic aminopeptidase substrates for the detection and identification of clinically important microorganisms. PubMed. [Link]

  • Sekine, A., et al. (2009). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. Applied and Environmental Microbiology, 75(10), 3242-3247. [Link]

  • Puthucheary, S. D., et al. (2013). Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei. BMC Infectious Diseases, 13, 235. [Link]

  • Zhao, Y., et al. (2022). Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis. AMB Express, 12(1), 12. [Link]

  • ResearchGate. Substrate Specificity and Kinetic Parameters of Aminopeptidase. [Link]

  • ResearchGate. Substrate specificity and kinetic parameters of peptide substrates' hydrolysis by triticale carboxypeptidase III. [Link]

  • BioVision. Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric). [Link]

  • ResearchGate. Real-time identification of amino acids during peptide hydrolysis. [Link]

  • Abbexa. Leucine Aminopeptidase (LAP) Activity Assay Kit. [Link]

  • bioRxiv. (2023). Massively parallel mapping of substrate cleavage sites defines dipeptidyl peptidase four subsite cooperativity. [Link]

  • Gallimore, M. J., & Friberger, P. (1988). Chromogenic peptide substrate assays and their clinical applications. PubMed. [Link]

  • Elpidina, E. N., et al. (2014). Selective chromogenic and fluorogenic peptide substrates for the assay of cysteine peptidases in complex mixtures. Analytical Biochemistry, 451, 60-66. [Link]

  • ResearchGate. Effect of pH on the absorbances of nitroaniline isomers. [Link]

  • Wang, C., et al. (2022). A Simple and Efficient Method for the Substrate Identification of Amino Acid Decarboxylases. International Journal of Molecular Sciences, 23(23), 14660. [Link]

  • Google Patents. RU2169925C1 - Method for determining leucine aminopeptidase activity.
  • Kublik, A., et al. (2012). Stable Isotope Peptide Mass Spectrometry To Decipher Amino Acid Metabolism in Dehalococcoides Strain CBDB1. Journal of Bacteriology, 194(19), 5427-5435. [Link]

  • ResearchGate. Degradation and removal of p-nitroaniline from aqueous solutions using a novel semi-fluid Fe/charcoal micro-electrolysis reactor. [Link]

  • MDPI. (2023). Corundum Particles as Trypsin Carrier for Efficient Protein Digestion. [Link]

  • Slideshare. Preparation of p-nitroacetanilide from Acetanilide. [Link]

  • Unacademy. p-Nitroacetanilide Study Material. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Leucyltyrosine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with Leucyltyrosine. As a dipeptide composed of L-leucine and L-tyrosine, this compound is generally not classified as a hazardous substance; however, adherence to rigorous safety protocols is paramount to ensure personnel safety and experimental integrity.[1] This document moves beyond a simple checklist, delving into the rationale behind each procedural step to build a culture of safety and confidence in your laboratory operations.

Hazard Assessment: Understanding the Risk Profile of this compound

While this compound and its constituent amino acids are not considered highly toxic, the primary physical hazard arises from its form as a lyophilized powder.[1][2] The toxicological properties have not been fully investigated, necessitating handling in accordance with good industrial hygiene and safety practices.[1][3]

Key Potential Hazards:

  • Inhalation: Fine dusts may cause respiratory tract irritation.[3][4]

  • Eye Contact: Particulates can cause transient eye irritation or, in some cases, more serious damage.[3][5]

  • Skin Contact: May cause skin irritation upon prolonged contact.[3]

  • Combustibility: Like many fine organic powders, this compound is combustible and can form explosive mixtures with air at sufficient concentrations.[1][3]

Table 1: Hazard Summary and Mitigation
HazardPotential EffectPrimary Mitigation Strategy
Inhalation Respiratory tract irritationUse of engineering controls (fume hood, ventilated enclosure); respiratory protection for large quantities.[3][4]
Eye Contact Irritation, potential for serious eye damageWear safety glasses with side shields or chemical splash goggles.[4][5]
Skin Contact Mild irritationWear appropriate chemical-resistant gloves and a lab coat.[3][4]
Ingestion May cause digestive tract irritationProhibit eating, drinking, and smoking in the lab; wash hands thoroughly after handling.[3]

The Core of Laboratory Safety: A Hierarchy of Controls

Before selecting specific PPE, it is crucial to apply the hierarchy of controls. This framework prioritizes the most effective and reliable safety measures. PPE is the final line of defense, essential for mitigating risks that cannot be eliminated through other means.[6]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Handling Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Balance Enclosure) Substitution->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures for handling chemicals.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is contingent on a risk assessment of the specific procedure being performed.[7] For this compound, this typically involves weighing the lyophilized powder and preparing solutions.

Table 2: Recommended PPE for Handling this compound
TaskMinimum Required PPE
General Laboratory Work (Visitor, "no touch")Protective eyewear (safety glasses with side shields).[7]
Handling Sealed Containers (Transporting, inventory)Lab coat, long pants, closed-toe shoes.
Weighing Small Quantities (<1g) (In a ventilated enclosure)Lab coat, safety glasses with side shields, disposable nitrile gloves.[7][8]
Weighing Large Quantities (>1g) or if Dust is Generated Lab coat, chemical splash goggles, disposable nitrile gloves. Work should be performed in a chemical fume hood or powder containment hood.[4][6]
Solution Preparation & Aliquoting Lab coat, safety glasses with side shields (or goggles if splashing is likely), disposable nitrile gloves.[6]
Spill Cleanup (Solid) Lab coat, chemical splash goggles, nitrile gloves. Respiratory protection (N95) may be required depending on spill size and dust generation.[4]
  • Eye and Face Protection : At a minimum, safety glasses with side shields are required for any work involving this compound.[6][7] If there is a significant risk of splashing during solution preparation, chemical splash goggles should be worn.[6]

  • Hand Protection : Disposable nitrile gloves provide adequate protection for incidental contact.[7] It is critical to remove gloves immediately after handling the chemical and wash hands thoroughly. For tasks with a higher risk of exposure, consider double-gloving.

  • Protective Clothing : A standard laboratory coat, worn fully buttoned, is required to protect against contamination of personal clothing.

  • Respiratory Protection : Under normal conditions with proper engineering controls (e.g., a chemical fume hood or ventilated balance enclosure), respiratory protection is not typically required.[4] If significant dust is generated, or if engineering controls are unavailable, a NIOSH-approved N95 respirator should be used.[3]

Operational Plan: Step-by-Step Handling and Solubilization

This protocol outlines the safe handling of this compound from storage to a prepared stock solution.

Objective: To accurately weigh 100 mg of lyophilized this compound and prepare a 10 mg/mL stock solution.

Materials:

  • This compound (lyophilized powder)

  • Appropriate solvent (e.g., sterile water, PBS, or DMSO, depending on solubility)[2]

  • Calibrated analytical balance within a ventilated enclosure or fume hood

  • Spatula and weigh paper/boat

  • Appropriate volumetric flask or conical tube

  • Sterile single-use aliquots

Protocol:

  • Preparation and PPE Donning:

    • Ensure the work area (fume hood or ventilated enclosure) is clean and uncluttered.

    • Don the required PPE: lab coat, safety glasses with side shields, and nitrile gloves.[7]

  • Equilibration of this compound:

    • Remove the sealed container of this compound from its -20°C storage.[2][9]

    • Place it in a desiccator at room temperature and allow it to equilibrate for at least 30 minutes. Causality : This critical step prevents atmospheric moisture from condensing on the cold, hygroscopic peptide powder, which would affect weighing accuracy and peptide stability.[9][10]

  • Weighing:

    • Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.

    • Carefully open the container. Using a clean spatula, transfer the desired amount of this compound to a weigh boat on the analytical balance.

    • Once the target weight is achieved, securely recap the primary container.

  • Solubilization:

    • Transfer the weighed powder to the appropriate sterile container (e.g., a 15 mL conical tube).

    • Add a small amount of the chosen solvent to dissolve the peptide. Sonication or gentle warming (not to exceed 40°C) may aid dissolution if necessary.[2]

    • Once fully dissolved, add the remaining solvent to reach the final desired concentration and volume.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the peptide, immediately divide the stock solution into single-use aliquots.[11]

    • Store the aliquots at -20°C or colder.[12]

  • Doffing PPE and Cleanup:

    • Dispose of the weigh boat, gloves, and any other contaminated disposable materials in the designated chemical waste stream.

    • Wipe down the work surface and spatula with an appropriate cleaning agent.

    • Remove your lab coat and safety glasses.

    • Wash your hands thoroughly with soap and water.

Emergency and Disposal Plans

First-Aid Measures:

  • Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[1][5]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice if feeling unwell.[1][3]

Disposal Plan:

  • Solid Waste: Unused this compound and materials contaminated with the solid powder (e.g., weigh boats, gloves) should be collected in a clearly labeled, sealed container for chemical waste.[1][13]

  • Liquid Waste: Unused solutions should be collected in a designated hazardous waste container. Do not dispose of this compound solutions down the drain.[1][13]

  • Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1][13] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available from: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - L-Tyrosine, 99+%. Available from: [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Available from: [Link]

  • NovoPro Bioscience Inc. (2017). Handling and Storage of Synthetic Peptides. Available from: [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Available from: [Link]

  • University of Washington. (n.d.). Personal Protective Equipment (PPE). Environmental Health and Safety. Available from: [Link]

  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Available from: [Link]

  • University of California, Berkeley. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Available from: [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Available from: [Link]

  • Japan Society for Occupational Health. (2022). Recommendation of occupational exposure limits (2022–2023).
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Available from: [Link]

  • Health and Safety Authority. (2024). 2024 - Code of Practice for the Chemical Agents Regulations. Available from: [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH. Available from: [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DL-Tyrosine. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.